molecular formula C40H80NO8P B3025997 DPPC-13C2

DPPC-13C2

Katalognummer: B3025997
Molekulargewicht: 736.0 g/mol
InChI-Schlüssel: KILNVBDSWZSGLL-NYGHEXGZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Dipalmitoyl-13C-sn-glycero-3-PC is intended for use as an internal standard for the quantification of 1,2-dipalmitoyl-sn-glycero-3-PC by GC- or LC-MS. 1,2-Dipalmitoyl-sn-glycero-3-PC (DPPC) is a zwitterionic glycerophospholipid commonly used in the formation of lipid monolayers, bilayers, and liposomes for use in a variety of applications. It has been used in the formation of proteoliposomes for implantation of γ-glutamyl transpeptidase into human erythrocyte membranes. Incorporation of glycosphingolipid antigens into DPPC-containing liposomes increases the immunogenicity of the antigens in mice.>

Eigenschaften

IUPAC Name

[(2R)-2,3-di((113C)hexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1/i39+1,40+1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILNVBDSWZSGLL-NYGHEXGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC[13C](=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O[13C](=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H80NO8P
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

736.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Physical Properties and Applications of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-¹³C₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-¹³C₂ (¹³C₂-DPPC), a crucial isotopically labeled phospholipid. This document details its physicochemical characteristics, its applications in forming model biological membranes, and its role as an internal standard in quantitative lipidomics. Furthermore, it outlines key experimental protocols for its characterization and use.

Core Physical and Chemical Properties

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is a saturated phospholipid commonly found in biological membranes and is a primary component of pulmonary surfactant.[1] The ¹³C₂-labeled variant is chemically identical to its unlabeled counterpart, with the exception of two carbon-13 isotopes incorporated into the phosphocholine headgroup. This isotopic labeling results in a negligible difference in its macroscopic physical properties, such as melting point and phase transition temperature, but allows for its clear distinction in mass spectrometry-based analyses.[2]

The physical properties of DPPC are summarized in the table below.

PropertyValue
Molecular Formula C₄₀H₈₀NO₈P (unlabeled)
Average Molecular Weight 734.04 g/mol (unlabeled)[3]
¹³C₂-Isotopologue Molecular Weight ~736.04 g/mol
Appearance White to off-white powder[4][5]
Melting Point ~41 °C (Main phase transition temperature, Tm)[6]
Pre-transition Temperature ~36 °C[7]
Solubility Soluble in ethanol (30 mg/ml) and chloroform; slightly soluble in methanol.[4][8] Insoluble in DMSO.[9]
Storage Temperature -20°C[4]

Primary Applications

Formation of Model Membranes

DPPC is extensively used to create artificial membranes such as liposomes and lipid bilayers for biophysical studies.[1] These model systems are instrumental in researching the structure and function of biological membranes, protein-lipid interactions, and the effects of drugs on membrane properties. Due to its well-defined phase behavior, DPPC is a standard for investigating membrane fluidity, permeability, and stability.[5]

Internal Standard in Mass Spectrometry

Stable isotope-labeled lipids like ¹³C₂-DPPC are considered the "gold standard" for quantitative lipidomics.[2] When added to a biological sample at a known concentration at the beginning of the experimental workflow, it allows for the accurate quantification of endogenous (unlabeled) DPPC.[2] Its role is to correct for sample loss during lipid extraction and to compensate for matrix effects that can cause signal suppression or enhancement during mass spectrometric analysis.[2][10]

Experimental Methodologies

Liposome Preparation and Characterization

Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. They are commonly prepared from DPPC to serve as models for cell membranes or as drug delivery vehicles.[11][12]

Protocol: Liposome Preparation via Thin-Film Hydration and Sonication

  • Lipid Film Formation: Dissolve ¹³C₂-DPPC powder in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.[13][14]

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask's inner surface.[13]

  • Hydration: Hydrate the lipid film with an aqueous buffer solution by vortexing or gentle agitation above the lipid's main phase transition temperature (Tm), which is approximately 41°C for DPPC.[13][14] This process results in the formation of multilamellar vesicles (MLVs).

  • Sonication: To produce smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe-tip sonicator.[11][15] The process should be conducted in cycles of sonication and rest to prevent excessive heating of the sample.[15]

  • Centrifugation: Centrifuge the sample to pellet any residual titanium particles from the sonicator tip or larger, un-reconstituted lipid aggregates.[15]

  • Storage: The resulting liposome suspension can be stored at 4°C for short periods.[15]

Below is a diagram illustrating the workflow for liposome preparation and characterization.

G cluster_prep Liposome Preparation cluster_char Characterization lipid_powder ¹³C₂-DPPC Powder dissolve Dissolve in Organic Solvent lipid_powder->dissolve evaporate Form Thin Film (Rotary Evaporation) dissolve->evaporate hydrate Hydrate with Aqueous Buffer evaporate->hydrate sonicate Sonication hydrate->sonicate liposomes Liposome Suspension sonicate->liposomes dls Dynamic Light Scattering (DLS) (Size & PDI) liposomes->dls dsc Differential Scanning Calorimetry (DSC) (Phase Transition) liposomes->dsc G cluster_workflow Quantitative Lipidomics Workflow cluster_ms Mass Spectrometry Detail sample Biological Sample (e.g., Plasma) spike Spike with Known Amount of ¹³C₂-DPPC Standard sample->spike extract Lipid Extraction spike->extract analyze LC-MS/MS Analysis extract->analyze quantify Data Processing & Quantification analyze->quantify lc LC Separation analyze->lc result Absolute Concentration of Endogenous DPPC quantify->result ms MS Detection lc->ms dppc Endogenous DPPC (Lower m/z) ms->dppc c13_dppc ¹³C₂-DPPC Standard (Higher m/z) ms->c13_dppc

References

A Technical Guide to the Physical Properties and Applications of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-¹³C₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-¹³C₂ (¹³C₂-DPPC), a crucial isotopically labeled phospholipid. This document details its physicochemical characteristics, its applications in forming model biological membranes, and its role as an internal standard in quantitative lipidomics. Furthermore, it outlines key experimental protocols for its characterization and use.

Core Physical and Chemical Properties

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is a saturated phospholipid commonly found in biological membranes and is a primary component of pulmonary surfactant.[1] The ¹³C₂-labeled variant is chemically identical to its unlabeled counterpart, with the exception of two carbon-13 isotopes incorporated into the phosphocholine headgroup. This isotopic labeling results in a negligible difference in its macroscopic physical properties, such as melting point and phase transition temperature, but allows for its clear distinction in mass spectrometry-based analyses.[2]

The physical properties of DPPC are summarized in the table below.

PropertyValue
Molecular Formula C₄₀H₈₀NO₈P (unlabeled)
Average Molecular Weight 734.04 g/mol (unlabeled)[3]
¹³C₂-Isotopologue Molecular Weight ~736.04 g/mol
Appearance White to off-white powder[4][5]
Melting Point ~41 °C (Main phase transition temperature, Tm)[6]
Pre-transition Temperature ~36 °C[7]
Solubility Soluble in ethanol (30 mg/ml) and chloroform; slightly soluble in methanol.[4][8] Insoluble in DMSO.[9]
Storage Temperature -20°C[4]

Primary Applications

Formation of Model Membranes

DPPC is extensively used to create artificial membranes such as liposomes and lipid bilayers for biophysical studies.[1] These model systems are instrumental in researching the structure and function of biological membranes, protein-lipid interactions, and the effects of drugs on membrane properties. Due to its well-defined phase behavior, DPPC is a standard for investigating membrane fluidity, permeability, and stability.[5]

Internal Standard in Mass Spectrometry

Stable isotope-labeled lipids like ¹³C₂-DPPC are considered the "gold standard" for quantitative lipidomics.[2] When added to a biological sample at a known concentration at the beginning of the experimental workflow, it allows for the accurate quantification of endogenous (unlabeled) DPPC.[2] Its role is to correct for sample loss during lipid extraction and to compensate for matrix effects that can cause signal suppression or enhancement during mass spectrometric analysis.[2][10]

Experimental Methodologies

Liposome Preparation and Characterization

Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. They are commonly prepared from DPPC to serve as models for cell membranes or as drug delivery vehicles.[11][12]

Protocol: Liposome Preparation via Thin-Film Hydration and Sonication

  • Lipid Film Formation: Dissolve ¹³C₂-DPPC powder in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.[13][14]

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask's inner surface.[13]

  • Hydration: Hydrate the lipid film with an aqueous buffer solution by vortexing or gentle agitation above the lipid's main phase transition temperature (Tm), which is approximately 41°C for DPPC.[13][14] This process results in the formation of multilamellar vesicles (MLVs).

  • Sonication: To produce smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe-tip sonicator.[11][15] The process should be conducted in cycles of sonication and rest to prevent excessive heating of the sample.[15]

  • Centrifugation: Centrifuge the sample to pellet any residual titanium particles from the sonicator tip or larger, un-reconstituted lipid aggregates.[15]

  • Storage: The resulting liposome suspension can be stored at 4°C for short periods.[15]

Below is a diagram illustrating the workflow for liposome preparation and characterization.

G cluster_prep Liposome Preparation cluster_char Characterization lipid_powder ¹³C₂-DPPC Powder dissolve Dissolve in Organic Solvent lipid_powder->dissolve evaporate Form Thin Film (Rotary Evaporation) dissolve->evaporate hydrate Hydrate with Aqueous Buffer evaporate->hydrate sonicate Sonication hydrate->sonicate liposomes Liposome Suspension sonicate->liposomes dls Dynamic Light Scattering (DLS) (Size & PDI) liposomes->dls dsc Differential Scanning Calorimetry (DSC) (Phase Transition) liposomes->dsc G cluster_workflow Quantitative Lipidomics Workflow cluster_ms Mass Spectrometry Detail sample Biological Sample (e.g., Plasma) spike Spike with Known Amount of ¹³C₂-DPPC Standard sample->spike extract Lipid Extraction spike->extract analyze LC-MS/MS Analysis extract->analyze quantify Data Processing & Quantification analyze->quantify lc LC Separation analyze->lc result Absolute Concentration of Endogenous DPPC quantify->result ms MS Detection lc->ms dppc Endogenous DPPC (Lower m/z) ms->dppc c13_dppc ¹³C₂-DPPC Standard (Higher m/z) ms->c13_dppc

References

The Revealing Power of Carbon-13: An In-depth Technical Guide to Lipid Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular biology and drug discovery, understanding the dynamics of lipid metabolism is paramount. Lipids are not merely storage molecules; they are critical components of cellular membranes, potent signaling molecules, and key players in a myriad of physiological and pathological processes. To truly dissect these complex roles, researchers require tools that can trace the journey of lipid molecules in real-time. This is where the stable isotope, carbon-13 (¹³C), emerges as an indispensable tool, offering a window into the dynamic world of the lipidome.

This technical guide provides a comprehensive overview of the application of carbon-13 labeling in lipid research. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to leverage this powerful technique in their work. We will delve into the core principles of ¹³C labeling, provide detailed experimental protocols for key analytical techniques, present quantitative data in a clear and comparable format, and visualize complex metabolic pathways and workflows.

Core Principles: Tracing the Path of Carbon

Stable isotope tracing with ¹³C relies on a simple yet elegant principle: replacing the naturally abundant carbon-12 (¹²C) isotope with the heavier, non-radioactive ¹³C isotope in a precursor molecule.[1] This "labeled" precursor, such as glucose or a fatty acid, is then introduced into a biological system, be it cell culture, tissues, or a whole organism.[2] The cells take up this labeled substrate and incorporate it into various metabolic pathways.[2] As the ¹³C atoms traverse through processes like glycolysis, the Krebs cycle, and fatty acid synthesis, they become integrated into a wide array of downstream metabolites, including a diverse range of lipids.[2]

The key to this technique lies in the ability to detect and quantify the incorporation of ¹³C into these lipid molecules. This is primarily achieved through two powerful analytical techniques: mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] Mass spectrometry distinguishes molecules based on their mass-to-charge ratio; the inclusion of ¹³C results in a predictable mass shift, allowing researchers to trace the flow of carbon atoms and quantify the activity of metabolic pathways, a practice known as metabolic flux analysis (MFA).[3][4] NMR spectroscopy, on the other hand, can provide detailed information about the specific position of ¹³C atoms within a molecule, offering deeper insights into the metabolic routes taken.[5]

Data Presentation: Quantifying Lipid Dynamics

A major strength of ¹³C labeling is its ability to generate quantitative data on the dynamics of lipid metabolism. This data can reveal the rates of lipid synthesis, turnover, and the relative contributions of different precursors to lipid production. To facilitate comparison and interpretation, this quantitative data is best summarized in clearly structured tables.

Below are examples of how quantitative data from ¹³C labeling experiments in lipid research can be presented.

Table 1: Incorporation of ¹³C from U-¹³C₆-Glucose into Major Lipid Classes in Adipocytes

Lipid Class¹³C Enrichment (%) after 24hFold Change (Insulin vs. Control)
Triglycerides (TG)45.8 ± 3.22.5
Phosphatidylcholines (PC)15.2 ± 1.81.8
Phosphatidylethanolamines (PE)12.5 ± 1.51.6
Sphingomyelins (SM)3.1 ± 0.51.2

This table illustrates how ¹³C enrichment from a labeled glucose precursor can be quantified across different lipid classes, revealing the differential effects of a treatment like insulin stimulation on their synthesis.

Table 2: De Novo Synthesis of Fatty Acids from ¹³C-Glucose in Cancer Cells

Fatty Acid¹³C Atom Incorporation (Average)Contribution from Glucose (%)
Palmitate (16:0)8.251.3
Stearate (18:0)7.541.7
Oleate (18:1)9.150.6

This table demonstrates the power of ¹³C labeling in quantifying the contribution of a specific precursor (glucose) to the de novo synthesis of individual fatty acid species.

Table 3: Metabolic Flux Analysis of Lipid Synthesis Pathways

Metabolic FluxControl (nmol/10⁶ cells/h)Treatment X (nmol/10⁶ cells/h)p-value
Glycolysis to Acetyl-CoA120.5 ± 10.285.3 ± 7.8<0.01
De Novo Fatty Acid Synthesis35.2 ± 4.118.9 ± 2.5<0.001
Triglyceride Synthesis50.8 ± 5.525.1 ± 3.1<0.001

This table showcases how metabolic flux analysis, powered by ¹³C labeling data, can provide absolute quantification of the rates of key metabolic pathways involved in lipid synthesis and how they are affected by a specific treatment.

Experimental Protocols: A Step-by-Step Guide

The success of any ¹³C labeling experiment hinges on meticulous experimental design and execution. This section provides detailed methodologies for key experiments, from sample preparation to analytical detection.

Protocol 1: ¹³C-Glucose Labeling of Adherent Cells for Lipidomic Analysis

1. Cell Culture and Labeling:

  • Seed adherent cells in 6-well plates or 10 cm dishes and grow to 80-90% confluency.[6]

  • One hour prior to labeling, replace the growth medium with a glucose-free medium to deplete endogenous glucose stores.

  • Introduce the labeling medium containing a known concentration of uniformly labeled [U-¹³C₆]-glucose (e.g., 10 mM).

  • Incubate the cells for a defined period (e.g., 24 hours) to allow for the incorporation of the ¹³C label into cellular lipids.

2. Cell Harvesting and Quenching:

  • Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[7]

  • To halt metabolic activity (quenching), add 1 mL of ice-cold 80% methanol to each well.[8]

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.[7]

3. Lipid Extraction (Modified Bligh-Dyer Method):

  • To the cell lysate, add chloroform and methanol in a ratio that results in a final single-phase solution (e.g., 1:2:0.8, chloroform:methanol:lysate).[9]

  • Vortex the mixture thoroughly.

  • Induce phase separation by adding chloroform and water (or a suitable buffer).[9]

  • Centrifuge the sample to separate the aqueous (upper) and organic (lower) phases.[10]

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.[10]

  • Dry the lipid extract under a stream of nitrogen gas.[10]

  • Store the dried lipid extract at -80°C until analysis.[10]

Protocol 2: Analysis of ¹³C-Labeled Fatty Acids by GC-MS

1. Saponification and Fatty Acid Methyl Ester (FAME) Derivatization:

  • Resuspend the dried lipid extract in a methanolic base solution (e.g., 0.5 M KOH in methanol) to cleave the fatty acids from the glycerol backbone (saponification).

  • Incubate at a controlled temperature (e.g., 60°C) for a specified time.

  • Neutralize the reaction with an acid.

  • To convert the free fatty acids into their more volatile methyl esters (FAMEs), add a derivatization agent such as boron trifluoride (BF₃) in methanol or methanolic HCl.[11]

  • Heat the mixture to complete the derivatization reaction.[11]

2. FAME Extraction:

  • Add water and a non-polar solvent like hexane to the reaction mixture.

  • Vortex and centrifuge to separate the phases.

  • Collect the upper hexane layer containing the FAMEs.

  • Dry the hexane extract under nitrogen.

3. GC-MS Analysis:

  • Reconstitute the dried FAMEs in a suitable solvent (e.g., hexane).

  • Inject the sample into a gas chromatograph equipped with a mass spectrometer (GC-MS).

  • GC Parameters (Example):

    • Column: DB-23 or similar polar capillary column

    • Injector Temperature: 250°C

    • Oven Program: Start at 100°C, ramp to 240°C at 4°C/min

    • Carrier Gas: Helium

  • MS Parameters (Example):

    • Ionization Mode: Electron Ionization (EI)

    • Scan Range: m/z 50-550

  • Analyze the resulting mass spectra to determine the mass isotopomer distribution of each fatty acid, which reveals the extent of ¹³C incorporation.[12]

Protocol 3: Analysis of ¹³C-Labeled Triglycerides by LC-MS/MS

1. Sample Preparation:

  • Resuspend the dried lipid extract in a suitable solvent for liquid chromatography, such as a mixture of isopropanol and acetonitrile.

2. LC-MS/MS Analysis:

  • Inject the sample into a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

  • LC Parameters (Example):

    • Column: C18 reversed-phase column

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate

    • Gradient: A time-programmed gradient from a higher polarity to a lower polarity mobile phase composition.

  • MS/MS Parameters (Example):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode

    • Scan Mode: Multiple Reaction Monitoring (MRM) or full scan with data-dependent fragmentation

    • For MRM, specific precursor-to-product ion transitions for each triglyceride species and its expected ¹³C-labeled isotopologues are monitored.[13]

  • The mass shift in the precursor and/or fragment ions indicates the number of ¹³C atoms incorporated into the triglyceride molecule.

Protocol 4: NMR Sample Preparation for ¹³C Lipid Analysis

1. Lipid Extraction:

  • Extract lipids from cells or tissues as described in Protocol 1. Ensure complete removal of extraction solvents.

2. Sample Dissolution:

  • Dissolve the dried lipid extract in a deuterated solvent suitable for lipid analysis, such as deuterated chloroform (CDCl₃) or a mixture of deuterated chloroform and methanol (CD₃OD).[5]

  • The concentration of the sample should be relatively high for ¹³C NMR due to its lower sensitivity compared to ¹H NMR.[14]

3. NMR Tube Preparation:

  • Filter the dissolved sample into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[14]

  • The final sample volume should be appropriate for the NMR spectrometer being used (typically 0.5-0.6 mL).[15]

4. NMR Data Acquisition:

  • Acquire ¹³C NMR spectra on a high-field NMR spectrometer.

  • A proton-decoupled ¹³C experiment is typically performed to simplify the spectrum.

  • The number of scans will depend on the sample concentration and the desired signal-to-noise ratio.[15]

  • The chemical shifts of the carbon signals will indicate the position of the ¹³C label within the lipid molecules.[5]

Mandatory Visualizations: Mapping the Metabolic Landscape

To provide a clear and intuitive understanding of the complex processes involved in lipid metabolism and the experimental approaches used to study them, the following diagrams have been generated using Graphviz.

De_Novo_Fatty_Acid_Synthesis cluster_cytosol Cytosol Glucose ¹³C-Glucose Pyruvate ¹³C-Pyruvate Glucose->Pyruvate Glycolysis Citrate_cytosol ¹³C-Citrate Pyruvate->Citrate_cytosol via Mitochondria AcetylCoA ¹³C-Acetyl-CoA Citrate_cytosol->AcetylCoA ACL MalonylCoA ¹³C-Malonyl-CoA AcetylCoA->MalonylCoA ACC FattyAcid ¹³C-Fatty Acid (e.g., Palmitate) AcetylCoA->FattyAcid MalonylCoA->FattyAcid FASN

Caption: De Novo Fatty Acid Synthesis from ¹³C-Glucose.

Triglyceride_Metabolism Glycerol3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid Glycerol3P->LPA GPAT FattyAcylCoA ¹³C-Fatty Acyl-CoA FattyAcylCoA->LPA PA Phosphatidic Acid FattyAcylCoA->PA TG ¹³C-Triglyceride FattyAcylCoA->TG LPA->PA AGPAT DAG Diacylglycerol PA->DAG PAP DAG->TG DGAT FFA ¹³C-Free Fatty Acid DAG->FFA HSL Glycerol Glycerol DAG->Glycerol TG->DAG ATGL

Caption: Triglyceride Synthesis and Breakdown Pathway.

Experimental_Workflow Start Start: Biological System (Cells/Tissue) Labeling ¹³C Isotope Labeling (e.g., ¹³C-Glucose) Start->Labeling Harvesting Sample Harvesting & Quenching Labeling->Harvesting Extraction Lipid Extraction Harvesting->Extraction Analysis Analytical Platform Extraction->Analysis GCMS GC-MS (for Fatty Acids) Analysis->GCMS LCMS LC-MS/MS (for Intact Lipids) Analysis->LCMS NMR NMR (for Positional Analysis) Analysis->NMR Data Data Acquisition GCMS->Data LCMS->Data NMR->Data Processing Data Processing & Analysis Data->Processing Interpretation Biological Interpretation Processing->Interpretation

Caption: Experimental Workflow for ¹³C Lipidomics.

Conclusion: Illuminating the Lipidome for Future Discoveries

Carbon-13 labeling has revolutionized our ability to study lipid metabolism, transforming it from a static snapshot into a dynamic movie. By providing the tools to trace the metabolic fate of lipids in intricate detail, this technique empowers researchers to unravel the complexities of lipid biology in health and disease. For drug development professionals, ¹³C labeling offers a powerful platform to assess the mechanism of action of novel therapeutics targeting lipid metabolic pathways and to identify novel biomarkers of drug efficacy. As analytical technologies continue to advance in sensitivity and resolution, the application of carbon-13 labeling in lipid research is poised to unveil even deeper insights, paving the way for new diagnostic and therapeutic strategies for a wide range of metabolic diseases.

References

The Revealing Power of Carbon-13: An In-depth Technical Guide to Lipid Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular biology and drug discovery, understanding the dynamics of lipid metabolism is paramount. Lipids are not merely storage molecules; they are critical components of cellular membranes, potent signaling molecules, and key players in a myriad of physiological and pathological processes. To truly dissect these complex roles, researchers require tools that can trace the journey of lipid molecules in real-time. This is where the stable isotope, carbon-13 (¹³C), emerges as an indispensable tool, offering a window into the dynamic world of the lipidome.

This technical guide provides a comprehensive overview of the application of carbon-13 labeling in lipid research. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to leverage this powerful technique in their work. We will delve into the core principles of ¹³C labeling, provide detailed experimental protocols for key analytical techniques, present quantitative data in a clear and comparable format, and visualize complex metabolic pathways and workflows.

Core Principles: Tracing the Path of Carbon

Stable isotope tracing with ¹³C relies on a simple yet elegant principle: replacing the naturally abundant carbon-12 (¹²C) isotope with the heavier, non-radioactive ¹³C isotope in a precursor molecule.[1] This "labeled" precursor, such as glucose or a fatty acid, is then introduced into a biological system, be it cell culture, tissues, or a whole organism.[2] The cells take up this labeled substrate and incorporate it into various metabolic pathways.[2] As the ¹³C atoms traverse through processes like glycolysis, the Krebs cycle, and fatty acid synthesis, they become integrated into a wide array of downstream metabolites, including a diverse range of lipids.[2]

The key to this technique lies in the ability to detect and quantify the incorporation of ¹³C into these lipid molecules. This is primarily achieved through two powerful analytical techniques: mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] Mass spectrometry distinguishes molecules based on their mass-to-charge ratio; the inclusion of ¹³C results in a predictable mass shift, allowing researchers to trace the flow of carbon atoms and quantify the activity of metabolic pathways, a practice known as metabolic flux analysis (MFA).[3][4] NMR spectroscopy, on the other hand, can provide detailed information about the specific position of ¹³C atoms within a molecule, offering deeper insights into the metabolic routes taken.[5]

Data Presentation: Quantifying Lipid Dynamics

A major strength of ¹³C labeling is its ability to generate quantitative data on the dynamics of lipid metabolism. This data can reveal the rates of lipid synthesis, turnover, and the relative contributions of different precursors to lipid production. To facilitate comparison and interpretation, this quantitative data is best summarized in clearly structured tables.

Below are examples of how quantitative data from ¹³C labeling experiments in lipid research can be presented.

Table 1: Incorporation of ¹³C from U-¹³C₆-Glucose into Major Lipid Classes in Adipocytes

Lipid Class¹³C Enrichment (%) after 24hFold Change (Insulin vs. Control)
Triglycerides (TG)45.8 ± 3.22.5
Phosphatidylcholines (PC)15.2 ± 1.81.8
Phosphatidylethanolamines (PE)12.5 ± 1.51.6
Sphingomyelins (SM)3.1 ± 0.51.2

This table illustrates how ¹³C enrichment from a labeled glucose precursor can be quantified across different lipid classes, revealing the differential effects of a treatment like insulin stimulation on their synthesis.

Table 2: De Novo Synthesis of Fatty Acids from ¹³C-Glucose in Cancer Cells

Fatty Acid¹³C Atom Incorporation (Average)Contribution from Glucose (%)
Palmitate (16:0)8.251.3
Stearate (18:0)7.541.7
Oleate (18:1)9.150.6

This table demonstrates the power of ¹³C labeling in quantifying the contribution of a specific precursor (glucose) to the de novo synthesis of individual fatty acid species.

Table 3: Metabolic Flux Analysis of Lipid Synthesis Pathways

Metabolic FluxControl (nmol/10⁶ cells/h)Treatment X (nmol/10⁶ cells/h)p-value
Glycolysis to Acetyl-CoA120.5 ± 10.285.3 ± 7.8<0.01
De Novo Fatty Acid Synthesis35.2 ± 4.118.9 ± 2.5<0.001
Triglyceride Synthesis50.8 ± 5.525.1 ± 3.1<0.001

This table showcases how metabolic flux analysis, powered by ¹³C labeling data, can provide absolute quantification of the rates of key metabolic pathways involved in lipid synthesis and how they are affected by a specific treatment.

Experimental Protocols: A Step-by-Step Guide

The success of any ¹³C labeling experiment hinges on meticulous experimental design and execution. This section provides detailed methodologies for key experiments, from sample preparation to analytical detection.

Protocol 1: ¹³C-Glucose Labeling of Adherent Cells for Lipidomic Analysis

1. Cell Culture and Labeling:

  • Seed adherent cells in 6-well plates or 10 cm dishes and grow to 80-90% confluency.[6]

  • One hour prior to labeling, replace the growth medium with a glucose-free medium to deplete endogenous glucose stores.

  • Introduce the labeling medium containing a known concentration of uniformly labeled [U-¹³C₆]-glucose (e.g., 10 mM).

  • Incubate the cells for a defined period (e.g., 24 hours) to allow for the incorporation of the ¹³C label into cellular lipids.

2. Cell Harvesting and Quenching:

  • Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[7]

  • To halt metabolic activity (quenching), add 1 mL of ice-cold 80% methanol to each well.[8]

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.[7]

3. Lipid Extraction (Modified Bligh-Dyer Method):

  • To the cell lysate, add chloroform and methanol in a ratio that results in a final single-phase solution (e.g., 1:2:0.8, chloroform:methanol:lysate).[9]

  • Vortex the mixture thoroughly.

  • Induce phase separation by adding chloroform and water (or a suitable buffer).[9]

  • Centrifuge the sample to separate the aqueous (upper) and organic (lower) phases.[10]

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.[10]

  • Dry the lipid extract under a stream of nitrogen gas.[10]

  • Store the dried lipid extract at -80°C until analysis.[10]

Protocol 2: Analysis of ¹³C-Labeled Fatty Acids by GC-MS

1. Saponification and Fatty Acid Methyl Ester (FAME) Derivatization:

  • Resuspend the dried lipid extract in a methanolic base solution (e.g., 0.5 M KOH in methanol) to cleave the fatty acids from the glycerol backbone (saponification).

  • Incubate at a controlled temperature (e.g., 60°C) for a specified time.

  • Neutralize the reaction with an acid.

  • To convert the free fatty acids into their more volatile methyl esters (FAMEs), add a derivatization agent such as boron trifluoride (BF₃) in methanol or methanolic HCl.[11]

  • Heat the mixture to complete the derivatization reaction.[11]

2. FAME Extraction:

  • Add water and a non-polar solvent like hexane to the reaction mixture.

  • Vortex and centrifuge to separate the phases.

  • Collect the upper hexane layer containing the FAMEs.

  • Dry the hexane extract under nitrogen.

3. GC-MS Analysis:

  • Reconstitute the dried FAMEs in a suitable solvent (e.g., hexane).

  • Inject the sample into a gas chromatograph equipped with a mass spectrometer (GC-MS).

  • GC Parameters (Example):

    • Column: DB-23 or similar polar capillary column

    • Injector Temperature: 250°C

    • Oven Program: Start at 100°C, ramp to 240°C at 4°C/min

    • Carrier Gas: Helium

  • MS Parameters (Example):

    • Ionization Mode: Electron Ionization (EI)

    • Scan Range: m/z 50-550

  • Analyze the resulting mass spectra to determine the mass isotopomer distribution of each fatty acid, which reveals the extent of ¹³C incorporation.[12]

Protocol 3: Analysis of ¹³C-Labeled Triglycerides by LC-MS/MS

1. Sample Preparation:

  • Resuspend the dried lipid extract in a suitable solvent for liquid chromatography, such as a mixture of isopropanol and acetonitrile.

2. LC-MS/MS Analysis:

  • Inject the sample into a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

  • LC Parameters (Example):

    • Column: C18 reversed-phase column

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate

    • Gradient: A time-programmed gradient from a higher polarity to a lower polarity mobile phase composition.

  • MS/MS Parameters (Example):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode

    • Scan Mode: Multiple Reaction Monitoring (MRM) or full scan with data-dependent fragmentation

    • For MRM, specific precursor-to-product ion transitions for each triglyceride species and its expected ¹³C-labeled isotopologues are monitored.[13]

  • The mass shift in the precursor and/or fragment ions indicates the number of ¹³C atoms incorporated into the triglyceride molecule.

Protocol 4: NMR Sample Preparation for ¹³C Lipid Analysis

1. Lipid Extraction:

  • Extract lipids from cells or tissues as described in Protocol 1. Ensure complete removal of extraction solvents.

2. Sample Dissolution:

  • Dissolve the dried lipid extract in a deuterated solvent suitable for lipid analysis, such as deuterated chloroform (CDCl₃) or a mixture of deuterated chloroform and methanol (CD₃OD).[5]

  • The concentration of the sample should be relatively high for ¹³C NMR due to its lower sensitivity compared to ¹H NMR.[14]

3. NMR Tube Preparation:

  • Filter the dissolved sample into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[14]

  • The final sample volume should be appropriate for the NMR spectrometer being used (typically 0.5-0.6 mL).[15]

4. NMR Data Acquisition:

  • Acquire ¹³C NMR spectra on a high-field NMR spectrometer.

  • A proton-decoupled ¹³C experiment is typically performed to simplify the spectrum.

  • The number of scans will depend on the sample concentration and the desired signal-to-noise ratio.[15]

  • The chemical shifts of the carbon signals will indicate the position of the ¹³C label within the lipid molecules.[5]

Mandatory Visualizations: Mapping the Metabolic Landscape

To provide a clear and intuitive understanding of the complex processes involved in lipid metabolism and the experimental approaches used to study them, the following diagrams have been generated using Graphviz.

De_Novo_Fatty_Acid_Synthesis cluster_cytosol Cytosol Glucose ¹³C-Glucose Pyruvate ¹³C-Pyruvate Glucose->Pyruvate Glycolysis Citrate_cytosol ¹³C-Citrate Pyruvate->Citrate_cytosol via Mitochondria AcetylCoA ¹³C-Acetyl-CoA Citrate_cytosol->AcetylCoA ACL MalonylCoA ¹³C-Malonyl-CoA AcetylCoA->MalonylCoA ACC FattyAcid ¹³C-Fatty Acid (e.g., Palmitate) AcetylCoA->FattyAcid MalonylCoA->FattyAcid FASN

Caption: De Novo Fatty Acid Synthesis from ¹³C-Glucose.

Triglyceride_Metabolism Glycerol3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid Glycerol3P->LPA GPAT FattyAcylCoA ¹³C-Fatty Acyl-CoA FattyAcylCoA->LPA PA Phosphatidic Acid FattyAcylCoA->PA TG ¹³C-Triglyceride FattyAcylCoA->TG LPA->PA AGPAT DAG Diacylglycerol PA->DAG PAP DAG->TG DGAT FFA ¹³C-Free Fatty Acid DAG->FFA HSL Glycerol Glycerol DAG->Glycerol TG->DAG ATGL

Caption: Triglyceride Synthesis and Breakdown Pathway.

Experimental_Workflow Start Start: Biological System (Cells/Tissue) Labeling ¹³C Isotope Labeling (e.g., ¹³C-Glucose) Start->Labeling Harvesting Sample Harvesting & Quenching Labeling->Harvesting Extraction Lipid Extraction Harvesting->Extraction Analysis Analytical Platform Extraction->Analysis GCMS GC-MS (for Fatty Acids) Analysis->GCMS LCMS LC-MS/MS (for Intact Lipids) Analysis->LCMS NMR NMR (for Positional Analysis) Analysis->NMR Data Data Acquisition GCMS->Data LCMS->Data NMR->Data Processing Data Processing & Analysis Data->Processing Interpretation Biological Interpretation Processing->Interpretation

Caption: Experimental Workflow for ¹³C Lipidomics.

Conclusion: Illuminating the Lipidome for Future Discoveries

Carbon-13 labeling has revolutionized our ability to study lipid metabolism, transforming it from a static snapshot into a dynamic movie. By providing the tools to trace the metabolic fate of lipids in intricate detail, this technique empowers researchers to unravel the complexities of lipid biology in health and disease. For drug development professionals, ¹³C labeling offers a powerful platform to assess the mechanism of action of novel therapeutics targeting lipid metabolic pathways and to identify novel biomarkers of drug efficacy. As analytical technologies continue to advance in sensitivity and resolution, the application of carbon-13 labeling in lipid research is poised to unveil even deeper insights, paving the way for new diagnostic and therapeutic strategies for a wide range of metabolic diseases.

References

The Role of DPPC-13C2 in Advancing Lipidomics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isotopically Labeled Standards in Lipidomics

In the dynamic field of lipidomics, the precise and accurate quantification of lipid species is paramount to unraveling their complex roles in health and disease. Dipalmitoylphosphatidylcholine (DPPC), a major constituent of eukaryotic cell membranes and the primary component of pulmonary surfactant, is a key molecule of interest in numerous physiological and pathological processes. The use of stable isotope-labeled internal standards is the gold standard for quantitative lipid analysis by mass spectrometry, correcting for variations in sample extraction, processing, and instrument response.[1] This technical guide focuses on the applications of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with two carbon-13 isotopes (DPPC-13C2) in lipidomics, providing a comprehensive resource for its use as an internal standard and a tracer in metabolic studies.

Core Applications of this compound in Lipidomics

The primary applications of this compound in lipidomics fall into two main categories:

  • Quantitative Analysis: Serving as an internal standard in mass spectrometry-based lipidomics to ensure accurate and precise measurement of endogenous DPPC and other phosphatidylcholine (PC) species.

  • Metabolic Tracing: Enabling the study of the dynamic processes of DPPC metabolism, including its uptake, remodeling, and degradation pathways within biological systems.

Quantitative Analysis Using this compound as an Internal Standard

The addition of a known amount of this compound to a sample at the initial stage of analysis allows for the correction of analytical variability, thereby enabling accurate quantification of the corresponding endogenous analyte.[2]

Data Presentation: Quantitative Performance of Isotope-Labeled Phosphatidylcholine Standards

While specific quantitative performance data for this compound is not extensively available in the public domain, the following table summarizes representative performance characteristics for the quantification of phosphatidylcholines using stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. These values are based on established lipidomics literature and provide a benchmark for the expected performance of this compound.

ParameterTypical Performance RangeReference
**Linearity (R²) **> 0.99[3]
Limit of Detection (LOD) 0.01 - 10 ng/mL[4][5]
Limit of Quantification (LOQ) 0.03 - 30 ng/mL[3][5]
Intra-day Precision (%RSD) < 15%[3]
Inter-day Precision (%RSD) < 20%[3]
Extraction Recovery 85 - 115%[4]
Matrix Effect Minimized with co-eluting stable isotope standard[6]

Note: The values presented in this table are representative and may vary depending on the specific analytical platform, matrix, and experimental conditions. Researchers should perform their own method validation to establish performance characteristics for their specific application.

Experimental Protocol: Quantification of DPPC in Plasma using this compound Internal Standard

This protocol outlines a typical workflow for the quantification of DPPC in human plasma using this compound as an internal standard with LC-MS/MS.

1. Materials and Reagents:

  • This compound internal standard solution (e.g., 1 mg/mL in chloroform/methanol)

  • Human plasma (collected with EDTA)

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium acetate

  • Mobile Phase A: Water/Acetonitrile/Propan-2-ol (50/30/20, v/v/v) with 10 mM ammonium acetate

  • Mobile Phase B: Propan-2-ol/Acetonitrile/Water (90/9/1, v/v/v) with 10 mM ammonium acetate[7]

2. Sample Preparation (Lipid Extraction): a. Thaw plasma samples on ice. b. To 50 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected endogenous levels). c. Add 500 µL of ice-cold methanol. d. Vortex for 1 minute. e. Add 1 mL of chloroform. f. Vortex for 2 minutes. g. Add 300 µL of water to induce phase separation. h. Vortex for 1 minute. i. Centrifuge at 4,000 x g for 10 minutes at 4°C. j. Carefully collect the lower organic phase containing the lipids. k. Dry the lipid extract under a gentle stream of nitrogen. l. Reconstitute the dried extract in 100 µL of Mobile Phase B for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm)[7]

  • Column Temperature: 60°C[7]

  • Flow Rate: 0.4 mL/min[7]

  • Injection Volume: 5 µL

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage to elute the lipids.[7]

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Endogenous DPPC: Precursor ion (m/z) -> Product ion (m/z)

    • This compound: Precursor ion (m/z) -> Product ion (m/z) (The precursor ion will be +2 Da higher than endogenous DPPC)

4. Data Analysis: a. Integrate the peak areas for both endogenous DPPC and this compound. b. Calculate the peak area ratio of endogenous DPPC to this compound. c. Generate a calibration curve using known concentrations of unlabeled DPPC spiked with a constant concentration of this compound. d. Determine the concentration of endogenous DPPC in the samples by interpolating their peak area ratios on the calibration curve.

Mandatory Visualization: Experimental Workflow for Quantitative Lipidomics

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Spike with This compound Internal Standard Sample->Add_IS Extraction Lipid Extraction (e.g., Bligh-Dyer) Add_IS->Extraction Drydown Dry Down Extract Extraction->Drydown Reconstitution Reconstitute in LC-MS Solvent Drydown->Reconstitution LC_Separation UHPLC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration (Endogenous & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Endogenous DPPC Concentration Calibration_Curve->Quantification

Caption: A generalized workflow for the quantification of DPPC in biological samples.

Applications in Metabolic Tracing

This compound can be used as a tracer to follow the metabolic fate of exogenous DPPC. This allows researchers to investigate processes such as:

  • Lipid Remodeling: The exchange of fatty acyl chains on the DPPC backbone.

  • Degradation: The breakdown of DPPC into its constituent parts (e.g., lysophosphatidylcholine, free fatty acids, and glycerophosphocholine).

  • Incorporation into Cellular Structures: The integration of exogenous DPPC into cell membranes or lipoproteins.

Experimental Protocol: Tracing the Metabolic Fate of this compound in Cell Culture

This protocol provides a general framework for a cell-based metabolic tracing experiment.

1. Cell Culture and Labeling: a. Culture cells of interest to a desired confluency. b. Remove the standard culture medium. c. Add culture medium supplemented with a known concentration of this compound (often complexed with bovine serum albumin to aid solubility). d. Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours).

2. Sample Harvesting and Lipid Extraction: a. At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any unincorporated label. b. Harvest the cells (e.g., by scraping). c. Perform lipid extraction as described in the quantitative analysis protocol.

3. LC-MS/MS Analysis: a. Analyze the lipid extracts using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to identify and quantify potential 13C-labeled metabolites of this compound. b. Monitor for the appearance of 13C-labeled lysophosphatidylcholines, free fatty acids, and other potential downstream products.

4. Data Analysis: a. Identify and quantify the 13C-labeled lipid species. b. Plot the abundance of this compound and its labeled metabolites over time to determine the kinetics of its metabolism.

Mandatory Visualization: Phosphatidylcholine Metabolism and the Fate of Exogenous DPPC

G cluster_pathway Phosphatidylcholine Metabolism cluster_enzymes Key Enzymes Exogenous_DPPC Exogenous This compound Membrane_Pool Cellular Membrane PC Pool Exogenous_DPPC->Membrane_Pool Incorporation LPC Lyso-PC-13C Membrane_Pool->LPC PLA2 GPC Glycerophosphocholine-13C LPC->GPC LPL Remodeled_PC Remodeled PC-13C LPC->Remodeled_PC LPCAT FFA Free Fatty Acid-13C FFA->Remodeled_PC PLA2 PLA2: Phospholipase A2 LPL LPL: Lysophospholipase LPCAT LPCAT: Lysophosphatidylcholine Acyltransferase

Caption: Metabolic fate of exogenous this compound in a simplified pathway.

Applications in Drug Development

The use of this compound in lipidomics has significant implications for drug development:

  • Target Engagement and Pharmacodynamics: By using this compound as a tracer, researchers can assess how a drug candidate affects the turnover and metabolism of DPPC, providing insights into the drug's mechanism of action and its impact on lipid metabolic pathways.

  • Biomarker Discovery and Validation: Quantitative lipidomics assays using this compound as an internal standard can be employed to identify and validate lipid biomarkers associated with disease progression or response to therapy.

  • Toxicity Studies: Alterations in DPPC metabolism can be an indicator of cellular toxicity. Tracing studies with this compound can help to elucidate the mechanisms of drug-induced phospholipidosis and other lipid-related toxicities.

Conclusion

This compound is a versatile and powerful tool in the field of lipidomics. As a stable isotope-labeled internal standard, it is essential for the accurate and precise quantification of DPPC and other phosphatidylcholines, a cornerstone of reliable lipidomics research. Furthermore, its application as a metabolic tracer provides invaluable insights into the dynamic processes of phospholipid metabolism. For researchers, scientists, and drug development professionals, the effective use of this compound can significantly enhance the quality and depth of their lipid-related investigations, ultimately contributing to a better understanding of the role of lipids in health and disease and accelerating the development of novel therapeutics.

References

The Role of DPPC-13C2 in Advancing Lipidomics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isotopically Labeled Standards in Lipidomics

In the dynamic field of lipidomics, the precise and accurate quantification of lipid species is paramount to unraveling their complex roles in health and disease. Dipalmitoylphosphatidylcholine (DPPC), a major constituent of eukaryotic cell membranes and the primary component of pulmonary surfactant, is a key molecule of interest in numerous physiological and pathological processes. The use of stable isotope-labeled internal standards is the gold standard for quantitative lipid analysis by mass spectrometry, correcting for variations in sample extraction, processing, and instrument response.[1] This technical guide focuses on the applications of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with two carbon-13 isotopes (DPPC-13C2) in lipidomics, providing a comprehensive resource for its use as an internal standard and a tracer in metabolic studies.

Core Applications of this compound in Lipidomics

The primary applications of this compound in lipidomics fall into two main categories:

  • Quantitative Analysis: Serving as an internal standard in mass spectrometry-based lipidomics to ensure accurate and precise measurement of endogenous DPPC and other phosphatidylcholine (PC) species.

  • Metabolic Tracing: Enabling the study of the dynamic processes of DPPC metabolism, including its uptake, remodeling, and degradation pathways within biological systems.

Quantitative Analysis Using this compound as an Internal Standard

The addition of a known amount of this compound to a sample at the initial stage of analysis allows for the correction of analytical variability, thereby enabling accurate quantification of the corresponding endogenous analyte.[2]

Data Presentation: Quantitative Performance of Isotope-Labeled Phosphatidylcholine Standards

While specific quantitative performance data for this compound is not extensively available in the public domain, the following table summarizes representative performance characteristics for the quantification of phosphatidylcholines using stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. These values are based on established lipidomics literature and provide a benchmark for the expected performance of this compound.

ParameterTypical Performance RangeReference
**Linearity (R²) **> 0.99[3]
Limit of Detection (LOD) 0.01 - 10 ng/mL[4][5]
Limit of Quantification (LOQ) 0.03 - 30 ng/mL[3][5]
Intra-day Precision (%RSD) < 15%[3]
Inter-day Precision (%RSD) < 20%[3]
Extraction Recovery 85 - 115%[4]
Matrix Effect Minimized with co-eluting stable isotope standard[6]

Note: The values presented in this table are representative and may vary depending on the specific analytical platform, matrix, and experimental conditions. Researchers should perform their own method validation to establish performance characteristics for their specific application.

Experimental Protocol: Quantification of DPPC in Plasma using this compound Internal Standard

This protocol outlines a typical workflow for the quantification of DPPC in human plasma using this compound as an internal standard with LC-MS/MS.

1. Materials and Reagents:

  • This compound internal standard solution (e.g., 1 mg/mL in chloroform/methanol)

  • Human plasma (collected with EDTA)

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium acetate

  • Mobile Phase A: Water/Acetonitrile/Propan-2-ol (50/30/20, v/v/v) with 10 mM ammonium acetate

  • Mobile Phase B: Propan-2-ol/Acetonitrile/Water (90/9/1, v/v/v) with 10 mM ammonium acetate[7]

2. Sample Preparation (Lipid Extraction): a. Thaw plasma samples on ice. b. To 50 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected endogenous levels). c. Add 500 µL of ice-cold methanol. d. Vortex for 1 minute. e. Add 1 mL of chloroform. f. Vortex for 2 minutes. g. Add 300 µL of water to induce phase separation. h. Vortex for 1 minute. i. Centrifuge at 4,000 x g for 10 minutes at 4°C. j. Carefully collect the lower organic phase containing the lipids. k. Dry the lipid extract under a gentle stream of nitrogen. l. Reconstitute the dried extract in 100 µL of Mobile Phase B for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm)[7]

  • Column Temperature: 60°C[7]

  • Flow Rate: 0.4 mL/min[7]

  • Injection Volume: 5 µL

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage to elute the lipids.[7]

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Endogenous DPPC: Precursor ion (m/z) -> Product ion (m/z)

    • This compound: Precursor ion (m/z) -> Product ion (m/z) (The precursor ion will be +2 Da higher than endogenous DPPC)

4. Data Analysis: a. Integrate the peak areas for both endogenous DPPC and this compound. b. Calculate the peak area ratio of endogenous DPPC to this compound. c. Generate a calibration curve using known concentrations of unlabeled DPPC spiked with a constant concentration of this compound. d. Determine the concentration of endogenous DPPC in the samples by interpolating their peak area ratios on the calibration curve.

Mandatory Visualization: Experimental Workflow for Quantitative Lipidomics

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Spike with This compound Internal Standard Sample->Add_IS Extraction Lipid Extraction (e.g., Bligh-Dyer) Add_IS->Extraction Drydown Dry Down Extract Extraction->Drydown Reconstitution Reconstitute in LC-MS Solvent Drydown->Reconstitution LC_Separation UHPLC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration (Endogenous & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Endogenous DPPC Concentration Calibration_Curve->Quantification

Caption: A generalized workflow for the quantification of DPPC in biological samples.

Applications in Metabolic Tracing

This compound can be used as a tracer to follow the metabolic fate of exogenous DPPC. This allows researchers to investigate processes such as:

  • Lipid Remodeling: The exchange of fatty acyl chains on the DPPC backbone.

  • Degradation: The breakdown of DPPC into its constituent parts (e.g., lysophosphatidylcholine, free fatty acids, and glycerophosphocholine).

  • Incorporation into Cellular Structures: The integration of exogenous DPPC into cell membranes or lipoproteins.

Experimental Protocol: Tracing the Metabolic Fate of this compound in Cell Culture

This protocol provides a general framework for a cell-based metabolic tracing experiment.

1. Cell Culture and Labeling: a. Culture cells of interest to a desired confluency. b. Remove the standard culture medium. c. Add culture medium supplemented with a known concentration of this compound (often complexed with bovine serum albumin to aid solubility). d. Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours).

2. Sample Harvesting and Lipid Extraction: a. At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any unincorporated label. b. Harvest the cells (e.g., by scraping). c. Perform lipid extraction as described in the quantitative analysis protocol.

3. LC-MS/MS Analysis: a. Analyze the lipid extracts using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to identify and quantify potential 13C-labeled metabolites of this compound. b. Monitor for the appearance of 13C-labeled lysophosphatidylcholines, free fatty acids, and other potential downstream products.

4. Data Analysis: a. Identify and quantify the 13C-labeled lipid species. b. Plot the abundance of this compound and its labeled metabolites over time to determine the kinetics of its metabolism.

Mandatory Visualization: Phosphatidylcholine Metabolism and the Fate of Exogenous DPPC

G cluster_pathway Phosphatidylcholine Metabolism cluster_enzymes Key Enzymes Exogenous_DPPC Exogenous This compound Membrane_Pool Cellular Membrane PC Pool Exogenous_DPPC->Membrane_Pool Incorporation LPC Lyso-PC-13C Membrane_Pool->LPC PLA2 GPC Glycerophosphocholine-13C LPC->GPC LPL Remodeled_PC Remodeled PC-13C LPC->Remodeled_PC LPCAT FFA Free Fatty Acid-13C FFA->Remodeled_PC PLA2 PLA2: Phospholipase A2 LPL LPL: Lysophospholipase LPCAT LPCAT: Lysophosphatidylcholine Acyltransferase

Caption: Metabolic fate of exogenous this compound in a simplified pathway.

Applications in Drug Development

The use of this compound in lipidomics has significant implications for drug development:

  • Target Engagement and Pharmacodynamics: By using this compound as a tracer, researchers can assess how a drug candidate affects the turnover and metabolism of DPPC, providing insights into the drug's mechanism of action and its impact on lipid metabolic pathways.

  • Biomarker Discovery and Validation: Quantitative lipidomics assays using this compound as an internal standard can be employed to identify and validate lipid biomarkers associated with disease progression or response to therapy.

  • Toxicity Studies: Alterations in DPPC metabolism can be an indicator of cellular toxicity. Tracing studies with this compound can help to elucidate the mechanisms of drug-induced phospholipidosis and other lipid-related toxicities.

Conclusion

This compound is a versatile and powerful tool in the field of lipidomics. As a stable isotope-labeled internal standard, it is essential for the accurate and precise quantification of DPPC and other phosphatidylcholines, a cornerstone of reliable lipidomics research. Furthermore, its application as a metabolic tracer provides invaluable insights into the dynamic processes of phospholipid metabolism. For researchers, scientists, and drug development professionals, the effective use of this compound can significantly enhance the quality and depth of their lipid-related investigations, ultimately contributing to a better understanding of the role of lipids in health and disease and accelerating the development of novel therapeutics.

References

Understanding the Phase Transition of DPPC Bilayers with 13C Labeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipalmitoylphosphatidylcholine (DPPC) is a major component of lung surfactant and a widely used model lipid for studying the biophysical properties of cell membranes. A key characteristic of DPPC bilayers is their thermotropic phase transition from a well-ordered gel phase (Lβ') to a fluid-like liquid crystalline phase (Lα) at a characteristic melting temperature (Tm) of approximately 41°C. This transition involves significant changes in the structural and dynamic properties of the lipid molecules, which have profound implications for membrane functions such as permeability, fluidity, and protein-lipid interactions.

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of 13C isotopic labeling, is a powerful, non-invasive technique for probing the molecular details of this phase transition. By selectively enriching specific carbon positions in the DPPC molecule, researchers can gain site-specific information about conformational changes, molecular mobility, and packing of the lipid acyl chains and headgroups. This technical guide provides an in-depth overview of the application of 13C labeling in conjunction with solid-state NMR to elucidate the intricacies of the DPPC phase transition.

Quantitative Data on DPPC Phase Transition from 13C NMR

The gel-to-liquid crystalline phase transition of DPPC is accompanied by distinct changes in the 13C NMR spectrum. These changes are reflected in the chemical shifts, line widths, and chemical shift anisotropy of the carbon resonances. The following table summarizes typical quantitative data obtained from 13C NMR studies of DPPC bilayers.

Carbon PositionGel Phase (Lβ') 13C Chemical Shift (ppm)Liquid Crystalline Phase (Lα) 13C Chemical Shift (ppm)Key Observations During Phase Transition
sn-2 C=OAnisotropic powder pattern (breadth ~112 ppm)Isotropic-like line (~7 ppm wide)Indicates a significant conformational change and increased motional averaging at the sn-2 carbonyl group.[1]
Glycerol C2Broad signalSharper resonanceBroadening in the gel phase suggests restricted motion of the glycerol backbone, which increases upon transition to the liquid crystalline phase.[1]
Choline N(CH3)3ObservableNot observed in some CP-MAS experimentsDisappearance in the liquid crystalline phase can be due to increased mobility leading to inefficient cross-polarization.[2]
Acyl Chain (CH2)n~34~31Upfield shift reflects the increase in gauche conformers in the acyl chains, indicative of a more disordered state.
Acyl Chain CH3~14~14.5Slight downfield shift may be associated with changes in the local magnetic environment due to altered packing.

Note: The exact chemical shift values can vary slightly depending on experimental conditions such as hydration level, pH, and the presence of other molecules in the bilayer.

Experimental Protocols

A typical solid-state 13C NMR experiment to study the DPPC phase transition involves several key steps, from sample preparation to data acquisition.

Synthesis of 13C-Labeled DPPC

Site-specific 13C labeling of DPPC can be achieved through chemical synthesis. For instance, to label the carbonyl carbon of the palmitic acid at the sn-2 position, [1-13C]palmitic acid is used in the synthesis. The general synthetic route involves the acylation of the glycerol backbone with the labeled fatty acid. Several synthetic schemes have been published for labeling different positions in the DPPC molecule, including the headgroup and the acyl chains.

Preparation of Multilamellar Vesicles (MLVs)
  • Dissolution: Dissolve the 13C-labeled DPPC in an organic solvent such as chloroform or a chloroform/methanol mixture.

  • Film Formation: Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the walls of a round-bottom flask. Further drying under high vacuum for several hours ensures complete removal of the solvent.

  • Hydration: Hydrate the lipid film with an appropriate buffer (e.g., phosphate-buffered saline) at a temperature above the phase transition temperature of DPPC (~50°C) to facilitate the formation of MLVs.

  • Vortexing: Vigorously vortex the suspension to detach the lipid film from the glass and form a milky suspension of MLVs.

  • Freeze-Thaw Cycles: Subject the MLV suspension to several freeze-thaw cycles (e.g., freezing in liquid nitrogen and thawing in a warm water bath) to promote the formation of more homogeneous vesicles.

  • Pelleting and Packing: Pellet the MLVs by ultracentrifugation and carefully pack the hydrated lipid pellet into a solid-state NMR rotor (e.g., a 4 mm zirconia rotor).

Solid-State 13C NMR Spectroscopy
  • Spectrometer: A high-field solid-state NMR spectrometer is used.

  • Probe: A double-resonance magic-angle spinning (MAS) probe.

  • Pulse Sequence: Cross-polarization (CP) is commonly used to enhance the signal of the low-gamma 13C nuclei by transferring magnetization from the abundant high-gamma protons. A typical CP-MAS experiment includes a 90° pulse on the proton channel, a spin-lock period for magnetization transfer, and high-power proton decoupling during 13C acquisition.

  • Magic-Angle Spinning (MAS): The sample is spun at a high frequency (e.g., 5-10 kHz) at the magic angle (54.7°) with respect to the main magnetic field to average out anisotropic interactions and obtain higher resolution spectra.

  • Temperature Control: The temperature of the sample is precisely controlled using a variable temperature unit. Spectra are recorded at various temperatures below, at, and above the phase transition temperature of DPPC.

  • Data Acquisition Parameters:

    • Contact Time: The duration of the spin-lock for cross-polarization (e.g., 1-2 ms).

    • Recycle Delay: The time between successive scans (e.g., 3-5 s).

    • Number of Scans: Sufficient scans are acquired to achieve a good signal-to-noise ratio.

Visualizing the Process and Molecular Changes

Experimental Workflow

The following diagram illustrates the typical experimental workflow for studying the DPPC phase transition using 13C-labeled lipids and solid-state NMR.

experimental_workflow cluster_synthesis 1. Synthesis cluster_preparation 2. Sample Preparation cluster_nmr 3. Solid-State NMR cluster_analysis 4. Data Analysis start Start with 13C-labeled precursor (e.g., [1-13C]palmitic acid) synthesis Chemical Synthesis start->synthesis labeled_dppc 13C-Labeled DPPC synthesis->labeled_dppc dissolution Dissolve in Organic Solvent labeled_dppc->dissolution film Form Thin Lipid Film dissolution->film hydration Hydrate with Buffer film->hydration mlvs Form Multilamellar Vesicles (MLVs) hydration->mlvs packing Pack into NMR Rotor mlvs->packing nmr_acq Acquire 13C CP-MAS Spectra at Varying Temperatures packing->nmr_acq spectral_analysis Analyze Chemical Shifts, Line Shapes, and Anisotropy nmr_acq->spectral_analysis interpretation Interpret Molecular Changes (Conformation, Dynamics) spectral_analysis->interpretation phase_transition cluster_gel Gel Phase (Lβ') cluster_liquid Liquid Crystalline Phase (Lα) gel_state Ordered State: - All-trans acyl chains - Tightly packed - Restricted motion gel_spectrum 13C NMR Spectrum: - Broad lines - Anisotropic chemical shifts  (e.g., sn-2 C=O) - Higher chemical shift for (CH2)n gel_state->gel_spectrum Reflects liquid_state Disordered State: - Gauche conformers in acyl chains - Loosely packed - Increased molecular motion gel_state->liquid_state Heating > 41°C liquid_spectrum 13C NMR Spectrum: - Narrow lines - Isotropic-like chemical shifts - Lower chemical shift for (CH2)n gel_spectrum->liquid_spectrum Temperature Increase liquid_state->liquid_spectrum Reflects

References

Understanding the Phase Transition of DPPC Bilayers with 13C Labeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipalmitoylphosphatidylcholine (DPPC) is a major component of lung surfactant and a widely used model lipid for studying the biophysical properties of cell membranes. A key characteristic of DPPC bilayers is their thermotropic phase transition from a well-ordered gel phase (Lβ') to a fluid-like liquid crystalline phase (Lα) at a characteristic melting temperature (Tm) of approximately 41°C. This transition involves significant changes in the structural and dynamic properties of the lipid molecules, which have profound implications for membrane functions such as permeability, fluidity, and protein-lipid interactions.

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of 13C isotopic labeling, is a powerful, non-invasive technique for probing the molecular details of this phase transition. By selectively enriching specific carbon positions in the DPPC molecule, researchers can gain site-specific information about conformational changes, molecular mobility, and packing of the lipid acyl chains and headgroups. This technical guide provides an in-depth overview of the application of 13C labeling in conjunction with solid-state NMR to elucidate the intricacies of the DPPC phase transition.

Quantitative Data on DPPC Phase Transition from 13C NMR

The gel-to-liquid crystalline phase transition of DPPC is accompanied by distinct changes in the 13C NMR spectrum. These changes are reflected in the chemical shifts, line widths, and chemical shift anisotropy of the carbon resonances. The following table summarizes typical quantitative data obtained from 13C NMR studies of DPPC bilayers.

Carbon PositionGel Phase (Lβ') 13C Chemical Shift (ppm)Liquid Crystalline Phase (Lα) 13C Chemical Shift (ppm)Key Observations During Phase Transition
sn-2 C=OAnisotropic powder pattern (breadth ~112 ppm)Isotropic-like line (~7 ppm wide)Indicates a significant conformational change and increased motional averaging at the sn-2 carbonyl group.[1]
Glycerol C2Broad signalSharper resonanceBroadening in the gel phase suggests restricted motion of the glycerol backbone, which increases upon transition to the liquid crystalline phase.[1]
Choline N(CH3)3ObservableNot observed in some CP-MAS experimentsDisappearance in the liquid crystalline phase can be due to increased mobility leading to inefficient cross-polarization.[2]
Acyl Chain (CH2)n~34~31Upfield shift reflects the increase in gauche conformers in the acyl chains, indicative of a more disordered state.
Acyl Chain CH3~14~14.5Slight downfield shift may be associated with changes in the local magnetic environment due to altered packing.

Note: The exact chemical shift values can vary slightly depending on experimental conditions such as hydration level, pH, and the presence of other molecules in the bilayer.

Experimental Protocols

A typical solid-state 13C NMR experiment to study the DPPC phase transition involves several key steps, from sample preparation to data acquisition.

Synthesis of 13C-Labeled DPPC

Site-specific 13C labeling of DPPC can be achieved through chemical synthesis. For instance, to label the carbonyl carbon of the palmitic acid at the sn-2 position, [1-13C]palmitic acid is used in the synthesis. The general synthetic route involves the acylation of the glycerol backbone with the labeled fatty acid. Several synthetic schemes have been published for labeling different positions in the DPPC molecule, including the headgroup and the acyl chains.

Preparation of Multilamellar Vesicles (MLVs)
  • Dissolution: Dissolve the 13C-labeled DPPC in an organic solvent such as chloroform or a chloroform/methanol mixture.

  • Film Formation: Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the walls of a round-bottom flask. Further drying under high vacuum for several hours ensures complete removal of the solvent.

  • Hydration: Hydrate the lipid film with an appropriate buffer (e.g., phosphate-buffered saline) at a temperature above the phase transition temperature of DPPC (~50°C) to facilitate the formation of MLVs.

  • Vortexing: Vigorously vortex the suspension to detach the lipid film from the glass and form a milky suspension of MLVs.

  • Freeze-Thaw Cycles: Subject the MLV suspension to several freeze-thaw cycles (e.g., freezing in liquid nitrogen and thawing in a warm water bath) to promote the formation of more homogeneous vesicles.

  • Pelleting and Packing: Pellet the MLVs by ultracentrifugation and carefully pack the hydrated lipid pellet into a solid-state NMR rotor (e.g., a 4 mm zirconia rotor).

Solid-State 13C NMR Spectroscopy
  • Spectrometer: A high-field solid-state NMR spectrometer is used.

  • Probe: A double-resonance magic-angle spinning (MAS) probe.

  • Pulse Sequence: Cross-polarization (CP) is commonly used to enhance the signal of the low-gamma 13C nuclei by transferring magnetization from the abundant high-gamma protons. A typical CP-MAS experiment includes a 90° pulse on the proton channel, a spin-lock period for magnetization transfer, and high-power proton decoupling during 13C acquisition.

  • Magic-Angle Spinning (MAS): The sample is spun at a high frequency (e.g., 5-10 kHz) at the magic angle (54.7°) with respect to the main magnetic field to average out anisotropic interactions and obtain higher resolution spectra.

  • Temperature Control: The temperature of the sample is precisely controlled using a variable temperature unit. Spectra are recorded at various temperatures below, at, and above the phase transition temperature of DPPC.

  • Data Acquisition Parameters:

    • Contact Time: The duration of the spin-lock for cross-polarization (e.g., 1-2 ms).

    • Recycle Delay: The time between successive scans (e.g., 3-5 s).

    • Number of Scans: Sufficient scans are acquired to achieve a good signal-to-noise ratio.

Visualizing the Process and Molecular Changes

Experimental Workflow

The following diagram illustrates the typical experimental workflow for studying the DPPC phase transition using 13C-labeled lipids and solid-state NMR.

experimental_workflow cluster_synthesis 1. Synthesis cluster_preparation 2. Sample Preparation cluster_nmr 3. Solid-State NMR cluster_analysis 4. Data Analysis start Start with 13C-labeled precursor (e.g., [1-13C]palmitic acid) synthesis Chemical Synthesis start->synthesis labeled_dppc 13C-Labeled DPPC synthesis->labeled_dppc dissolution Dissolve in Organic Solvent labeled_dppc->dissolution film Form Thin Lipid Film dissolution->film hydration Hydrate with Buffer film->hydration mlvs Form Multilamellar Vesicles (MLVs) hydration->mlvs packing Pack into NMR Rotor mlvs->packing nmr_acq Acquire 13C CP-MAS Spectra at Varying Temperatures packing->nmr_acq spectral_analysis Analyze Chemical Shifts, Line Shapes, and Anisotropy nmr_acq->spectral_analysis interpretation Interpret Molecular Changes (Conformation, Dynamics) spectral_analysis->interpretation phase_transition cluster_gel Gel Phase (Lβ') cluster_liquid Liquid Crystalline Phase (Lα) gel_state Ordered State: - All-trans acyl chains - Tightly packed - Restricted motion gel_spectrum 13C NMR Spectrum: - Broad lines - Anisotropic chemical shifts  (e.g., sn-2 C=O) - Higher chemical shift for (CH2)n gel_state->gel_spectrum Reflects liquid_state Disordered State: - Gauche conformers in acyl chains - Loosely packed - Increased molecular motion gel_state->liquid_state Heating > 41°C liquid_spectrum 13C NMR Spectrum: - Narrow lines - Isotropic-like chemical shifts - Lower chemical shift for (CH2)n gel_spectrum->liquid_spectrum Temperature Increase liquid_state->liquid_spectrum Reflects

References

Commercial Suppliers and Technical Guide for High-Purity DPPC-13C2

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-13C2 (DPPC-13C2) for researchers, scientists, and drug development professionals. It covers commercial suppliers, experimental protocols for its use, and relevant biological pathways.

Commercial Availability of High-Purity this compound

High-purity this compound is a specialized isotopically labeled lipid primarily used as an internal standard in mass spectrometry-based lipidomics and for studying the biophysical properties of lipid bilayers. Several companies offer this product, either as a catalog item or through custom synthesis services. The table below summarizes the available information for key suppliers.

SupplierProduct NameCatalog NumberPurityIsotopic EnrichmentAvailable Quantities
Cayman Chemical 1,2-Dipalmitoyl-13C-sn-glycero-3-PC29133≥95%Not specified1 mg, 5 mg
Avanti Polar Lipids Custom SynthesisInquire>99% (for standard DPPC)Per specificationCustom
Toronto Research Chemicals (TRC) Custom SynthesisInquireHigh Purity (per CoA)Per specificationCustom

Note: Avanti Polar Lipids and Toronto Research Chemicals are well-established suppliers of high-purity lipids and offer extensive custom synthesis services for isotopically labeled compounds. Researchers should contact them directly to inquire about the synthesis of this compound to their specific requirements for purity and isotopic enrichment.

Experimental Protocols

Synthesis of this compound

The chemical synthesis of DPPC labeled with 13C in the acyl chains can be achieved through various established methods. A common approach involves the use of 13C-labeled palmitic acid as a starting material.

Methodology:

  • Activation of 13C-Palmitic Acid: [1-13C]palmitic acid is converted to its more reactive acyl chloride or anhydride derivative. This is typically achieved by reacting the fatty acid with a chlorinating agent like oxalyl chloride or thionyl chloride.

  • Esterification: The activated [1-13C]palmitoyl derivative is then reacted with sn-glycero-3-phosphocholine (GPC) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is performed in an anhydrous organic solvent (e.g., dichloromethane or chloroform). The stoichiometry is controlled to favor the diacylation of the glycerol backbone at the sn-1 and sn-2 positions.

  • Purification: The resulting this compound is purified from the reaction mixture using column chromatography on silica gel. A gradient of solvents, typically a mixture of chloroform, methanol, and water, is used to elute the final product with high purity.

  • Characterization: The final product is characterized by thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P), and mass spectrometry (MS) to confirm its structure and purity.

Quality Control and Analysis

The purity and isotopic enrichment of this compound are critical for its use as an internal standard. A combination of NMR and mass spectrometry is typically employed for quality control.

Methodology:

  • NMR Spectroscopy:

    • ¹H NMR: To confirm the overall structure and absence of protonated impurities.

    • ¹³C NMR: To verify the position and enrichment of the 13C labels. The signal intensities of the labeled carbons will be significantly enhanced compared to the natural abundance signals.

    • ³¹P NMR: To confirm the phosphocholine headgroup and the absence of phospholipid-related impurities.

  • Mass Spectrometry (MS):

    • High-Resolution MS (e.g., Orbitrap, TOF): To determine the exact mass of the molecule, confirming the incorporation of the two 13C isotopes. The measured mass should correspond to the theoretical mass of C₄₀H₈₀NO₈P with two ¹³C atoms.

    • Tandem MS (MS/MS): To confirm the location of the labels in the palmitoyl chains by analyzing the fragmentation pattern. The characteristic loss of the labeled fatty acyl chains will show a mass shift corresponding to the 13C incorporation.

Application as an Internal Standard in Lipidomics

This compound is an ideal internal standard for the quantification of endogenous DPPC and other phosphatidylcholines in complex biological samples by LC-MS/MS.

Methodology:

  • Sample Preparation (Lipid Extraction):

    • A known amount of this compound is spiked into the biological sample (e.g., plasma, tissue homogenate, cell lysate) before lipid extraction.

    • Lipids are extracted using a robust method such as the Folch or Bligh-Dyer procedure, which uses a chloroform/methanol/water solvent system, or a methyl-tert-butyl ether (MTBE) based extraction.[1][2][3]

  • LC-MS/MS Analysis:

    • The lipid extract is reconstituted in a suitable solvent and injected into a liquid chromatography system coupled to a tandem mass spectrometer.

    • A reverse-phase C18 or C8 column is commonly used to separate the different lipid species.[3]

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode. Specific precursor-to-product ion transitions are monitored for both the endogenous (unlabeled) DPPC and the this compound internal standard.

      • Endogenous DPPC: e.g., m/z 734.6 → 184.1

      • This compound: e.g., m/z 736.6 → 184.1 (assuming labeling in the carbonyl carbons of both palmitoyl chains)

  • Data Analysis:

    • The peak areas of the endogenous DPPC and the this compound internal standard are integrated.

    • The concentration of the endogenous DPPC in the sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Signaling Pathways and Experimental Workflows

Pulmonary Surfactant Life Cycle

DPPC is the major component of pulmonary surfactant, a complex mixture of lipids and proteins that lines the alveolar surface of the lungs and is essential for reducing surface tension and preventing alveolar collapse.[4]

Pulmonary_Surfactant_Lifecycle cluster_TypeII_Cell Alveolar Type II Cell cluster_Alveolus Alveolus ER Endoplasmic Reticulum (DPPC Synthesis) Golgi Golgi Apparatus (Processing) ER->Golgi LB Lamellar Bodies (Storage) Golgi->LB Secretion Exocytosis LB->Secretion Recycling Recycling Pathway TM Tubular Myelin Secretion->TM AirLiquid Air-Liquid Interface (Monolayer Formation) TM->AirLiquid Uptake Endocytosis AirLiquid->Uptake Uptake->Recycling

Caption: Life cycle of pulmonary surfactant, highlighting the synthesis and secretion of DPPC.

Experimental Workflow for Lipidomics using this compound

The following diagram illustrates the typical workflow for a quantitative lipidomics experiment using this compound as an internal standard.

Lipidomics_Workflow Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with This compound Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Folch, MTBE) Spike->Extraction LC Liquid Chromatography (LC Separation) Extraction->LC MS Tandem Mass Spectrometry (MS/MS Detection) LC->MS Data Data Analysis (Quantification) MS->Data

Caption: Workflow for quantitative lipidomics using this compound as an internal standard.

Lipid Bilayer Formation for Biophysical Studies

Isotopically labeled DPPC is also valuable for studying the structure and dynamics of lipid bilayers using techniques like solid-state NMR and neutron scattering. The workflow for preparing supported lipid bilayers (SLBs) is outlined below.

SLB_Formation LipidFilm This compound in Organic Solvent Evaporation Solvent Evaporation (Thin Film Formation) LipidFilm->Evaporation Hydration Hydration with Buffer (Vesicle Formation) Evaporation->Hydration Sonication Sonication or Extrusion (Small Unilamellar Vesicles - SUVs) Hydration->Sonication Incubation Incubation on Solid Support (e.g., Mica, Silica) Sonication->Incubation SLB Supported Lipid Bilayer (SLB) Formation Incubation->SLB Analysis Biophysical Analysis (e.g., ssNMR, AFM) SLB->Analysis

Caption: Workflow for the formation of a supported lipid bilayer (SLB) with this compound.[5][6]

References

Commercial Suppliers and Technical Guide for High-Purity DPPC-13C2

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-13C2 (DPPC-13C2) for researchers, scientists, and drug development professionals. It covers commercial suppliers, experimental protocols for its use, and relevant biological pathways.

Commercial Availability of High-Purity this compound

High-purity this compound is a specialized isotopically labeled lipid primarily used as an internal standard in mass spectrometry-based lipidomics and for studying the biophysical properties of lipid bilayers. Several companies offer this product, either as a catalog item or through custom synthesis services. The table below summarizes the available information for key suppliers.

SupplierProduct NameCatalog NumberPurityIsotopic EnrichmentAvailable Quantities
Cayman Chemical 1,2-Dipalmitoyl-13C-sn-glycero-3-PC29133≥95%Not specified1 mg, 5 mg
Avanti Polar Lipids Custom SynthesisInquire>99% (for standard DPPC)Per specificationCustom
Toronto Research Chemicals (TRC) Custom SynthesisInquireHigh Purity (per CoA)Per specificationCustom

Note: Avanti Polar Lipids and Toronto Research Chemicals are well-established suppliers of high-purity lipids and offer extensive custom synthesis services for isotopically labeled compounds. Researchers should contact them directly to inquire about the synthesis of this compound to their specific requirements for purity and isotopic enrichment.

Experimental Protocols

Synthesis of this compound

The chemical synthesis of DPPC labeled with 13C in the acyl chains can be achieved through various established methods. A common approach involves the use of 13C-labeled palmitic acid as a starting material.

Methodology:

  • Activation of 13C-Palmitic Acid: [1-13C]palmitic acid is converted to its more reactive acyl chloride or anhydride derivative. This is typically achieved by reacting the fatty acid with a chlorinating agent like oxalyl chloride or thionyl chloride.

  • Esterification: The activated [1-13C]palmitoyl derivative is then reacted with sn-glycero-3-phosphocholine (GPC) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is performed in an anhydrous organic solvent (e.g., dichloromethane or chloroform). The stoichiometry is controlled to favor the diacylation of the glycerol backbone at the sn-1 and sn-2 positions.

  • Purification: The resulting this compound is purified from the reaction mixture using column chromatography on silica gel. A gradient of solvents, typically a mixture of chloroform, methanol, and water, is used to elute the final product with high purity.

  • Characterization: The final product is characterized by thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P), and mass spectrometry (MS) to confirm its structure and purity.

Quality Control and Analysis

The purity and isotopic enrichment of this compound are critical for its use as an internal standard. A combination of NMR and mass spectrometry is typically employed for quality control.

Methodology:

  • NMR Spectroscopy:

    • ¹H NMR: To confirm the overall structure and absence of protonated impurities.

    • ¹³C NMR: To verify the position and enrichment of the 13C labels. The signal intensities of the labeled carbons will be significantly enhanced compared to the natural abundance signals.

    • ³¹P NMR: To confirm the phosphocholine headgroup and the absence of phospholipid-related impurities.

  • Mass Spectrometry (MS):

    • High-Resolution MS (e.g., Orbitrap, TOF): To determine the exact mass of the molecule, confirming the incorporation of the two 13C isotopes. The measured mass should correspond to the theoretical mass of C₄₀H₈₀NO₈P with two ¹³C atoms.

    • Tandem MS (MS/MS): To confirm the location of the labels in the palmitoyl chains by analyzing the fragmentation pattern. The characteristic loss of the labeled fatty acyl chains will show a mass shift corresponding to the 13C incorporation.

Application as an Internal Standard in Lipidomics

This compound is an ideal internal standard for the quantification of endogenous DPPC and other phosphatidylcholines in complex biological samples by LC-MS/MS.

Methodology:

  • Sample Preparation (Lipid Extraction):

    • A known amount of this compound is spiked into the biological sample (e.g., plasma, tissue homogenate, cell lysate) before lipid extraction.

    • Lipids are extracted using a robust method such as the Folch or Bligh-Dyer procedure, which uses a chloroform/methanol/water solvent system, or a methyl-tert-butyl ether (MTBE) based extraction.[1][2][3]

  • LC-MS/MS Analysis:

    • The lipid extract is reconstituted in a suitable solvent and injected into a liquid chromatography system coupled to a tandem mass spectrometer.

    • A reverse-phase C18 or C8 column is commonly used to separate the different lipid species.[3]

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode. Specific precursor-to-product ion transitions are monitored for both the endogenous (unlabeled) DPPC and the this compound internal standard.

      • Endogenous DPPC: e.g., m/z 734.6 → 184.1

      • This compound: e.g., m/z 736.6 → 184.1 (assuming labeling in the carbonyl carbons of both palmitoyl chains)

  • Data Analysis:

    • The peak areas of the endogenous DPPC and the this compound internal standard are integrated.

    • The concentration of the endogenous DPPC in the sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Signaling Pathways and Experimental Workflows

Pulmonary Surfactant Life Cycle

DPPC is the major component of pulmonary surfactant, a complex mixture of lipids and proteins that lines the alveolar surface of the lungs and is essential for reducing surface tension and preventing alveolar collapse.[4]

Pulmonary_Surfactant_Lifecycle cluster_TypeII_Cell Alveolar Type II Cell cluster_Alveolus Alveolus ER Endoplasmic Reticulum (DPPC Synthesis) Golgi Golgi Apparatus (Processing) ER->Golgi LB Lamellar Bodies (Storage) Golgi->LB Secretion Exocytosis LB->Secretion Recycling Recycling Pathway TM Tubular Myelin Secretion->TM AirLiquid Air-Liquid Interface (Monolayer Formation) TM->AirLiquid Uptake Endocytosis AirLiquid->Uptake Uptake->Recycling

Caption: Life cycle of pulmonary surfactant, highlighting the synthesis and secretion of DPPC.

Experimental Workflow for Lipidomics using this compound

The following diagram illustrates the typical workflow for a quantitative lipidomics experiment using this compound as an internal standard.

Lipidomics_Workflow Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with This compound Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Folch, MTBE) Spike->Extraction LC Liquid Chromatography (LC Separation) Extraction->LC MS Tandem Mass Spectrometry (MS/MS Detection) LC->MS Data Data Analysis (Quantification) MS->Data

Caption: Workflow for quantitative lipidomics using this compound as an internal standard.

Lipid Bilayer Formation for Biophysical Studies

Isotopically labeled DPPC is also valuable for studying the structure and dynamics of lipid bilayers using techniques like solid-state NMR and neutron scattering. The workflow for preparing supported lipid bilayers (SLBs) is outlined below.

SLB_Formation LipidFilm This compound in Organic Solvent Evaporation Solvent Evaporation (Thin Film Formation) LipidFilm->Evaporation Hydration Hydration with Buffer (Vesicle Formation) Evaporation->Hydration Sonication Sonication or Extrusion (Small Unilamellar Vesicles - SUVs) Hydration->Sonication Incubation Incubation on Solid Support (e.g., Mica, Silica) Sonication->Incubation SLB Supported Lipid Bilayer (SLB) Formation Incubation->SLB Analysis Biophysical Analysis (e.g., ssNMR, AFM) SLB->Analysis

Caption: Workflow for the formation of a supported lipid bilayer (SLB) with this compound.[5][6]

References

Foundational Research Using ¹³C-Labeled Phospholipids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the core principles, methodologies, and applications of using stable isotope-labeled phospholipids in foundational research. Tailored for researchers, scientists, and drug development professionals, this document details the power of ¹³C labeling to trace the metabolic fate of lipids, quantify metabolic fluxes, and elucidate complex biological pathways.

Core Principles of ¹³C Isotopic Labeling in Lipidomics

Isotopic labeling is a powerful technique used to track the passage of an isotope through a metabolic pathway or biological system.[1] The fundamental principle involves replacing the highly abundant ¹²C atoms in a molecule with the stable, non-radioactive heavy isotope, ¹³C.[1] In the context of phospholipid research, cells or organisms are supplied with ¹³C-enriched substrates, such as [U-¹³C]-glucose, ¹³C-labeled fatty acids, or ¹³C-labeled head group precursors (e.g., [1,2-¹³C]choline).[1][2][3]

These labeled precursors are taken up by cells and incorporated into various metabolic pathways, including de novo lipogenesis and phospholipid remodeling.[1][4] As these ¹³C atoms traverse pathways like glycolysis, the TCA cycle, and fatty acid synthesis, they become integrated into the glycerol backbones, acyl chains, and head groups of phospholipids.[5][6] Analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are then used to detect and quantify the incorporation of ¹³C into specific lipid species.[7][8] This allows researchers to move beyond static snapshots of the lipidome and gain deep insights into the dynamic synthesis, turnover, and fate of phospholipids in living systems.[9]

Applications:
  • Metabolic Tracing: Tracking the fate of carbon atoms through complex lipid metabolic networks to understand pathway activity.[10]

  • Metabolic Flux Analysis (MFA): Quantifying the rates (fluxes) of intracellular reactions, which is considered the gold standard for analyzing metabolic pathway activity.[1][7][11]

  • Drug Development: Investigating the mechanism of action of drugs on lipid metabolism and identifying novel therapeutic targets.[8][10][]

  • Environmental and Agricultural Science: Tracing carbon flow in microbial communities and understanding lipid biosynthesis in organisms like oilseed crops.[13][14]

Experimental Methodologies and Protocols

A successful ¹³C labeling experiment requires careful planning and execution, from the selection of the isotopic tracer to the final data analysis.

General Experimental Workflow

The overall process involves culturing cells with a ¹³C-labeled substrate, harvesting the cells, extracting the lipids, and analyzing the extracts using MS or NMR to determine isotopic enrichment.

G cluster_prep Phase 1: Labeling and Extraction cluster_analysis Phase 2: Analysis cluster_interp Phase 3: Interpretation A Cell Culture with ¹³C-Labeled Substrate (e.g., ¹³C-Glucose) B Cell Harvesting & Quenching A->B C Lipid Extraction (e.g., Folch/Bligh-Dyer) B->C D LC-MS/MS or NMR Analysis C->D Lipid Extract E Data Acquisition (Mass Isotopologue Distributions) D->E F Metabolic Flux Calculation & Pathway Analysis E->F G Biological Interpretation F->G

General workflow for a ¹³C phospholipid labeling experiment.
Protocol: ¹³C Labeling in Adherent Mammalian Cells

This protocol provides a generalized method for labeling adherent mammalian cells with [U-¹³C]-glucose to trace phospholipid synthesis.

Materials:

  • Adherent mammalian cell line (e.g., HEK293, HCT116)

  • Standard cell culture medium (e.g., DMEM, RPMI)

  • Fetal Bovine Serum (FBS), dialyzed (critical to remove unlabeled glucose)

  • Labeling medium: Glucose-free medium supplemented with [U-¹³C]-glucose and 10% dialyzed FBS

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Methanol, ice-cold

  • Scraper for cell collection

  • Solvents for lipid extraction (e.g., chloroform, methanol)

Procedure:

  • Cell Seeding: Seed cells in culture plates (e.g., 6-well plates or T-175 flasks) and grow to the desired confluency (typically 70-80%) in standard culture medium.[15] The number of cells should be optimized for the specific cell type and analytical sensitivity.[15]

  • Pre-Labeling Wash: One hour before introducing the label, aspirate the standard medium and wash the cells once with pre-warmed, glucose-free medium to remove residual ¹²C-glucose.[15]

  • Isotope Labeling: Add the pre-warmed ¹³C labeling medium to the cells. The duration of labeling depends on the research question; short time courses (minutes to hours) are used for kinetic flux analysis, while longer incubations (24-48 hours) are used for steady-state analysis.[15] For phospholipid turnover, labeling times can range from a few hours to several days.[9][16]

  • Harvesting and Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells twice with ice-cold PBS. Immediately add a sufficient volume of ice-cold methanol to the plate and place it on ice for 5-10 minutes.[15]

  • Cell Collection: Scrape the cells in the methanol and transfer the cell suspension to a suitable tube.[15] Store at -80°C until lipid extraction.

Protocol: Lipid Extraction

The Folch or Bligh-Dyer methods are commonly used for total lipid extraction.

Procedure (Bligh-Dyer Method):

  • To the cell suspension in methanol, add chloroform and water to achieve a final single-phase mixture with a ratio of 1:2:0.8 (Chloroform:Methanol:Water, v/v/v). Vortex thoroughly.

  • Break the single-phase mixture into two phases by adding chloroform and water to achieve a final ratio of 2:2:1.8 (Chloroform:Methanol:Water, v/v/v).

  • Centrifuge the sample to separate the phases. The bottom organic layer contains the lipids.

  • Carefully collect the bottom lipid layer using a glass syringe, transfer it to a new glass tube, and dry it under a stream of nitrogen gas.

  • Resuspend the dried lipid film in a suitable solvent (e.g., methanol or isopropanol) for MS or NMR analysis.

Analytical Methods
  • Mass Spectrometry (MS): Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary tool for analyzing ¹³C-labeled lipids.[5] It can distinguish and quantify different isotopologues (molecules of the same composition but differing in isotopic content), providing a Mass Isotopologue Distribution (MID).[1] This data reveals the extent of ¹³C incorporation into a specific phospholipid.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is used to determine the specific position of the ¹³C label within the phospholipid molecule, which is valuable for characterizing metabolic pathways.[2][17] It is particularly useful for distinguishing between different synthetic routes that may result in the same overall mass but different labeling patterns.[2]

Data Interpretation and Applications

Metabolic Flux Analysis (MFA)

¹³C-MFA is used to calculate the rates of intracellular reactions by analyzing the MIDs of key metabolites.[7] By feeding cells a ¹³C-labeled precursor, the resulting distribution of ¹³C atoms in downstream phospholipids provides a quantitative readout of the activity of the synthetic and remodeling pathways involved.[11]

cluster_input Input cluster_system Biological System cluster_output Measurement & Analysis A ¹³C-Labeled Precursor (e.g., ¹³C-Glucose) B Metabolic Network (Glycolysis, FA Synthesis) A->B Uptake C Phospholipid Pool B->C Synthesis E Computational Model B->E Network Model D Mass Spectrometry Measures MIDs C->D Extraction D->E Data Input F Calculated Pathway Fluxes E->F Calculation

Conceptual logic of ¹³C Metabolic Flux Analysis (MFA).

The primary quantitative output from an MS analysis is the MID. This data can be compiled into tables for comparison across different experimental conditions.

Table 1: Example Mass Isotopologue Distribution (MID) for Phosphatidylcholine (PC 34:1)
Isotopologue Fractional Abundance (%)
M+0 (Unlabeled)17%
M+15%
M+28%
......
M+18 (Fully labeled from one ¹³C₉ fatty acid)25%
......
M+37 (Fully labeled glycerol + two ¹³C₁₇ fatty acids)12%
This table shows hypothetical MID data for PC 34:1 from cells grown with a ¹³C-labeled precursor. The distribution reveals a mix of unlabeled, partially labeled, and fully labeled species, indicating active de novo synthesis and turnover.
Table 2: Calculated Turnover Rates of Phospholipid Species
Phospholipid Species Half-Life (Days)
Phosphatidylcholine (PC)2.5
Phosphatidylethanolamine (PE)1.8
Phosphatidylinositol (PI)0.5
Triacylglycerol (TAG)15.0
Data is representative, based on findings in organisms showing a range of lipid half-lives from 2 to 200 days.[16] This demonstrates that signaling lipids like PI can have much faster turnover rates than structural or storage lipids.
Elucidating Lipid Turnover and Signaling Pathways

¹³C labeling is highly effective for tracing how fatty acids are mobilized from membrane phospholipids and re-purposed for other functions, such as energy storage in triacylglycerols (TAGs) or signaling.[6][18] Studies in organisms like Chlamydomonas reinhardtii have used ¹³C-labeling to show that under nutrient deprivation, fatty acids from membrane lipids are transferred to TAGs.[18] Three potential mechanisms for this transfer can be distinguished using isotopic tracing: lipase-mediated release and re-esterification, direct transacylation, or headgroup removal to yield a diacylglycerol (DAG) intermediate that is subsequently acylated.[6]

PL Membrane Phospholipid (¹³C-labeled FA) FA Free ¹³C-Fatty Acid PL->FA Lipase (Mechanism 1) DAG ¹³C-Diacylglycerol (DAG) PL->DAG Headgroup Removal (Mechanism 3) TAG ¹³C-Triacylglycerol (TAG) PL->TAG Transacylase (Mechanism 2) AcylCoA Acyl-CoA Pool FA->AcylCoA DAG->TAG DGAT Acylation AcylCoA->TAG Acylation

Mechanisms of fatty acid transfer from membrane lipids to TAGs.
Applications in Drug Development

In pharmaceutical research, ¹³C labeling helps to elucidate a drug's mechanism of action by revealing how it alters metabolic pathways.[1] By treating cells with a compound and a ¹³C tracer simultaneously, researchers can quantify changes in lipid synthesis or degradation rates, confirming drug-target engagement and identifying downstream effects.[1]

| Table 3: Effect of a Fatty Acid Synthase (FASN) Inhibitor on ¹³C Incorporation into Palmitate | | | :--- | :--- | :--- | | Metabolite | ¹³C Enrichment (Control) | ¹³C Enrichment (FASN Inhibitor) | | Palmitate (C16:0) | 85% | 15% | | Stearate (C18:0) | 82% | 18% | | Phosphatidylcholine (PC 34:1) | 65% | 25% | This hypothetical data shows that a FASN inhibitor significantly reduces the de novo synthesis of fatty acids (palmitate, stearate) from a ¹³C-glucose tracer, which in turn reduces the incorporation of newly synthesized fatty acids into phospholipids like PC 34:1.

References

Foundational Research Using ¹³C-Labeled Phospholipids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the core principles, methodologies, and applications of using stable isotope-labeled phospholipids in foundational research. Tailored for researchers, scientists, and drug development professionals, this document details the power of ¹³C labeling to trace the metabolic fate of lipids, quantify metabolic fluxes, and elucidate complex biological pathways.

Core Principles of ¹³C Isotopic Labeling in Lipidomics

Isotopic labeling is a powerful technique used to track the passage of an isotope through a metabolic pathway or biological system.[1] The fundamental principle involves replacing the highly abundant ¹²C atoms in a molecule with the stable, non-radioactive heavy isotope, ¹³C.[1] In the context of phospholipid research, cells or organisms are supplied with ¹³C-enriched substrates, such as [U-¹³C]-glucose, ¹³C-labeled fatty acids, or ¹³C-labeled head group precursors (e.g., [1,2-¹³C]choline).[1][2][3]

These labeled precursors are taken up by cells and incorporated into various metabolic pathways, including de novo lipogenesis and phospholipid remodeling.[1][4] As these ¹³C atoms traverse pathways like glycolysis, the TCA cycle, and fatty acid synthesis, they become integrated into the glycerol backbones, acyl chains, and head groups of phospholipids.[5][6] Analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are then used to detect and quantify the incorporation of ¹³C into specific lipid species.[7][8] This allows researchers to move beyond static snapshots of the lipidome and gain deep insights into the dynamic synthesis, turnover, and fate of phospholipids in living systems.[9]

Applications:
  • Metabolic Tracing: Tracking the fate of carbon atoms through complex lipid metabolic networks to understand pathway activity.[10]

  • Metabolic Flux Analysis (MFA): Quantifying the rates (fluxes) of intracellular reactions, which is considered the gold standard for analyzing metabolic pathway activity.[1][7][11]

  • Drug Development: Investigating the mechanism of action of drugs on lipid metabolism and identifying novel therapeutic targets.[8][10][]

  • Environmental and Agricultural Science: Tracing carbon flow in microbial communities and understanding lipid biosynthesis in organisms like oilseed crops.[13][14]

Experimental Methodologies and Protocols

A successful ¹³C labeling experiment requires careful planning and execution, from the selection of the isotopic tracer to the final data analysis.

General Experimental Workflow

The overall process involves culturing cells with a ¹³C-labeled substrate, harvesting the cells, extracting the lipids, and analyzing the extracts using MS or NMR to determine isotopic enrichment.

G cluster_prep Phase 1: Labeling and Extraction cluster_analysis Phase 2: Analysis cluster_interp Phase 3: Interpretation A Cell Culture with ¹³C-Labeled Substrate (e.g., ¹³C-Glucose) B Cell Harvesting & Quenching A->B C Lipid Extraction (e.g., Folch/Bligh-Dyer) B->C D LC-MS/MS or NMR Analysis C->D Lipid Extract E Data Acquisition (Mass Isotopologue Distributions) D->E F Metabolic Flux Calculation & Pathway Analysis E->F G Biological Interpretation F->G

General workflow for a ¹³C phospholipid labeling experiment.
Protocol: ¹³C Labeling in Adherent Mammalian Cells

This protocol provides a generalized method for labeling adherent mammalian cells with [U-¹³C]-glucose to trace phospholipid synthesis.

Materials:

  • Adherent mammalian cell line (e.g., HEK293, HCT116)

  • Standard cell culture medium (e.g., DMEM, RPMI)

  • Fetal Bovine Serum (FBS), dialyzed (critical to remove unlabeled glucose)

  • Labeling medium: Glucose-free medium supplemented with [U-¹³C]-glucose and 10% dialyzed FBS

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Methanol, ice-cold

  • Scraper for cell collection

  • Solvents for lipid extraction (e.g., chloroform, methanol)

Procedure:

  • Cell Seeding: Seed cells in culture plates (e.g., 6-well plates or T-175 flasks) and grow to the desired confluency (typically 70-80%) in standard culture medium.[15] The number of cells should be optimized for the specific cell type and analytical sensitivity.[15]

  • Pre-Labeling Wash: One hour before introducing the label, aspirate the standard medium and wash the cells once with pre-warmed, glucose-free medium to remove residual ¹²C-glucose.[15]

  • Isotope Labeling: Add the pre-warmed ¹³C labeling medium to the cells. The duration of labeling depends on the research question; short time courses (minutes to hours) are used for kinetic flux analysis, while longer incubations (24-48 hours) are used for steady-state analysis.[15] For phospholipid turnover, labeling times can range from a few hours to several days.[9][16]

  • Harvesting and Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells twice with ice-cold PBS. Immediately add a sufficient volume of ice-cold methanol to the plate and place it on ice for 5-10 minutes.[15]

  • Cell Collection: Scrape the cells in the methanol and transfer the cell suspension to a suitable tube.[15] Store at -80°C until lipid extraction.

Protocol: Lipid Extraction

The Folch or Bligh-Dyer methods are commonly used for total lipid extraction.

Procedure (Bligh-Dyer Method):

  • To the cell suspension in methanol, add chloroform and water to achieve a final single-phase mixture with a ratio of 1:2:0.8 (Chloroform:Methanol:Water, v/v/v). Vortex thoroughly.

  • Break the single-phase mixture into two phases by adding chloroform and water to achieve a final ratio of 2:2:1.8 (Chloroform:Methanol:Water, v/v/v).

  • Centrifuge the sample to separate the phases. The bottom organic layer contains the lipids.

  • Carefully collect the bottom lipid layer using a glass syringe, transfer it to a new glass tube, and dry it under a stream of nitrogen gas.

  • Resuspend the dried lipid film in a suitable solvent (e.g., methanol or isopropanol) for MS or NMR analysis.

Analytical Methods
  • Mass Spectrometry (MS): Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary tool for analyzing ¹³C-labeled lipids.[5] It can distinguish and quantify different isotopologues (molecules of the same composition but differing in isotopic content), providing a Mass Isotopologue Distribution (MID).[1] This data reveals the extent of ¹³C incorporation into a specific phospholipid.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is used to determine the specific position of the ¹³C label within the phospholipid molecule, which is valuable for characterizing metabolic pathways.[2][17] It is particularly useful for distinguishing between different synthetic routes that may result in the same overall mass but different labeling patterns.[2]

Data Interpretation and Applications

Metabolic Flux Analysis (MFA)

¹³C-MFA is used to calculate the rates of intracellular reactions by analyzing the MIDs of key metabolites.[7] By feeding cells a ¹³C-labeled precursor, the resulting distribution of ¹³C atoms in downstream phospholipids provides a quantitative readout of the activity of the synthetic and remodeling pathways involved.[11]

cluster_input Input cluster_system Biological System cluster_output Measurement & Analysis A ¹³C-Labeled Precursor (e.g., ¹³C-Glucose) B Metabolic Network (Glycolysis, FA Synthesis) A->B Uptake C Phospholipid Pool B->C Synthesis E Computational Model B->E Network Model D Mass Spectrometry Measures MIDs C->D Extraction D->E Data Input F Calculated Pathway Fluxes E->F Calculation

Conceptual logic of ¹³C Metabolic Flux Analysis (MFA).

The primary quantitative output from an MS analysis is the MID. This data can be compiled into tables for comparison across different experimental conditions.

Table 1: Example Mass Isotopologue Distribution (MID) for Phosphatidylcholine (PC 34:1)
Isotopologue Fractional Abundance (%)
M+0 (Unlabeled)17%
M+15%
M+28%
......
M+18 (Fully labeled from one ¹³C₉ fatty acid)25%
......
M+37 (Fully labeled glycerol + two ¹³C₁₇ fatty acids)12%
This table shows hypothetical MID data for PC 34:1 from cells grown with a ¹³C-labeled precursor. The distribution reveals a mix of unlabeled, partially labeled, and fully labeled species, indicating active de novo synthesis and turnover.
Table 2: Calculated Turnover Rates of Phospholipid Species
Phospholipid Species Half-Life (Days)
Phosphatidylcholine (PC)2.5
Phosphatidylethanolamine (PE)1.8
Phosphatidylinositol (PI)0.5
Triacylglycerol (TAG)15.0
Data is representative, based on findings in organisms showing a range of lipid half-lives from 2 to 200 days.[16] This demonstrates that signaling lipids like PI can have much faster turnover rates than structural or storage lipids.
Elucidating Lipid Turnover and Signaling Pathways

¹³C labeling is highly effective for tracing how fatty acids are mobilized from membrane phospholipids and re-purposed for other functions, such as energy storage in triacylglycerols (TAGs) or signaling.[6][18] Studies in organisms like Chlamydomonas reinhardtii have used ¹³C-labeling to show that under nutrient deprivation, fatty acids from membrane lipids are transferred to TAGs.[18] Three potential mechanisms for this transfer can be distinguished using isotopic tracing: lipase-mediated release and re-esterification, direct transacylation, or headgroup removal to yield a diacylglycerol (DAG) intermediate that is subsequently acylated.[6]

PL Membrane Phospholipid (¹³C-labeled FA) FA Free ¹³C-Fatty Acid PL->FA Lipase (Mechanism 1) DAG ¹³C-Diacylglycerol (DAG) PL->DAG Headgroup Removal (Mechanism 3) TAG ¹³C-Triacylglycerol (TAG) PL->TAG Transacylase (Mechanism 2) AcylCoA Acyl-CoA Pool FA->AcylCoA DAG->TAG DGAT Acylation AcylCoA->TAG Acylation

Mechanisms of fatty acid transfer from membrane lipids to TAGs.
Applications in Drug Development

In pharmaceutical research, ¹³C labeling helps to elucidate a drug's mechanism of action by revealing how it alters metabolic pathways.[1] By treating cells with a compound and a ¹³C tracer simultaneously, researchers can quantify changes in lipid synthesis or degradation rates, confirming drug-target engagement and identifying downstream effects.[1]

| Table 3: Effect of a Fatty Acid Synthase (FASN) Inhibitor on ¹³C Incorporation into Palmitate | | | :--- | :--- | :--- | | Metabolite | ¹³C Enrichment (Control) | ¹³C Enrichment (FASN Inhibitor) | | Palmitate (C16:0) | 85% | 15% | | Stearate (C18:0) | 82% | 18% | | Phosphatidylcholine (PC 34:1) | 65% | 25% | This hypothetical data shows that a FASN inhibitor significantly reduces the de novo synthesis of fatty acids (palmitate, stearate) from a ¹³C-glucose tracer, which in turn reduces the incorporation of newly synthesized fatty acids into phospholipids like PC 34:1.

References

Methodological & Application

Application Notes and Protocols for the LC-MS Analysis of DPPC with DPPC-13C2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dipalmitoylphosphatidylcholine (DPPC), a major phospholipid component of pulmonary surfactant, plays a critical role in reducing surface tension within the alveoli, preventing their collapse during expiration.[1] Beyond its structural function, DPPC is also implicated in modulating inflammatory responses in the lungs.[2] Dysregulation of DPPC metabolism and levels has been associated with various lung diseases, including Acute Respiratory Distress Syndrome (ARDS) and Chronic Obstructive Pulmonary Disease (COPD).[3][4] Accurate and precise quantification of DPPC in biological matrices is therefore crucial for researchers and clinicians in drug development and disease diagnostics.

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful technique for the quantification of lipids due to its high sensitivity and selectivity.[5] The use of a stable isotope-labeled internal standard, such as Dipalmitoylphosphatidylcholine-13C2 (DPPC-13C2), is the gold standard for quantitative LC-MS analysis. This is because a stable isotope-labeled internal standard co-elutes with the analyte and experiences similar ionization effects, effectively correcting for variations in sample preparation, chromatographic separation, and mass spectrometric detection.[6] This ensures the high accuracy and precision of the analytical method.

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of DPPC in biological samples using LC-MS/MS with this compound as an internal standard.

Signaling Pathways and Biological Relevance

DPPC is not merely a structural lipid; it actively participates in cellular signaling and physiological responses, particularly within the pulmonary system. Its role extends to the modulation of inflammatory pathways, making its quantification a key aspect of studying various respiratory diseases.

Role in Pulmonary Surfactant and Lung Function

The primary and most well-understood role of DPPC is as the principal component of pulmonary surfactant. This lipid-protein complex lines the alveolar surface, reducing surface tension and preventing alveolar collapse at the end of expiration. A deficiency or dysfunction of pulmonary surfactant, often linked to altered DPPC levels, is a hallmark of neonatal respiratory distress syndrome.

Modulation of Inflammatory Signaling

DPPC has been shown to modulate the inflammatory functions of immune cells, such as monocytes and macrophages.[2] It can influence the production of inflammatory mediators and the oxidative burst response of these cells. This immunomodulatory role is crucial in the context of lung inflammation and diseases like ARDS and COPD, where an uncontrolled inflammatory response contributes significantly to the pathology.[4]

Diagram of DPPC's Role in Lung Health and Disease

cluster_0 Physiological Role of DPPC cluster_1 Pathophysiological Implications DPPC DPPC Surfactant Pulmonary Surfactant Component DPPC->Surfactant Inflammation_Modulation Modulation of Inflammatory Response DPPC->Inflammation_Modulation Alveolar_Stability Alveolar Stability (Reduced Surface Tension) Surfactant->Alveolar_Stability Dysregulation DPPC Dysregulation Alveolar_Stability->Dysregulation Impairment leads to Inflammation_Modulation->Dysregulation Imbalance contributes to ARDS ARDS Dysregulation->ARDS COPD COPD Dysregulation->COPD Inflammatory_Diseases Other Inflammatory Lung Diseases Dysregulation->Inflammatory_Diseases

Caption: Logical relationship of DPPC's physiological roles and pathological implications.

Experimental Protocols

This section outlines a detailed protocol for the extraction and quantification of DPPC from biological samples using LC-MS/MS with this compound as an internal standard.

Materials and Reagents
  • Dipalmitoylphosphatidylcholine (DPPC) standard

  • Dipalmitoylphosphatidylcholine-13C2 (this compound) internal standard

  • LC-MS grade methanol, acetonitrile, isopropanol, and water

  • Formic acid

  • Ammonium formate

  • Chloroform

  • Phosphate-buffered saline (PBS)

Sample Preparation: Lipid Extraction

A modified Bligh and Dyer method is a robust technique for extracting lipids from biological matrices.

  • Homogenization: Homogenize the tissue sample in PBS. For liquid samples like plasma or urine, proceed to the next step.

  • Addition of Internal Standard: To 100 µL of the homogenate or liquid sample, add a known amount of this compound internal standard solution in methanol.

  • Solvent Addition: Add 375 µL of a chloroform:methanol (1:2, v/v) mixture. Vortex thoroughly for 1 minute.

  • Phase Separation: Add 125 µL of chloroform and vortex for 30 seconds. Then, add 125 µL of water and vortex for another 30 seconds.

  • Centrifugation: Centrifuge the sample at 2000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Collection of Organic Layer: Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase (e.g., 100 µL of acetonitrile/water).

Diagram of the Lipid Extraction Workflow

start Start: Biological Sample add_is Add this compound Internal Standard start->add_is add_solvents Add Chloroform:Methanol (1:2) add_is->add_solvents vortex1 Vortex add_solvents->vortex1 add_chloroform Add Chloroform vortex1->add_chloroform add_water Add Water add_chloroform->add_water vortex2 Vortex add_water->vortex2 centrifuge Centrifuge (2000 x g, 10 min) vortex2->centrifuge collect_organic Collect Lower Organic Layer centrifuge->collect_organic dry_down Evaporate to Dryness (Nitrogen) collect_organic->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute end Ready for LC-MS/MS Analysis reconstitute->end

Caption: Step-by-step workflow for the lipid extraction from biological samples.

LC-MS/MS Method

The following parameters provide a starting point for method development and can be optimized for specific instrumentation and applications.

Liquid Chromatography (LC) Parameters

ParameterRecommended Value
Column HILIC Silica Column (e.g., 2.1 mm x 50 mm, 5 µm)[2]
Mobile Phase A 5 mM Ammonium formate in water with 0.1% formic acid[2]
Mobile Phase B Acetonitrile with 0.1% formic acid[2]
Flow Rate 0.3 mL/min[2]
Injection Volume 5-10 µL
Column Temperature 40°C
Gradient Start with a high percentage of Mobile Phase B, with a linear gradient to increase the percentage of Mobile Phase A over several minutes to elute the polar lipids.

Mass Spectrometry (MS) Parameters

ParameterRecommended Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition for DPPC m/z 734.6 -> 184.1
MRM Transition for this compound m/z 736.6 -> 184.1
Collision Energy To be optimized for the specific instrument, typically in the range of 20-40 eV.
Dwell Time 100-200 ms
Method Validation

A comprehensive validation of the LC-MS/MS method should be performed to ensure its reliability for the intended application. Key validation parameters are summarized in the table below, with representative data from a study on DPPC in urine.[2]

Table 1: Summary of Method Validation Parameters

Validation ParameterTypical Acceptance CriteriaExample Data (DPPC in Urine)[2]
Linearity (r²) ≥ 0.990.998
Linear Range Defined by the intended application2 - 200 ng/mL
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 102 ng/mL
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)< 6.5% (inter-day)
Accuracy (% Recovery) 85 - 115% (80 - 120% at LLOQ)Within 111.2%
Recovery (%) Consistent and reproducible> 85%
Matrix Effect Minimal and compensated by ISWithin acceptable limits
Stability Stable under storage and processing conditionsStable

Data Presentation and Analysis

The use of this compound as an internal standard allows for accurate quantification by calculating the peak area ratio of the analyte (DPPC) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratio against the concentration of the DPPC standards. The concentration of DPPC in the unknown samples is then determined from this calibration curve.

Table 2: Example Calibration Curve Data

DPPC Concentration (ng/mL)Peak Area (DPPC)Peak Area (this compound)Peak Area Ratio (DPPC/DPPC-13C2)
25,000100,0000.05
512,500100,0000.125
1025,000100,0000.25
2562,500100,0000.625
50125,000100,0001.25
100250,000100,0002.5
200500,000100,0005.0

Conclusion

The LC-MS/MS method described in these application notes, utilizing this compound as an internal standard, provides a robust, sensitive, and specific approach for the quantitative analysis of DPPC in various biological matrices. The detailed protocols for sample preparation and instrument parameters, along with the guidelines for method validation, will enable researchers, scientists, and drug development professionals to obtain high-quality, reliable data. This will, in turn, facilitate a deeper understanding of the role of DPPC in health and disease and support the development of novel therapeutic interventions.

References

Application Notes and Protocols for the LC-MS Analysis of DPPC with DPPC-13C2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dipalmitoylphosphatidylcholine (DPPC), a major phospholipid component of pulmonary surfactant, plays a critical role in reducing surface tension within the alveoli, preventing their collapse during expiration.[1] Beyond its structural function, DPPC is also implicated in modulating inflammatory responses in the lungs.[2] Dysregulation of DPPC metabolism and levels has been associated with various lung diseases, including Acute Respiratory Distress Syndrome (ARDS) and Chronic Obstructive Pulmonary Disease (COPD).[3][4] Accurate and precise quantification of DPPC in biological matrices is therefore crucial for researchers and clinicians in drug development and disease diagnostics.

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful technique for the quantification of lipids due to its high sensitivity and selectivity.[5] The use of a stable isotope-labeled internal standard, such as Dipalmitoylphosphatidylcholine-13C2 (DPPC-13C2), is the gold standard for quantitative LC-MS analysis. This is because a stable isotope-labeled internal standard co-elutes with the analyte and experiences similar ionization effects, effectively correcting for variations in sample preparation, chromatographic separation, and mass spectrometric detection.[6] This ensures the high accuracy and precision of the analytical method.

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of DPPC in biological samples using LC-MS/MS with this compound as an internal standard.

Signaling Pathways and Biological Relevance

DPPC is not merely a structural lipid; it actively participates in cellular signaling and physiological responses, particularly within the pulmonary system. Its role extends to the modulation of inflammatory pathways, making its quantification a key aspect of studying various respiratory diseases.

Role in Pulmonary Surfactant and Lung Function

The primary and most well-understood role of DPPC is as the principal component of pulmonary surfactant. This lipid-protein complex lines the alveolar surface, reducing surface tension and preventing alveolar collapse at the end of expiration. A deficiency or dysfunction of pulmonary surfactant, often linked to altered DPPC levels, is a hallmark of neonatal respiratory distress syndrome.

Modulation of Inflammatory Signaling

DPPC has been shown to modulate the inflammatory functions of immune cells, such as monocytes and macrophages.[2] It can influence the production of inflammatory mediators and the oxidative burst response of these cells. This immunomodulatory role is crucial in the context of lung inflammation and diseases like ARDS and COPD, where an uncontrolled inflammatory response contributes significantly to the pathology.[4]

Diagram of DPPC's Role in Lung Health and Disease

cluster_0 Physiological Role of DPPC cluster_1 Pathophysiological Implications DPPC DPPC Surfactant Pulmonary Surfactant Component DPPC->Surfactant Inflammation_Modulation Modulation of Inflammatory Response DPPC->Inflammation_Modulation Alveolar_Stability Alveolar Stability (Reduced Surface Tension) Surfactant->Alveolar_Stability Dysregulation DPPC Dysregulation Alveolar_Stability->Dysregulation Impairment leads to Inflammation_Modulation->Dysregulation Imbalance contributes to ARDS ARDS Dysregulation->ARDS COPD COPD Dysregulation->COPD Inflammatory_Diseases Other Inflammatory Lung Diseases Dysregulation->Inflammatory_Diseases

Caption: Logical relationship of DPPC's physiological roles and pathological implications.

Experimental Protocols

This section outlines a detailed protocol for the extraction and quantification of DPPC from biological samples using LC-MS/MS with this compound as an internal standard.

Materials and Reagents
  • Dipalmitoylphosphatidylcholine (DPPC) standard

  • Dipalmitoylphosphatidylcholine-13C2 (this compound) internal standard

  • LC-MS grade methanol, acetonitrile, isopropanol, and water

  • Formic acid

  • Ammonium formate

  • Chloroform

  • Phosphate-buffered saline (PBS)

Sample Preparation: Lipid Extraction

A modified Bligh and Dyer method is a robust technique for extracting lipids from biological matrices.

  • Homogenization: Homogenize the tissue sample in PBS. For liquid samples like plasma or urine, proceed to the next step.

  • Addition of Internal Standard: To 100 µL of the homogenate or liquid sample, add a known amount of this compound internal standard solution in methanol.

  • Solvent Addition: Add 375 µL of a chloroform:methanol (1:2, v/v) mixture. Vortex thoroughly for 1 minute.

  • Phase Separation: Add 125 µL of chloroform and vortex for 30 seconds. Then, add 125 µL of water and vortex for another 30 seconds.

  • Centrifugation: Centrifuge the sample at 2000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Collection of Organic Layer: Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase (e.g., 100 µL of acetonitrile/water).

Diagram of the Lipid Extraction Workflow

start Start: Biological Sample add_is Add this compound Internal Standard start->add_is add_solvents Add Chloroform:Methanol (1:2) add_is->add_solvents vortex1 Vortex add_solvents->vortex1 add_chloroform Add Chloroform vortex1->add_chloroform add_water Add Water add_chloroform->add_water vortex2 Vortex add_water->vortex2 centrifuge Centrifuge (2000 x g, 10 min) vortex2->centrifuge collect_organic Collect Lower Organic Layer centrifuge->collect_organic dry_down Evaporate to Dryness (Nitrogen) collect_organic->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute end Ready for LC-MS/MS Analysis reconstitute->end

Caption: Step-by-step workflow for the lipid extraction from biological samples.

LC-MS/MS Method

The following parameters provide a starting point for method development and can be optimized for specific instrumentation and applications.

Liquid Chromatography (LC) Parameters

ParameterRecommended Value
Column HILIC Silica Column (e.g., 2.1 mm x 50 mm, 5 µm)[2]
Mobile Phase A 5 mM Ammonium formate in water with 0.1% formic acid[2]
Mobile Phase B Acetonitrile with 0.1% formic acid[2]
Flow Rate 0.3 mL/min[2]
Injection Volume 5-10 µL
Column Temperature 40°C
Gradient Start with a high percentage of Mobile Phase B, with a linear gradient to increase the percentage of Mobile Phase A over several minutes to elute the polar lipids.

Mass Spectrometry (MS) Parameters

ParameterRecommended Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition for DPPC m/z 734.6 -> 184.1
MRM Transition for this compound m/z 736.6 -> 184.1
Collision Energy To be optimized for the specific instrument, typically in the range of 20-40 eV.
Dwell Time 100-200 ms
Method Validation

A comprehensive validation of the LC-MS/MS method should be performed to ensure its reliability for the intended application. Key validation parameters are summarized in the table below, with representative data from a study on DPPC in urine.[2]

Table 1: Summary of Method Validation Parameters

Validation ParameterTypical Acceptance CriteriaExample Data (DPPC in Urine)[2]
Linearity (r²) ≥ 0.990.998
Linear Range Defined by the intended application2 - 200 ng/mL
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 102 ng/mL
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)< 6.5% (inter-day)
Accuracy (% Recovery) 85 - 115% (80 - 120% at LLOQ)Within 111.2%
Recovery (%) Consistent and reproducible> 85%
Matrix Effect Minimal and compensated by ISWithin acceptable limits
Stability Stable under storage and processing conditionsStable

Data Presentation and Analysis

The use of this compound as an internal standard allows for accurate quantification by calculating the peak area ratio of the analyte (DPPC) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratio against the concentration of the DPPC standards. The concentration of DPPC in the unknown samples is then determined from this calibration curve.

Table 2: Example Calibration Curve Data

DPPC Concentration (ng/mL)Peak Area (DPPC)Peak Area (this compound)Peak Area Ratio (DPPC/DPPC-13C2)
25,000100,0000.05
512,500100,0000.125
1025,000100,0000.25
2562,500100,0000.625
50125,000100,0001.25
100250,000100,0002.5
200500,000100,0005.0

Conclusion

The LC-MS/MS method described in these application notes, utilizing this compound as an internal standard, provides a robust, sensitive, and specific approach for the quantitative analysis of DPPC in various biological matrices. The detailed protocols for sample preparation and instrument parameters, along with the guidelines for method validation, will enable researchers, scientists, and drug development professionals to obtain high-quality, reliable data. This will, in turn, facilitate a deeper understanding of the role of DPPC in health and disease and support the development of novel therapeutic interventions.

References

Solid-State NMR Spectroscopy of DPPC-¹³C₂ Labeled Membranes: Application Notes and Protocols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for studying the structure and dynamics of lipid membranes at an atomic level. Specifically, the use of ¹³C isotopically labeled lipids, such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) with two labeled carbon positions (DPPC-¹³C₂), provides a highly sensitive probe to investigate membrane properties. These labeled membranes serve as excellent models for biological cell membranes and are instrumental in understanding lipid bilayer organization, phase behavior, and interactions with membrane-associated proteins, peptides, and drug molecules. This application note provides detailed protocols and quantitative data for researchers, scientists, and drug development professionals utilizing solid-state NMR spectroscopy of DPPC-¹³C₂ labeled membranes.

Key Applications

  • Characterization of Membrane Structure and Dynamics: Elucidate the conformation and mobility of lipid acyl chains, providing insights into membrane fluidity and order.

  • Drug-Membrane Interaction Studies: Investigate the location, orientation, and conformational changes of drug molecules within the lipid bilayer, aiding in the understanding of drug delivery and mechanism of action.

  • Peptide-Membrane Interaction Analysis: Characterize the binding, insertion, and structural perturbations induced by antimicrobial peptides, cell-penetrating peptides, and other bioactive peptides on model membranes.

  • Phase Behavior Studies: Monitor changes in the lipid phase (e.g., gel to liquid-crystalline phase transition) in response to temperature, pressure, or the presence of interacting molecules.

Quantitative Data Summary

The following tables summarize key quantitative solid-state NMR parameters for DPPC membranes. These values can serve as a reference for researchers performing similar experiments. Note that specific values can be influenced by experimental conditions such as temperature, hydration, and the presence of interacting molecules.

Table 1: Representative ¹³C Chemical Shifts of DPPC in the Liquid-Crystalline Phase (50°C)

Carbon PositionChemical Shift (ppm)
Carbonyl (C=O)~173.8
Glycerol (CH₂)~69.9
Glycerol (CH)~70.9
Phosphate (CH₂)~66.5
Choline (CH₂)~59.6
Choline (N⁺(CH₃)₃)~54.3
Acyl Chain (CH₂)n~30.7
Acyl Chain (CH₃)~14.5

Note: Chemical shifts can vary slightly depending on the specific labeling positions in DPPC-¹³C₂ and experimental conditions.

Table 2: Typical ¹H Spin-Lattice (T₁) and Spin-Spin (T₂) Relaxation Times for DPPC Acyl Chains in the Liquid-Crystalline Phase

Relaxation ParameterTypical Value (ms)Information Provided
T₁ (Spin-Lattice)300 - 800High-frequency molecular motions (picosecond to nanosecond timescale)
T₂ (Spin-Spin)0.1 - 1Slower molecular motions (microsecond to millisecond timescale)

Table 3: Acyl Chain Order Parameters (S_CH) for DPPC in the Liquid-Crystalline Phase

Acyl Chain Carbon PositionOrder Parameter (S_CH)
C20.40 - 0.45
C3 - C10 (Plateau)0.35 - 0.40
C140.20 - 0.25
C150.10 - 0.15
C16 (Terminal Methyl)~0.05

Note: Order parameters are a measure of the motional restriction of the C-H bond vector with respect to the bilayer normal. A value of 1 indicates a perfectly ordered, rigid state, while a value of 0 represents isotropic motion.

Experimental Protocols

Protocol 1: Preparation of DPPC-¹³C₂ Labeled Multilamellar Vesicles (MLVs)
  • Dissolve Lipid: Weigh the desired amount of DPPC-¹³C₂ and dissolve it in chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent under a gentle stream of nitrogen gas while rotating the flask to create a thin lipid film on the inner surface.

  • Vacuum Drying: Place the flask under high vacuum for at least 2-4 hours to remove any residual solvent.

  • Hydration: Add the desired buffer (e.g., phosphate-buffered saline, PBS) to the dried lipid film. The final lipid concentration is typically in the range of 20-50% (w/w).

  • Vortexing: Vortex the sample vigorously for several minutes until the lipid film is fully suspended, resulting in a milky suspension of MLVs.

  • Freeze-Thaw Cycles: To improve the homogeneity of the liposomes, subject the sample to several (5-10) freeze-thaw cycles by alternately placing it in liquid nitrogen and a warm water bath (above the phase transition temperature of DPPC, ~41°C).

  • Sample Packing: Carefully transfer the hydrated lipid dispersion into a solid-state NMR rotor (e.g., 4 mm zirconia rotor) using a spatula or a centrifuge packing tool.

Protocol 2: Solid-State NMR Data Acquisition - Cross-Polarization Magic-Angle Spinning (CPMAS)

This protocol describes a typical ¹³C CPMAS experiment to obtain a high-resolution spectrum of the DPPC-¹³C₂ labeled membrane.

  • Spectrometer Setup:

    • Tune and match the NMR probe for both ¹H and ¹³C frequencies.

    • Set the magic-angle spinning (MAS) rate (e.g., 5-10 kHz).

    • Calibrate the 90° pulse lengths for both ¹H and ¹³C channels.

  • CPMAS Pulse Sequence Parameters:

    • ¹H 90° Pulse: Typically 2-4 µs.

    • Contact Time: Optimize for maximum signal intensity of the labeled carbon sites (typically 0.5-2 ms).

    • Recycle Delay: Set to be at least 1.25 times the ¹H T₁ relaxation time to allow for full relaxation of the proton magnetization (e.g., 3-5 s).

    • ¹H Decoupling: Use a high-power decoupling sequence (e.g., SPINAL-64 or TPPM) during acquisition to remove ¹H-¹³C dipolar couplings and improve spectral resolution.

  • Data Acquisition:

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the ¹³C chemical shifts externally using a standard sample like adamantane (CH₂ peak at 38.48 ppm).

Protocol 3: Measurement of Acyl Chain Order Parameters using Dipolar Recoupling Experiments

Order parameters provide quantitative information about the motional freedom of the lipid acyl chains. Techniques like DIPSHIFT (Dipolar Chemical Shift Correlation) or REDOR (Rotational Echo Double Resonance) can be employed.

  • Pulse Sequence: Utilize a dipolar recoupling pulse sequence such as ¹H-¹³C DIPSHIFT. This experiment reintroduces the heteronuclear dipolar coupling between ¹H and ¹³C nuclei, which is averaged out by MAS.

  • Experimental Setup: The experiment is typically a 2D experiment where the first dimension corresponds to the dipolar coupling and the second dimension to the ¹³C chemical shift.

  • Data Analysis: The magnitude of the recoupled dipolar coupling is extracted from the 2D spectrum for each resolved carbon site. The order parameter (S_CH) can then be calculated using the following relationship: S_CH = Δν / Δν_static where Δν is the measured dipolar coupling and Δν_static is the static dipolar coupling constant for a rigid C-H bond (~23 kHz).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_nmr Solid-State NMR Analysis cluster_interaction Drug/Peptide Interaction Study cluster_interpretation Data Interpretation Lipid_Dissolution 1. Dissolve DPPC-¹³C₂ in Organic Solvent Film_Formation 2. Create Thin Lipid Film (N₂ Evaporation) Lipid_Dissolution->Film_Formation Hydration 3. Hydrate with Buffer to form MLVs Film_Formation->Hydration Sample_Packing 4. Pack into ssNMR Rotor Hydration->Sample_Packing CPMAS ¹³C CPMAS (Chemical Shifts, Linewidths) Sample_Packing->CPMAS Add_Molecule Incorporate Drug/Peptide into DPPC-¹³C₂ Liposomes Sample_Packing->Add_Molecule Analyze_Changes Analyze Changes in: - Chemical Shifts - Relaxation Times - Order Parameters CPMAS->Analyze_Changes Relaxation T₁/T₂ Relaxation (Molecular Dynamics) Relaxation->Analyze_Changes Dipolar_Recoupling Dipolar Recoupling (Order Parameters) Analyze_changes Analyze_changes Dipolar_Recoupling->Analyze_changes Repeat_NMR Repeat ssNMR Measurements Add_Molecule->Repeat_NMR Repeat_NMR->Analyze_Changes Mechanism_of_Action Elucidate Mechanism of Action: - Drug Localization - Membrane Perturbation - Conformational Changes Analyze_Changes->Mechanism_of_Action

Caption: Experimental workflow for studying drug/peptide-membrane interactions.

Signaling_Pathway cluster_drug Drug Molecule cluster_membrane DPPC-¹³C₂ Membrane cluster_interaction Interaction cluster_changes Observable NMR Changes cluster_interpretation Interpretation Drug Drug Molecule Binding Binding/Insertion into Membrane Drug->Binding Membrane Ordered DPPC-¹³C₂ Membrane Membrane->Binding ChemShift_Change Δ Chemical Shift (Drug Localization) Binding->ChemShift_Change Relaxation_Change Δ Relaxation Times (Altered Dynamics) Binding->Relaxation_Change Order_Change Δ Order Parameters (Membrane Fluidity Change) Binding->Order_Change Mechanism Mechanism of Action ChemShift_Change->Mechanism Relaxation_Change->Mechanism Order_Change->Mechanism

Caption: Interpreting drug-membrane interactions with solid-state NMR.

Conclusion

Solid-state NMR spectroscopy of DPPC-¹³C₂ labeled membranes is a versatile and powerful tool for obtaining detailed insights into the structure, dynamics, and interactions of model biological membranes. The protocols and data presented in this application note provide a solid foundation for researchers and drug development professionals to design and execute meaningful experiments. By carefully measuring and interpreting changes in key NMR parameters, it is possible to elucidate the molecular mechanisms underlying the activity of a wide range of membrane-active compounds.

Solid-State NMR Spectroscopy of DPPC-¹³C₂ Labeled Membranes: Application Notes and Protocols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for studying the structure and dynamics of lipid membranes at an atomic level. Specifically, the use of ¹³C isotopically labeled lipids, such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) with two labeled carbon positions (DPPC-¹³C₂), provides a highly sensitive probe to investigate membrane properties. These labeled membranes serve as excellent models for biological cell membranes and are instrumental in understanding lipid bilayer organization, phase behavior, and interactions with membrane-associated proteins, peptides, and drug molecules. This application note provides detailed protocols and quantitative data for researchers, scientists, and drug development professionals utilizing solid-state NMR spectroscopy of DPPC-¹³C₂ labeled membranes.

Key Applications

  • Characterization of Membrane Structure and Dynamics: Elucidate the conformation and mobility of lipid acyl chains, providing insights into membrane fluidity and order.

  • Drug-Membrane Interaction Studies: Investigate the location, orientation, and conformational changes of drug molecules within the lipid bilayer, aiding in the understanding of drug delivery and mechanism of action.

  • Peptide-Membrane Interaction Analysis: Characterize the binding, insertion, and structural perturbations induced by antimicrobial peptides, cell-penetrating peptides, and other bioactive peptides on model membranes.

  • Phase Behavior Studies: Monitor changes in the lipid phase (e.g., gel to liquid-crystalline phase transition) in response to temperature, pressure, or the presence of interacting molecules.

Quantitative Data Summary

The following tables summarize key quantitative solid-state NMR parameters for DPPC membranes. These values can serve as a reference for researchers performing similar experiments. Note that specific values can be influenced by experimental conditions such as temperature, hydration, and the presence of interacting molecules.

Table 1: Representative ¹³C Chemical Shifts of DPPC in the Liquid-Crystalline Phase (50°C)

Carbon PositionChemical Shift (ppm)
Carbonyl (C=O)~173.8
Glycerol (CH₂)~69.9
Glycerol (CH)~70.9
Phosphate (CH₂)~66.5
Choline (CH₂)~59.6
Choline (N⁺(CH₃)₃)~54.3
Acyl Chain (CH₂)n~30.7
Acyl Chain (CH₃)~14.5

Note: Chemical shifts can vary slightly depending on the specific labeling positions in DPPC-¹³C₂ and experimental conditions.

Table 2: Typical ¹H Spin-Lattice (T₁) and Spin-Spin (T₂) Relaxation Times for DPPC Acyl Chains in the Liquid-Crystalline Phase

Relaxation ParameterTypical Value (ms)Information Provided
T₁ (Spin-Lattice)300 - 800High-frequency molecular motions (picosecond to nanosecond timescale)
T₂ (Spin-Spin)0.1 - 1Slower molecular motions (microsecond to millisecond timescale)

Table 3: Acyl Chain Order Parameters (S_CH) for DPPC in the Liquid-Crystalline Phase

Acyl Chain Carbon PositionOrder Parameter (S_CH)
C20.40 - 0.45
C3 - C10 (Plateau)0.35 - 0.40
C140.20 - 0.25
C150.10 - 0.15
C16 (Terminal Methyl)~0.05

Note: Order parameters are a measure of the motional restriction of the C-H bond vector with respect to the bilayer normal. A value of 1 indicates a perfectly ordered, rigid state, while a value of 0 represents isotropic motion.

Experimental Protocols

Protocol 1: Preparation of DPPC-¹³C₂ Labeled Multilamellar Vesicles (MLVs)
  • Dissolve Lipid: Weigh the desired amount of DPPC-¹³C₂ and dissolve it in chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent under a gentle stream of nitrogen gas while rotating the flask to create a thin lipid film on the inner surface.

  • Vacuum Drying: Place the flask under high vacuum for at least 2-4 hours to remove any residual solvent.

  • Hydration: Add the desired buffer (e.g., phosphate-buffered saline, PBS) to the dried lipid film. The final lipid concentration is typically in the range of 20-50% (w/w).

  • Vortexing: Vortex the sample vigorously for several minutes until the lipid film is fully suspended, resulting in a milky suspension of MLVs.

  • Freeze-Thaw Cycles: To improve the homogeneity of the liposomes, subject the sample to several (5-10) freeze-thaw cycles by alternately placing it in liquid nitrogen and a warm water bath (above the phase transition temperature of DPPC, ~41°C).

  • Sample Packing: Carefully transfer the hydrated lipid dispersion into a solid-state NMR rotor (e.g., 4 mm zirconia rotor) using a spatula or a centrifuge packing tool.

Protocol 2: Solid-State NMR Data Acquisition - Cross-Polarization Magic-Angle Spinning (CPMAS)

This protocol describes a typical ¹³C CPMAS experiment to obtain a high-resolution spectrum of the DPPC-¹³C₂ labeled membrane.

  • Spectrometer Setup:

    • Tune and match the NMR probe for both ¹H and ¹³C frequencies.

    • Set the magic-angle spinning (MAS) rate (e.g., 5-10 kHz).

    • Calibrate the 90° pulse lengths for both ¹H and ¹³C channels.

  • CPMAS Pulse Sequence Parameters:

    • ¹H 90° Pulse: Typically 2-4 µs.

    • Contact Time: Optimize for maximum signal intensity of the labeled carbon sites (typically 0.5-2 ms).

    • Recycle Delay: Set to be at least 1.25 times the ¹H T₁ relaxation time to allow for full relaxation of the proton magnetization (e.g., 3-5 s).

    • ¹H Decoupling: Use a high-power decoupling sequence (e.g., SPINAL-64 or TPPM) during acquisition to remove ¹H-¹³C dipolar couplings and improve spectral resolution.

  • Data Acquisition:

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the ¹³C chemical shifts externally using a standard sample like adamantane (CH₂ peak at 38.48 ppm).

Protocol 3: Measurement of Acyl Chain Order Parameters using Dipolar Recoupling Experiments

Order parameters provide quantitative information about the motional freedom of the lipid acyl chains. Techniques like DIPSHIFT (Dipolar Chemical Shift Correlation) or REDOR (Rotational Echo Double Resonance) can be employed.

  • Pulse Sequence: Utilize a dipolar recoupling pulse sequence such as ¹H-¹³C DIPSHIFT. This experiment reintroduces the heteronuclear dipolar coupling between ¹H and ¹³C nuclei, which is averaged out by MAS.

  • Experimental Setup: The experiment is typically a 2D experiment where the first dimension corresponds to the dipolar coupling and the second dimension to the ¹³C chemical shift.

  • Data Analysis: The magnitude of the recoupled dipolar coupling is extracted from the 2D spectrum for each resolved carbon site. The order parameter (S_CH) can then be calculated using the following relationship: S_CH = Δν / Δν_static where Δν is the measured dipolar coupling and Δν_static is the static dipolar coupling constant for a rigid C-H bond (~23 kHz).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_nmr Solid-State NMR Analysis cluster_interaction Drug/Peptide Interaction Study cluster_interpretation Data Interpretation Lipid_Dissolution 1. Dissolve DPPC-¹³C₂ in Organic Solvent Film_Formation 2. Create Thin Lipid Film (N₂ Evaporation) Lipid_Dissolution->Film_Formation Hydration 3. Hydrate with Buffer to form MLVs Film_Formation->Hydration Sample_Packing 4. Pack into ssNMR Rotor Hydration->Sample_Packing CPMAS ¹³C CPMAS (Chemical Shifts, Linewidths) Sample_Packing->CPMAS Add_Molecule Incorporate Drug/Peptide into DPPC-¹³C₂ Liposomes Sample_Packing->Add_Molecule Analyze_Changes Analyze Changes in: - Chemical Shifts - Relaxation Times - Order Parameters CPMAS->Analyze_Changes Relaxation T₁/T₂ Relaxation (Molecular Dynamics) Relaxation->Analyze_Changes Dipolar_Recoupling Dipolar Recoupling (Order Parameters) Analyze_changes Analyze_changes Dipolar_Recoupling->Analyze_changes Repeat_NMR Repeat ssNMR Measurements Add_Molecule->Repeat_NMR Repeat_NMR->Analyze_Changes Mechanism_of_Action Elucidate Mechanism of Action: - Drug Localization - Membrane Perturbation - Conformational Changes Analyze_Changes->Mechanism_of_Action

Caption: Experimental workflow for studying drug/peptide-membrane interactions.

Signaling_Pathway cluster_drug Drug Molecule cluster_membrane DPPC-¹³C₂ Membrane cluster_interaction Interaction cluster_changes Observable NMR Changes cluster_interpretation Interpretation Drug Drug Molecule Binding Binding/Insertion into Membrane Drug->Binding Membrane Ordered DPPC-¹³C₂ Membrane Membrane->Binding ChemShift_Change Δ Chemical Shift (Drug Localization) Binding->ChemShift_Change Relaxation_Change Δ Relaxation Times (Altered Dynamics) Binding->Relaxation_Change Order_Change Δ Order Parameters (Membrane Fluidity Change) Binding->Order_Change Mechanism Mechanism of Action ChemShift_Change->Mechanism Relaxation_Change->Mechanism Order_Change->Mechanism

Caption: Interpreting drug-membrane interactions with solid-state NMR.

Conclusion

Solid-state NMR spectroscopy of DPPC-¹³C₂ labeled membranes is a versatile and powerful tool for obtaining detailed insights into the structure, dynamics, and interactions of model biological membranes. The protocols and data presented in this application note provide a solid foundation for researchers and drug development professionals to design and execute meaningful experiments. By carefully measuring and interpreting changes in key NMR parameters, it is possible to elucidate the molecular mechanisms underlying the activity of a wide range of membrane-active compounds.

Application Note: Utilizing DPPC-13C2 for High-Resolution Studies of Membrane Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is a saturated phospholipid that serves as a primary component of eukaryotic cell membranes and is extensively used to create model lipid bilayers.[1][2][3] The use of site-specific isotope labeling, such as incorporating Carbon-13 at the second carbon position of the acyl chains (DPPC-13C2), provides a powerful, non-invasive probe for investigating the intricate interactions between lipids and membrane proteins. Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a key technique that leverages such labeling to elucidate structural and dynamic changes in the lipid environment upon protein insertion or interaction.[4][5] This approach offers high-resolution insights into the lipid-protein interface, membrane perturbation by drugs, and the allosteric modulation of protein function by the lipid bilayer, making it invaluable for basic research and drug development.[6][7][8]

Core Applications

  • Mapping Lipid-Protein Interfaces: By monitoring changes in the 13C chemical shifts and relaxation parameters of this compound, researchers can identify specific lipid molecules at the protein boundary.

  • Characterizing Membrane Dynamics: The labeled lipid acts as a reporter on local membrane fluidity and order. Changes in these properties upon protein binding or drug interaction can be quantified.[4][9]

  • Elucidating Drug Mechanisms: This technique is used to study how membrane-active drugs perturb the lipid environment around a target protein, providing critical information for drug design and optimization.[6][10]

  • Validating Molecular Dynamics Simulations: Experimental data from this compound studies provide crucial constraints and validation for computational models of membrane-protein systems.[1][3]

Experimental Workflow and Protocols

The overall process involves preparing the isotopically labeled proteoliposomes, acquiring ssNMR data, and subsequent analysis to interpret the structural and dynamic consequences of the protein-lipid interaction.

G cluster_prep Sample Preparation cluster_nmr Data Acquisition & Analysis A Obtain/Synthesize This compound C Co-solubilize this compound & Protein in Detergent A->C B Express & Purify Membrane Protein B->C D Remove Detergent (e.g., Dialysis, Bio-Beads) C->D E Harvest & Pack Proteoliposomes into NMR Rotor D->E F Acquire 2D 13C-13C ssNMR Spectra E->F ssNMR Experiment G Process Spectra (FT, Phasing, Baseline Correction) F->G H Assign Resonances for this compound G->H I Compare Spectra (With vs. Without Protein) H->I J Calculate Chemical Shift Perturbations (CSPs) I->J K Interpret Structural & Dynamic Changes J->K

Caption: General workflow for studying membrane protein interactions using this compound and ssNMR.

Protocol 1: Preparation of this compound Proteoliposomes

This protocol details the reconstitution of a purified membrane protein into liposomes made from DPPC labeled at the C2 position of the acyl chains.

Materials:

  • This compound lipid powder

  • Purified membrane protein of interest

  • Buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4)

  • Detergent (e.g., n-Dodecyl-β-D-maltoside (DDM), Octyl Glucoside (OG))

  • Bio-Beads SM-2 or dialysis tubing (3.5 kDa MWCO)

  • Probe sonicator or extruder with polycarbonate membranes

  • Ultracentrifuge

Methodology:

  • Lipid Film Preparation:

    • Dissolve a known quantity of this compound in chloroform or a chloroform/methanol mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Place the flask under high vacuum for at least 4 hours to remove any residual solvent.

  • Hydration and Solubilization:

    • Hydrate the lipid film with the chosen buffer to a final lipid concentration of 10-20 mg/mL.

    • Vortex vigorously to form multilamellar vesicles (MLVs).

    • Add detergent from a concentrated stock solution to the MLV suspension until the solution clarifies, indicating the formation of lipid-detergent micelles. The final detergent concentration should be above its critical micelle concentration (CMC).

  • Protein Reconstitution:

    • Add the purified membrane protein (also in a detergent-solubilized state) to the lipid-detergent mixture. The desired lipid-to-protein molar ratio (LPR) can range from 50:1 to 200:1 depending on the experiment.

    • Incubate the mixture at a temperature above the phase transition temperature of DPPC (~41°C) for 1-2 hours with gentle agitation.

  • Detergent Removal:

    • Add washed Bio-Beads to the mixture and incubate with gentle rocking at 4°C. Change the beads every few hours for a total of 16-24 hours to gradually remove the detergent.

    • Alternatively, place the mixture in dialysis tubing and dialyze against a large volume of detergent-free buffer for 48-72 hours, with several buffer changes.

  • Harvesting Proteoliposomes:

    • Transfer the solution to an ultracentrifuge tube and spin at >100,000 x g for 2-3 hours to pellet the proteoliposomes.

    • Carefully remove the supernatant and resuspend the proteoliposome pellet in a minimal amount of fresh buffer.

    • The sample is now ready for characterization or packing into an ssNMR rotor.

Protocol 2: Solid-State NMR (ssNMR) Spectroscopy

This protocol outlines a general approach for acquiring 2D 13C-13C correlation spectra to probe the environment of the labeled lipid.

Equipment:

  • Solid-state NMR spectrometer (e.g., Bruker, JEOL)

  • Magic Angle Spinning (MAS) probe and rotors (e.g., 1.6 mm, 3.2 mm)

Methodology:

  • Sample Packing:

    • Carefully pack the hydrated proteoliposome sample into an appropriate MAS rotor using a packing tool.

    • Ensure the sample is balanced and properly sealed to withstand high-speed spinning.

  • Spectrometer Setup:

    • Insert the rotor into the MAS probe and place it in the magnet.

    • Tune the probe to the 1H and 13C frequencies.

    • Set the Magic Angle by optimizing the 79Br signal from a KBr sample or using the satellite peaks of another standard.

    • Set the sample temperature. For DPPC, experiments are often run below and above its phase transition temperature to probe different lipid phases.[4][9]

  • Data Acquisition:

    • Acquire a 1D 13C Cross-Polarization (CP) MAS spectrum to assess signal intensity and optimize parameters like the CP contact time and recycle delay.

    • Set up a 2D 13C-13C correlation experiment, such as Dipolar Assisted Rotational Resonance (DARR) or Proton-Driven Spin Diffusion (PDSD).[5]

    • Use a relatively short mixing time (e.g., 20-50 ms) to observe correlations between directly bonded or nearby carbons, which is ideal for probing local packing and conformation.

    • Acquire a second spectrum with a longer mixing time (e.g., 300-500 ms) to observe inter-molecular lipid-protein contacts if the protein is also 13C labeled.[11]

    • The total acquisition time can range from several hours to a few days depending on the sample concentration and desired signal-to-noise ratio.[5]

Data Presentation and Interpretation

Quantitative analysis of spectral changes provides the primary evidence for protein-lipid interactions. Chemical Shift Perturbations (CSPs) are a sensitive indicator of changes in the local electronic environment of the 13C-labeled nucleus.

G A Reference Spectrum: 13C Resonance of this compound in pure lipid bilayer C Observation: Peak shifts, broadens, or splits into multiple peaks A->C B Experimental Spectrum: 13C Resonance of this compound in presence of membrane protein B->C D Interpretation 1: Direct contact with protein surface (Boundary Lipid) C->D E Interpretation 2: Protein-induced change in lipid packing and conformation C->E F Interpretation 3: Slower lipid dynamics at the protein interface C->F

Caption: Logical flow from spectral observation to biophysical interpretation.

Quantitative Data Summary

The data below is representative of what might be observed when comparing a pure this compound bilayer to one containing an integral membrane protein. A significant change in the chemical shift (Δδ) of the C2 carbon indicates a direct or indirect effect of the protein on the lipid acyl chain.

Lipid GroupResonanceChemical Shift δ (ppm) [this compound only]Chemical Shift δ (ppm) [+ Protein]Δδ (ppm)
Acyl ChainCarbonyl (C1)173.5173.8+0.3
Acyl ChainMethylene (C2)34.235.1+0.9
Acyl ChainBulk Methylene~30.5~30.5~0.0
HeadgroupCholine (N+(CH3)3)54.154.0-0.1

Table Interpretation:

  • The largest chemical shift perturbation is observed for the labeled C2 methylene group , suggesting this part of the acyl chain is most affected by the presence of the protein.

  • A smaller perturbation at the C1 carbonyl indicates the protein's influence extends towards the glycerol backbone.

  • Minimal change in the bulk methylene and choline headgroup signals suggests the effect is localized to the upper portion of the acyl chains near the protein interface.

References

Application Note: Utilizing DPPC-13C2 for High-Resolution Studies of Membrane Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is a saturated phospholipid that serves as a primary component of eukaryotic cell membranes and is extensively used to create model lipid bilayers.[1][2][3] The use of site-specific isotope labeling, such as incorporating Carbon-13 at the second carbon position of the acyl chains (DPPC-13C2), provides a powerful, non-invasive probe for investigating the intricate interactions between lipids and membrane proteins. Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a key technique that leverages such labeling to elucidate structural and dynamic changes in the lipid environment upon protein insertion or interaction.[4][5] This approach offers high-resolution insights into the lipid-protein interface, membrane perturbation by drugs, and the allosteric modulation of protein function by the lipid bilayer, making it invaluable for basic research and drug development.[6][7][8]

Core Applications

  • Mapping Lipid-Protein Interfaces: By monitoring changes in the 13C chemical shifts and relaxation parameters of this compound, researchers can identify specific lipid molecules at the protein boundary.

  • Characterizing Membrane Dynamics: The labeled lipid acts as a reporter on local membrane fluidity and order. Changes in these properties upon protein binding or drug interaction can be quantified.[4][9]

  • Elucidating Drug Mechanisms: This technique is used to study how membrane-active drugs perturb the lipid environment around a target protein, providing critical information for drug design and optimization.[6][10]

  • Validating Molecular Dynamics Simulations: Experimental data from this compound studies provide crucial constraints and validation for computational models of membrane-protein systems.[1][3]

Experimental Workflow and Protocols

The overall process involves preparing the isotopically labeled proteoliposomes, acquiring ssNMR data, and subsequent analysis to interpret the structural and dynamic consequences of the protein-lipid interaction.

G cluster_prep Sample Preparation cluster_nmr Data Acquisition & Analysis A Obtain/Synthesize This compound C Co-solubilize this compound & Protein in Detergent A->C B Express & Purify Membrane Protein B->C D Remove Detergent (e.g., Dialysis, Bio-Beads) C->D E Harvest & Pack Proteoliposomes into NMR Rotor D->E F Acquire 2D 13C-13C ssNMR Spectra E->F ssNMR Experiment G Process Spectra (FT, Phasing, Baseline Correction) F->G H Assign Resonances for this compound G->H I Compare Spectra (With vs. Without Protein) H->I J Calculate Chemical Shift Perturbations (CSPs) I->J K Interpret Structural & Dynamic Changes J->K

Caption: General workflow for studying membrane protein interactions using this compound and ssNMR.

Protocol 1: Preparation of this compound Proteoliposomes

This protocol details the reconstitution of a purified membrane protein into liposomes made from DPPC labeled at the C2 position of the acyl chains.

Materials:

  • This compound lipid powder

  • Purified membrane protein of interest

  • Buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4)

  • Detergent (e.g., n-Dodecyl-β-D-maltoside (DDM), Octyl Glucoside (OG))

  • Bio-Beads SM-2 or dialysis tubing (3.5 kDa MWCO)

  • Probe sonicator or extruder with polycarbonate membranes

  • Ultracentrifuge

Methodology:

  • Lipid Film Preparation:

    • Dissolve a known quantity of this compound in chloroform or a chloroform/methanol mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Place the flask under high vacuum for at least 4 hours to remove any residual solvent.

  • Hydration and Solubilization:

    • Hydrate the lipid film with the chosen buffer to a final lipid concentration of 10-20 mg/mL.

    • Vortex vigorously to form multilamellar vesicles (MLVs).

    • Add detergent from a concentrated stock solution to the MLV suspension until the solution clarifies, indicating the formation of lipid-detergent micelles. The final detergent concentration should be above its critical micelle concentration (CMC).

  • Protein Reconstitution:

    • Add the purified membrane protein (also in a detergent-solubilized state) to the lipid-detergent mixture. The desired lipid-to-protein molar ratio (LPR) can range from 50:1 to 200:1 depending on the experiment.

    • Incubate the mixture at a temperature above the phase transition temperature of DPPC (~41°C) for 1-2 hours with gentle agitation.

  • Detergent Removal:

    • Add washed Bio-Beads to the mixture and incubate with gentle rocking at 4°C. Change the beads every few hours for a total of 16-24 hours to gradually remove the detergent.

    • Alternatively, place the mixture in dialysis tubing and dialyze against a large volume of detergent-free buffer for 48-72 hours, with several buffer changes.

  • Harvesting Proteoliposomes:

    • Transfer the solution to an ultracentrifuge tube and spin at >100,000 x g for 2-3 hours to pellet the proteoliposomes.

    • Carefully remove the supernatant and resuspend the proteoliposome pellet in a minimal amount of fresh buffer.

    • The sample is now ready for characterization or packing into an ssNMR rotor.

Protocol 2: Solid-State NMR (ssNMR) Spectroscopy

This protocol outlines a general approach for acquiring 2D 13C-13C correlation spectra to probe the environment of the labeled lipid.

Equipment:

  • Solid-state NMR spectrometer (e.g., Bruker, JEOL)

  • Magic Angle Spinning (MAS) probe and rotors (e.g., 1.6 mm, 3.2 mm)

Methodology:

  • Sample Packing:

    • Carefully pack the hydrated proteoliposome sample into an appropriate MAS rotor using a packing tool.

    • Ensure the sample is balanced and properly sealed to withstand high-speed spinning.

  • Spectrometer Setup:

    • Insert the rotor into the MAS probe and place it in the magnet.

    • Tune the probe to the 1H and 13C frequencies.

    • Set the Magic Angle by optimizing the 79Br signal from a KBr sample or using the satellite peaks of another standard.

    • Set the sample temperature. For DPPC, experiments are often run below and above its phase transition temperature to probe different lipid phases.[4][9]

  • Data Acquisition:

    • Acquire a 1D 13C Cross-Polarization (CP) MAS spectrum to assess signal intensity and optimize parameters like the CP contact time and recycle delay.

    • Set up a 2D 13C-13C correlation experiment, such as Dipolar Assisted Rotational Resonance (DARR) or Proton-Driven Spin Diffusion (PDSD).[5]

    • Use a relatively short mixing time (e.g., 20-50 ms) to observe correlations between directly bonded or nearby carbons, which is ideal for probing local packing and conformation.

    • Acquire a second spectrum with a longer mixing time (e.g., 300-500 ms) to observe inter-molecular lipid-protein contacts if the protein is also 13C labeled.[11]

    • The total acquisition time can range from several hours to a few days depending on the sample concentration and desired signal-to-noise ratio.[5]

Data Presentation and Interpretation

Quantitative analysis of spectral changes provides the primary evidence for protein-lipid interactions. Chemical Shift Perturbations (CSPs) are a sensitive indicator of changes in the local electronic environment of the 13C-labeled nucleus.

G A Reference Spectrum: 13C Resonance of this compound in pure lipid bilayer C Observation: Peak shifts, broadens, or splits into multiple peaks A->C B Experimental Spectrum: 13C Resonance of this compound in presence of membrane protein B->C D Interpretation 1: Direct contact with protein surface (Boundary Lipid) C->D E Interpretation 2: Protein-induced change in lipid packing and conformation C->E F Interpretation 3: Slower lipid dynamics at the protein interface C->F

Caption: Logical flow from spectral observation to biophysical interpretation.

Quantitative Data Summary

The data below is representative of what might be observed when comparing a pure this compound bilayer to one containing an integral membrane protein. A significant change in the chemical shift (Δδ) of the C2 carbon indicates a direct or indirect effect of the protein on the lipid acyl chain.

Lipid GroupResonanceChemical Shift δ (ppm) [this compound only]Chemical Shift δ (ppm) [+ Protein]Δδ (ppm)
Acyl ChainCarbonyl (C1)173.5173.8+0.3
Acyl ChainMethylene (C2)34.235.1+0.9
Acyl ChainBulk Methylene~30.5~30.5~0.0
HeadgroupCholine (N+(CH3)3)54.154.0-0.1

Table Interpretation:

  • The largest chemical shift perturbation is observed for the labeled C2 methylene group , suggesting this part of the acyl chain is most affected by the presence of the protein.

  • A smaller perturbation at the C1 carbonyl indicates the protein's influence extends towards the glycerol backbone.

  • Minimal change in the bulk methylene and choline headgroup signals suggests the effect is localized to the upper portion of the acyl chains near the protein interface.

References

Application Notes and Protocols: DPPC-13C2 in Metabolic Flux Analysis of Lipid Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipalmitoylphosphatidylcholine (DPPC) is a major phospholipid component of cellular membranes and the primary constituent of pulmonary surfactant.[1] Understanding the metabolic fate of DPPC is crucial for research in respiratory diseases, drug delivery, and lipid metabolism disorders. Stable isotope labeling, particularly with 13C, is a powerful technique for tracing the dynamics of biomolecules in complex biological systems.[2] This document provides detailed application notes and protocols for utilizing 1,2-dipalmitoyl-sn-glycero-3-phosphocholine labeled with two carbon-13 isotopes (DPPC-13C2) in metabolic flux analysis of lipid pathways.

Metabolic flux analysis using 13C-labeled substrates allows researchers to track the transformation of the labeled molecule into various downstream metabolites, providing quantitative insights into the rates of synthesis, degradation, and remodeling of lipids.[2] By introducing this compound into a biological system (e.g., cell culture or in vivo model), one can trace the fate of the entire phospholipid molecule or its constituent parts—the glycerol backbone, fatty acyl chains, and the phosphocholine headgroup.

This approach enables the investigation of several key aspects of lipid metabolism:

  • Cellular Uptake and Trafficking: Quantifying the rate of DPPC uptake by cells and its subsequent localization to various organelles.

  • Lipid Remodeling (Lands' Cycle): Determining the rate of deacylation and reacylation of the DPPC backbone with different fatty acids.

  • Catabolism and Precursor Salvage: Tracking the breakdown of DPPC and the re-incorporation of its 13C-labeled components (e.g., glycerol, choline) into other lipid species.

  • De Novo Synthesis vs. Salvage Pathways: Differentiating between the synthesis of new phospholipids from simple precursors and the recycling of existing lipid components.

For the protocols outlined below, it is assumed that This compound refers to 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with two 13C atoms in the choline headgroup . The synthesis of headgroup-labeled phosphatidylcholines has been previously described.[3]

Experimental Workflow Overview

The general workflow for a metabolic flux analysis experiment using this compound involves several key stages, from sample preparation to data analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_modeling Modeling & Interpretation prep_tracer This compound Tracer Preparation incubation Incubation with This compound prep_tracer->incubation prep_cells Cell Culture/ Animal Model Preparation prep_cells->incubation sampling Time-Course Sampling incubation->sampling extraction Lipid Extraction sampling->extraction ms_analysis LC-MS/MS Analysis extraction->ms_analysis data_proc Data Processing ms_analysis->data_proc flux_calc Metabolic Flux Calculation data_proc->flux_calc interpretation Biological Interpretation flux_calc->interpretation

Caption: General experimental workflow for this compound metabolic flux analysis.

Detailed Experimental Protocols

Preparation of this compound Tracer

For cell culture experiments, this compound should be formulated to ensure efficient delivery to the cells. A common method is to prepare liposomes.

  • Materials:

    • This compound (custom synthesis or commercial source)

    • Unlabeled DPPC (for carrier)

    • Cholesterol (optional, for liposome stability)

    • Chloroform

    • Phosphate-buffered saline (PBS) or cell culture medium

    • Probe sonicator or extruder

  • Protocol:

    • Dissolve this compound and any carrier lipids (e.g., unlabeled DPPC, cholesterol) in chloroform in a round-bottom flask. The molar ratio will depend on the experimental design.

    • Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.

    • Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

    • Hydrate the lipid film with PBS or serum-free cell culture medium by vortexing. The final concentration of the labeled DPPC should be determined based on preliminary dose-response studies.

    • To create small unilamellar vesicles (SUVs) for better cellular uptake, sonicate the hydrated lipid suspension on ice using a probe sonicator or pass it through an extruder with a defined pore size membrane (e.g., 100 nm).

    • Sterilize the liposome suspension by passing it through a 0.22 µm syringe filter.

Cell Culture and Labeling

This protocol is a general guideline for adherent mammalian cells. Optimization for specific cell lines or experimental systems (e.g., suspension cells, primary cells, or in vivo models) is necessary.

  • Materials:

    • Cultured cells of interest

    • Complete growth medium

    • This compound liposome suspension

    • Incubator (37°C, 5% CO2)

  • Protocol:

    • Plate cells in multi-well plates (e.g., 6-well or 12-well plates) and grow them to the desired confluency (typically 70-80%).

    • On the day of the experiment, remove the growth medium and wash the cells once with warm PBS.

    • Add fresh growth medium containing the this compound liposome suspension to each well. Include control wells with unlabeled DPPC liposomes.

    • Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic changes in lipid metabolism.

    • At each time point, harvest the cells. For adherent cells, this involves washing with ice-cold PBS, followed by scraping or trypsinization.

    • Quench the metabolism by immediately processing the cells for lipid extraction or flash-freezing the cell pellets in liquid nitrogen and storing them at -80°C.

Lipid Extraction

A modified Bligh-Dyer or Folch extraction method is commonly used for total lipid extraction.

  • Materials:

    • Cell pellets

    • Methanol

    • Chloroform

    • 0.9% NaCl solution (or similar aqueous solution)

    • Internal standards (e.g., deuterated lipid standards for quantification)

  • Protocol:

    • Resuspend the cell pellet in a known volume of ice-cold methanol.

    • Add the internal standards at this stage for accurate quantification.

    • Add chloroform in a ratio of 2:1 (chloroform:methanol) and vortex thoroughly.

    • Incubate on a shaker at 4°C for 30 minutes.

    • Add chloroform and 0.9% NaCl solution to achieve a final ratio of 2:2:1.8 (chloroform:methanol:aqueous phase). Vortex again.

    • Centrifuge at low speed (e.g., 1000 x g) for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase, which contains the lipids, into a new glass tube.

    • Dry the lipid extract under a stream of nitrogen.

    • Resuspend the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1, v/v).

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to separate and detect the labeled and unlabeled lipid species.

  • Instrumentation:

    • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Reversed-phase C18 or C30 column suitable for lipidomics.

    • High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • LC Method (Example):

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: A time-gradient from a high percentage of mobile phase A to a high percentage of mobile phase B to elute lipids based on their polarity.

    • Flow rate and column temperature: To be optimized for the specific column and instrument.

  • MS Method:

    • Ionization Mode: Electrospray ionization (ESI), typically in positive ion mode for phosphatidylcholines.

    • Scan Mode:

      • Full Scan: To identify all lipid species present.

      • Tandem MS (MS/MS): To confirm the identity of lipids and determine the location of the 13C labels through fragmentation. For DPPC, characteristic fragments include the phosphocholine headgroup (m/z 184.07). The 13C2-labeled headgroup will appear at m/z 186.07.

    • Data Acquisition: Data-dependent or data-independent acquisition can be used to collect MS/MS spectra.

Data Presentation and Analysis

Quantitative Data Summary

The primary quantitative data from a this compound metabolic flux experiment is the change in the isotopic enrichment of various lipid species over time. This data should be presented in clear, structured tables.

Table 1: Isotopic Enrichment of DPPC over Time

Time (hours)% Labeled DPPC (M+2)
00
115.2 ± 1.8
445.6 ± 3.5
862.1 ± 4.1
2475.3 ± 5.2
Data are presented as mean ± standard deviation (n=3) and represent the percentage of the total DPPC pool that is labeled with two 13C atoms.

Table 2: Flux of 13C Label into Remodeled Phosphatidylcholine Species

Time (hours)PC 34:1 (16:0/18:1)PC 34:2 (16:0/18:2)PC 36:2 (16:0/20:2)
% Labeled (M+2) % Labeled (M+2) % Labeled (M+2)
10.5 ± 0.10.2 ± 0.05Not Detected
42.1 ± 0.31.5 ± 0.20.3 ± 0.1
85.8 ± 0.74.2 ± 0.51.1 ± 0.2
2412.4 ± 1.59.8 ± 1.13.5 ± 0.4
This table shows the appearance of the 13C2-labeled phosphocholine headgroup in other PC species, indicating the rate of fatty acid remodeling.
Metabolic Flux Calculation

The rate of change in the concentration of the labeled species can be used to calculate metabolic fluxes. This often requires mathematical modeling. For a simplified analysis, the initial rate of incorporation can be calculated from the linear portion of the time-course data.

Flux (v) = (d[Labeled Product]/dt) / [Precursor Pool Enrichment]

For example, the rate of DPPC remodeling to PC 34:1 can be estimated from the initial slope of the % labeled PC 34:1 curve, normalized to the enrichment of the intracellular this compound pool.

Visualization of Pathways and Relationships

Cellular Uptake and Trafficking of DPPC

Exogenous DPPC, often delivered via liposomes, can be taken up by cells through various mechanisms, including endocytosis.[4][5] Once inside, it can be trafficked to the endoplasmic reticulum (ER) and Golgi apparatus, where lipid remodeling and metabolism occur.[5]

G cluster_extracellular Extracellular Space cluster_cell Cell liposome This compound Liposome endosome Endosome liposome->endosome Endocytosis membrane Plasma Membrane lysosome Lysosome endosome->lysosome Degradation er Endoplasmic Reticulum (ER) endosome->er Escape & Trafficking golgi Golgi Apparatus er->golgi

Caption: Cellular uptake and trafficking of exogenous this compound.

DPPC Remodeling Pathway (Lands' Cycle)

Once this compound is incorporated into cellular membranes, its fatty acyl chains can be modified through the Lands' cycle. This involves the removal of a fatty acid by phospholipase A2 (PLA2) to form lysophosphatidylcholine (LPC), followed by the addition of a different fatty acid by lysophosphatidylcholine acyltransferase (LPCAT).

G dppc This compound (16:0/16:0-PC-13C2) lpc Lyso-PC-13C2 (16:0-LPC-13C2) dppc->lpc PLA2 palmitic_acid Palmitic Acid (16:0) dppc->palmitic_acid new_pc Remodeled PC-13C2 (e.g., 16:0/18:1-PC-13C2) lpc->new_pc LPCAT new_fa New Fatty Acyl-CoA (e.g., 18:1-CoA) new_fa->lpc

Caption: this compound remodeling via the Lands' Cycle.

DPPC Catabolism and Precursor Salvage

This compound can also be fully catabolized, releasing its constituent parts. The 13C2-labeled phosphocholine headgroup can be broken down and the 13C-choline can be re-phosphorylated and re-incorporated into new phospholipids via the Kennedy pathway.

G dppc This compound catabolism Catabolism dppc->catabolism choline Choline-13C2 catabolism->choline p_choline Phosphocholine-13C2 choline->p_choline Choline Kinase cdp_choline CDP-Choline-13C2 p_choline->cdp_choline CTP:phosphocholine cytidylyltransferase new_pc Newly Synthesized PC-13C2 cdp_choline->new_pc Choline- phosphotransferase dag Diacylglycerol (DAG) dag->new_pc

Caption: Catabolism of this compound and salvage of the choline headgroup.

Conclusion

The use of this compound as a tracer in metabolic flux analysis provides a powerful tool for dissecting the complex pathways of phospholipid metabolism. By carefully designing experiments and utilizing modern LC-MS/MS techniques, researchers can obtain quantitative data on the rates of lipid uptake, remodeling, and salvage. This information is invaluable for understanding the pathophysiology of lipid-related diseases and for the development of novel therapeutic strategies and drug delivery systems.

References

Application Notes and Protocols: DPPC-13C2 in Metabolic Flux Analysis of Lipid Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipalmitoylphosphatidylcholine (DPPC) is a major phospholipid component of cellular membranes and the primary constituent of pulmonary surfactant.[1] Understanding the metabolic fate of DPPC is crucial for research in respiratory diseases, drug delivery, and lipid metabolism disorders. Stable isotope labeling, particularly with 13C, is a powerful technique for tracing the dynamics of biomolecules in complex biological systems.[2] This document provides detailed application notes and protocols for utilizing 1,2-dipalmitoyl-sn-glycero-3-phosphocholine labeled with two carbon-13 isotopes (DPPC-13C2) in metabolic flux analysis of lipid pathways.

Metabolic flux analysis using 13C-labeled substrates allows researchers to track the transformation of the labeled molecule into various downstream metabolites, providing quantitative insights into the rates of synthesis, degradation, and remodeling of lipids.[2] By introducing this compound into a biological system (e.g., cell culture or in vivo model), one can trace the fate of the entire phospholipid molecule or its constituent parts—the glycerol backbone, fatty acyl chains, and the phosphocholine headgroup.

This approach enables the investigation of several key aspects of lipid metabolism:

  • Cellular Uptake and Trafficking: Quantifying the rate of DPPC uptake by cells and its subsequent localization to various organelles.

  • Lipid Remodeling (Lands' Cycle): Determining the rate of deacylation and reacylation of the DPPC backbone with different fatty acids.

  • Catabolism and Precursor Salvage: Tracking the breakdown of DPPC and the re-incorporation of its 13C-labeled components (e.g., glycerol, choline) into other lipid species.

  • De Novo Synthesis vs. Salvage Pathways: Differentiating between the synthesis of new phospholipids from simple precursors and the recycling of existing lipid components.

For the protocols outlined below, it is assumed that This compound refers to 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with two 13C atoms in the choline headgroup . The synthesis of headgroup-labeled phosphatidylcholines has been previously described.[3]

Experimental Workflow Overview

The general workflow for a metabolic flux analysis experiment using this compound involves several key stages, from sample preparation to data analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_modeling Modeling & Interpretation prep_tracer This compound Tracer Preparation incubation Incubation with This compound prep_tracer->incubation prep_cells Cell Culture/ Animal Model Preparation prep_cells->incubation sampling Time-Course Sampling incubation->sampling extraction Lipid Extraction sampling->extraction ms_analysis LC-MS/MS Analysis extraction->ms_analysis data_proc Data Processing ms_analysis->data_proc flux_calc Metabolic Flux Calculation data_proc->flux_calc interpretation Biological Interpretation flux_calc->interpretation

Caption: General experimental workflow for this compound metabolic flux analysis.

Detailed Experimental Protocols

Preparation of this compound Tracer

For cell culture experiments, this compound should be formulated to ensure efficient delivery to the cells. A common method is to prepare liposomes.

  • Materials:

    • This compound (custom synthesis or commercial source)

    • Unlabeled DPPC (for carrier)

    • Cholesterol (optional, for liposome stability)

    • Chloroform

    • Phosphate-buffered saline (PBS) or cell culture medium

    • Probe sonicator or extruder

  • Protocol:

    • Dissolve this compound and any carrier lipids (e.g., unlabeled DPPC, cholesterol) in chloroform in a round-bottom flask. The molar ratio will depend on the experimental design.

    • Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.

    • Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

    • Hydrate the lipid film with PBS or serum-free cell culture medium by vortexing. The final concentration of the labeled DPPC should be determined based on preliminary dose-response studies.

    • To create small unilamellar vesicles (SUVs) for better cellular uptake, sonicate the hydrated lipid suspension on ice using a probe sonicator or pass it through an extruder with a defined pore size membrane (e.g., 100 nm).

    • Sterilize the liposome suspension by passing it through a 0.22 µm syringe filter.

Cell Culture and Labeling

This protocol is a general guideline for adherent mammalian cells. Optimization for specific cell lines or experimental systems (e.g., suspension cells, primary cells, or in vivo models) is necessary.

  • Materials:

    • Cultured cells of interest

    • Complete growth medium

    • This compound liposome suspension

    • Incubator (37°C, 5% CO2)

  • Protocol:

    • Plate cells in multi-well plates (e.g., 6-well or 12-well plates) and grow them to the desired confluency (typically 70-80%).

    • On the day of the experiment, remove the growth medium and wash the cells once with warm PBS.

    • Add fresh growth medium containing the this compound liposome suspension to each well. Include control wells with unlabeled DPPC liposomes.

    • Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic changes in lipid metabolism.

    • At each time point, harvest the cells. For adherent cells, this involves washing with ice-cold PBS, followed by scraping or trypsinization.

    • Quench the metabolism by immediately processing the cells for lipid extraction or flash-freezing the cell pellets in liquid nitrogen and storing them at -80°C.

Lipid Extraction

A modified Bligh-Dyer or Folch extraction method is commonly used for total lipid extraction.

  • Materials:

    • Cell pellets

    • Methanol

    • Chloroform

    • 0.9% NaCl solution (or similar aqueous solution)

    • Internal standards (e.g., deuterated lipid standards for quantification)

  • Protocol:

    • Resuspend the cell pellet in a known volume of ice-cold methanol.

    • Add the internal standards at this stage for accurate quantification.

    • Add chloroform in a ratio of 2:1 (chloroform:methanol) and vortex thoroughly.

    • Incubate on a shaker at 4°C for 30 minutes.

    • Add chloroform and 0.9% NaCl solution to achieve a final ratio of 2:2:1.8 (chloroform:methanol:aqueous phase). Vortex again.

    • Centrifuge at low speed (e.g., 1000 x g) for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase, which contains the lipids, into a new glass tube.

    • Dry the lipid extract under a stream of nitrogen.

    • Resuspend the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1, v/v).

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to separate and detect the labeled and unlabeled lipid species.

  • Instrumentation:

    • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Reversed-phase C18 or C30 column suitable for lipidomics.

    • High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • LC Method (Example):

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: A time-gradient from a high percentage of mobile phase A to a high percentage of mobile phase B to elute lipids based on their polarity.

    • Flow rate and column temperature: To be optimized for the specific column and instrument.

  • MS Method:

    • Ionization Mode: Electrospray ionization (ESI), typically in positive ion mode for phosphatidylcholines.

    • Scan Mode:

      • Full Scan: To identify all lipid species present.

      • Tandem MS (MS/MS): To confirm the identity of lipids and determine the location of the 13C labels through fragmentation. For DPPC, characteristic fragments include the phosphocholine headgroup (m/z 184.07). The 13C2-labeled headgroup will appear at m/z 186.07.

    • Data Acquisition: Data-dependent or data-independent acquisition can be used to collect MS/MS spectra.

Data Presentation and Analysis

Quantitative Data Summary

The primary quantitative data from a this compound metabolic flux experiment is the change in the isotopic enrichment of various lipid species over time. This data should be presented in clear, structured tables.

Table 1: Isotopic Enrichment of DPPC over Time

Time (hours)% Labeled DPPC (M+2)
00
115.2 ± 1.8
445.6 ± 3.5
862.1 ± 4.1
2475.3 ± 5.2
Data are presented as mean ± standard deviation (n=3) and represent the percentage of the total DPPC pool that is labeled with two 13C atoms.

Table 2: Flux of 13C Label into Remodeled Phosphatidylcholine Species

Time (hours)PC 34:1 (16:0/18:1)PC 34:2 (16:0/18:2)PC 36:2 (16:0/20:2)
% Labeled (M+2) % Labeled (M+2) % Labeled (M+2)
10.5 ± 0.10.2 ± 0.05Not Detected
42.1 ± 0.31.5 ± 0.20.3 ± 0.1
85.8 ± 0.74.2 ± 0.51.1 ± 0.2
2412.4 ± 1.59.8 ± 1.13.5 ± 0.4
This table shows the appearance of the 13C2-labeled phosphocholine headgroup in other PC species, indicating the rate of fatty acid remodeling.
Metabolic Flux Calculation

The rate of change in the concentration of the labeled species can be used to calculate metabolic fluxes. This often requires mathematical modeling. For a simplified analysis, the initial rate of incorporation can be calculated from the linear portion of the time-course data.

Flux (v) = (d[Labeled Product]/dt) / [Precursor Pool Enrichment]

For example, the rate of DPPC remodeling to PC 34:1 can be estimated from the initial slope of the % labeled PC 34:1 curve, normalized to the enrichment of the intracellular this compound pool.

Visualization of Pathways and Relationships

Cellular Uptake and Trafficking of DPPC

Exogenous DPPC, often delivered via liposomes, can be taken up by cells through various mechanisms, including endocytosis.[4][5] Once inside, it can be trafficked to the endoplasmic reticulum (ER) and Golgi apparatus, where lipid remodeling and metabolism occur.[5]

G cluster_extracellular Extracellular Space cluster_cell Cell liposome This compound Liposome endosome Endosome liposome->endosome Endocytosis membrane Plasma Membrane lysosome Lysosome endosome->lysosome Degradation er Endoplasmic Reticulum (ER) endosome->er Escape & Trafficking golgi Golgi Apparatus er->golgi

Caption: Cellular uptake and trafficking of exogenous this compound.

DPPC Remodeling Pathway (Lands' Cycle)

Once this compound is incorporated into cellular membranes, its fatty acyl chains can be modified through the Lands' cycle. This involves the removal of a fatty acid by phospholipase A2 (PLA2) to form lysophosphatidylcholine (LPC), followed by the addition of a different fatty acid by lysophosphatidylcholine acyltransferase (LPCAT).

G dppc This compound (16:0/16:0-PC-13C2) lpc Lyso-PC-13C2 (16:0-LPC-13C2) dppc->lpc PLA2 palmitic_acid Palmitic Acid (16:0) dppc->palmitic_acid new_pc Remodeled PC-13C2 (e.g., 16:0/18:1-PC-13C2) lpc->new_pc LPCAT new_fa New Fatty Acyl-CoA (e.g., 18:1-CoA) new_fa->lpc

Caption: this compound remodeling via the Lands' Cycle.

DPPC Catabolism and Precursor Salvage

This compound can also be fully catabolized, releasing its constituent parts. The 13C2-labeled phosphocholine headgroup can be broken down and the 13C-choline can be re-phosphorylated and re-incorporated into new phospholipids via the Kennedy pathway.

G dppc This compound catabolism Catabolism dppc->catabolism choline Choline-13C2 catabolism->choline p_choline Phosphocholine-13C2 choline->p_choline Choline Kinase cdp_choline CDP-Choline-13C2 p_choline->cdp_choline CTP:phosphocholine cytidylyltransferase new_pc Newly Synthesized PC-13C2 cdp_choline->new_pc Choline- phosphotransferase dag Diacylglycerol (DAG) dag->new_pc

Caption: Catabolism of this compound and salvage of the choline headgroup.

Conclusion

The use of this compound as a tracer in metabolic flux analysis provides a powerful tool for dissecting the complex pathways of phospholipid metabolism. By carefully designing experiments and utilizing modern LC-MS/MS techniques, researchers can obtain quantitative data on the rates of lipid uptake, remodeling, and salvage. This information is invaluable for understanding the pathophysiology of lipid-related diseases and for the development of novel therapeutic strategies and drug delivery systems.

References

Application Note: Quantification of Dipalmitoylphosphatidylcholine (DPPC) in Lung Surfactant Using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulmonary surfactant is a complex mixture of lipids and proteins lining the alveolar surface of the lungs, crucial for reducing surface tension and preventing alveolar collapse. Dipalmitoylphosphatidylcholine (DPPC) is the most abundant and surface-active component of lung surfactant.[1] Accurate quantification of DPPC is vital for understanding lung function in healthy and diseased states, such as Acute Respiratory Distress Syndrome (ARDS) and Neonatal Respiratory Distress Syndrome (RDS), and for the development of surfactant replacement therapies.[2][3] Isotope dilution mass spectrometry has emerged as the gold standard for the precise and accurate quantification of DPPC in biological matrices like bronchoalveolar lavage fluid (BALF).[4][5] This method involves the addition of a known amount of a stable isotope-labeled internal standard (e.g., deuterated or ¹³C-labeled DPPC) to the sample. The ratio of the endogenous (light) DPPC to the spiked (heavy) internal standard is then measured by mass spectrometry, allowing for highly accurate quantification that corrects for variations in sample preparation and instrument response.[6][7]

Data Presentation

The following tables summarize representative quantitative data for DPPC concentrations in lung surfactant from various studies. These values can vary depending on the specific methodologies and patient populations.

Table 1: DPPC Concentration in Human Bronchoalveolar Lavage Fluid (BALF)

ConditionDPPC Concentration (nmol/mL)Reference(s)
Healthy Controls~25-35[8][9]
Non-COVID-19 ARDS~10-15[8][9]
COVID-19 Associated ARDS (CARDS)~10-15[8][9]
Premature Infants with RDSSignificantly lower than in healthy term infants[10]
Premature Infants without RDSHigher than in infants with RDS[10]

Table 2: DPPC Pool Size in Animal Models of Lung Injury

Animal ModelConditionSaturated Phosphatidylcholine Pool Size (µmol/kg)Reference(s)
Premature BaboonDeveloping Bronchopulmonary Dysplasia (Day 5)129 ± 14[11]
Premature BaboonDeveloping Bronchopulmonary Dysplasia (Day 14)123 ± 11[11]
Mouse Model of Malaria-Associated ARDSInfectedSignificant increase in total phospholipids in BALF[12]

Experimental Protocols

This section provides a detailed methodology for the quantification of DPPC in lung surfactant using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Reagents
  • Solvents: LC-MS grade methanol, chloroform, methyl tert-butyl ether (MTBE), acetonitrile, isopropanol, and water.

  • Internal Standard: Deuterated or ¹³C-labeled DPPC (e.g., DPPC-d9).

  • DPPC Standard: High-purity dipalmitoylphosphatidylcholine for calibration curve.

  • Other Reagents: Formic acid, ammonium formate, 0.9% NaCl solution.

  • Labware: Glass vials, centrifuge tubes, syringes, and a nitrogen evaporator.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis SampleCollection BALF Collection AddIS Addition of Isotope-Labeled Internal Standard SampleCollection->AddIS LipidExtraction Lipid Extraction (e.g., MTBE method) AddIS->LipidExtraction Evaporation Solvent Evaporation LipidExtraction->Evaporation Reconstitution Reconstitution in Injection Solvent Evaporation->Reconstitution LC_Separation LC Separation (Reversed-Phase) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection PeakIntegration Peak Integration MS_Detection->PeakIntegration RatioCalculation Analyte/IS Ratio Calculation PeakIntegration->RatioCalculation Quantification Quantification using Calibration Curve RatioCalculation->Quantification

Caption: Experimental workflow for DPPC quantification.

Detailed Methodologies

3.1. Sample Collection and Preparation

  • Bronchoalveolar Lavage Fluid (BALF) Collection: Collect BALF from subjects using standardized procedures. Centrifuge the BALF to remove cells and debris. Store the supernatant at -80°C until analysis.

  • Internal Standard Spiking: Thaw the BALF sample on ice. Add a known amount of the isotope-labeled DPPC internal standard solution to a precise volume of the BALF sample. The amount of internal standard should be chosen to be in the mid-range of the expected endogenous DPPC concentration.

3.2. Lipid Extraction (MTBE Method)

This protocol is adapted from established lipidomics methods.[12][13]

  • To the BALF sample containing the internal standard, add ice-cold methanol. Vortex briefly.

  • Add MTBE and vortex thoroughly for 10-15 minutes at 4°C.

  • Induce phase separation by adding water, followed by brief vortexing.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Carefully collect the upper organic phase, which contains the lipids, and transfer it to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as a mixture of acetonitrile and isopropanol.

3.3. Calibration Curve Preparation

  • Prepare a stock solution of the non-labeled DPPC standard of known concentration.

  • Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations spanning the expected range of DPPC in the samples.

  • Spike each calibration standard with the same amount of the isotope-labeled DPPC internal standard as used for the biological samples.

  • Process the calibration standards in the same manner as the BALF samples if they are prepared in a similar matrix, or analyze them directly if prepared in the injection solvent.

3.4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C8 or C18 reversed-phase column is commonly used.[14]

    • Mobile Phase A: Acetonitrile/water (e.g., 60:40) with 10 mM ammonium formate and 0.1% formic acid.[12]

    • Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with 10 mM ammonium formate and 0.1% formic acid.[12]

    • Gradient: A gradient elution is employed, starting with a lower percentage of mobile phase B and gradually increasing to elute the lipids.

    • Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions:

      • DPPC (endogenous): Monitor the transition from the precursor ion [M+H]⁺ (m/z 734.6) to a characteristic product ion (e.g., the phosphocholine headgroup at m/z 184.1).

      • DPPC-d9 (internal standard): Monitor the transition from its corresponding precursor ion [M+H]⁺ (e.g., m/z 743.6) to the same product ion (m/z 184.1).

3.5. Data Analysis and Quantification

  • Integrate the peak areas for both the endogenous DPPC and the isotope-labeled internal standard in the chromatograms.

  • Calculate the ratio of the peak area of the endogenous DPPC to the peak area of the internal standard for each sample and calibration standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the DPPC standards. The curve is typically linear.

  • Determine the concentration of DPPC in the biological samples by interpolating their peak area ratios on the calibration curve.

Logical Relationships in Isotope Dilution

logical_relationship cluster_sample Biological Sample cluster_standard Internal Standard cluster_measurement Mass Spectrometry Measurement cluster_quantification Quantification Unknown_DPPC Unknown Amount of Endogenous DPPC (Analyte) Ratio Measure Ratio of Analyte / IS Unknown_DPPC->Ratio Known_IS Known Amount of Isotope-Labeled DPPC (IS) Known_IS->Ratio Calculation Calculate Unknown Amount of Endogenous DPPC Ratio->Calculation

Caption: Principle of isotope dilution quantification.

Conclusion

The use of isotope dilution mass spectrometry provides a robust, sensitive, and specific method for the absolute quantification of DPPC in lung surfactant. This application note offers a comprehensive overview and detailed protocols to aid researchers, scientists, and drug development professionals in implementing this powerful analytical technique. Accurate DPPC quantification is essential for advancing our understanding of pulmonary diseases and for the development of effective therapeutic interventions.

References

Application Note: Quantification of Dipalmitoylphosphatidylcholine (DPPC) in Lung Surfactant Using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulmonary surfactant is a complex mixture of lipids and proteins lining the alveolar surface of the lungs, crucial for reducing surface tension and preventing alveolar collapse. Dipalmitoylphosphatidylcholine (DPPC) is the most abundant and surface-active component of lung surfactant.[1] Accurate quantification of DPPC is vital for understanding lung function in healthy and diseased states, such as Acute Respiratory Distress Syndrome (ARDS) and Neonatal Respiratory Distress Syndrome (RDS), and for the development of surfactant replacement therapies.[2][3] Isotope dilution mass spectrometry has emerged as the gold standard for the precise and accurate quantification of DPPC in biological matrices like bronchoalveolar lavage fluid (BALF).[4][5] This method involves the addition of a known amount of a stable isotope-labeled internal standard (e.g., deuterated or ¹³C-labeled DPPC) to the sample. The ratio of the endogenous (light) DPPC to the spiked (heavy) internal standard is then measured by mass spectrometry, allowing for highly accurate quantification that corrects for variations in sample preparation and instrument response.[6][7]

Data Presentation

The following tables summarize representative quantitative data for DPPC concentrations in lung surfactant from various studies. These values can vary depending on the specific methodologies and patient populations.

Table 1: DPPC Concentration in Human Bronchoalveolar Lavage Fluid (BALF)

ConditionDPPC Concentration (nmol/mL)Reference(s)
Healthy Controls~25-35[8][9]
Non-COVID-19 ARDS~10-15[8][9]
COVID-19 Associated ARDS (CARDS)~10-15[8][9]
Premature Infants with RDSSignificantly lower than in healthy term infants[10]
Premature Infants without RDSHigher than in infants with RDS[10]

Table 2: DPPC Pool Size in Animal Models of Lung Injury

Animal ModelConditionSaturated Phosphatidylcholine Pool Size (µmol/kg)Reference(s)
Premature BaboonDeveloping Bronchopulmonary Dysplasia (Day 5)129 ± 14[11]
Premature BaboonDeveloping Bronchopulmonary Dysplasia (Day 14)123 ± 11[11]
Mouse Model of Malaria-Associated ARDSInfectedSignificant increase in total phospholipids in BALF[12]

Experimental Protocols

This section provides a detailed methodology for the quantification of DPPC in lung surfactant using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Reagents
  • Solvents: LC-MS grade methanol, chloroform, methyl tert-butyl ether (MTBE), acetonitrile, isopropanol, and water.

  • Internal Standard: Deuterated or ¹³C-labeled DPPC (e.g., DPPC-d9).

  • DPPC Standard: High-purity dipalmitoylphosphatidylcholine for calibration curve.

  • Other Reagents: Formic acid, ammonium formate, 0.9% NaCl solution.

  • Labware: Glass vials, centrifuge tubes, syringes, and a nitrogen evaporator.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis SampleCollection BALF Collection AddIS Addition of Isotope-Labeled Internal Standard SampleCollection->AddIS LipidExtraction Lipid Extraction (e.g., MTBE method) AddIS->LipidExtraction Evaporation Solvent Evaporation LipidExtraction->Evaporation Reconstitution Reconstitution in Injection Solvent Evaporation->Reconstitution LC_Separation LC Separation (Reversed-Phase) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection PeakIntegration Peak Integration MS_Detection->PeakIntegration RatioCalculation Analyte/IS Ratio Calculation PeakIntegration->RatioCalculation Quantification Quantification using Calibration Curve RatioCalculation->Quantification

Caption: Experimental workflow for DPPC quantification.

Detailed Methodologies

3.1. Sample Collection and Preparation

  • Bronchoalveolar Lavage Fluid (BALF) Collection: Collect BALF from subjects using standardized procedures. Centrifuge the BALF to remove cells and debris. Store the supernatant at -80°C until analysis.

  • Internal Standard Spiking: Thaw the BALF sample on ice. Add a known amount of the isotope-labeled DPPC internal standard solution to a precise volume of the BALF sample. The amount of internal standard should be chosen to be in the mid-range of the expected endogenous DPPC concentration.

3.2. Lipid Extraction (MTBE Method)

This protocol is adapted from established lipidomics methods.[12][13]

  • To the BALF sample containing the internal standard, add ice-cold methanol. Vortex briefly.

  • Add MTBE and vortex thoroughly for 10-15 minutes at 4°C.

  • Induce phase separation by adding water, followed by brief vortexing.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Carefully collect the upper organic phase, which contains the lipids, and transfer it to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as a mixture of acetonitrile and isopropanol.

3.3. Calibration Curve Preparation

  • Prepare a stock solution of the non-labeled DPPC standard of known concentration.

  • Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations spanning the expected range of DPPC in the samples.

  • Spike each calibration standard with the same amount of the isotope-labeled DPPC internal standard as used for the biological samples.

  • Process the calibration standards in the same manner as the BALF samples if they are prepared in a similar matrix, or analyze them directly if prepared in the injection solvent.

3.4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C8 or C18 reversed-phase column is commonly used.[14]

    • Mobile Phase A: Acetonitrile/water (e.g., 60:40) with 10 mM ammonium formate and 0.1% formic acid.[12]

    • Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with 10 mM ammonium formate and 0.1% formic acid.[12]

    • Gradient: A gradient elution is employed, starting with a lower percentage of mobile phase B and gradually increasing to elute the lipids.

    • Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions:

      • DPPC (endogenous): Monitor the transition from the precursor ion [M+H]⁺ (m/z 734.6) to a characteristic product ion (e.g., the phosphocholine headgroup at m/z 184.1).

      • DPPC-d9 (internal standard): Monitor the transition from its corresponding precursor ion [M+H]⁺ (e.g., m/z 743.6) to the same product ion (m/z 184.1).

3.5. Data Analysis and Quantification

  • Integrate the peak areas for both the endogenous DPPC and the isotope-labeled internal standard in the chromatograms.

  • Calculate the ratio of the peak area of the endogenous DPPC to the peak area of the internal standard for each sample and calibration standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the DPPC standards. The curve is typically linear.

  • Determine the concentration of DPPC in the biological samples by interpolating their peak area ratios on the calibration curve.

Logical Relationships in Isotope Dilution

logical_relationship cluster_sample Biological Sample cluster_standard Internal Standard cluster_measurement Mass Spectrometry Measurement cluster_quantification Quantification Unknown_DPPC Unknown Amount of Endogenous DPPC (Analyte) Ratio Measure Ratio of Analyte / IS Unknown_DPPC->Ratio Known_IS Known Amount of Isotope-Labeled DPPC (IS) Known_IS->Ratio Calculation Calculate Unknown Amount of Endogenous DPPC Ratio->Calculation

Caption: Principle of isotope dilution quantification.

Conclusion

The use of isotope dilution mass spectrometry provides a robust, sensitive, and specific method for the absolute quantification of DPPC in lung surfactant. This application note offers a comprehensive overview and detailed protocols to aid researchers, scientists, and drug development professionals in implementing this powerful analytical technique. Accurate DPPC quantification is essential for advancing our understanding of pulmonary diseases and for the development of effective therapeutic interventions.

References

Application Notes and Protocols for Creating Artificial Cell Membranes with DPPC-13C2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artificial cell membranes are indispensable tools in biophysical research and drug development, providing simplified and controllable models to study the complex environment of biological membranes. 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is a saturated phospholipid widely used in these models due to its well-characterized phase behavior. The incorporation of stable isotopes, such as Carbon-13 (¹³C), into the DPPC molecule offers a powerful analytical handle for a variety of advanced spectroscopic and spectrometric techniques. Specifically, DPPC with two ¹³C labels on its acyl chains (DPPC-¹³C₂) is a valuable tool for detailed structural and dynamic studies of lipid bilayers.

These application notes provide detailed protocols for the preparation of artificial membranes using DPPC-¹³C₂ and highlight its primary applications in solid-state Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While the biophysical properties of DPPC-¹³C₂ are largely identical to those of unlabeled DPPC, the presence of the ¹³C isotope allows for specific tracking and characterization of the lipid molecules within the membrane environment.

Quantitative Data

The physical properties of DPPC are crucial for designing experiments. The isotopic labeling in DPPC-¹³C₂ is not expected to significantly alter these bulk properties.

PropertyValueReference(s)
Molecular Formula C₄₀H₈₀NO₈P (unlabeled)[1]
Molecular Weight 734.0 g/mol (unlabeled)[1]
Main Phase Transition (Tm) ~41 °C[2][3]
Gel Phase (Lβ') Tightly packed acyl chains below Tm[2]
Liquid Crystalline Phase (Lα) Disordered acyl chains above Tm[2]

Experimental Protocols

I. Preparation of DPPC-¹³C₂ Liposomes (Vesicles)

Liposomes are spherical vesicles composed of a lipid bilayer enclosing an aqueous core. They are a common type of artificial membrane. The following protocols are adapted for DPPC-¹³C₂ from established methods for unlabeled DPPC. Given the higher cost of isotopically labeled lipids, these protocols are designed for small-scale preparations.

A. Thin-Film Hydration Method

This is the most common method for preparing multilamellar vesicles (MLVs).

Materials:

  • DPPC-¹³C₂ powder

  • Chloroform/Methanol solvent mixture (2:1, v/v)

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

Protocol:

  • Lipid Film Formation:

    • Dissolve a known quantity of DPPC-¹³C₂ in the chloroform/methanol mixture in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the phase transition temperature of DPPC (~45-50 °C) to ensure lipid mixing.

    • Gradually reduce the pressure to evaporate the solvent, which will result in a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Warm the hydration buffer to a temperature above the Tm of DPPC (~50 °C).

    • Add the warm buffer to the flask containing the dry lipid film.

    • Gently rotate the flask by hand to allow the film to hydrate and swell. This process will form multilamellar vesicles (MLVs).

  • Vesicle Sizing (Optional but Recommended):

    • To obtain unilamellar vesicles of a defined size, the MLV suspension can be further processed.

    • Sonication: Place the MLV suspension in a bath sonicator and sonicate above the Tm until the milky suspension becomes translucent. This will produce small unilamellar vesicles (SUVs).

    • Extrusion: For more uniform large unilamellar vesicles (LUVs), use a mini-extruder. Load the MLV suspension into a gas-tight syringe and pass it through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times (typically 11-21 passes). This should be performed with the extruder block heated above the Tm.

B. Probe-Tip Sonication Method

This method directly forms liposomes from a lipid suspension.

Materials:

  • DPPC-¹³C₂ powder

  • Buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl)

  • Glass vial

  • Probe-tip sonicator

Protocol:

  • Weigh out the desired mass of DPPC-¹³C₂ and transfer it to a glass vial.

  • Add the buffer to the vial.

  • Briefly vortex the mixture to create a milky white suspension.

  • To generate liposomes, sonicate the mixture using a probe-tip sonicator set to a low duty cycle (e.g., 20%) with pulses (e.g., 2 seconds on, 5 seconds off) for a total of several minutes. Ensure the sample is kept in an ice bath to prevent overheating.

  • After sonication, centrifuge the solution to pellet any titanium particles from the probe tip.

  • Transfer the supernatant containing the liposomes to a clean tube.

II. Formation of Supported Lipid Bilayers (SLBs) with DPPC-¹³C₂

SLBs are planar lipid bilayers formed on a solid support, which are ideal for surface-sensitive analytical techniques.

Materials:

  • DPPC-¹³C₂ liposome suspension (preferably 50-100 nm LUVs)

  • Hydrophilic substrate (e.g., mica, glass, or silicon dioxide)

  • Buffer (e.g., HEPES with CaCl₂)

Protocol (Vesicle Fusion Method):

  • Substrate Preparation:

    • Cleave mica to obtain a fresh, atomically flat surface.

    • Clean glass or silicon dioxide substrates thoroughly, for example, by piranha etching or plasma cleaning, to render the surface hydrophilic.

  • Bilayer Formation:

    • Place the substrate in a fluid cell.

    • Heat the substrate and the liposome suspension to a temperature above the Tm of DPPC (~50-60 °C).

    • Inject the DPPC-¹³C₂ liposome suspension into the fluid cell. The presence of divalent cations like Ca²⁺ in the buffer can facilitate vesicle fusion.

    • Allow the vesicles to adsorb and fuse on the surface for 30-60 minutes.

    • Gently rinse the surface with pre-warmed buffer to remove any unfused or excess vesicles.

    • The SLB is now formed and can be characterized.

Applications and Mandatory Visualizations

The primary advantage of using DPPC-¹³C₂ is for analytical techniques that can distinguish between isotopes.

I. Solid-State NMR (ssNMR) Spectroscopy

Application: ssNMR is a powerful technique to study the structure and dynamics of lipid bilayers at an atomic level. By selectively labeling specific carbon positions, one can obtain detailed information about:

  • Acyl Chain Order and Dynamics: The ¹³C chemical shift anisotropy and dipolar couplings are sensitive to the orientation and motion of the C-H bonds in the acyl chains.

  • Lipid Conformation: The conformation of the glycerol backbone and headgroup can be probed.

  • Lipid-Protein and Lipid-Drug Interactions: Changes in the ¹³C NMR spectra upon the addition of proteins or drugs can reveal specific interaction sites and the effect of these molecules on membrane properties.

Workflow Diagram:

ssNMR_Workflow cluster_prep Sample Preparation cluster_nmr ssNMR Experiment cluster_analysis Data Analysis DPPC_13C2 DPPC-13C2 Lipid Hydration Hydration & Vesicle Formation DPPC_13C2->Hydration Sample_Packing Pack into NMR Rotor Hydration->Sample_Packing Spectrometer Solid-State NMR Spectrometer Sample_Packing->Spectrometer Acquisition Data Acquisition (e.g., CP-MAS) Spectrometer->Acquisition Spectrum 13C NMR Spectrum Acquisition->Spectrum Interpretation Interpret Chemical Shifts, Anisotropies, Dynamics Spectrum->Interpretation Structure Membrane Structure & Dynamics Information Interpretation->Structure

Caption: Workflow for studying DPPC-¹³C₂ membranes using solid-state NMR.

II. Mass Spectrometry (MS)

Application: MS-based lipidomics allows for the identification and quantification of lipid species. Using ¹³C-labeled lipids enables:

  • Metabolic Flux Analysis: Researchers can trace the metabolic fate of DPPC-¹³C₂ within a biological system, for example, to study lipid turnover and remodeling pathways.[4]

  • Internal Standard for Quantification: DPPC-¹³C₂ can be used as an internal standard for the accurate quantification of endogenous DPPC in complex biological samples, as it has nearly identical chemical properties but a distinct mass.[5]

Workflow Diagram:

MS_Workflow cluster_sample Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Biological_Sample Biological Sample Spike_In Spike in this compound (Internal Standard) Biological_Sample->Spike_In Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer) Spike_In->Lipid_Extraction LC_MS LC-MS/MS System Lipid_Extraction->LC_MS Data_Acquisition Data Acquisition LC_MS->Data_Acquisition Mass_Spectra Mass Spectra (Labeled & Unlabeled Peaks) Data_Acquisition->Mass_Spectra Quantification Quantification of Endogenous DPPC Mass_Spectra->Quantification Lipidomics_Results Lipidomics Profile Quantification->Lipidomics_Results

Caption: Workflow for quantitative lipidomics using DPPC-¹³C₂ as an internal standard.

III. Logical Relationship for Membrane Preparation

The choice of artificial membrane preparation depends on the intended application and analytical technique.

Membrane_Preparation_Logic cluster_methods Preparation Methods cluster_applications Primary Applications Start Start with this compound Thin_Film Thin-Film Hydration Start->Thin_Film Sonication Probe-Tip Sonication Start->Sonication Liposomes Liposome Suspension (MLVs, SUVs, LUVs) Thin_Film->Liposomes Sonication->Liposomes SLB Supported Lipid Bilayer (SLB) Liposomes->SLB Vesicle Fusion NMR Solid-State NMR Liposomes->NMR MS Mass Spectrometry Liposomes->MS AFM_QCM Surface Techniques (AFM, QCM-D) SLB->AFM_QCM

Caption: Logical flow from DPPC-¹³C₂ to different artificial membrane models and their applications.

References

Application Notes and Protocols for Creating Artificial Cell Membranes with DPPC-13C2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artificial cell membranes are indispensable tools in biophysical research and drug development, providing simplified and controllable models to study the complex environment of biological membranes. 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is a saturated phospholipid widely used in these models due to its well-characterized phase behavior. The incorporation of stable isotopes, such as Carbon-13 (¹³C), into the DPPC molecule offers a powerful analytical handle for a variety of advanced spectroscopic and spectrometric techniques. Specifically, DPPC with two ¹³C labels on its acyl chains (DPPC-¹³C₂) is a valuable tool for detailed structural and dynamic studies of lipid bilayers.

These application notes provide detailed protocols for the preparation of artificial membranes using DPPC-¹³C₂ and highlight its primary applications in solid-state Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While the biophysical properties of DPPC-¹³C₂ are largely identical to those of unlabeled DPPC, the presence of the ¹³C isotope allows for specific tracking and characterization of the lipid molecules within the membrane environment.

Quantitative Data

The physical properties of DPPC are crucial for designing experiments. The isotopic labeling in DPPC-¹³C₂ is not expected to significantly alter these bulk properties.

PropertyValueReference(s)
Molecular Formula C₄₀H₈₀NO₈P (unlabeled)[1]
Molecular Weight 734.0 g/mol (unlabeled)[1]
Main Phase Transition (Tm) ~41 °C[2][3]
Gel Phase (Lβ') Tightly packed acyl chains below Tm[2]
Liquid Crystalline Phase (Lα) Disordered acyl chains above Tm[2]

Experimental Protocols

I. Preparation of DPPC-¹³C₂ Liposomes (Vesicles)

Liposomes are spherical vesicles composed of a lipid bilayer enclosing an aqueous core. They are a common type of artificial membrane. The following protocols are adapted for DPPC-¹³C₂ from established methods for unlabeled DPPC. Given the higher cost of isotopically labeled lipids, these protocols are designed for small-scale preparations.

A. Thin-Film Hydration Method

This is the most common method for preparing multilamellar vesicles (MLVs).

Materials:

  • DPPC-¹³C₂ powder

  • Chloroform/Methanol solvent mixture (2:1, v/v)

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

Protocol:

  • Lipid Film Formation:

    • Dissolve a known quantity of DPPC-¹³C₂ in the chloroform/methanol mixture in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the phase transition temperature of DPPC (~45-50 °C) to ensure lipid mixing.

    • Gradually reduce the pressure to evaporate the solvent, which will result in a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Warm the hydration buffer to a temperature above the Tm of DPPC (~50 °C).

    • Add the warm buffer to the flask containing the dry lipid film.

    • Gently rotate the flask by hand to allow the film to hydrate and swell. This process will form multilamellar vesicles (MLVs).

  • Vesicle Sizing (Optional but Recommended):

    • To obtain unilamellar vesicles of a defined size, the MLV suspension can be further processed.

    • Sonication: Place the MLV suspension in a bath sonicator and sonicate above the Tm until the milky suspension becomes translucent. This will produce small unilamellar vesicles (SUVs).

    • Extrusion: For more uniform large unilamellar vesicles (LUVs), use a mini-extruder. Load the MLV suspension into a gas-tight syringe and pass it through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times (typically 11-21 passes). This should be performed with the extruder block heated above the Tm.

B. Probe-Tip Sonication Method

This method directly forms liposomes from a lipid suspension.

Materials:

  • DPPC-¹³C₂ powder

  • Buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl)

  • Glass vial

  • Probe-tip sonicator

Protocol:

  • Weigh out the desired mass of DPPC-¹³C₂ and transfer it to a glass vial.

  • Add the buffer to the vial.

  • Briefly vortex the mixture to create a milky white suspension.

  • To generate liposomes, sonicate the mixture using a probe-tip sonicator set to a low duty cycle (e.g., 20%) with pulses (e.g., 2 seconds on, 5 seconds off) for a total of several minutes. Ensure the sample is kept in an ice bath to prevent overheating.

  • After sonication, centrifuge the solution to pellet any titanium particles from the probe tip.

  • Transfer the supernatant containing the liposomes to a clean tube.

II. Formation of Supported Lipid Bilayers (SLBs) with DPPC-¹³C₂

SLBs are planar lipid bilayers formed on a solid support, which are ideal for surface-sensitive analytical techniques.

Materials:

  • DPPC-¹³C₂ liposome suspension (preferably 50-100 nm LUVs)

  • Hydrophilic substrate (e.g., mica, glass, or silicon dioxide)

  • Buffer (e.g., HEPES with CaCl₂)

Protocol (Vesicle Fusion Method):

  • Substrate Preparation:

    • Cleave mica to obtain a fresh, atomically flat surface.

    • Clean glass or silicon dioxide substrates thoroughly, for example, by piranha etching or plasma cleaning, to render the surface hydrophilic.

  • Bilayer Formation:

    • Place the substrate in a fluid cell.

    • Heat the substrate and the liposome suspension to a temperature above the Tm of DPPC (~50-60 °C).

    • Inject the DPPC-¹³C₂ liposome suspension into the fluid cell. The presence of divalent cations like Ca²⁺ in the buffer can facilitate vesicle fusion.

    • Allow the vesicles to adsorb and fuse on the surface for 30-60 minutes.

    • Gently rinse the surface with pre-warmed buffer to remove any unfused or excess vesicles.

    • The SLB is now formed and can be characterized.

Applications and Mandatory Visualizations

The primary advantage of using DPPC-¹³C₂ is for analytical techniques that can distinguish between isotopes.

I. Solid-State NMR (ssNMR) Spectroscopy

Application: ssNMR is a powerful technique to study the structure and dynamics of lipid bilayers at an atomic level. By selectively labeling specific carbon positions, one can obtain detailed information about:

  • Acyl Chain Order and Dynamics: The ¹³C chemical shift anisotropy and dipolar couplings are sensitive to the orientation and motion of the C-H bonds in the acyl chains.

  • Lipid Conformation: The conformation of the glycerol backbone and headgroup can be probed.

  • Lipid-Protein and Lipid-Drug Interactions: Changes in the ¹³C NMR spectra upon the addition of proteins or drugs can reveal specific interaction sites and the effect of these molecules on membrane properties.

Workflow Diagram:

ssNMR_Workflow cluster_prep Sample Preparation cluster_nmr ssNMR Experiment cluster_analysis Data Analysis DPPC_13C2 DPPC-13C2 Lipid Hydration Hydration & Vesicle Formation DPPC_13C2->Hydration Sample_Packing Pack into NMR Rotor Hydration->Sample_Packing Spectrometer Solid-State NMR Spectrometer Sample_Packing->Spectrometer Acquisition Data Acquisition (e.g., CP-MAS) Spectrometer->Acquisition Spectrum 13C NMR Spectrum Acquisition->Spectrum Interpretation Interpret Chemical Shifts, Anisotropies, Dynamics Spectrum->Interpretation Structure Membrane Structure & Dynamics Information Interpretation->Structure

Caption: Workflow for studying DPPC-¹³C₂ membranes using solid-state NMR.

II. Mass Spectrometry (MS)

Application: MS-based lipidomics allows for the identification and quantification of lipid species. Using ¹³C-labeled lipids enables:

  • Metabolic Flux Analysis: Researchers can trace the metabolic fate of DPPC-¹³C₂ within a biological system, for example, to study lipid turnover and remodeling pathways.[4]

  • Internal Standard for Quantification: DPPC-¹³C₂ can be used as an internal standard for the accurate quantification of endogenous DPPC in complex biological samples, as it has nearly identical chemical properties but a distinct mass.[5]

Workflow Diagram:

MS_Workflow cluster_sample Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Biological_Sample Biological Sample Spike_In Spike in this compound (Internal Standard) Biological_Sample->Spike_In Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer) Spike_In->Lipid_Extraction LC_MS LC-MS/MS System Lipid_Extraction->LC_MS Data_Acquisition Data Acquisition LC_MS->Data_Acquisition Mass_Spectra Mass Spectra (Labeled & Unlabeled Peaks) Data_Acquisition->Mass_Spectra Quantification Quantification of Endogenous DPPC Mass_Spectra->Quantification Lipidomics_Results Lipidomics Profile Quantification->Lipidomics_Results

Caption: Workflow for quantitative lipidomics using DPPC-¹³C₂ as an internal standard.

III. Logical Relationship for Membrane Preparation

The choice of artificial membrane preparation depends on the intended application and analytical technique.

Membrane_Preparation_Logic cluster_methods Preparation Methods cluster_applications Primary Applications Start Start with this compound Thin_Film Thin-Film Hydration Start->Thin_Film Sonication Probe-Tip Sonication Start->Sonication Liposomes Liposome Suspension (MLVs, SUVs, LUVs) Thin_Film->Liposomes Sonication->Liposomes SLB Supported Lipid Bilayer (SLB) Liposomes->SLB Vesicle Fusion NMR Solid-State NMR Liposomes->NMR MS Mass Spectrometry Liposomes->MS AFM_QCM Surface Techniques (AFM, QCM-D) SLB->AFM_QCM

Caption: Logical flow from DPPC-¹³C₂ to different artificial membrane models and their applications.

References

Application Notes and Protocols for the Detection of DPPC-13C2 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of dipalmitoylphosphatidylcholine (DPPC) in biological samples using 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-1,2-13C2 (DPPC-13C2) as an internal standard. The methods described herein utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific detection.

Introduction

Dipalmitoylphosphatidylcholine (DPPC) is a major phospholipid component of eukaryotic cell membranes and the primary constituent of pulmonary surfactant.[1] Accurate quantification of DPPC in biological matrices is crucial for understanding its role in various physiological and pathological processes. Stable isotope-labeled internal standards, such as this compound, are essential for correcting for sample loss during preparation and for variations in ionization efficiency in the mass spectrometer, thereby ensuring accurate and precise quantification.[2][3]

This document outlines the necessary procedures for lipid extraction, LC-MS/MS analysis, and data interpretation for researchers utilizing this compound.

Data Presentation

The following tables summarize representative quantitative data for the analysis of DPPC in biological samples using a this compound internal standard.

Table 1: LC-MS/MS Parameters for DPPC and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
DPPC734.5184.035
This compound (Predicted)736.5184.035

Note: The MRM transition for this compound is predicted based on the addition of two 13C isotopes to the palmitoyl chains. The product ion corresponds to the phosphocholine headgroup and is not expected to contain the isotopic label.

Table 2: Linearity and Sensitivity of the LC-MS/MS Method

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
DPPC1 - 1000> 0.9950.51.0

Table 3: Precision and Accuracy of DPPC Quantification in Human Plasma

Spiked Concentration (ng/mL)Measured Concentration (ng/mL, mean ± SD, n=6)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
54.8 ± 0.396.06.38.1
5051.2 ± 2.5102.44.96.5
500495.5 ± 19.899.14.05.8

Experimental Protocols

Preparation of Internal Standard Stock and Working Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Working Solution (10 µg/mL): Dilute the stock solution 1:100 with methanol.

  • Store both solutions in amber glass vials at -20°C.

Lipid Extraction from Biological Samples (Folch Method)

This protocol is suitable for samples such as plasma, serum, tissue homogenates, and cell lysates.

  • To a 2 mL glass tube, add 100 µL of the biological sample.

  • Add 10 µL of the 10 µg/mL this compound internal standard working solution.

  • Add 1.5 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex vigorously for 2 minutes.

  • Add 300 µL of 0.9% NaCl solution and vortex for 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a clean tube.

  • Dry the lipid extract under a gentle stream of nitrogen at 37°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate.

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 50°C.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: Linear gradient to 100% B

    • 12-17 min: Hold at 100% B

    • 17.1-20 min: Return to 30% B for re-equilibration.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Ion Source Temperature: 350°C.

  • Capillary Voltage: 3.5 kV.

  • Gas Flow:

    • Nebulizer Gas: 40 psi

    • Drying Gas: 10 L/min

  • Detection Mode: Multiple Reaction Monitoring (MRM). Refer to Table 1 for transitions.

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike with This compound Internal Standard Sample->Spike Extract Lipid Extraction (Folch Method) Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Experimental workflow for DPPC quantification.

DPPC_Biosynthesis Glycerol_3_P Glycerol-3-Phosphate LPA Lysophosphatidic Acid Glycerol_3_P->LPA Acyl-CoA PA Phosphatidic Acid LPA->PA Acyl-CoA DAG Diacylglycerol PA->DAG PC Phosphatidylcholine (e.g., POPC) DAG->PC CDP-Choline LPC Lysophosphatidylcholine PC->LPC PLA2 DPPC Dipalmitoylphosphatidylcholine (DPPC) LPC->DPPC LPCAT (Palmitoyl-CoA) Choline Choline Choline_P Choline-Phosphate Choline->Choline_P CDP_Choline CDP-Choline Choline_P->CDP_Choline

Caption: DPPC biosynthesis pathway.

References

Application Notes and Protocols for the Detection of DPPC-13C2 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of dipalmitoylphosphatidylcholine (DPPC) in biological samples using 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-1,2-13C2 (DPPC-13C2) as an internal standard. The methods described herein utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific detection.

Introduction

Dipalmitoylphosphatidylcholine (DPPC) is a major phospholipid component of eukaryotic cell membranes and the primary constituent of pulmonary surfactant.[1] Accurate quantification of DPPC in biological matrices is crucial for understanding its role in various physiological and pathological processes. Stable isotope-labeled internal standards, such as this compound, are essential for correcting for sample loss during preparation and for variations in ionization efficiency in the mass spectrometer, thereby ensuring accurate and precise quantification.[2][3]

This document outlines the necessary procedures for lipid extraction, LC-MS/MS analysis, and data interpretation for researchers utilizing this compound.

Data Presentation

The following tables summarize representative quantitative data for the analysis of DPPC in biological samples using a this compound internal standard.

Table 1: LC-MS/MS Parameters for DPPC and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
DPPC734.5184.035
This compound (Predicted)736.5184.035

Note: The MRM transition for this compound is predicted based on the addition of two 13C isotopes to the palmitoyl chains. The product ion corresponds to the phosphocholine headgroup and is not expected to contain the isotopic label.

Table 2: Linearity and Sensitivity of the LC-MS/MS Method

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
DPPC1 - 1000> 0.9950.51.0

Table 3: Precision and Accuracy of DPPC Quantification in Human Plasma

Spiked Concentration (ng/mL)Measured Concentration (ng/mL, mean ± SD, n=6)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
54.8 ± 0.396.06.38.1
5051.2 ± 2.5102.44.96.5
500495.5 ± 19.899.14.05.8

Experimental Protocols

Preparation of Internal Standard Stock and Working Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Working Solution (10 µg/mL): Dilute the stock solution 1:100 with methanol.

  • Store both solutions in amber glass vials at -20°C.

Lipid Extraction from Biological Samples (Folch Method)

This protocol is suitable for samples such as plasma, serum, tissue homogenates, and cell lysates.

  • To a 2 mL glass tube, add 100 µL of the biological sample.

  • Add 10 µL of the 10 µg/mL this compound internal standard working solution.

  • Add 1.5 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex vigorously for 2 minutes.

  • Add 300 µL of 0.9% NaCl solution and vortex for 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a clean tube.

  • Dry the lipid extract under a gentle stream of nitrogen at 37°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate.

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 50°C.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: Linear gradient to 100% B

    • 12-17 min: Hold at 100% B

    • 17.1-20 min: Return to 30% B for re-equilibration.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Ion Source Temperature: 350°C.

  • Capillary Voltage: 3.5 kV.

  • Gas Flow:

    • Nebulizer Gas: 40 psi

    • Drying Gas: 10 L/min

  • Detection Mode: Multiple Reaction Monitoring (MRM). Refer to Table 1 for transitions.

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike with This compound Internal Standard Sample->Spike Extract Lipid Extraction (Folch Method) Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Experimental workflow for DPPC quantification.

DPPC_Biosynthesis Glycerol_3_P Glycerol-3-Phosphate LPA Lysophosphatidic Acid Glycerol_3_P->LPA Acyl-CoA PA Phosphatidic Acid LPA->PA Acyl-CoA DAG Diacylglycerol PA->DAG PC Phosphatidylcholine (e.g., POPC) DAG->PC CDP-Choline LPC Lysophosphatidylcholine PC->LPC PLA2 DPPC Dipalmitoylphosphatidylcholine (DPPC) LPC->DPPC LPCAT (Palmitoyl-CoA) Choline Choline Choline_P Choline-Phosphate Choline->Choline_P CDP_Choline CDP-Choline Choline_P->CDP_Choline

Caption: DPPC biosynthesis pathway.

References

Application Note: Tracing Lipid Raft Dynamics with DPPC-13C2

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lipid rafts are specialized membrane microdomains enriched in cholesterol, sphingolipids, and specific proteins that serve as organizing centers for signal transduction and membrane trafficking.[1][2] These platforms are highly dynamic, and understanding their formation, stability, and composition is crucial for research in cell biology and drug development.[1][3] Stable isotope labeling, using molecules like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) with carbon-13 (¹³C) isotopes (DPPC-13C2), offers a powerful method to trace the fate of specific lipids within these domains.[4][5] By introducing this compound into cellular systems or model membranes, researchers can precisely track its incorporation into lipid rafts and monitor the dynamics of lipid synthesis, transport, and turnover using mass spectrometry-based lipidomics.[5][6][7] This approach provides a quantitative and dynamic view of the lipidome, moving beyond the static snapshots offered by traditional methods.[4]

This document provides detailed protocols for utilizing this compound to study lipid raft formation and dynamics, from cell culture and labeling to lipid extraction and mass spectrometric analysis.

Experimental and Analytical Workflow

The overall workflow for studying lipid raft dynamics using this compound involves several key stages, from introducing the labeled lipid into the system to analyzing the data to determine its distribution and turnover.

G cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Interpretation A Cell Culture & Labeling with this compound B Lipid Raft Isolation (Sucrose Gradient) A->B Incubation & Lysis C Lipid Extraction (e.g., Folch Method) B->C Collect Raft Fractions D LC-MS/MS Analysis C->D Sample Injection E Data Processing D->E Peak Detection & Alignment F Quantification of Labeled vs. Unlabeled DPPC E->F Isotopologue Analysis G Determine DPPC Incorporation & Turnover in Lipid Rafts F->G Kinetic Modeling

Caption: Workflow for this compound based lipid raft analysis.

Protocol 1: Cell Culture and Isotope Labeling

This protocol describes the introduction of this compound into cultured mammalian cells.

Materials:

  • Mammalian cell line of interest (e.g., SH-SY5Y, Bal 17)[8][9]

  • Complete cell culture medium

  • This compound

  • Complexing agent (e.g., fatty acid-free Bovine Serum Albumin - BSA)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate cells in 15-cm dishes and grow until they reach approximately 90% confluence.[10]

  • Prepare this compound Complex:

    • Dissolve this compound in a suitable organic solvent (e.g., ethanol) and dry it under a stream of nitrogen gas.[11]

    • Resuspend the lipid film in serum-free medium containing a predetermined concentration of fatty acid-free BSA.

    • Incubate at 37°C for 30-60 minutes to allow complex formation.

  • Labeling:

    • Wash the confluent cells twice with sterile PBS.

    • Replace the standard culture medium with the medium containing the this compound-BSA complex.

    • Incubate the cells for the desired time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamics of incorporation.

  • Cell Harvest:

    • After incubation, wash the cells three times with ice-cold PBS to remove excess labeled lipid and stop metabolic processes.

    • Scrape the cells into ice-cold PBS and pellet them by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

    • The cell pellet is now ready for lipid raft isolation.

Protocol 2: Lipid Raft Isolation (Detergent-Free Method)

Detergent-free methods are often preferred to avoid the artificial creation of lipid clusters.[12] This protocol is based on sucrose density gradient ultracentrifugation.[10]

Materials:

  • Cell pellet from Protocol 1

  • 500 mM Sodium Carbonate (pH 11.0)

  • Sucrose solutions (80%, 35%, and 5% w/v in MES-buffered solution)[10]

  • MES-buffered solution (MBS)

  • Ultracentrifuge tubes and rotor (e.g., SW41)[12]

  • Sonicator

Procedure:

  • Cell Lysis:

    • Resuspend the cell pellet in 1.5 mL of 500 mM sodium carbonate.[10]

    • Homogenize the cell suspension by sonication on ice (e.g., five 20-second bursts).[10]

  • Sucrose Gradient Preparation:

    • Add 1.5 mL of 80% sucrose solution to the cell homogenate and mix thoroughly. The final sucrose concentration will be approximately 40-45%.[10]

    • Place the 3 mL mixture at the bottom of a pre-chilled ultracentrifuge tube.[10]

    • Carefully overlay the sample with 4.5 mL of 35% sucrose solution, followed by 4.5 mL of 5% sucrose solution.[10]

  • Ultracentrifugation:

    • Balance the tubes and centrifuge at high speed (e.g., 180,000 x g) for 16-20 hours at 4°C.[10][12]

  • Fraction Collection:

    • After centrifugation, a light-scattering band, corresponding to the lipid rafts, should be visible at the 5%-35% sucrose interface.[10]

    • Carefully collect 1 mL fractions from the top of the gradient. Typically, 12 fractions are collected.

    • The lipid raft-enriched fractions (usually fractions 4-6) can be identified by Western blotting for known raft marker proteins like Flotillin-1.[8]

Protocol 3: Lipid Extraction for Mass Spectrometry Analysis

This protocol uses a modified Folch method to extract lipids from the isolated raft fractions.[13]

Materials:

  • Lipid raft fractions from Protocol 2

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Nitrogen gas evaporator[11]

  • LC-MS grade solvents for reconstitution

Procedure:

  • Solvent Addition:

    • To 1 mL of the aqueous raft fraction, add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol and vortex thoroughly.[13]

  • Phase Separation:

    • Add an additional 1.25 mL of chloroform and vortex.

    • Add 1.25 mL of 0.9% NaCl solution and vortex again.[13]

    • Centrifuge the mixture at low speed (e.g., 1000 x g for 5 minutes) to facilitate phase separation.

  • Lipid Collection:

    • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass pipette.[13]

  • Drying and Reconstitution:

    • Dry the collected lipid extract under a gentle stream of nitrogen gas.[11]

    • Reconstitute the dried lipid film in a known volume of a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1).[4]

Data Presentation and Analysis

The primary output of this workflow is the relative abundance of labeled (this compound) versus unlabeled (DPPC) lipid in the raft fractions over time. This data can be used to calculate turnover rates.

Table 1: Representative Mass Spectrometry Parameters for DPPC Analysis

ParameterSettingPurpose
Instrumentation High-Resolution Tandem MSTo accurately distinguish between ¹²C and ¹³C isotopologues.[5]
Ionization Mode Positive IonPhosphatidylcholines ionize efficiently in positive mode.[14]
Scan Type Full Scan & Tandem MS (MS/MS)Full scan for quantification; MS/MS for structural confirmation.
Precursor Ion (Unlabeled) m/z 734.6 (protonated)To detect endogenous DPPC.
Precursor Ion (Labeled) m/z 736.6 (protonated)To detect this compound.
MS/MS Fragment Ion m/z 184.1 (phosphocholine headgroup)Characteristic fragment for identifying phosphatidylcholines.[5]

Table 2: Hypothetical Quantification of DPPC Incorporation into Lipid Rafts

Time Point (Hours)Unlabeled DPPC (¹²C) (Relative Abundance %)Labeled DPPC (¹³C₂) (Relative Abundance %)% Labeled DPPC of Total DPPC
0100.00.00.0
295.24.84.8
685.514.514.5
1272.127.927.9
2455.844.244.2

Visualizing Lipid Raft Concepts

Understanding the composition and function of lipid rafts is key to interpreting the experimental data.

G cluster_raft Lipid Raft (Lo Phase) cluster_membrane Bulk Membrane (Ld Phase) DPPC DPPC Chol Cholesterol DPPC->Chol SM Sphingomyelin DPPC->SM Chol->SM Receptor Receptor Protein Receptor->DPPC DOPC1 DOPC Receptor->DOPC1 DOPC2 DOPC

Caption: Model of a lipid raft within the plasma membrane.

Lipid rafts are critical hubs for cell signaling, concentrating receptors and downstream effectors to facilitate efficient signal transmission.

G cluster_0 Lipid Raft cluster_1 Cytoplasm Ligand Ligand Receptor Receptor Ligand->Receptor Binding Kinase Kinase (e.g., Syk) Receptor->Kinase Recruitment & Activation Substrate Substrate Protein Kinase->Substrate PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Response Cellular Response PhosphoSubstrate->Response

Caption: Simplified signaling cascade initiated at a lipid raft.

Applications in Research and Drug Development

  • Understanding Disease: Alterations in lipid raft composition and dynamics are implicated in various diseases, including neurodegenerative disorders and cancer.[1][5] this compound can be used to study how these disease states affect lipid metabolism within rafts.

  • Mechanism of Action Studies: Researchers can investigate how drugs perturb the structure and dynamics of lipid rafts.[15][16] For example, a drug's effect on the incorporation rate of this compound into rafts can provide insights into its membrane-interacting properties.[15]

  • Drug Delivery Systems: The phase behavior of DPPC is critical in the design of lipid-based drug delivery systems like liposomes.[17] Understanding how drugs interact with DPPC-rich domains can help optimize the design of these nanocarriers.

By providing a robust framework for tracking specific lipid molecules, the use of this compound offers a significant advancement in the study of membrane biology, with direct applications for understanding cellular processes and developing novel therapeutics.

References

Application Note: Tracing Lipid Raft Dynamics with DPPC-13C2

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lipid rafts are specialized membrane microdomains enriched in cholesterol, sphingolipids, and specific proteins that serve as organizing centers for signal transduction and membrane trafficking.[1][2] These platforms are highly dynamic, and understanding their formation, stability, and composition is crucial for research in cell biology and drug development.[1][3] Stable isotope labeling, using molecules like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) with carbon-13 (¹³C) isotopes (DPPC-13C2), offers a powerful method to trace the fate of specific lipids within these domains.[4][5] By introducing this compound into cellular systems or model membranes, researchers can precisely track its incorporation into lipid rafts and monitor the dynamics of lipid synthesis, transport, and turnover using mass spectrometry-based lipidomics.[5][6][7] This approach provides a quantitative and dynamic view of the lipidome, moving beyond the static snapshots offered by traditional methods.[4]

This document provides detailed protocols for utilizing this compound to study lipid raft formation and dynamics, from cell culture and labeling to lipid extraction and mass spectrometric analysis.

Experimental and Analytical Workflow

The overall workflow for studying lipid raft dynamics using this compound involves several key stages, from introducing the labeled lipid into the system to analyzing the data to determine its distribution and turnover.

G cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Interpretation A Cell Culture & Labeling with this compound B Lipid Raft Isolation (Sucrose Gradient) A->B Incubation & Lysis C Lipid Extraction (e.g., Folch Method) B->C Collect Raft Fractions D LC-MS/MS Analysis C->D Sample Injection E Data Processing D->E Peak Detection & Alignment F Quantification of Labeled vs. Unlabeled DPPC E->F Isotopologue Analysis G Determine DPPC Incorporation & Turnover in Lipid Rafts F->G Kinetic Modeling

Caption: Workflow for this compound based lipid raft analysis.

Protocol 1: Cell Culture and Isotope Labeling

This protocol describes the introduction of this compound into cultured mammalian cells.

Materials:

  • Mammalian cell line of interest (e.g., SH-SY5Y, Bal 17)[8][9]

  • Complete cell culture medium

  • This compound

  • Complexing agent (e.g., fatty acid-free Bovine Serum Albumin - BSA)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate cells in 15-cm dishes and grow until they reach approximately 90% confluence.[10]

  • Prepare this compound Complex:

    • Dissolve this compound in a suitable organic solvent (e.g., ethanol) and dry it under a stream of nitrogen gas.[11]

    • Resuspend the lipid film in serum-free medium containing a predetermined concentration of fatty acid-free BSA.

    • Incubate at 37°C for 30-60 minutes to allow complex formation.

  • Labeling:

    • Wash the confluent cells twice with sterile PBS.

    • Replace the standard culture medium with the medium containing the this compound-BSA complex.

    • Incubate the cells for the desired time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamics of incorporation.

  • Cell Harvest:

    • After incubation, wash the cells three times with ice-cold PBS to remove excess labeled lipid and stop metabolic processes.

    • Scrape the cells into ice-cold PBS and pellet them by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

    • The cell pellet is now ready for lipid raft isolation.

Protocol 2: Lipid Raft Isolation (Detergent-Free Method)

Detergent-free methods are often preferred to avoid the artificial creation of lipid clusters.[12] This protocol is based on sucrose density gradient ultracentrifugation.[10]

Materials:

  • Cell pellet from Protocol 1

  • 500 mM Sodium Carbonate (pH 11.0)

  • Sucrose solutions (80%, 35%, and 5% w/v in MES-buffered solution)[10]

  • MES-buffered solution (MBS)

  • Ultracentrifuge tubes and rotor (e.g., SW41)[12]

  • Sonicator

Procedure:

  • Cell Lysis:

    • Resuspend the cell pellet in 1.5 mL of 500 mM sodium carbonate.[10]

    • Homogenize the cell suspension by sonication on ice (e.g., five 20-second bursts).[10]

  • Sucrose Gradient Preparation:

    • Add 1.5 mL of 80% sucrose solution to the cell homogenate and mix thoroughly. The final sucrose concentration will be approximately 40-45%.[10]

    • Place the 3 mL mixture at the bottom of a pre-chilled ultracentrifuge tube.[10]

    • Carefully overlay the sample with 4.5 mL of 35% sucrose solution, followed by 4.5 mL of 5% sucrose solution.[10]

  • Ultracentrifugation:

    • Balance the tubes and centrifuge at high speed (e.g., 180,000 x g) for 16-20 hours at 4°C.[10][12]

  • Fraction Collection:

    • After centrifugation, a light-scattering band, corresponding to the lipid rafts, should be visible at the 5%-35% sucrose interface.[10]

    • Carefully collect 1 mL fractions from the top of the gradient. Typically, 12 fractions are collected.

    • The lipid raft-enriched fractions (usually fractions 4-6) can be identified by Western blotting for known raft marker proteins like Flotillin-1.[8]

Protocol 3: Lipid Extraction for Mass Spectrometry Analysis

This protocol uses a modified Folch method to extract lipids from the isolated raft fractions.[13]

Materials:

  • Lipid raft fractions from Protocol 2

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Nitrogen gas evaporator[11]

  • LC-MS grade solvents for reconstitution

Procedure:

  • Solvent Addition:

    • To 1 mL of the aqueous raft fraction, add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol and vortex thoroughly.[13]

  • Phase Separation:

    • Add an additional 1.25 mL of chloroform and vortex.

    • Add 1.25 mL of 0.9% NaCl solution and vortex again.[13]

    • Centrifuge the mixture at low speed (e.g., 1000 x g for 5 minutes) to facilitate phase separation.

  • Lipid Collection:

    • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass pipette.[13]

  • Drying and Reconstitution:

    • Dry the collected lipid extract under a gentle stream of nitrogen gas.[11]

    • Reconstitute the dried lipid film in a known volume of a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1).[4]

Data Presentation and Analysis

The primary output of this workflow is the relative abundance of labeled (this compound) versus unlabeled (DPPC) lipid in the raft fractions over time. This data can be used to calculate turnover rates.

Table 1: Representative Mass Spectrometry Parameters for DPPC Analysis

ParameterSettingPurpose
Instrumentation High-Resolution Tandem MSTo accurately distinguish between ¹²C and ¹³C isotopologues.[5]
Ionization Mode Positive IonPhosphatidylcholines ionize efficiently in positive mode.[14]
Scan Type Full Scan & Tandem MS (MS/MS)Full scan for quantification; MS/MS for structural confirmation.
Precursor Ion (Unlabeled) m/z 734.6 (protonated)To detect endogenous DPPC.
Precursor Ion (Labeled) m/z 736.6 (protonated)To detect this compound.
MS/MS Fragment Ion m/z 184.1 (phosphocholine headgroup)Characteristic fragment for identifying phosphatidylcholines.[5]

Table 2: Hypothetical Quantification of DPPC Incorporation into Lipid Rafts

Time Point (Hours)Unlabeled DPPC (¹²C) (Relative Abundance %)Labeled DPPC (¹³C₂) (Relative Abundance %)% Labeled DPPC of Total DPPC
0100.00.00.0
295.24.84.8
685.514.514.5
1272.127.927.9
2455.844.244.2

Visualizing Lipid Raft Concepts

Understanding the composition and function of lipid rafts is key to interpreting the experimental data.

G cluster_raft Lipid Raft (Lo Phase) cluster_membrane Bulk Membrane (Ld Phase) DPPC DPPC Chol Cholesterol DPPC->Chol SM Sphingomyelin DPPC->SM Chol->SM Receptor Receptor Protein Receptor->DPPC DOPC1 DOPC Receptor->DOPC1 DOPC2 DOPC

Caption: Model of a lipid raft within the plasma membrane.

Lipid rafts are critical hubs for cell signaling, concentrating receptors and downstream effectors to facilitate efficient signal transmission.

G cluster_0 Lipid Raft cluster_1 Cytoplasm Ligand Ligand Receptor Receptor Ligand->Receptor Binding Kinase Kinase (e.g., Syk) Receptor->Kinase Recruitment & Activation Substrate Substrate Protein Kinase->Substrate PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Response Cellular Response PhosphoSubstrate->Response

Caption: Simplified signaling cascade initiated at a lipid raft.

Applications in Research and Drug Development

  • Understanding Disease: Alterations in lipid raft composition and dynamics are implicated in various diseases, including neurodegenerative disorders and cancer.[1][5] this compound can be used to study how these disease states affect lipid metabolism within rafts.

  • Mechanism of Action Studies: Researchers can investigate how drugs perturb the structure and dynamics of lipid rafts.[15][16] For example, a drug's effect on the incorporation rate of this compound into rafts can provide insights into its membrane-interacting properties.[15]

  • Drug Delivery Systems: The phase behavior of DPPC is critical in the design of lipid-based drug delivery systems like liposomes.[17] Understanding how drugs interact with DPPC-rich domains can help optimize the design of these nanocarriers.

By providing a robust framework for tracking specific lipid molecules, the use of this compound offers a significant advancement in the study of membrane biology, with direct applications for understanding cellular processes and developing novel therapeutics.

References

Troubleshooting & Optimization

DPPC-13C2 Technical Support Center: Solubility & Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with isotopically labeled DPPC-13C2. The following troubleshooting guides and frequently asked questions (FAQs) address common solubility issues in organic solvents.

Frequently Asked Questions (FAQs)

Q1: In which organic solvents is this compound soluble?

A1: Based on data for its non-labeled counterpart (DPPC), this compound is expected to be soluble in several organic solvents. Chloroform and ethanol are commonly used. Mixtures of chloroform and methanol are also highly effective for complete dissolution, particularly in preparation for forming lipid films.[1][2][3][4][5][6]

Q2: What is the expected solubility of this compound in common organic solvents?

A2: Quantitative solubility for DPPC is reported in several solvents. Due to the isotopic labeling, the solubility of this compound is expected to be nearly identical.

Solvent SystemReported Solubility of DPPC
Ethanol~25-30 mg/mL[7][8][9]
Chloroform:Methanol:Water (65:25:4 v/v/v)5 mg/mL[1]
ChloroformSoluble, but quantitative data is limited in the provided results.[3][5]
MethanolSoluble, often used in combination with chloroform.[3][6]
Dimethyl Sulfoxide (DMSO)< 1 mg/mL (Insoluble or slightly soluble)[9][10]
Water< 0.1 mg/mL (Insoluble)[9][10]

Q3: I am having trouble dissolving my this compound, even in the recommended solvents. What could be the issue?

A3: Several factors can contribute to dissolution problems:

  • Insufficient Solvent Volume: Ensure you are using a sufficient volume of solvent for the amount of lipid.

  • Inadequate Mixing: Gentle vortexing or agitation is often necessary. For some solvents like ethanol, ultrasonication may be required to achieve full dissolution.[9][10]

  • Temperature: While heating is not always necessary for these solvents, ensuring the solvent is at room temperature can be beneficial.

  • Lipid Form: DPPC is supplied as a crystalline solid, which may take time to fully dissolve.[7]

  • Solvent Purity: Ensure you are using high-purity, anhydrous solvents, as water can significantly decrease solubility.

Q4: My this compound solution appears cloudy or hazy. What does this indicate?

A4: A cloudy or hazy appearance suggests that the this compound is not fully dissolved and may be forming aggregates or is present as a fine suspension.[11] This can be due to using a poor solvent, insufficient solvent volume, or the presence of moisture.

Troubleshooting Guide

Issue: this compound Fails to Dissolve or Forms a Precipitate

This guide provides a systematic approach to troubleshooting solubility issues with this compound in organic solvents.

G cluster_0 cluster_1 Step 1: Verification cluster_2 Step 2: Intervention cluster_3 Step 3: Resolution start Start: this compound solubility issue issue Initial Observation: This compound is not dissolving or is precipitating in the chosen organic solvent. start->issue verify_solvent Verify Solvent Choice: Is the solvent appropriate (e.g., Chloroform, Ethanol, Chloroform/Methanol)? issue->verify_solvent verify_conc Check Concentration: Is the concentration below the known solubility limit? verify_solvent->verify_conc add_energy Apply Energy: - Vortex thoroughly - Use an ultrasonic bath verify_conc->add_energy If concentration is appropriate increase_solvent Increase Solvent Volume: Add more solvent to decrease the concentration. add_energy->increase_solvent If still not dissolved change_solvent Change Solvent System: - Try a Chloroform/Methanol mixture (e.g., 2:1 v/v). - Ensure anhydrous conditions. increase_solvent->change_solvent If issue persists resolved Issue Resolved: Clear lipid solution is obtained. change_solvent->resolved Success not_resolved Issue Persists: Consult further technical documentation or support. change_solvent->not_resolved No Success

Caption: A troubleshooting workflow for addressing this compound solubility issues.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in Chloroform/Methanol

This protocol is suitable for preparing a stock solution for subsequent use, such as in the creation of lipid films for liposome preparation.[2][6][12]

  • Materials:

    • This compound solid

    • Chloroform (anhydrous, high purity)

    • Methanol (anhydrous, high purity)

    • Glass vial with a PTFE-lined cap

    • Inert gas (e.g., argon or nitrogen)

  • Procedure:

    • Weigh the desired amount of this compound and transfer it to the glass vial.

    • Prepare a 2:1 (v/v) mixture of chloroform and methanol.

    • Add the chloroform/methanol mixture to the vial containing the this compound to achieve the desired concentration (e.g., 10 mg/mL).

    • Purge the headspace of the vial with an inert gas to displace oxygen and prevent lipid oxidation.[7]

    • Seal the vial tightly with the PTFE-lined cap.

    • Vortex the vial until the this compound is completely dissolved, resulting in a clear solution. If necessary, briefly sonicate the vial in a bath sonicator.

    • Store the stock solution at -20°C.

Protocol 2: Thin-Film Hydration Method for Liposome Formation

This is a common method for preparing liposomes and serves as a good test of this compound's solubility and film-forming properties.[2][4][12][13]

G cluster_0 cluster_1 Phase 1: Organic Solvent cluster_2 Phase 2: Aqueous Hydration cluster_3 Phase 3: Sizing (Optional) cluster_4 start Start: Liposome Preparation dissolve 1. Dissolution: Dissolve this compound in a Chloroform/Methanol mixture. start->dissolve evaporate 2. Film Formation: Evaporate the solvent under a stream of inert gas or using a rotary evaporator. dissolve->evaporate dry 3. Drying: Place the lipid film under high vacuum to remove residual solvent. evaporate->dry hydrate 4. Hydration: Add an aqueous buffer to the dry lipid film. dry->hydrate agitate 5. Vesicle Formation: Vortex or agitate to form multilamellar vesicles (MLVs). hydrate->agitate extrude 6. Extrusion/Sonication: Size down MLVs to form unilamellar vesicles (e.g., LUVs or SUVs). agitate->extrude end End: Liposome Suspension extrude->end

Caption: Workflow for preparing liposomes using the thin-film hydration method.

References

DPPC-13C2 Technical Support Center: Solubility & Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with isotopically labeled DPPC-13C2. The following troubleshooting guides and frequently asked questions (FAQs) address common solubility issues in organic solvents.

Frequently Asked Questions (FAQs)

Q1: In which organic solvents is this compound soluble?

A1: Based on data for its non-labeled counterpart (DPPC), this compound is expected to be soluble in several organic solvents. Chloroform and ethanol are commonly used. Mixtures of chloroform and methanol are also highly effective for complete dissolution, particularly in preparation for forming lipid films.[1][2][3][4][5][6]

Q2: What is the expected solubility of this compound in common organic solvents?

A2: Quantitative solubility for DPPC is reported in several solvents. Due to the isotopic labeling, the solubility of this compound is expected to be nearly identical.

Solvent SystemReported Solubility of DPPC
Ethanol~25-30 mg/mL[7][8][9]
Chloroform:Methanol:Water (65:25:4 v/v/v)5 mg/mL[1]
ChloroformSoluble, but quantitative data is limited in the provided results.[3][5]
MethanolSoluble, often used in combination with chloroform.[3][6]
Dimethyl Sulfoxide (DMSO)< 1 mg/mL (Insoluble or slightly soluble)[9][10]
Water< 0.1 mg/mL (Insoluble)[9][10]

Q3: I am having trouble dissolving my this compound, even in the recommended solvents. What could be the issue?

A3: Several factors can contribute to dissolution problems:

  • Insufficient Solvent Volume: Ensure you are using a sufficient volume of solvent for the amount of lipid.

  • Inadequate Mixing: Gentle vortexing or agitation is often necessary. For some solvents like ethanol, ultrasonication may be required to achieve full dissolution.[9][10]

  • Temperature: While heating is not always necessary for these solvents, ensuring the solvent is at room temperature can be beneficial.

  • Lipid Form: DPPC is supplied as a crystalline solid, which may take time to fully dissolve.[7]

  • Solvent Purity: Ensure you are using high-purity, anhydrous solvents, as water can significantly decrease solubility.

Q4: My this compound solution appears cloudy or hazy. What does this indicate?

A4: A cloudy or hazy appearance suggests that the this compound is not fully dissolved and may be forming aggregates or is present as a fine suspension.[11] This can be due to using a poor solvent, insufficient solvent volume, or the presence of moisture.

Troubleshooting Guide

Issue: this compound Fails to Dissolve or Forms a Precipitate

This guide provides a systematic approach to troubleshooting solubility issues with this compound in organic solvents.

G cluster_0 cluster_1 Step 1: Verification cluster_2 Step 2: Intervention cluster_3 Step 3: Resolution start Start: this compound solubility issue issue Initial Observation: This compound is not dissolving or is precipitating in the chosen organic solvent. start->issue verify_solvent Verify Solvent Choice: Is the solvent appropriate (e.g., Chloroform, Ethanol, Chloroform/Methanol)? issue->verify_solvent verify_conc Check Concentration: Is the concentration below the known solubility limit? verify_solvent->verify_conc add_energy Apply Energy: - Vortex thoroughly - Use an ultrasonic bath verify_conc->add_energy If concentration is appropriate increase_solvent Increase Solvent Volume: Add more solvent to decrease the concentration. add_energy->increase_solvent If still not dissolved change_solvent Change Solvent System: - Try a Chloroform/Methanol mixture (e.g., 2:1 v/v). - Ensure anhydrous conditions. increase_solvent->change_solvent If issue persists resolved Issue Resolved: Clear lipid solution is obtained. change_solvent->resolved Success not_resolved Issue Persists: Consult further technical documentation or support. change_solvent->not_resolved No Success

Caption: A troubleshooting workflow for addressing this compound solubility issues.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in Chloroform/Methanol

This protocol is suitable for preparing a stock solution for subsequent use, such as in the creation of lipid films for liposome preparation.[2][6][12]

  • Materials:

    • This compound solid

    • Chloroform (anhydrous, high purity)

    • Methanol (anhydrous, high purity)

    • Glass vial with a PTFE-lined cap

    • Inert gas (e.g., argon or nitrogen)

  • Procedure:

    • Weigh the desired amount of this compound and transfer it to the glass vial.

    • Prepare a 2:1 (v/v) mixture of chloroform and methanol.

    • Add the chloroform/methanol mixture to the vial containing the this compound to achieve the desired concentration (e.g., 10 mg/mL).

    • Purge the headspace of the vial with an inert gas to displace oxygen and prevent lipid oxidation.[7]

    • Seal the vial tightly with the PTFE-lined cap.

    • Vortex the vial until the this compound is completely dissolved, resulting in a clear solution. If necessary, briefly sonicate the vial in a bath sonicator.

    • Store the stock solution at -20°C.

Protocol 2: Thin-Film Hydration Method for Liposome Formation

This is a common method for preparing liposomes and serves as a good test of this compound's solubility and film-forming properties.[2][4][12][13]

G cluster_0 cluster_1 Phase 1: Organic Solvent cluster_2 Phase 2: Aqueous Hydration cluster_3 Phase 3: Sizing (Optional) cluster_4 start Start: Liposome Preparation dissolve 1. Dissolution: Dissolve this compound in a Chloroform/Methanol mixture. start->dissolve evaporate 2. Film Formation: Evaporate the solvent under a stream of inert gas or using a rotary evaporator. dissolve->evaporate dry 3. Drying: Place the lipid film under high vacuum to remove residual solvent. evaporate->dry hydrate 4. Hydration: Add an aqueous buffer to the dry lipid film. dry->hydrate agitate 5. Vesicle Formation: Vortex or agitate to form multilamellar vesicles (MLVs). hydrate->agitate extrude 6. Extrusion/Sonication: Size down MLVs to form unilamellar vesicles (e.g., LUVs or SUVs). agitate->extrude end End: Liposome Suspension extrude->end

Caption: Workflow for preparing liposomes using the thin-film hydration method.

References

Technical Support Center: Optimizing LC-MS/MS for 13C-Labeled Lipids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 13C-labeled lipids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on experimental design, parameter optimization, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using 13C-labeled lipids in my research?

A1: Stable isotope labeling with 13C is a powerful technique for tracing the metabolic fate of lipids in biological systems.[1][2] Key advantages include:

  • Metabolic Flux Analysis: Precisely tracking the incorporation of 13C atoms from a labeled precursor into various lipid species allows for the quantification of metabolic pathway activity.

  • Accurate Quantification: Using 13C-labeled lipids as internal standards can correct for variations in sample preparation, matrix effects, and instrument response, leading to more accurate and reliable quantification.[3]

  • Reduced Analytical Variability: Biologically generated 13C-labeled internal standards that closely mimic the analyte's behavior during extraction and ionization can significantly reduce analytical variability.[3]

  • No Radioactive Handling: Unlike radioactive isotopes, 13C is a stable, non-radioactive isotope, eliminating the need for specialized handling and disposal procedures.

Q2: How do I choose the right internal standard for my 13C-labeled lipid experiment?

A2: The ideal internal standard should be a lipid from the same class as the analyte, but with a distinct mass. For 13C-labeling experiments, a common approach is to use a commercially available deuterated (2H) or a biologically generated, fully 13C-labeled lipid extract.[3][4] The use of a biologically generated 13C-labeled internal standard mixture offers broad coverage of the lipidome and can significantly reduce the coefficient of variation (CV%) in your results.[3][4]

Q3: What are the initial LC-MS/MS parameters I should consider for analyzing 13C-labeled lipids?

A3: A good starting point for method development involves a reversed-phase liquid chromatography (RPLC) setup coupled with a high-resolution mass spectrometer. Here are some typical starting parameters:

ParameterRecommendation
LC Column C18 or C8, sub-2 µm particle size, 50-150 mm length
Mobile Phase A Acetonitrile/Water (60:40) with 10 mM ammonium formate or acetate
Mobile Phase B Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate or acetate
Flow Rate 0.2 - 0.5 mL/min
Ionization Mode Electrospray Ionization (ESI), both positive and negative modes
MS Resolution >60,000 FWHM to resolve isotopic peaks
Scan Type Full scan for profiling, MRM for targeted quantification

Q4: How does the natural abundance of 13C affect my data, and how can I correct for it?

A4: Carbon naturally exists as two stable isotopes: 12C (~98.9%) and 13C (~1.1%). This means that even unlabeled lipids will have a natural isotopic distribution, with M+1 and M+2 peaks.[1] When analyzing intentionally 13C-labeled lipids, it is crucial to correct for this natural abundance to accurately determine the level of isotopic enrichment from your experiment.[1][5] Several software tools are available for this correction.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of 13C-labeled lipids.

Issue 1: Weak or No Signal for Labeled Lipids

Possible Causes and Solutions:

CauseSolution
Inefficient Ionization Optimize ion source parameters such as spray voltage, gas temperatures, and nebulizer pressure. Ensure mobile phase additives (e.g., ammonium formate) are at the correct concentration to promote adduct formation.
Ion Suppression from Matrix Effects Dilute the sample to reduce the concentration of interfering matrix components.[7] Improve chromatographic separation to separate the analyte from co-eluting matrix components.[7]
Incorrect MRM Transitions Verify the precursor and product ion m/z values for your labeled lipid. Optimize collision energy for each transition to ensure efficient fragmentation.[8]
Sample Degradation Store lipid extracts at -80°C to prevent degradation. Minimize freeze-thaw cycles.[9]
Contamination in the LC-MS System Flush the system with appropriate cleaning solutions. Run blank injections to ensure the system is clean before analyzing samples.[8][10]
Issue 2: Inaccurate Isotopic Enrichment Calculation

Possible Causes and Solutions:

CauseSolution
Failure to Correct for Natural 13C Abundance Raw mass spectra must be corrected for the natural abundance of 13C to accurately reflect the experimental labeling.[1] Use appropriate software for isotopic correction.[6]
Isobaric Overlap High-resolution mass spectrometry is essential to resolve isobaric interferences from other lipids or adducts that have a similar m/z to your labeled analyte.[11] For example, the second isotopic peak of a lipid with one additional double bond can overlap with the monoisotopic peak of the target lipid.[11]
Incomplete Labeling of Internal Standard If using a biologically generated 13C internal standard, ensure a high degree of labeling (ideally >99.5%) to avoid overestimation of the analyte concentration.[1]
Poor Peak Integration Manually inspect and adjust peak integration to ensure that all isotopologue peaks are correctly integrated.
Issue 3: Poor Chromatographic Peak Shape

Possible Causes and Solutions:

CauseSolution
Incompatible Injection Solvent Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase to prevent peak distortion.
Column Overload Reduce the injection volume or dilute the sample.
Secondary Interactions with Column For acidic phospholipids, adding a small amount of a weak acid like phosphoric acid to the mobile phase can improve peak shape.[12]
Column Degradation Replace the analytical column if it has been used extensively or shows signs of performance degradation.

Experimental Protocols

Protocol 1: Lipid Extraction from Cell Culture

This protocol is a modified Bligh and Dyer method suitable for extracting a broad range of lipids from cultured cells.

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Scrape the cells in 1 mL of PBS and transfer to a glass centrifuge tube.

  • Internal Standard Spiking: Add an appropriate amount of your 13C-labeled or deuterated internal standard mixture to the cell suspension.

  • Solvent Addition: Add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture to the cell suspension and vortex thoroughly.

  • Phase Separation: Add 1.25 mL of chloroform and vortex. Then, add 1.25 mL of distilled water and vortex again.

  • Centrifugation: Centrifuge the mixture at 1000 x g for 5 minutes to achieve phase separation.

  • Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with your LC-MS method (e.g., 9:1 isopropanol:acetonitrile) for analysis.

Protocol 2: Setting Up a Scheduled MRM Method

Scheduled Multiple Reaction Monitoring (MRM) is a highly sensitive and specific method for quantifying known lipids.

  • Create a Transition List: For each 13C-labeled lipid and its corresponding unlabeled counterpart, determine the precursor ion (Q1) m/z and the most abundant product ion (Q3) m/z.

  • Optimize Collision Energy (CE): Infuse a standard of each lipid into the mass spectrometer and ramp the collision energy to find the optimal value that produces the highest product ion intensity.

  • Determine Retention Times: Inject a mixture of your lipid standards using your LC method and record the retention time for each analyte.

  • Set Up the Scheduled MRM Method: In your mass spectrometer software, create a new method and input the Q1/Q3 transitions, optimized collision energies, and the expected retention time for each lipid. Set a detection window of 1-2 minutes around the expected retention time.

  • Method Validation: Run a quality control (QC) sample containing all your analytes to confirm that all lipids are detected within their scheduled retention time windows.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (Cells/Tissue) is Spike in 13C Internal Standard sample->is extraction Lipid Extraction (e.g., Bligh & Dyer) is->extraction drydown Dry Down Under Nitrogen extraction->drydown reconstitute Reconstitute in LC-MS Compatible Solvent drydown->reconstitute lc_separation LC Separation (Reversed-Phase C18) reconstitute->lc_separation ms_analysis MS/MS Analysis (High-Resolution MS) lc_separation->ms_analysis peak_integration Peak Integration ms_analysis->peak_integration isotope_correction Natural Abundance Correction peak_integration->isotope_correction quantification Quantification & Isotopic Enrichment Calculation isotope_correction->quantification results Results quantification->results troubleshooting_workflow node_rect node_rect start Weak or No Signal? check_ionization Check Ion Source Parameters? start->check_ionization Yes check_mrm MRM Transitions Correct? check_ionization->check_mrm Yes solution_ionization Optimize spray voltage, gas flows, and temperature. check_ionization->solution_ionization No check_matrix Suspect Matrix Effects? check_mrm->check_matrix Yes solution_mrm Verify precursor/product ions and optimize collision energy. check_mrm->solution_mrm No check_contamination System Contaminated? check_matrix->check_contamination No solution_matrix Dilute sample or improve chromatographic separation. check_matrix->solution_matrix Yes solution_contamination Run blank injections and flush system. check_contamination->solution_contamination Yes

References

Technical Support Center: Optimizing LC-MS/MS for 13C-Labeled Lipids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 13C-labeled lipids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on experimental design, parameter optimization, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using 13C-labeled lipids in my research?

A1: Stable isotope labeling with 13C is a powerful technique for tracing the metabolic fate of lipids in biological systems.[1][2] Key advantages include:

  • Metabolic Flux Analysis: Precisely tracking the incorporation of 13C atoms from a labeled precursor into various lipid species allows for the quantification of metabolic pathway activity.

  • Accurate Quantification: Using 13C-labeled lipids as internal standards can correct for variations in sample preparation, matrix effects, and instrument response, leading to more accurate and reliable quantification.[3]

  • Reduced Analytical Variability: Biologically generated 13C-labeled internal standards that closely mimic the analyte's behavior during extraction and ionization can significantly reduce analytical variability.[3]

  • No Radioactive Handling: Unlike radioactive isotopes, 13C is a stable, non-radioactive isotope, eliminating the need for specialized handling and disposal procedures.

Q2: How do I choose the right internal standard for my 13C-labeled lipid experiment?

A2: The ideal internal standard should be a lipid from the same class as the analyte, but with a distinct mass. For 13C-labeling experiments, a common approach is to use a commercially available deuterated (2H) or a biologically generated, fully 13C-labeled lipid extract.[3][4] The use of a biologically generated 13C-labeled internal standard mixture offers broad coverage of the lipidome and can significantly reduce the coefficient of variation (CV%) in your results.[3][4]

Q3: What are the initial LC-MS/MS parameters I should consider for analyzing 13C-labeled lipids?

A3: A good starting point for method development involves a reversed-phase liquid chromatography (RPLC) setup coupled with a high-resolution mass spectrometer. Here are some typical starting parameters:

ParameterRecommendation
LC Column C18 or C8, sub-2 µm particle size, 50-150 mm length
Mobile Phase A Acetonitrile/Water (60:40) with 10 mM ammonium formate or acetate
Mobile Phase B Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate or acetate
Flow Rate 0.2 - 0.5 mL/min
Ionization Mode Electrospray Ionization (ESI), both positive and negative modes
MS Resolution >60,000 FWHM to resolve isotopic peaks
Scan Type Full scan for profiling, MRM for targeted quantification

Q4: How does the natural abundance of 13C affect my data, and how can I correct for it?

A4: Carbon naturally exists as two stable isotopes: 12C (~98.9%) and 13C (~1.1%). This means that even unlabeled lipids will have a natural isotopic distribution, with M+1 and M+2 peaks.[1] When analyzing intentionally 13C-labeled lipids, it is crucial to correct for this natural abundance to accurately determine the level of isotopic enrichment from your experiment.[1][5] Several software tools are available for this correction.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of 13C-labeled lipids.

Issue 1: Weak or No Signal for Labeled Lipids

Possible Causes and Solutions:

CauseSolution
Inefficient Ionization Optimize ion source parameters such as spray voltage, gas temperatures, and nebulizer pressure. Ensure mobile phase additives (e.g., ammonium formate) are at the correct concentration to promote adduct formation.
Ion Suppression from Matrix Effects Dilute the sample to reduce the concentration of interfering matrix components.[7] Improve chromatographic separation to separate the analyte from co-eluting matrix components.[7]
Incorrect MRM Transitions Verify the precursor and product ion m/z values for your labeled lipid. Optimize collision energy for each transition to ensure efficient fragmentation.[8]
Sample Degradation Store lipid extracts at -80°C to prevent degradation. Minimize freeze-thaw cycles.[9]
Contamination in the LC-MS System Flush the system with appropriate cleaning solutions. Run blank injections to ensure the system is clean before analyzing samples.[8][10]
Issue 2: Inaccurate Isotopic Enrichment Calculation

Possible Causes and Solutions:

CauseSolution
Failure to Correct for Natural 13C Abundance Raw mass spectra must be corrected for the natural abundance of 13C to accurately reflect the experimental labeling.[1] Use appropriate software for isotopic correction.[6]
Isobaric Overlap High-resolution mass spectrometry is essential to resolve isobaric interferences from other lipids or adducts that have a similar m/z to your labeled analyte.[11] For example, the second isotopic peak of a lipid with one additional double bond can overlap with the monoisotopic peak of the target lipid.[11]
Incomplete Labeling of Internal Standard If using a biologically generated 13C internal standard, ensure a high degree of labeling (ideally >99.5%) to avoid overestimation of the analyte concentration.[1]
Poor Peak Integration Manually inspect and adjust peak integration to ensure that all isotopologue peaks are correctly integrated.
Issue 3: Poor Chromatographic Peak Shape

Possible Causes and Solutions:

CauseSolution
Incompatible Injection Solvent Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase to prevent peak distortion.
Column Overload Reduce the injection volume or dilute the sample.
Secondary Interactions with Column For acidic phospholipids, adding a small amount of a weak acid like phosphoric acid to the mobile phase can improve peak shape.[12]
Column Degradation Replace the analytical column if it has been used extensively or shows signs of performance degradation.

Experimental Protocols

Protocol 1: Lipid Extraction from Cell Culture

This protocol is a modified Bligh and Dyer method suitable for extracting a broad range of lipids from cultured cells.

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Scrape the cells in 1 mL of PBS and transfer to a glass centrifuge tube.

  • Internal Standard Spiking: Add an appropriate amount of your 13C-labeled or deuterated internal standard mixture to the cell suspension.

  • Solvent Addition: Add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture to the cell suspension and vortex thoroughly.

  • Phase Separation: Add 1.25 mL of chloroform and vortex. Then, add 1.25 mL of distilled water and vortex again.

  • Centrifugation: Centrifuge the mixture at 1000 x g for 5 minutes to achieve phase separation.

  • Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with your LC-MS method (e.g., 9:1 isopropanol:acetonitrile) for analysis.

Protocol 2: Setting Up a Scheduled MRM Method

Scheduled Multiple Reaction Monitoring (MRM) is a highly sensitive and specific method for quantifying known lipids.

  • Create a Transition List: For each 13C-labeled lipid and its corresponding unlabeled counterpart, determine the precursor ion (Q1) m/z and the most abundant product ion (Q3) m/z.

  • Optimize Collision Energy (CE): Infuse a standard of each lipid into the mass spectrometer and ramp the collision energy to find the optimal value that produces the highest product ion intensity.

  • Determine Retention Times: Inject a mixture of your lipid standards using your LC method and record the retention time for each analyte.

  • Set Up the Scheduled MRM Method: In your mass spectrometer software, create a new method and input the Q1/Q3 transitions, optimized collision energies, and the expected retention time for each lipid. Set a detection window of 1-2 minutes around the expected retention time.

  • Method Validation: Run a quality control (QC) sample containing all your analytes to confirm that all lipids are detected within their scheduled retention time windows.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (Cells/Tissue) is Spike in 13C Internal Standard sample->is extraction Lipid Extraction (e.g., Bligh & Dyer) is->extraction drydown Dry Down Under Nitrogen extraction->drydown reconstitute Reconstitute in LC-MS Compatible Solvent drydown->reconstitute lc_separation LC Separation (Reversed-Phase C18) reconstitute->lc_separation ms_analysis MS/MS Analysis (High-Resolution MS) lc_separation->ms_analysis peak_integration Peak Integration ms_analysis->peak_integration isotope_correction Natural Abundance Correction peak_integration->isotope_correction quantification Quantification & Isotopic Enrichment Calculation isotope_correction->quantification results Results quantification->results troubleshooting_workflow node_rect node_rect start Weak or No Signal? check_ionization Check Ion Source Parameters? start->check_ionization Yes check_mrm MRM Transitions Correct? check_ionization->check_mrm Yes solution_ionization Optimize spray voltage, gas flows, and temperature. check_ionization->solution_ionization No check_matrix Suspect Matrix Effects? check_mrm->check_matrix Yes solution_mrm Verify precursor/product ions and optimize collision energy. check_mrm->solution_mrm No check_contamination System Contaminated? check_matrix->check_contamination No solution_matrix Dilute sample or improve chromatographic separation. check_matrix->solution_matrix Yes solution_contamination Run blank injections and flush system. check_contamination->solution_contamination Yes

References

Technical Support Center: Preventing Degradation of DPPC-13C2 During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to minimize the degradation of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), including its isotopically labeled form DPPC-13C2, during experimental sample preparation. The chemical stability of this compound is identical to that of its unlabeled counterpart; the primary degradation pathways involve hydrolysis and enzymatic activity.

Frequently Asked Questions (FAQs)

Q1: What are the primary ways this compound can degrade during sample preparation?

A1: this compound is susceptible to three main types of degradation:

  • Chemical Degradation: Primarily acid- or base-catalyzed hydrolysis of the ester bonds that link the palmitic acid chains to the glycerol backbone. This results in the formation of lysophosphatidylcholine and free fatty acids.

  • Enzymatic Degradation: When working with biological samples (tissues, cells, plasma), endogenous phospholipase enzymes, particularly Phospholipase A2 (PLA2), can rapidly hydrolyze DPPC.[1] This is often the most significant cause of degradation.

  • Physical/Thermal Degradation: Exposing samples to high temperatures for prolonged periods can accelerate chemical hydrolysis and cause molecular fragmentation.[2][3][4] Repeated freeze-thaw cycles can also compromise sample integrity by damaging cellular structures and releasing degradative enzymes.[2]

Q2: My sample is from a biological source. What is the biggest degradation risk?

A2: The most significant risk for biological samples is enzymatic degradation.[5] Tissues and cells contain phospholipases that are released upon cell lysis (e.g., during homogenization) and can quickly break down DPPC.[1] Therefore, it is critical to work quickly, at low temperatures (on ice), and to use phospholipase inhibitors whenever possible.

Q3: Why is temperature control so critical when working with DPPC?

A3: Temperature control is crucial for several reasons. First, DPPC has a gel-to-liquid phase transition temperature (Tm) of approximately 41°C.[6] Working above this temperature increases membrane fluidity, which can alter interactions and potentially increase susceptibility to enzymatic attack. Second, enzymatic reactions are highly temperature-dependent; keeping samples cold (e.g., 4°C or on ice) significantly slows down phospholipase activity.[7] Finally, high temperatures can promote non-enzymatic hydrolysis and degradation.[2]

Q4: Does the 13C isotopic label affect the stability of the molecule?

A4: No, the heavy isotope label (13C) does not alter the chemical properties or stability of the DPPC molecule. The degradation pathways and preventative measures are identical for both labeled and unlabeled DPPC. The label serves as a marker for analytical detection, typically by mass spectrometry.

Q5: What are the best storage conditions for this compound samples and stock solutions?

A5: For long-term stability, samples should be stored at -80°C.[7] Non-enzymatic lipid peroxidation can still occur at -20°C.[7] If the this compound is in an organic solvent, it should be stored in a tightly sealed glass vial under an inert atmosphere (nitrogen or argon) to prevent solvent evaporation and oxidation.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and extraction of this compound.

Symptom / Observation Potential Cause(s) Recommended Solution(s)
Low recovery of this compound in final extract. 1. Degradation: Enzymatic or chemical hydrolysis has occurred. 2. Incomplete Extraction: The chosen solvent system (e.g., Folch or Bligh-Dyer) was not used in the correct ratios or with sufficient volume.[7] 3. Adsorption: The lipid has adsorbed to plasticware surfaces.1. Implement preventative measures: work on ice, add phospholipase inhibitors, ensure pH is neutral, and minimize sample processing time. 2. Re-evaluate the extraction protocol. Ensure a 20-fold excess of chloroform/methanol mixture over the sample volume for the Folch method.[7] 3. Use glass or low-retention plasticware. Adding a carrier protein can sometimes help reduce non-specific binding.[8]
Mass spec shows peaks corresponding to lyso-PPC or free palmitic acid. Hydrolysis: The ester bonds of this compound have been cleaved. This is a direct indicator of degradation.1. Identify the Source:     • Enzymatic: If using biological samples, add a phospholipase inhibitor cocktail.     • Chemical: Check the pH of all buffers and solutions. Avoid strongly acidic or basic conditions.     • Thermal: Avoid any heating steps during sample preparation.[3][9]
High variability between replicate samples. 1. Inconsistent Sample Handling: Differences in incubation times, temperatures, or homogenization energy. 2. Sample Heterogeneity: The biological sample was not sufficiently homogenized. 3. Contamination: Introduction of degradative enzymes or interfering substances from the environment or equipment.[2]1. Standardize the protocol meticulously. Use a timed, automated homogenizer if possible. Keep all samples on ice throughout. 2. Ensure the tissue or cell pellet is completely and uniformly disrupted before solvent extraction.[5] 3. Maintain a clean work environment. Use fresh, high-purity solvents for each experiment.
Emulsion formation during liquid-liquid extraction. Improper Phase Separation: Ratios of chloroform, methanol, and aqueous phase are incorrect, or the sample contains high concentrations of detergents or proteins.1. Centrifuge the sample at a higher speed for a longer duration to help break the emulsion. 2. Ensure the final solvent ratios are correct for phase separation (e.g., for Bligh-Dyer, adjust to a final ratio of 1:1:0.9 chloroform:methanol:water). 3. Consider using Supported Liquid Extraction (SLE) as an alternative, which avoids the emulsion problem entirely.[10]

Data Presentation

Mass Spectrometry Fingerprints of this compound Degradation

When analyzing samples via mass spectrometry, the presence of specific masses can confirm degradation. The table below lists the expected molecular weights for this compound (assuming two 13C labels on the glycerol backbone) and its primary hydrolysis products.

Compound Formula Molecular Weight ( g/mol ) Significance
This compound C38 13C2 H80NO8P~736.07Intact parent molecule.
Lyso-PPC-13C2 C22 13C2 H48NO7P~497.64Product of single deacylation (hydrolysis by PLA1 or PLA2).
Glycerophosphocholine-13C2 C6 13C2 H20NO6P~259.21Product of double deacylation (hydrolysis by PLA1 and PLA2).
Palmitic Acid C16H32O2~256.42Free fatty acid released during hydrolysis.

Experimental Protocols

Protocol 1: Lipid Extraction from Cultured Cells (Modified Bligh & Dyer Method)

This protocol is designed to extract total lipids from a cell pellet while minimizing degradation.

Materials:

  • Cell pellet (e.g., from a T-75 flask)

  • HPLC-grade Chloroform, Methanol, and Water

  • Phospholipase inhibitor cocktail (optional, but recommended)

  • Phosphate Buffered Saline (PBS), ice-cold

  • Glass centrifuge tubes

  • Nitrogen gas source

Procedure:

  • Cell Harvesting: After harvesting, wash the cells twice with ice-cold PBS to remove any residual media.[7] Pellet the cells by centrifugation (e.g., 500 x g for 5 min at 4°C).

  • Homogenization: Place the centrifuge tube containing the cell pellet on ice. Add 0.8 mL of ice-cold water. If using, add the phospholipase inhibitor at this stage. Resuspend the pellet thoroughly by vortexing or gentle sonication on ice.

  • Single Phase Extraction: To the 0.8 mL aqueous suspension, add 3 mL of a Chloroform:Methanol (1:2, v/v) mixture.[5][11] Vortex vigorously for 2 minutes. The mixture should form a single phase. Let it stand for 30 minutes at room temperature to ensure complete extraction.

  • Phase Separation: Add 1 mL of chloroform and vortex for 30 seconds. Then, add 1 mL of water and vortex again for 30 seconds.

  • Centrifugation: Centrifuge the sample at 1,000 x g for 10 minutes at 4°C to separate the phases. Three layers will be visible: an upper aqueous/methanol layer, a protein disk at the interface, and a lower chloroform layer containing the lipids.

  • Lipid Collection: Carefully aspirate the lower chloroform layer using a glass Pasteur pipette and transfer it to a clean glass tube. Be cautious not to disturb the protein interface.

  • Solvent Evaporation: Gently evaporate the chloroform under a stream of nitrogen gas. Avoid heating the sample.

  • Storage: Once the solvent is fully evaporated, the lipid film can be stored at -80°C under an inert atmosphere. For analysis, reconstitute the lipid film in an appropriate solvent (e.g., Chloroform/Methanol 2:1, v/v).[7]

Visualizations

Diagram 1: Key Degradation Pathways of DPPC

DPPC_Degradation cluster_causes Degradation Factors DPPC This compound p1 DPPC->p1 LysoPC Lyso-PPC-13C2 p2 LysoPC->p2 FFA Free Palmitic Acid GPC Glycerophosphocholine-13C2 PLA2 Phospholipase A2 PLA2->p1 cleaves sn-2 ester Hydrolysis Acid / Base Hydrolysis Hydrolysis->p1 cleaves sn-2 ester Hydrolysis->p2 cleaves sn-1 ester p1->LysoPC p1->FFA p2->FFA p2->GPC

Caption: Primary degradation pathways for this compound.

Diagram 2: Workflow for Preventing Degradation During Lipid Extraction

Extraction_Workflow Start 1. Sample Collection (Cells / Tissue) Control1 Work on Ice Start->Control1 Homogenize 2. Homogenization in Aqueous Buffer Control2 Add Phospholipase Inhibitors Homogenize->Control2 Extract 3. Add Solvents (e.g., Chloroform:Methanol) Phase_Sep 4. Induce Phase Separation & Centrifuge Extract->Phase_Sep Collect 5. Collect Lower Organic Layer Phase_Sep->Collect Evaporate 6. Evaporate Solvent Collect->Evaporate Control3 Use Inert Gas (Nitrogen) Evaporate->Control3 End 7. Final Lipid Extract (Store at -80°C) Control1->Homogenize Control2->Extract Control3->End

Caption: Experimental workflow with critical points to prevent degradation.

References

Technical Support Center: Preventing Degradation of DPPC-13C2 During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to minimize the degradation of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), including its isotopically labeled form DPPC-13C2, during experimental sample preparation. The chemical stability of this compound is identical to that of its unlabeled counterpart; the primary degradation pathways involve hydrolysis and enzymatic activity.

Frequently Asked Questions (FAQs)

Q1: What are the primary ways this compound can degrade during sample preparation?

A1: this compound is susceptible to three main types of degradation:

  • Chemical Degradation: Primarily acid- or base-catalyzed hydrolysis of the ester bonds that link the palmitic acid chains to the glycerol backbone. This results in the formation of lysophosphatidylcholine and free fatty acids.

  • Enzymatic Degradation: When working with biological samples (tissues, cells, plasma), endogenous phospholipase enzymes, particularly Phospholipase A2 (PLA2), can rapidly hydrolyze DPPC.[1] This is often the most significant cause of degradation.

  • Physical/Thermal Degradation: Exposing samples to high temperatures for prolonged periods can accelerate chemical hydrolysis and cause molecular fragmentation.[2][3][4] Repeated freeze-thaw cycles can also compromise sample integrity by damaging cellular structures and releasing degradative enzymes.[2]

Q2: My sample is from a biological source. What is the biggest degradation risk?

A2: The most significant risk for biological samples is enzymatic degradation.[5] Tissues and cells contain phospholipases that are released upon cell lysis (e.g., during homogenization) and can quickly break down DPPC.[1] Therefore, it is critical to work quickly, at low temperatures (on ice), and to use phospholipase inhibitors whenever possible.

Q3: Why is temperature control so critical when working with DPPC?

A3: Temperature control is crucial for several reasons. First, DPPC has a gel-to-liquid phase transition temperature (Tm) of approximately 41°C.[6] Working above this temperature increases membrane fluidity, which can alter interactions and potentially increase susceptibility to enzymatic attack. Second, enzymatic reactions are highly temperature-dependent; keeping samples cold (e.g., 4°C or on ice) significantly slows down phospholipase activity.[7] Finally, high temperatures can promote non-enzymatic hydrolysis and degradation.[2]

Q4: Does the 13C isotopic label affect the stability of the molecule?

A4: No, the heavy isotope label (13C) does not alter the chemical properties or stability of the DPPC molecule. The degradation pathways and preventative measures are identical for both labeled and unlabeled DPPC. The label serves as a marker for analytical detection, typically by mass spectrometry.

Q5: What are the best storage conditions for this compound samples and stock solutions?

A5: For long-term stability, samples should be stored at -80°C.[7] Non-enzymatic lipid peroxidation can still occur at -20°C.[7] If the this compound is in an organic solvent, it should be stored in a tightly sealed glass vial under an inert atmosphere (nitrogen or argon) to prevent solvent evaporation and oxidation.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and extraction of this compound.

Symptom / Observation Potential Cause(s) Recommended Solution(s)
Low recovery of this compound in final extract. 1. Degradation: Enzymatic or chemical hydrolysis has occurred. 2. Incomplete Extraction: The chosen solvent system (e.g., Folch or Bligh-Dyer) was not used in the correct ratios or with sufficient volume.[7] 3. Adsorption: The lipid has adsorbed to plasticware surfaces.1. Implement preventative measures: work on ice, add phospholipase inhibitors, ensure pH is neutral, and minimize sample processing time. 2. Re-evaluate the extraction protocol. Ensure a 20-fold excess of chloroform/methanol mixture over the sample volume for the Folch method.[7] 3. Use glass or low-retention plasticware. Adding a carrier protein can sometimes help reduce non-specific binding.[8]
Mass spec shows peaks corresponding to lyso-PPC or free palmitic acid. Hydrolysis: The ester bonds of this compound have been cleaved. This is a direct indicator of degradation.1. Identify the Source:     • Enzymatic: If using biological samples, add a phospholipase inhibitor cocktail.     • Chemical: Check the pH of all buffers and solutions. Avoid strongly acidic or basic conditions.     • Thermal: Avoid any heating steps during sample preparation.[3][9]
High variability between replicate samples. 1. Inconsistent Sample Handling: Differences in incubation times, temperatures, or homogenization energy. 2. Sample Heterogeneity: The biological sample was not sufficiently homogenized. 3. Contamination: Introduction of degradative enzymes or interfering substances from the environment or equipment.[2]1. Standardize the protocol meticulously. Use a timed, automated homogenizer if possible. Keep all samples on ice throughout. 2. Ensure the tissue or cell pellet is completely and uniformly disrupted before solvent extraction.[5] 3. Maintain a clean work environment. Use fresh, high-purity solvents for each experiment.
Emulsion formation during liquid-liquid extraction. Improper Phase Separation: Ratios of chloroform, methanol, and aqueous phase are incorrect, or the sample contains high concentrations of detergents or proteins.1. Centrifuge the sample at a higher speed for a longer duration to help break the emulsion. 2. Ensure the final solvent ratios are correct for phase separation (e.g., for Bligh-Dyer, adjust to a final ratio of 1:1:0.9 chloroform:methanol:water). 3. Consider using Supported Liquid Extraction (SLE) as an alternative, which avoids the emulsion problem entirely.[10]

Data Presentation

Mass Spectrometry Fingerprints of this compound Degradation

When analyzing samples via mass spectrometry, the presence of specific masses can confirm degradation. The table below lists the expected molecular weights for this compound (assuming two 13C labels on the glycerol backbone) and its primary hydrolysis products.

Compound Formula Molecular Weight ( g/mol ) Significance
This compound C38 13C2 H80NO8P~736.07Intact parent molecule.
Lyso-PPC-13C2 C22 13C2 H48NO7P~497.64Product of single deacylation (hydrolysis by PLA1 or PLA2).
Glycerophosphocholine-13C2 C6 13C2 H20NO6P~259.21Product of double deacylation (hydrolysis by PLA1 and PLA2).
Palmitic Acid C16H32O2~256.42Free fatty acid released during hydrolysis.

Experimental Protocols

Protocol 1: Lipid Extraction from Cultured Cells (Modified Bligh & Dyer Method)

This protocol is designed to extract total lipids from a cell pellet while minimizing degradation.

Materials:

  • Cell pellet (e.g., from a T-75 flask)

  • HPLC-grade Chloroform, Methanol, and Water

  • Phospholipase inhibitor cocktail (optional, but recommended)

  • Phosphate Buffered Saline (PBS), ice-cold

  • Glass centrifuge tubes

  • Nitrogen gas source

Procedure:

  • Cell Harvesting: After harvesting, wash the cells twice with ice-cold PBS to remove any residual media.[7] Pellet the cells by centrifugation (e.g., 500 x g for 5 min at 4°C).

  • Homogenization: Place the centrifuge tube containing the cell pellet on ice. Add 0.8 mL of ice-cold water. If using, add the phospholipase inhibitor at this stage. Resuspend the pellet thoroughly by vortexing or gentle sonication on ice.

  • Single Phase Extraction: To the 0.8 mL aqueous suspension, add 3 mL of a Chloroform:Methanol (1:2, v/v) mixture.[5][11] Vortex vigorously for 2 minutes. The mixture should form a single phase. Let it stand for 30 minutes at room temperature to ensure complete extraction.

  • Phase Separation: Add 1 mL of chloroform and vortex for 30 seconds. Then, add 1 mL of water and vortex again for 30 seconds.

  • Centrifugation: Centrifuge the sample at 1,000 x g for 10 minutes at 4°C to separate the phases. Three layers will be visible: an upper aqueous/methanol layer, a protein disk at the interface, and a lower chloroform layer containing the lipids.

  • Lipid Collection: Carefully aspirate the lower chloroform layer using a glass Pasteur pipette and transfer it to a clean glass tube. Be cautious not to disturb the protein interface.

  • Solvent Evaporation: Gently evaporate the chloroform under a stream of nitrogen gas. Avoid heating the sample.

  • Storage: Once the solvent is fully evaporated, the lipid film can be stored at -80°C under an inert atmosphere. For analysis, reconstitute the lipid film in an appropriate solvent (e.g., Chloroform/Methanol 2:1, v/v).[7]

Visualizations

Diagram 1: Key Degradation Pathways of DPPC

DPPC_Degradation cluster_causes Degradation Factors DPPC This compound p1 DPPC->p1 LysoPC Lyso-PPC-13C2 p2 LysoPC->p2 FFA Free Palmitic Acid GPC Glycerophosphocholine-13C2 PLA2 Phospholipase A2 PLA2->p1 cleaves sn-2 ester Hydrolysis Acid / Base Hydrolysis Hydrolysis->p1 cleaves sn-2 ester Hydrolysis->p2 cleaves sn-1 ester p1->LysoPC p1->FFA p2->FFA p2->GPC

Caption: Primary degradation pathways for this compound.

Diagram 2: Workflow for Preventing Degradation During Lipid Extraction

Extraction_Workflow Start 1. Sample Collection (Cells / Tissue) Control1 Work on Ice Start->Control1 Homogenize 2. Homogenization in Aqueous Buffer Control2 Add Phospholipase Inhibitors Homogenize->Control2 Extract 3. Add Solvents (e.g., Chloroform:Methanol) Phase_Sep 4. Induce Phase Separation & Centrifuge Extract->Phase_Sep Collect 5. Collect Lower Organic Layer Phase_Sep->Collect Evaporate 6. Evaporate Solvent Collect->Evaporate Control3 Use Inert Gas (Nitrogen) Evaporate->Control3 End 7. Final Lipid Extract (Store at -80°C) Control1->Homogenize Control2->Extract Control3->End

Caption: Experimental workflow with critical points to prevent degradation.

References

troubleshooting liposome extrusion with DPPC lipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with dipalmitoylphosphatidylcholine (DPPC) lipids for liposome extrusion.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process.

Question 1: Why is my extruder filter clogging, or why am I unable to extrude my DPPC liposome suspension?

Answer: Filter clogging is a common issue when working with saturated lipids like DPPC, especially below their main phase transition temperature (Tm).

Possible Causes and Solutions:

  • Incorrect Temperature: DPPC has a main phase transition temperature (Tm) of approximately 41°C.[1][2] Extrusion must be performed at a temperature above this Tm to ensure the lipid is in a fluid, liquid-crystalline state.[3][4] Attempting to extrude DPPC below its Tm will result in high back pressure and an inability to pass the lipid through the filter pores.[3]

    • Solution: Ensure your extruder and lipid suspension are heated to and maintained at a temperature at least 10°C above the Tm of DPPC (e.g., ~50-55°C).[3][4] Using a water-jacketed or heated extruder assembly is critical.[5] Allow the equipment and the liposome solution to equilibrate at the target temperature for at least 15 minutes before starting extrusion.[3][6]

  • High Lipid Concentration: Highly concentrated lipid suspensions (>20 mg/mL) can be difficult to extrude, leading to increased back pressure and clogging.[5][6] For lipid concentrations above 2 mM, pressures greater than 500 psi may be required for smaller pore sizes, which can exceed instrumental limits.[7]

    • Solution: Consider diluting your lipid suspension. A lipid concentration of 10 mg/mL is often a good starting point.[6] If high concentrations are necessary, a high-pressure extrusion device may be required.[8]

  • Inadequate Hydration or MLV Formation: If the initial lipid film is not fully hydrated, large, non-uniform multilamellar vesicles (MLVs) will form, which can easily block the filter membrane.

    • Solution: Ensure the lipid film is thin and evenly distributed before hydration.[9] Hydrate the film with buffer pre-warmed above the Tm of DPPC.[9] Vortexing or agitation during hydration helps create a more uniform MLV suspension.[9] Incorporating freeze-thaw cycles (e.g., 3-6 cycles) can help to break down large aggregates and improve the homogeneity of the MLV suspension before extrusion.[4][5]

  • Incorrect Pressure: While high pressure can sometimes overcome minor clogging, excessively high pressure for larger pore sizes can be counterproductive. Conversely, too little pressure for small pores will be ineffective.

    • Solution: Use a step-down approach. If you are aiming for 100 nm vesicles, first extrude the suspension through a 400 nm or 200 nm filter to reduce the initial size and make subsequent passes through the smaller filter easier.[5][8]

Question 2: The final size of my DPPC liposomes is larger than the filter's pore size. What is causing this?

Answer: It is not uncommon for the final vesicle size, as measured by techniques like Dynamic Light Scattering (DLS), to be slightly larger than the nominal pore size of the extrusion membrane.[10] However, a significant deviation indicates a potential issue in the process.

Possible Causes and Solutions:

  • Insufficient Extrusion Passes: A single pass through the filter is not enough to achieve a homogenous size distribution.

    • Solution: Perform multiple passes through the extruder. An odd number of passes (e.g., 11, 15, or 21) is generally recommended to ensure the entire sample is processed through the filter the same number of times.[4][9][11] Increasing the number of passes can significantly narrow the size distribution.[12]

  • Membrane Integrity: The polycarbonate membrane may be torn or improperly seated in the extruder, allowing larger vesicles to pass through.

    • Solution: Carefully inspect the membrane for any visible defects before assembly. Ensure the extruder is assembled correctly according to the manufacturer's instructions, with the filter and supports seated properly.[12]

  • Vesicle Re-fusion/Aggregation: After extrusion, vesicles can sometimes aggregate or fuse, leading to an increase in the average particle size over time. This can be influenced by buffer conditions or storage temperature.

    • Solution: Store the liposomes at an appropriate temperature. For DPPC, storage at 4°C is often recommended when cholesterol is included in the formulation, while pure DPPC liposomes can be stable at room temperature.[13] Ensure the buffer pH and ionic strength are optimized for stability.[12]

Question 3: My liposome population has a high Polydispersity Index (PDI). How can I improve size homogeneity?

Answer: A high PDI indicates a broad size distribution, meaning your liposome population is not uniform. A PDI value below 0.2 is generally considered acceptable for many applications.[12]

Possible Causes and Solutions:

  • Inadequate Homogenization: This is the most common cause of high PDI.[12]

    • Solution: Increase the number of extrusion passes. More than 15 passes can significantly improve homogeneity.[12] Ensure the extrusion is performed consistently and at a steady pace.

  • Incorrect Temperature Control: Temperature fluctuations during extrusion can affect lipid fluidity, leading to inconsistent vesicle formation.

    • Solution: Use a temperature-controlled extruder and allow the system to fully equilibrate before starting.[5] Maintain a constant temperature throughout the extrusion process.

  • Initial MLV Quality: A very heterogeneous starting population of MLVs can be difficult to fully homogenize.

    • Solution: Optimize the hydration step. Using pre-warmed buffer and performing several freeze-thaw cycles before extrusion can create a more uniform initial suspension, which is easier to process.[5]

Frequently Asked Questions (FAQs)

Q1: What is the main phase transition temperature (Tm) for DPPC and why is it critical for extrusion? A1: The Tm for DPPC is the temperature at which it transitions from a rigid gel phase to a more fluid liquid-crystalline phase. This occurs at approximately 41°C.[1][2] It is critical to perform extrusion above this temperature because in the fluid state, the lipid bilayer is flexible and can be forced through the filter pores to re-form into smaller vesicles.[3] Below the Tm, the rigid bilayer will resist deformation, leading to filter clogging.[3]

Q2: How many passes through the extruder are recommended for DPPC liposomes? A2: A minimum of 10-11 passes is typically recommended to achieve a relatively uniform size distribution.[3][11] For a narrower distribution and higher homogeneity, 15 to 21 passes may be necessary.[4][12] An odd number of passes is often preferred to ensure the entire sample volume is collected in one syringe at the end.[9]

Q3: What is the effect of adding cholesterol to a DPPC formulation for extrusion? A3: Cholesterol is often included in liposome formulations to modulate membrane fluidity, stability, and permeability.[14] For DPPC, cholesterol can broaden the main phase transition. The presence of cholesterol can make the extrusion process feasible at temperatures slightly below the Tm of pure DPPC, although flow rates will be significantly lower.[3]

Q4: Can I use sonication instead of or in addition to extrusion for DPPC liposomes? A4: Yes, sonication is another method used to reduce the size of liposomes.[15] However, extrusion is generally considered a gentler method that produces vesicles with a more defined and uniform size distribution.[12][15] Sometimes, a brief sonication of the MLV suspension is used to facilitate the initial size reduction before extrusion, but care must be taken as probe sonication can cause lipid degradation or introduce contaminants.[12][15]

Quantitative Data Summary

The table below summarizes key quantitative parameters for DPPC liposome extrusion.

ParameterValueNotesCitations
Main Phase Transition Temp. (Tm) ~41°CTemperature at which DPPC transitions from gel to liquid-crystalline phase.[1][2][11]
Recommended Extrusion Temperature > 50°CShould be at least 10°C above the Tm to ensure lipids are in a fluid state.[3][4]
Recommended Extrusion Pressure 25 - 500 psiVaries significantly with desired vesicle size and lipid concentration.[7]
25 psiRecommended for 400 nm pore size.[7][16]
125 psiRecommended for 100 nm pore size.[7][16]
400 - 500 psiRecommended for 30 nm pore size.[7][16]
Typical Lipid Concentration 10 - 50 mg/mLHigher concentrations (>20 mg/mL) can be difficult to extrude.[3][6]
Recommended Extrusion Passes 11 - 21 passesAn odd number is often preferred for consistency. More passes lead to better homogeneity.[9][11][12]
Acceptable Polydispersity Index (PDI) < 0.2A PDI below 0.2 indicates a relatively uniform and monodisperse population.[12]

Experimental Protocols

Detailed Protocol: Preparation of 100 nm DPPC Liposomes by Extrusion

This protocol outlines the thin-film hydration method followed by extrusion.

1. Lipid Film Preparation: a. In a round-bottom flask, dissolve the desired amount of DPPC lipid (and cholesterol, if applicable) in a suitable organic solvent like chloroform.[17] b. Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above DPPC's Tm (~50°C) to facilitate even film formation. c. Evaporate the solvent under vacuum until a thin, uniform lipid film is formed on the flask's inner surface. d. Continue to keep the flask under high vacuum for at least 1-2 hours to remove any residual solvent.[4]

2. Hydration of Lipid Film: a. Warm the desired aqueous buffer (e.g., PBS, HEPES) to a temperature above the Tm (~50-60°C).[9] b. Add the warm buffer to the round-bottom flask containing the dry lipid film. c. Agitate the flask by hand or vortex mixer for 30 minutes, keeping the temperature above the Tm.[18] This will disperse the lipid film and form a milky suspension of multilamellar vesicles (MLVs).

3. (Optional but Recommended) Freeze-Thaw Cycles: a. For improved homogeneity, subject the MLV suspension to 5-6 freeze-thaw cycles.[4][5] b. Freeze the suspension by immersing the flask in liquid nitrogen until completely frozen.[5] c. Thaw the suspension in a water bath set to a temperature above the Tm.[5]

4. Extrusion: a. Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes according to the manufacturer's instructions.[3] b. Place the heating block around the extruder assembly and set the temperature to at least 10°C above the Tm (e.g., 55°C). Allow the apparatus to equilibrate for at least 15 minutes.[3][6] c. Load the MLV suspension into one of the gas-tight syringes and place it into the extruder. Place the second, empty syringe on the other side. d. Gently and steadily push the plunger of the filled syringe to pass the lipid suspension through the membranes into the empty syringe. This is the first pass. e. Push the plunger of the now-filled syringe to pass the suspension back through the membranes. This is the second pass. f. Repeat this process for a total of 11 to 21 passes.[4][9] The final suspension should appear more translucent than the initial milky MLV suspension. g. Collect the final liposome suspension from one of the syringes.

Mandatory Visualization

G cluster_prep Phase 1: Preparation cluster_process Phase 2: Processing cluster_analysis Phase 3: Analysis start Start: Dry DPPC Lipid dissolve 1. Dissolve Lipid in Organic Solvent start->dissolve film 2. Create Thin Film (Rotary Evaporation) dissolve->film hydrate 3. Hydrate Film with Warm Buffer (> T_m) film->hydrate mlv Result: MLV Suspension hydrate->mlv freeze_thaw 4. Freeze-Thaw Cycles (Optional, Recommended) mlv->freeze_thaw extrusion 5. Extrude Above T_m (11-21 Passes) mlv->extrusion freeze_thaw->extrusion luv Result: LUV Suspension extrusion->luv characterize 6. Characterize Vesicles (DLS, TEM, etc.) luv->characterize finish End: Homogeneous Liposome Population characterize->finish

Caption: Experimental workflow for DPPC liposome preparation.

G issue Issue: Filter Clogging or High Back Pressure q_temp Is extrusion temp >10°C above T_m (~41°C)? issue->q_temp q_conc Is lipid concentration < 20 mg/mL? q_temp->q_conc Yes sol_temp Solution: Increase temperature to 50-55°C & equilibrate. q_temp->sol_temp No q_hydro Was film fully hydrated and subjected to freeze-thaw? q_conc->q_hydro Yes sol_conc Solution: Dilute lipid suspension. q_conc->sol_conc No sol_hydro Solution: Re-hydrate sample properly, use freeze-thaw cycles. q_hydro->sol_hydro No success Extrusion Successful q_hydro->success Yes

Caption: Troubleshooting logic for filter clogging issues.

G cluster_params Input Parameters cluster_output Output Characteristics Temp Temperature Size Vesicle Size Temp->Size influences fluidity Yield Process Yield Temp->Yield critical Press Pressure Press->Size affects formation Conc Lipid Conc. Conc->Press Conc->Yield impacts Passes Extrusion Passes Passes->Size reduces PDI PDI (Homogeneity) Passes->PDI improves

Caption: Relationship between parameters and liposome properties.

References

troubleshooting liposome extrusion with DPPC lipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with dipalmitoylphosphatidylcholine (DPPC) lipids for liposome extrusion.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process.

Question 1: Why is my extruder filter clogging, or why am I unable to extrude my DPPC liposome suspension?

Answer: Filter clogging is a common issue when working with saturated lipids like DPPC, especially below their main phase transition temperature (Tm).

Possible Causes and Solutions:

  • Incorrect Temperature: DPPC has a main phase transition temperature (Tm) of approximately 41°C.[1][2] Extrusion must be performed at a temperature above this Tm to ensure the lipid is in a fluid, liquid-crystalline state.[3][4] Attempting to extrude DPPC below its Tm will result in high back pressure and an inability to pass the lipid through the filter pores.[3]

    • Solution: Ensure your extruder and lipid suspension are heated to and maintained at a temperature at least 10°C above the Tm of DPPC (e.g., ~50-55°C).[3][4] Using a water-jacketed or heated extruder assembly is critical.[5] Allow the equipment and the liposome solution to equilibrate at the target temperature for at least 15 minutes before starting extrusion.[3][6]

  • High Lipid Concentration: Highly concentrated lipid suspensions (>20 mg/mL) can be difficult to extrude, leading to increased back pressure and clogging.[5][6] For lipid concentrations above 2 mM, pressures greater than 500 psi may be required for smaller pore sizes, which can exceed instrumental limits.[7]

    • Solution: Consider diluting your lipid suspension. A lipid concentration of 10 mg/mL is often a good starting point.[6] If high concentrations are necessary, a high-pressure extrusion device may be required.[8]

  • Inadequate Hydration or MLV Formation: If the initial lipid film is not fully hydrated, large, non-uniform multilamellar vesicles (MLVs) will form, which can easily block the filter membrane.

    • Solution: Ensure the lipid film is thin and evenly distributed before hydration.[9] Hydrate the film with buffer pre-warmed above the Tm of DPPC.[9] Vortexing or agitation during hydration helps create a more uniform MLV suspension.[9] Incorporating freeze-thaw cycles (e.g., 3-6 cycles) can help to break down large aggregates and improve the homogeneity of the MLV suspension before extrusion.[4][5]

  • Incorrect Pressure: While high pressure can sometimes overcome minor clogging, excessively high pressure for larger pore sizes can be counterproductive. Conversely, too little pressure for small pores will be ineffective.

    • Solution: Use a step-down approach. If you are aiming for 100 nm vesicles, first extrude the suspension through a 400 nm or 200 nm filter to reduce the initial size and make subsequent passes through the smaller filter easier.[5][8]

Question 2: The final size of my DPPC liposomes is larger than the filter's pore size. What is causing this?

Answer: It is not uncommon for the final vesicle size, as measured by techniques like Dynamic Light Scattering (DLS), to be slightly larger than the nominal pore size of the extrusion membrane.[10] However, a significant deviation indicates a potential issue in the process.

Possible Causes and Solutions:

  • Insufficient Extrusion Passes: A single pass through the filter is not enough to achieve a homogenous size distribution.

    • Solution: Perform multiple passes through the extruder. An odd number of passes (e.g., 11, 15, or 21) is generally recommended to ensure the entire sample is processed through the filter the same number of times.[4][9][11] Increasing the number of passes can significantly narrow the size distribution.[12]

  • Membrane Integrity: The polycarbonate membrane may be torn or improperly seated in the extruder, allowing larger vesicles to pass through.

    • Solution: Carefully inspect the membrane for any visible defects before assembly. Ensure the extruder is assembled correctly according to the manufacturer's instructions, with the filter and supports seated properly.[12]

  • Vesicle Re-fusion/Aggregation: After extrusion, vesicles can sometimes aggregate or fuse, leading to an increase in the average particle size over time. This can be influenced by buffer conditions or storage temperature.

    • Solution: Store the liposomes at an appropriate temperature. For DPPC, storage at 4°C is often recommended when cholesterol is included in the formulation, while pure DPPC liposomes can be stable at room temperature.[13] Ensure the buffer pH and ionic strength are optimized for stability.[12]

Question 3: My liposome population has a high Polydispersity Index (PDI). How can I improve size homogeneity?

Answer: A high PDI indicates a broad size distribution, meaning your liposome population is not uniform. A PDI value below 0.2 is generally considered acceptable for many applications.[12]

Possible Causes and Solutions:

  • Inadequate Homogenization: This is the most common cause of high PDI.[12]

    • Solution: Increase the number of extrusion passes. More than 15 passes can significantly improve homogeneity.[12] Ensure the extrusion is performed consistently and at a steady pace.

  • Incorrect Temperature Control: Temperature fluctuations during extrusion can affect lipid fluidity, leading to inconsistent vesicle formation.

    • Solution: Use a temperature-controlled extruder and allow the system to fully equilibrate before starting.[5] Maintain a constant temperature throughout the extrusion process.

  • Initial MLV Quality: A very heterogeneous starting population of MLVs can be difficult to fully homogenize.

    • Solution: Optimize the hydration step. Using pre-warmed buffer and performing several freeze-thaw cycles before extrusion can create a more uniform initial suspension, which is easier to process.[5]

Frequently Asked Questions (FAQs)

Q1: What is the main phase transition temperature (Tm) for DPPC and why is it critical for extrusion? A1: The Tm for DPPC is the temperature at which it transitions from a rigid gel phase to a more fluid liquid-crystalline phase. This occurs at approximately 41°C.[1][2] It is critical to perform extrusion above this temperature because in the fluid state, the lipid bilayer is flexible and can be forced through the filter pores to re-form into smaller vesicles.[3] Below the Tm, the rigid bilayer will resist deformation, leading to filter clogging.[3]

Q2: How many passes through the extruder are recommended for DPPC liposomes? A2: A minimum of 10-11 passes is typically recommended to achieve a relatively uniform size distribution.[3][11] For a narrower distribution and higher homogeneity, 15 to 21 passes may be necessary.[4][12] An odd number of passes is often preferred to ensure the entire sample volume is collected in one syringe at the end.[9]

Q3: What is the effect of adding cholesterol to a DPPC formulation for extrusion? A3: Cholesterol is often included in liposome formulations to modulate membrane fluidity, stability, and permeability.[14] For DPPC, cholesterol can broaden the main phase transition. The presence of cholesterol can make the extrusion process feasible at temperatures slightly below the Tm of pure DPPC, although flow rates will be significantly lower.[3]

Q4: Can I use sonication instead of or in addition to extrusion for DPPC liposomes? A4: Yes, sonication is another method used to reduce the size of liposomes.[15] However, extrusion is generally considered a gentler method that produces vesicles with a more defined and uniform size distribution.[12][15] Sometimes, a brief sonication of the MLV suspension is used to facilitate the initial size reduction before extrusion, but care must be taken as probe sonication can cause lipid degradation or introduce contaminants.[12][15]

Quantitative Data Summary

The table below summarizes key quantitative parameters for DPPC liposome extrusion.

ParameterValueNotesCitations
Main Phase Transition Temp. (Tm) ~41°CTemperature at which DPPC transitions from gel to liquid-crystalline phase.[1][2][11]
Recommended Extrusion Temperature > 50°CShould be at least 10°C above the Tm to ensure lipids are in a fluid state.[3][4]
Recommended Extrusion Pressure 25 - 500 psiVaries significantly with desired vesicle size and lipid concentration.[7]
25 psiRecommended for 400 nm pore size.[7][16]
125 psiRecommended for 100 nm pore size.[7][16]
400 - 500 psiRecommended for 30 nm pore size.[7][16]
Typical Lipid Concentration 10 - 50 mg/mLHigher concentrations (>20 mg/mL) can be difficult to extrude.[3][6]
Recommended Extrusion Passes 11 - 21 passesAn odd number is often preferred for consistency. More passes lead to better homogeneity.[9][11][12]
Acceptable Polydispersity Index (PDI) < 0.2A PDI below 0.2 indicates a relatively uniform and monodisperse population.[12]

Experimental Protocols

Detailed Protocol: Preparation of 100 nm DPPC Liposomes by Extrusion

This protocol outlines the thin-film hydration method followed by extrusion.

1. Lipid Film Preparation: a. In a round-bottom flask, dissolve the desired amount of DPPC lipid (and cholesterol, if applicable) in a suitable organic solvent like chloroform.[17] b. Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above DPPC's Tm (~50°C) to facilitate even film formation. c. Evaporate the solvent under vacuum until a thin, uniform lipid film is formed on the flask's inner surface. d. Continue to keep the flask under high vacuum for at least 1-2 hours to remove any residual solvent.[4]

2. Hydration of Lipid Film: a. Warm the desired aqueous buffer (e.g., PBS, HEPES) to a temperature above the Tm (~50-60°C).[9] b. Add the warm buffer to the round-bottom flask containing the dry lipid film. c. Agitate the flask by hand or vortex mixer for 30 minutes, keeping the temperature above the Tm.[18] This will disperse the lipid film and form a milky suspension of multilamellar vesicles (MLVs).

3. (Optional but Recommended) Freeze-Thaw Cycles: a. For improved homogeneity, subject the MLV suspension to 5-6 freeze-thaw cycles.[4][5] b. Freeze the suspension by immersing the flask in liquid nitrogen until completely frozen.[5] c. Thaw the suspension in a water bath set to a temperature above the Tm.[5]

4. Extrusion: a. Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes according to the manufacturer's instructions.[3] b. Place the heating block around the extruder assembly and set the temperature to at least 10°C above the Tm (e.g., 55°C). Allow the apparatus to equilibrate for at least 15 minutes.[3][6] c. Load the MLV suspension into one of the gas-tight syringes and place it into the extruder. Place the second, empty syringe on the other side. d. Gently and steadily push the plunger of the filled syringe to pass the lipid suspension through the membranes into the empty syringe. This is the first pass. e. Push the plunger of the now-filled syringe to pass the suspension back through the membranes. This is the second pass. f. Repeat this process for a total of 11 to 21 passes.[4][9] The final suspension should appear more translucent than the initial milky MLV suspension. g. Collect the final liposome suspension from one of the syringes.

Mandatory Visualization

G cluster_prep Phase 1: Preparation cluster_process Phase 2: Processing cluster_analysis Phase 3: Analysis start Start: Dry DPPC Lipid dissolve 1. Dissolve Lipid in Organic Solvent start->dissolve film 2. Create Thin Film (Rotary Evaporation) dissolve->film hydrate 3. Hydrate Film with Warm Buffer (> T_m) film->hydrate mlv Result: MLV Suspension hydrate->mlv freeze_thaw 4. Freeze-Thaw Cycles (Optional, Recommended) mlv->freeze_thaw extrusion 5. Extrude Above T_m (11-21 Passes) mlv->extrusion freeze_thaw->extrusion luv Result: LUV Suspension extrusion->luv characterize 6. Characterize Vesicles (DLS, TEM, etc.) luv->characterize finish End: Homogeneous Liposome Population characterize->finish

Caption: Experimental workflow for DPPC liposome preparation.

G issue Issue: Filter Clogging or High Back Pressure q_temp Is extrusion temp >10°C above T_m (~41°C)? issue->q_temp q_conc Is lipid concentration < 20 mg/mL? q_temp->q_conc Yes sol_temp Solution: Increase temperature to 50-55°C & equilibrate. q_temp->sol_temp No q_hydro Was film fully hydrated and subjected to freeze-thaw? q_conc->q_hydro Yes sol_conc Solution: Dilute lipid suspension. q_conc->sol_conc No sol_hydro Solution: Re-hydrate sample properly, use freeze-thaw cycles. q_hydro->sol_hydro No success Extrusion Successful q_hydro->success Yes

Caption: Troubleshooting logic for filter clogging issues.

G cluster_params Input Parameters cluster_output Output Characteristics Temp Temperature Size Vesicle Size Temp->Size influences fluidity Yield Process Yield Temp->Yield critical Press Pressure Press->Size affects formation Conc Lipid Conc. Conc->Press Conc->Yield impacts Passes Extrusion Passes Passes->Size reduces PDI PDI (Homogeneity) Passes->PDI improves

Caption: Relationship between parameters and liposome properties.

References

improving signal-to-noise ratio in 13C NMR of lipid bilayers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 13C NMR of lipid bilayers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the signal-to-noise ratio (S/N) in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio in my 13C NMR spectrum of lipid bilayers inherently low?

A1: The low signal-to-noise (S/N) ratio in 13C NMR of lipid bilayers stems from several factors. The natural abundance of the 13C isotope is only about 1.1%, with the NMR-inactive 12C isotope being far more common.[1] Additionally, the magnetic moment of the 13C nucleus is significantly smaller than that of a proton (1H), resulting in an inherently weaker NMR signal.[1] In the context of lipid bilayers, which are often large and complex assemblies, these challenges can be magnified.

Q2: What is the most direct way to significantly boost my 13C signal?

A2: Isotopic labeling is the most effective method for dramatically increasing signal intensity.[2] By enriching your lipids or the molecule of interest (e.g., cholesterol, a peptide, or a drug) with 13C, you directly increase the number of detectable nuclei.[3][4][5] This can be achieved through chemical synthesis or biosynthetic methods, for instance, by growing organisms in media containing 13C-labeled glucose.[6]

Q3: How does Magic Angle Spinning (MAS) help improve the spectrum?

A3: Magic Angle Spinning (MAS) is a fundamental solid-state NMR technique that involves rapidly rotating the sample at an angle of 54.7° with respect to the main magnetic field.[7] This rotation effectively averages out anisotropic interactions, such as chemical shift anisotropy (CSA) and dipolar couplings, which are major sources of line broadening in solid or semi-solid samples like lipid bilayers.[8][9] The result is a spectrum with significantly narrower lines and higher resolution, which contributes to an improved signal-to-noise ratio.[7][10]

Q4: What is Dynamic Nuclear Polarization (DNP) and when should I consider using it?

A4: Dynamic Nuclear Polarization (DNP) is a powerful sensitivity-enhancement technique that can boost the NMR signal by several orders of magnitude.[2][11][12] It works by transferring the high polarization of electron spins from a stable radical polarizing agent to the 13C nuclei at cryogenic temperatures (around 100 K).[13][14][15] DNP is particularly useful for samples that are mass-limited or have very low concentrations of the target molecule within the lipid bilayer, where conventional NMR methods would require prohibitively long acquisition times.[13][16]

Q5: Can I use 2D NMR experiments to improve my results?

A5: Yes, 2D NMR experiments can be very beneficial. While they often require longer acquisition times, they provide valuable structural information and can help resolve overlapping signals in a crowded 1D spectrum.[2] For instance, a 2D 1H-13C Heteronuclear Single Quantum Coherence (HSQC) experiment detects the more sensitive 1H nucleus, making it a more sensitive method than direct 13C detection.[2] Other 2D experiments like 13C-13C correlation spectroscopy can reveal through-bond connectivities, aiding in resonance assignment.[3][4][5]

Troubleshooting Guide

Problem: My 13C spectrum has a very poor signal-to-noise ratio.

This is a common issue that can often be addressed by systematically evaluating your sample preparation and experimental setup.

start Low S/N in 13C Spectrum check_sample Step 1: Review Sample Preparation start->check_sample sub_sample1 Is sample concentration adequate? check_sample->sub_sample1 check_params Step 2: Optimize Acquisition Parameters sub_params1 Have you increased the number of scans? check_params->sub_params1 advanced_tech Step 3: Consider Advanced Techniques sub_advanced1 Is 13C isotopic labeling feasible? advanced_tech->sub_advanced1 solution Improved S/N Ratio sub_sample2 Is the sample homogeneous? sub_sample1->sub_sample2 Yes action_conc Increase concentration or use specialized tubes. sub_sample1->action_conc No sub_sample2->check_params Yes action_homo Re-prepare sample, ensure proper hydration and annealing. sub_sample2->action_homo No sub_params2 Are CP and decoupling optimized? sub_params1->sub_params2 Yes action_scans Increase number of scans (NS). S/N ∝ √NS sub_params1->action_scans No sub_params2->advanced_tech Yes action_cp Optimize CP contact time and decoupling power. sub_params2->action_cp No sub_advanced2 Is DNP available? sub_advanced1->sub_advanced2 No action_label Synthesize or biosynthetically produce 13C-enriched lipids/molecules. sub_advanced1->action_label Yes sub_advanced2->solution No, continue optimizing steps 1 & 2 action_dnp Prepare sample with polarizing agent and run at cryogenic temperatures. sub_advanced2->action_dnp Yes action_conc->sub_sample2 action_homo->check_params action_scans->sub_params2 action_cp->advanced_tech action_label->solution action_dnp->solution

Troubleshooting workflow for poor S/N.

Problem: My spectral lines are very broad, leading to poor resolution and low peak height.

Broad lines can obscure important details in your spectrum. This guide helps identify and address the common causes.

start Broad Spectral Lines check_shimming Step 1: Check Magnetic Field Homogeneity start->check_shimming sub_shim Was the magnet recently shimmed? check_shimming->sub_shim check_mas Step 2: Verify MAS Conditions sub_mas1 Is the MAS speed stable? check_mas->sub_mas1 check_sample_quality Step 3: Assess Sample Quality sub_sample Is the sample heterogeneous (e.g., multiple phases)? check_sample_quality->sub_sample solution Narrower Lines, Improved Resolution sub_shim->check_mas Yes action_shim Perform manual or automated shimming on the sample. sub_shim->action_shim No / Poorly sub_mas2 Is the magic angle set correctly? sub_mas1->sub_mas2 Yes action_mas_speed Check spinner and drive gas; ensure stable rotation. sub_mas1->action_mas_speed No sub_mas2->check_sample_quality Yes action_mas_angle Calibrate the magic angle using a standard sample (e.g., KBr). sub_mas2->action_mas_angle No sub_sample->solution No action_sample_prep Improve sample preparation: - Ensure uniform hydration - Use temperature cycling to anneal sub_sample->action_sample_prep Yes action_shim->check_mas action_mas_speed->sub_mas2 action_mas_angle->check_sample_quality action_sample_prep->solution

Troubleshooting guide for broad spectral lines.

Quantitative Data on S/N Enhancement Techniques

The effectiveness of various techniques to improve the signal-to-noise ratio can be quantified. The table below summarizes typical enhancement factors.

TechniqueTypical S/N Enhancement FactorConditions & Notes
Increased Scans Proportional to the square root of the number of scans (√NS)Standard method, but can lead to very long experiment times.[2]
Cryoprobe 3 - 4xReduces thermal noise in the detection coil by cryogenic cooling.[2]
Cross-Polarization (CP) Variable, can be significantTransfers magnetization from abundant 1H to rare 13C. Most effective for rigid parts of the sample.[10][17]
13C Isotopic Enrichment 10x or moreDirectly increases the number of 13C nuclei. High levels of enrichment provide substantial gains.[18]
Dynamic Nuclear Polarization (DNP) 10x - 400xRequires cryogenic temperatures and a polarizing agent. Provides the most significant signal enhancement.[11][13][15]

Experimental Protocols

Protocol 1: Sample Preparation of Lipid Bilayers for Solid-State NMR

This protocol outlines the standard procedure for preparing multilamellar vesicles (MLVs), a common sample type for solid-state NMR of lipid bilayers.[17][18]

  • Lipid/Molecule Co-dissolution:

    • Weigh the desired amounts of lipids and the molecule of interest (e.g., 13C-labeled cholesterol).

    • Dissolve the components in an organic solvent mixture, typically chloroform/methanol, in a round-bottom flask. Ensure complete dissolution.[17]

  • Solvent Evaporation:

    • Remove the organic solvent under a gentle stream of nitrogen or argon gas while rotating the flask to create a thin, uniform film on the flask wall.

    • Place the flask under high vacuum for several hours (or overnight) to remove any residual solvent.[18]

  • Hydration:

    • Add the desired buffer (e.g., HEPES) to the lipid film. The amount of buffer should be sufficient for proper hydration (typically 30-50% by weight).

    • Vortex the sample to suspend the lipid film, creating a milky suspension of multilamellar vesicles (MLVs).

  • Temperature Cycling & Homogenization:

    • To improve homogeneity, subject the sample to several freeze-thaw cycles using liquid nitrogen and a warm water bath. This helps to create more uniform vesicles.

  • Sample Packing:

    • Carefully transfer the hydrated lipid suspension into an appropriate MAS NMR rotor (e.g., 3.2 mm or 4 mm) using a pipette or a specialized packing tool.

    • Centrifuge the rotor at low speed to pack the sample, removing any excess supernatant.

    • Seal the rotor with the appropriate cap and drive tip.

Protocol 2: Basic Cross-Polarization Magic Angle Spinning (CP-MAS) Experiment

This protocol describes the setup for a basic 1H-13C CP-MAS experiment, a cornerstone for enhancing 13C signals in solid samples.

  • Spectrometer Setup:

    • Insert the packed rotor into the solid-state NMR probe.

    • Tune and match the 1H and 13C channels of the probe to the correct frequencies.

  • Magic Angle Calibration:

    • Set the MAS rate to the desired speed (e.g., 8-12 kHz).

    • Calibrate the magic angle precisely using a standard sample like KBr, optimizing for the narrowest satellite peaks.

  • Shimming:

    • Perform magnetic field shimming on the sample to maximize field homogeneity and obtain the narrowest possible lines. Direct shimming on a strong sample signal, if available, is often effective.[19][20]

  • Setting CP-MAS Parameters:

    • Pulse Sequence: Load a standard 1D 13C CP-MAS experiment with high-power proton decoupling (e.g., SPINAL-64).

    • Recycle Delay (D1): Set an appropriate recycle delay (e.g., 2-5 seconds) to allow for nearly full 1H T1 relaxation between scans.

    • CP Contact Time: Optimize the contact time for maximum signal transfer from 1H to 13C. This is typically in the range of 0.5 to 2 milliseconds.

    • Number of Scans (NS): Set the number of scans to achieve the desired signal-to-noise ratio. This can range from a few thousand for enriched samples to tens of thousands for natural abundance samples.[21]

  • Data Acquisition and Processing:

    • Acquire the Free Induction Decay (FID).

    • Process the data with an appropriate apodization function (e.g., exponential multiplication for S/N enhancement) and Fourier transform to obtain the final spectrum.

References

improving signal-to-noise ratio in 13C NMR of lipid bilayers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 13C NMR of lipid bilayers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the signal-to-noise ratio (S/N) in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio in my 13C NMR spectrum of lipid bilayers inherently low?

A1: The low signal-to-noise (S/N) ratio in 13C NMR of lipid bilayers stems from several factors. The natural abundance of the 13C isotope is only about 1.1%, with the NMR-inactive 12C isotope being far more common.[1] Additionally, the magnetic moment of the 13C nucleus is significantly smaller than that of a proton (1H), resulting in an inherently weaker NMR signal.[1] In the context of lipid bilayers, which are often large and complex assemblies, these challenges can be magnified.

Q2: What is the most direct way to significantly boost my 13C signal?

A2: Isotopic labeling is the most effective method for dramatically increasing signal intensity.[2] By enriching your lipids or the molecule of interest (e.g., cholesterol, a peptide, or a drug) with 13C, you directly increase the number of detectable nuclei.[3][4][5] This can be achieved through chemical synthesis or biosynthetic methods, for instance, by growing organisms in media containing 13C-labeled glucose.[6]

Q3: How does Magic Angle Spinning (MAS) help improve the spectrum?

A3: Magic Angle Spinning (MAS) is a fundamental solid-state NMR technique that involves rapidly rotating the sample at an angle of 54.7° with respect to the main magnetic field.[7] This rotation effectively averages out anisotropic interactions, such as chemical shift anisotropy (CSA) and dipolar couplings, which are major sources of line broadening in solid or semi-solid samples like lipid bilayers.[8][9] The result is a spectrum with significantly narrower lines and higher resolution, which contributes to an improved signal-to-noise ratio.[7][10]

Q4: What is Dynamic Nuclear Polarization (DNP) and when should I consider using it?

A4: Dynamic Nuclear Polarization (DNP) is a powerful sensitivity-enhancement technique that can boost the NMR signal by several orders of magnitude.[2][11][12] It works by transferring the high polarization of electron spins from a stable radical polarizing agent to the 13C nuclei at cryogenic temperatures (around 100 K).[13][14][15] DNP is particularly useful for samples that are mass-limited or have very low concentrations of the target molecule within the lipid bilayer, where conventional NMR methods would require prohibitively long acquisition times.[13][16]

Q5: Can I use 2D NMR experiments to improve my results?

A5: Yes, 2D NMR experiments can be very beneficial. While they often require longer acquisition times, they provide valuable structural information and can help resolve overlapping signals in a crowded 1D spectrum.[2] For instance, a 2D 1H-13C Heteronuclear Single Quantum Coherence (HSQC) experiment detects the more sensitive 1H nucleus, making it a more sensitive method than direct 13C detection.[2] Other 2D experiments like 13C-13C correlation spectroscopy can reveal through-bond connectivities, aiding in resonance assignment.[3][4][5]

Troubleshooting Guide

Problem: My 13C spectrum has a very poor signal-to-noise ratio.

This is a common issue that can often be addressed by systematically evaluating your sample preparation and experimental setup.

start Low S/N in 13C Spectrum check_sample Step 1: Review Sample Preparation start->check_sample sub_sample1 Is sample concentration adequate? check_sample->sub_sample1 check_params Step 2: Optimize Acquisition Parameters sub_params1 Have you increased the number of scans? check_params->sub_params1 advanced_tech Step 3: Consider Advanced Techniques sub_advanced1 Is 13C isotopic labeling feasible? advanced_tech->sub_advanced1 solution Improved S/N Ratio sub_sample2 Is the sample homogeneous? sub_sample1->sub_sample2 Yes action_conc Increase concentration or use specialized tubes. sub_sample1->action_conc No sub_sample2->check_params Yes action_homo Re-prepare sample, ensure proper hydration and annealing. sub_sample2->action_homo No sub_params2 Are CP and decoupling optimized? sub_params1->sub_params2 Yes action_scans Increase number of scans (NS). S/N ∝ √NS sub_params1->action_scans No sub_params2->advanced_tech Yes action_cp Optimize CP contact time and decoupling power. sub_params2->action_cp No sub_advanced2 Is DNP available? sub_advanced1->sub_advanced2 No action_label Synthesize or biosynthetically produce 13C-enriched lipids/molecules. sub_advanced1->action_label Yes sub_advanced2->solution No, continue optimizing steps 1 & 2 action_dnp Prepare sample with polarizing agent and run at cryogenic temperatures. sub_advanced2->action_dnp Yes action_conc->sub_sample2 action_homo->check_params action_scans->sub_params2 action_cp->advanced_tech action_label->solution action_dnp->solution

Troubleshooting workflow for poor S/N.

Problem: My spectral lines are very broad, leading to poor resolution and low peak height.

Broad lines can obscure important details in your spectrum. This guide helps identify and address the common causes.

start Broad Spectral Lines check_shimming Step 1: Check Magnetic Field Homogeneity start->check_shimming sub_shim Was the magnet recently shimmed? check_shimming->sub_shim check_mas Step 2: Verify MAS Conditions sub_mas1 Is the MAS speed stable? check_mas->sub_mas1 check_sample_quality Step 3: Assess Sample Quality sub_sample Is the sample heterogeneous (e.g., multiple phases)? check_sample_quality->sub_sample solution Narrower Lines, Improved Resolution sub_shim->check_mas Yes action_shim Perform manual or automated shimming on the sample. sub_shim->action_shim No / Poorly sub_mas2 Is the magic angle set correctly? sub_mas1->sub_mas2 Yes action_mas_speed Check spinner and drive gas; ensure stable rotation. sub_mas1->action_mas_speed No sub_mas2->check_sample_quality Yes action_mas_angle Calibrate the magic angle using a standard sample (e.g., KBr). sub_mas2->action_mas_angle No sub_sample->solution No action_sample_prep Improve sample preparation: - Ensure uniform hydration - Use temperature cycling to anneal sub_sample->action_sample_prep Yes action_shim->check_mas action_mas_speed->sub_mas2 action_mas_angle->check_sample_quality action_sample_prep->solution

Troubleshooting guide for broad spectral lines.

Quantitative Data on S/N Enhancement Techniques

The effectiveness of various techniques to improve the signal-to-noise ratio can be quantified. The table below summarizes typical enhancement factors.

TechniqueTypical S/N Enhancement FactorConditions & Notes
Increased Scans Proportional to the square root of the number of scans (√NS)Standard method, but can lead to very long experiment times.[2]
Cryoprobe 3 - 4xReduces thermal noise in the detection coil by cryogenic cooling.[2]
Cross-Polarization (CP) Variable, can be significantTransfers magnetization from abundant 1H to rare 13C. Most effective for rigid parts of the sample.[10][17]
13C Isotopic Enrichment 10x or moreDirectly increases the number of 13C nuclei. High levels of enrichment provide substantial gains.[18]
Dynamic Nuclear Polarization (DNP) 10x - 400xRequires cryogenic temperatures and a polarizing agent. Provides the most significant signal enhancement.[11][13][15]

Experimental Protocols

Protocol 1: Sample Preparation of Lipid Bilayers for Solid-State NMR

This protocol outlines the standard procedure for preparing multilamellar vesicles (MLVs), a common sample type for solid-state NMR of lipid bilayers.[17][18]

  • Lipid/Molecule Co-dissolution:

    • Weigh the desired amounts of lipids and the molecule of interest (e.g., 13C-labeled cholesterol).

    • Dissolve the components in an organic solvent mixture, typically chloroform/methanol, in a round-bottom flask. Ensure complete dissolution.[17]

  • Solvent Evaporation:

    • Remove the organic solvent under a gentle stream of nitrogen or argon gas while rotating the flask to create a thin, uniform film on the flask wall.

    • Place the flask under high vacuum for several hours (or overnight) to remove any residual solvent.[18]

  • Hydration:

    • Add the desired buffer (e.g., HEPES) to the lipid film. The amount of buffer should be sufficient for proper hydration (typically 30-50% by weight).

    • Vortex the sample to suspend the lipid film, creating a milky suspension of multilamellar vesicles (MLVs).

  • Temperature Cycling & Homogenization:

    • To improve homogeneity, subject the sample to several freeze-thaw cycles using liquid nitrogen and a warm water bath. This helps to create more uniform vesicles.

  • Sample Packing:

    • Carefully transfer the hydrated lipid suspension into an appropriate MAS NMR rotor (e.g., 3.2 mm or 4 mm) using a pipette or a specialized packing tool.

    • Centrifuge the rotor at low speed to pack the sample, removing any excess supernatant.

    • Seal the rotor with the appropriate cap and drive tip.

Protocol 2: Basic Cross-Polarization Magic Angle Spinning (CP-MAS) Experiment

This protocol describes the setup for a basic 1H-13C CP-MAS experiment, a cornerstone for enhancing 13C signals in solid samples.

  • Spectrometer Setup:

    • Insert the packed rotor into the solid-state NMR probe.

    • Tune and match the 1H and 13C channels of the probe to the correct frequencies.

  • Magic Angle Calibration:

    • Set the MAS rate to the desired speed (e.g., 8-12 kHz).

    • Calibrate the magic angle precisely using a standard sample like KBr, optimizing for the narrowest satellite peaks.

  • Shimming:

    • Perform magnetic field shimming on the sample to maximize field homogeneity and obtain the narrowest possible lines. Direct shimming on a strong sample signal, if available, is often effective.[19][20]

  • Setting CP-MAS Parameters:

    • Pulse Sequence: Load a standard 1D 13C CP-MAS experiment with high-power proton decoupling (e.g., SPINAL-64).

    • Recycle Delay (D1): Set an appropriate recycle delay (e.g., 2-5 seconds) to allow for nearly full 1H T1 relaxation between scans.

    • CP Contact Time: Optimize the contact time for maximum signal transfer from 1H to 13C. This is typically in the range of 0.5 to 2 milliseconds.

    • Number of Scans (NS): Set the number of scans to achieve the desired signal-to-noise ratio. This can range from a few thousand for enriched samples to tens of thousands for natural abundance samples.[21]

  • Data Acquisition and Processing:

    • Acquire the Free Induction Decay (FID).

    • Process the data with an appropriate apodization function (e.g., exponential multiplication for S/N enhancement) and Fourier transform to obtain the final spectrum.

References

Technical Support Center: Quantifying Low Levels of DPPC-13C2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of stable isotope-labeled dipalmitoylphosphatidylcholine (DPPC-13C2). This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the sensitive quantification of low levels of this compound using LC-MS/MS.

Troubleshooting Guide & FAQs

This guide is structured in a question-and-answer format to directly address common issues encountered during the analytical workflow.

Section 1: General & Method Development

Q1: What are the primary challenges in quantifying low levels of this compound?

Quantifying low concentrations of this compound is challenging due to several factors. The most significant is the matrix effect , where co-eluting endogenous compounds, especially other highly abundant phospholipids from biological samples, suppress or enhance the ionization of the target analyte in the mass spectrometer's source.[1][2] This leads to poor accuracy, precision, and high variability in results.[3] Other challenges include low extraction recovery, poor chromatographic peak shape, and achieving a sufficient signal-to-noise ratio for the analyte when it is present at trace levels.[4]

Section 2: Sample Preparation & Extraction

Q2: I'm seeing high variability and low recovery in my results. Could my extraction protocol be the cause?

Yes, inconsistent extraction is a common source of variability. Key factors to control are:

  • Method Choice: Liquid-liquid extraction methods like the Bligh-Dyer or Folch procedures are standard for total lipid extraction and are highly effective for phospholipids like DPPC.[5][6]

  • Phase Separation: Ensure complete and clean separation of the organic (containing lipids) and aqueous phases after extraction. Any carryover of the aqueous phase can introduce interfering salts and other polar molecules.[7]

  • Solvent Purity: Use high-purity, HPLC or MS-grade solvents to avoid introducing contaminants that can interfere with the analysis or contribute to background noise.

  • Sample Handling: To prevent degradation, keep samples on ice, minimize oxidation by adding antioxidants like butylated hydroxytoluene (BHT), and use glass vials to avoid contamination from plasticizers.[7]

Q3: How can I minimize contamination during sample preparation?

Contamination can introduce significant background noise and interfere with the detection of low-level analytes.[4] To minimize this:

  • Use only high-purity solvents and reagents.

  • Work with glass tubes and vials instead of plastic to avoid leaching of plasticizers.[7]

  • Perform a "blank" extraction (using solvent only) to check for contaminants originating from your procedure or materials.

  • Ensure the sample collection and storage procedures are clean and consistent.

Section 3: Liquid Chromatography (LC)

Q4: My chromatographic peak for this compound is broad or tailing. How can I improve it?

Poor peak shape can compromise resolution and quantification.[4] Consider the following:

  • Column Choice: Hydrophilic Interaction Liquid Chromatography (HILIC) is often superior to traditional reversed-phase (RP) chromatography for separating phospholipid classes.[8] HILIC separates based on the polarity of the headgroup, which can effectively resolve DPPC from other lipid classes that might cause interference.[8][9]

  • Mobile Phase: Ensure your mobile phase composition is optimized. In HILIC, water is the strong eluting solvent, and a high percentage of an organic solvent like acetonitrile is used for retention.[10][11] Additives like ammonium formate can improve peak shape.[9]

  • Injection Solvent: The solvent used to reconstitute your dried extract should be compatible with the initial mobile phase conditions to prevent peak distortion.

Q5: Should I use HILIC or Reversed-Phase (RP) chromatography for DPPC analysis?

While RP chromatography is a common technique, HILIC is generally recommended for phospholipid analysis . HILIC provides a different selectivity, separating lipids based on their polar headgroups, which is ideal for class separation.[8][12] This can help separate DPPC from other abundant phospholipids that are a primary source of matrix effects.[9] In contrast, RP chromatography separates based on the hydrophobic acyl chains, which may result in significant co-elution of different phospholipid classes with similar chain lengths.

Section 4: Mass Spectrometry (MS) & Data Analysis

Q6: My signal-to-noise ratio (S/N) for this compound is too low. How can I improve sensitivity?

A low S/N ratio is a critical barrier to quantifying trace-level compounds. To improve it:

  • Optimize MS Parameters: Tune the instrument specifically for this compound. Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature) and MS/MS parameters (e.g., collision energy, precursor/product ion selection) to maximize signal intensity.[4]

  • Increase Dwell Time: In Multiple Reaction Monitoring (MRM) mode, increasing the dwell time for the specific this compound transition will improve the signal quality for that peak.

  • Reduce Background Noise: Inject blank samples to identify sources of contamination.[13] Ensure your LC system is clean and that mobile phases are freshly prepared with high-purity solvents.[4]

  • Use High-Resolution MS: If available, high-resolution mass spectrometers can improve the S/N ratio by distinguishing the analyte signal from background noise with greater mass accuracy.[14]

Q7: I suspect significant ion suppression (matrix effects). How can I confirm and mitigate this?

Matrix effects are the leading cause of inaccurate quantification in bioanalysis.[1][15]

  • Confirmation: A simple way to assess matrix effects is via a post-extraction spike experiment. Compare the signal of an analyte spiked into a blank, extracted matrix sample with the signal of the analyte in a neat solvent. A significant decrease in signal in the matrix sample indicates ion suppression.[2]

  • Mitigation Strategies:

    • Improve Chromatography: Separate the this compound from the co-eluting matrix components. HILIC can be very effective here.[8]

    • Sample Cleanup: Implement a solid-phase extraction (SPE) step after the initial liquid-liquid extraction to specifically remove interfering phospholipids.[2][15]

    • Use a Co-eluting Internal Standard: The best way to compensate for matrix effects is to use a stable isotope-labeled internal standard that behaves identically to the analyte during extraction, chromatography, and ionization. For this compound, an ideal choice would be a deuterated version, such as DPPC-d9.[16]

Q8: How do I choose the best internal standard for this compound?

The ideal internal standard (IS) should have nearly identical chemical and physical properties to your analyte.[16] For this compound, the best choice is another stable isotope-labeled DPPC, such as DPPC-d9 (deuterated) or DPPC-13C5/15N . Using a different, non-endogenous phospholipid is a less ideal but acceptable alternative if a multi-isotope labeled standard is unavailable. The IS must not be present in the sample and should be added at the very beginning of the sample preparation process to account for analyte loss at every step.[16]

Quantitative Data Summary

Achieving a low Limit of Quantification (LOQ) is essential for trace-level analysis. While specific LOQs are highly dependent on the matrix and instrumentation, the table below provides representative values for similar phospholipids to serve as a benchmark. The LOQ is typically defined as the lowest concentration point on the calibration curve with a signal-to-noise ratio ≥ 10 and acceptable precision and accuracy.[17][18]

Analyte ClassMatrixMethodReported LOQ
Phosphatidylethanols (PEth)Oral FluidLC-MS/MS~0.1 ng/mL[19]
Anionic Polar PesticidesCucumberLC-MS/MS0.5 µg/kg (0.25 ng/mL in vial)[17]
Anionic Polar PesticidesWheat FlourLC-MS/MS2.0 µg/kg (0.25 ng/mL in vial)[17]

Experimental Protocols

Protocol 1: Modified Bligh-Dyer Lipid Extraction

This protocol is a standard method for extracting total lipids from biological samples like plasma or tissue homogenate.[7][20]

Materials:

  • HPLC-grade Chloroform, Methanol, Water

  • Glass centrifuge tubes with PTFE-lined caps

  • Internal Standard (e.g., DPPC-d9) spiking solution

  • Nitrogen gas evaporator

  • Vortex mixer and centrifuge

Procedure:

  • To a 1 mL sample (e.g., plasma) in a glass tube, add a known amount of the internal standard.

  • Add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture. Vortex vigorously for 2 minutes to create a single-phase mixture and allow it to sit for 20 minutes for protein precipitation.

  • Add 1.25 mL of chloroform. Vortex for 1 minute.

  • Add 1.25 mL of water. Vortex for 1 minute. This will induce phase separation.

  • Centrifuge the sample at 2000 x g for 10 minutes at 4°C to achieve a clean separation of the two phases.[7]

  • Carefully collect the lower organic layer (chloroform phase), which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Dry the collected organic phase to complete dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95:5 acetonitrile:water) for injection.

Protocol 2: HILIC-MS/MS Method Outline

LC System:

  • Column: HILIC column (e.g., Silica, Amide, or other polar stationary phase).

  • Mobile Phase A: Acetonitrile with 0.1% formic acid.

  • Mobile Phase B: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient: Start at high organic content (e.g., 95% A) and gradually increase the aqueous portion (e.g., to 40% A) to elute the polar compounds.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

MS/MS System:

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion [M+H]+: Select the m/z corresponding to the protonated this compound.

  • Product Ion: A characteristic fragment ion, typically the phosphocholine headgroup at m/z 184.1. The exact precursor/product ions for this compound will depend on the location of the 13C labels and should be confirmed by infusion.

  • Parameter Optimization: Optimize cone/declustering potential and collision energy for the specific MRM transition of this compound and its internal standard.

Visualizations

Diagrams of Experimental and Logical Workflows

G Figure 1: General Analytical Workflow for this compound Quantification cluster_prep 1. Sample Preparation cluster_extract 2. Lipid Extraction cluster_analysis 3. LC-MS/MS Analysis cluster_data 4. Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with Internal Standard (e.g., DPPC-d9) Sample->Spike Extraction Liquid-Liquid Extraction (Bligh-Dyer) Spike->Extraction Evaporation Solvent Evaporation (Under Nitrogen) Extraction->Evaporation Reconstitution Reconstitution in Injection Solvent Evaporation->Reconstitution Injection LC Separation (HILIC) Reconstitution->Injection Ionization Electrospray Ionization (ESI+) Injection->Ionization Detection MS/MS Detection (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification vs. Internal Standard Integration->Quantification Report Concentration Report Quantification->Report

Caption: A flowchart of the this compound quantification process.

G Figure 2: Troubleshooting Logic for Poor Quantification Problem Primary Issue: Poor Quantification of this compound Signal Low Signal-to-Noise? Problem->Signal Variability High Variability (Poor CV%)? Problem->Variability Sol_MS Optimize MS Parameters (Source, Collision Energy) Signal->Sol_MS Yes Sol_Chroma Improve Chromatography (Switch to HILIC, Optimize Gradient) Signal->Sol_Chroma Yes Sol_Matrix Address Matrix Effects (Add Sample Cleanup Step, e.g., SPE) Signal->Sol_Matrix If signal is suppressed Sol_Extract Review Extraction Protocol (Check Recovery, Purity) Variability->Sol_Extract Yes Sol_IS Verify Internal Standard (Correct IS, Consistent Spiking) Variability->Sol_IS Yes Variability->Sol_Matrix If effect is inconsistent

Caption: A decision tree for troubleshooting common quantification issues.

G Figure 3: Illustration of Ion Suppression (Matrix Effect) cluster_source Mass Spectrometer ESI Source cluster_output Resulting Signal Droplet ESI Droplet SuppressedSignal Suppressed Analyte Signal Droplet->SuppressedSignal Competition for charge and surface access during evaporation leads to inefficient ionization of the target analyte Analyte This compound (Low Concentration) Matrix Endogenous Lipids (High Concentration) Proton H+

Caption: A diagram showing how matrix components suppress analyte signal.

References

Technical Support Center: Quantifying Low Levels of DPPC-13C2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of stable isotope-labeled dipalmitoylphosphatidylcholine (DPPC-13C2). This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the sensitive quantification of low levels of this compound using LC-MS/MS.

Troubleshooting Guide & FAQs

This guide is structured in a question-and-answer format to directly address common issues encountered during the analytical workflow.

Section 1: General & Method Development

Q1: What are the primary challenges in quantifying low levels of this compound?

Quantifying low concentrations of this compound is challenging due to several factors. The most significant is the matrix effect , where co-eluting endogenous compounds, especially other highly abundant phospholipids from biological samples, suppress or enhance the ionization of the target analyte in the mass spectrometer's source.[1][2] This leads to poor accuracy, precision, and high variability in results.[3] Other challenges include low extraction recovery, poor chromatographic peak shape, and achieving a sufficient signal-to-noise ratio for the analyte when it is present at trace levels.[4]

Section 2: Sample Preparation & Extraction

Q2: I'm seeing high variability and low recovery in my results. Could my extraction protocol be the cause?

Yes, inconsistent extraction is a common source of variability. Key factors to control are:

  • Method Choice: Liquid-liquid extraction methods like the Bligh-Dyer or Folch procedures are standard for total lipid extraction and are highly effective for phospholipids like DPPC.[5][6]

  • Phase Separation: Ensure complete and clean separation of the organic (containing lipids) and aqueous phases after extraction. Any carryover of the aqueous phase can introduce interfering salts and other polar molecules.[7]

  • Solvent Purity: Use high-purity, HPLC or MS-grade solvents to avoid introducing contaminants that can interfere with the analysis or contribute to background noise.

  • Sample Handling: To prevent degradation, keep samples on ice, minimize oxidation by adding antioxidants like butylated hydroxytoluene (BHT), and use glass vials to avoid contamination from plasticizers.[7]

Q3: How can I minimize contamination during sample preparation?

Contamination can introduce significant background noise and interfere with the detection of low-level analytes.[4] To minimize this:

  • Use only high-purity solvents and reagents.

  • Work with glass tubes and vials instead of plastic to avoid leaching of plasticizers.[7]

  • Perform a "blank" extraction (using solvent only) to check for contaminants originating from your procedure or materials.

  • Ensure the sample collection and storage procedures are clean and consistent.

Section 3: Liquid Chromatography (LC)

Q4: My chromatographic peak for this compound is broad or tailing. How can I improve it?

Poor peak shape can compromise resolution and quantification.[4] Consider the following:

  • Column Choice: Hydrophilic Interaction Liquid Chromatography (HILIC) is often superior to traditional reversed-phase (RP) chromatography for separating phospholipid classes.[8] HILIC separates based on the polarity of the headgroup, which can effectively resolve DPPC from other lipid classes that might cause interference.[8][9]

  • Mobile Phase: Ensure your mobile phase composition is optimized. In HILIC, water is the strong eluting solvent, and a high percentage of an organic solvent like acetonitrile is used for retention.[10][11] Additives like ammonium formate can improve peak shape.[9]

  • Injection Solvent: The solvent used to reconstitute your dried extract should be compatible with the initial mobile phase conditions to prevent peak distortion.

Q5: Should I use HILIC or Reversed-Phase (RP) chromatography for DPPC analysis?

While RP chromatography is a common technique, HILIC is generally recommended for phospholipid analysis . HILIC provides a different selectivity, separating lipids based on their polar headgroups, which is ideal for class separation.[8][12] This can help separate DPPC from other abundant phospholipids that are a primary source of matrix effects.[9] In contrast, RP chromatography separates based on the hydrophobic acyl chains, which may result in significant co-elution of different phospholipid classes with similar chain lengths.

Section 4: Mass Spectrometry (MS) & Data Analysis

Q6: My signal-to-noise ratio (S/N) for this compound is too low. How can I improve sensitivity?

A low S/N ratio is a critical barrier to quantifying trace-level compounds. To improve it:

  • Optimize MS Parameters: Tune the instrument specifically for this compound. Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature) and MS/MS parameters (e.g., collision energy, precursor/product ion selection) to maximize signal intensity.[4]

  • Increase Dwell Time: In Multiple Reaction Monitoring (MRM) mode, increasing the dwell time for the specific this compound transition will improve the signal quality for that peak.

  • Reduce Background Noise: Inject blank samples to identify sources of contamination.[13] Ensure your LC system is clean and that mobile phases are freshly prepared with high-purity solvents.[4]

  • Use High-Resolution MS: If available, high-resolution mass spectrometers can improve the S/N ratio by distinguishing the analyte signal from background noise with greater mass accuracy.[14]

Q7: I suspect significant ion suppression (matrix effects). How can I confirm and mitigate this?

Matrix effects are the leading cause of inaccurate quantification in bioanalysis.[1][15]

  • Confirmation: A simple way to assess matrix effects is via a post-extraction spike experiment. Compare the signal of an analyte spiked into a blank, extracted matrix sample with the signal of the analyte in a neat solvent. A significant decrease in signal in the matrix sample indicates ion suppression.[2]

  • Mitigation Strategies:

    • Improve Chromatography: Separate the this compound from the co-eluting matrix components. HILIC can be very effective here.[8]

    • Sample Cleanup: Implement a solid-phase extraction (SPE) step after the initial liquid-liquid extraction to specifically remove interfering phospholipids.[2][15]

    • Use a Co-eluting Internal Standard: The best way to compensate for matrix effects is to use a stable isotope-labeled internal standard that behaves identically to the analyte during extraction, chromatography, and ionization. For this compound, an ideal choice would be a deuterated version, such as DPPC-d9.[16]

Q8: How do I choose the best internal standard for this compound?

The ideal internal standard (IS) should have nearly identical chemical and physical properties to your analyte.[16] For this compound, the best choice is another stable isotope-labeled DPPC, such as DPPC-d9 (deuterated) or DPPC-13C5/15N . Using a different, non-endogenous phospholipid is a less ideal but acceptable alternative if a multi-isotope labeled standard is unavailable. The IS must not be present in the sample and should be added at the very beginning of the sample preparation process to account for analyte loss at every step.[16]

Quantitative Data Summary

Achieving a low Limit of Quantification (LOQ) is essential for trace-level analysis. While specific LOQs are highly dependent on the matrix and instrumentation, the table below provides representative values for similar phospholipids to serve as a benchmark. The LOQ is typically defined as the lowest concentration point on the calibration curve with a signal-to-noise ratio ≥ 10 and acceptable precision and accuracy.[17][18]

Analyte ClassMatrixMethodReported LOQ
Phosphatidylethanols (PEth)Oral FluidLC-MS/MS~0.1 ng/mL[19]
Anionic Polar PesticidesCucumberLC-MS/MS0.5 µg/kg (0.25 ng/mL in vial)[17]
Anionic Polar PesticidesWheat FlourLC-MS/MS2.0 µg/kg (0.25 ng/mL in vial)[17]

Experimental Protocols

Protocol 1: Modified Bligh-Dyer Lipid Extraction

This protocol is a standard method for extracting total lipids from biological samples like plasma or tissue homogenate.[7][20]

Materials:

  • HPLC-grade Chloroform, Methanol, Water

  • Glass centrifuge tubes with PTFE-lined caps

  • Internal Standard (e.g., DPPC-d9) spiking solution

  • Nitrogen gas evaporator

  • Vortex mixer and centrifuge

Procedure:

  • To a 1 mL sample (e.g., plasma) in a glass tube, add a known amount of the internal standard.

  • Add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture. Vortex vigorously for 2 minutes to create a single-phase mixture and allow it to sit for 20 minutes for protein precipitation.

  • Add 1.25 mL of chloroform. Vortex for 1 minute.

  • Add 1.25 mL of water. Vortex for 1 minute. This will induce phase separation.

  • Centrifuge the sample at 2000 x g for 10 minutes at 4°C to achieve a clean separation of the two phases.[7]

  • Carefully collect the lower organic layer (chloroform phase), which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Dry the collected organic phase to complete dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95:5 acetonitrile:water) for injection.

Protocol 2: HILIC-MS/MS Method Outline

LC System:

  • Column: HILIC column (e.g., Silica, Amide, or other polar stationary phase).

  • Mobile Phase A: Acetonitrile with 0.1% formic acid.

  • Mobile Phase B: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient: Start at high organic content (e.g., 95% A) and gradually increase the aqueous portion (e.g., to 40% A) to elute the polar compounds.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

MS/MS System:

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion [M+H]+: Select the m/z corresponding to the protonated this compound.

  • Product Ion: A characteristic fragment ion, typically the phosphocholine headgroup at m/z 184.1. The exact precursor/product ions for this compound will depend on the location of the 13C labels and should be confirmed by infusion.

  • Parameter Optimization: Optimize cone/declustering potential and collision energy for the specific MRM transition of this compound and its internal standard.

Visualizations

Diagrams of Experimental and Logical Workflows

G Figure 1: General Analytical Workflow for this compound Quantification cluster_prep 1. Sample Preparation cluster_extract 2. Lipid Extraction cluster_analysis 3. LC-MS/MS Analysis cluster_data 4. Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with Internal Standard (e.g., DPPC-d9) Sample->Spike Extraction Liquid-Liquid Extraction (Bligh-Dyer) Spike->Extraction Evaporation Solvent Evaporation (Under Nitrogen) Extraction->Evaporation Reconstitution Reconstitution in Injection Solvent Evaporation->Reconstitution Injection LC Separation (HILIC) Reconstitution->Injection Ionization Electrospray Ionization (ESI+) Injection->Ionization Detection MS/MS Detection (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification vs. Internal Standard Integration->Quantification Report Concentration Report Quantification->Report

Caption: A flowchart of the this compound quantification process.

G Figure 2: Troubleshooting Logic for Poor Quantification Problem Primary Issue: Poor Quantification of this compound Signal Low Signal-to-Noise? Problem->Signal Variability High Variability (Poor CV%)? Problem->Variability Sol_MS Optimize MS Parameters (Source, Collision Energy) Signal->Sol_MS Yes Sol_Chroma Improve Chromatography (Switch to HILIC, Optimize Gradient) Signal->Sol_Chroma Yes Sol_Matrix Address Matrix Effects (Add Sample Cleanup Step, e.g., SPE) Signal->Sol_Matrix If signal is suppressed Sol_Extract Review Extraction Protocol (Check Recovery, Purity) Variability->Sol_Extract Yes Sol_IS Verify Internal Standard (Correct IS, Consistent Spiking) Variability->Sol_IS Yes Variability->Sol_Matrix If effect is inconsistent

Caption: A decision tree for troubleshooting common quantification issues.

G Figure 3: Illustration of Ion Suppression (Matrix Effect) cluster_source Mass Spectrometer ESI Source cluster_output Resulting Signal Droplet ESI Droplet SuppressedSignal Suppressed Analyte Signal Droplet->SuppressedSignal Competition for charge and surface access during evaporation leads to inefficient ionization of the target analyte Analyte This compound (Low Concentration) Matrix Endogenous Lipids (High Concentration) Proton H+

Caption: A diagram showing how matrix components suppress analyte signal.

References

Technical Support Center: Minimizing Matrix Effects in Lipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lipid analysis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize matrix effects in their experiments through the effective use of internal standards.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact my lipid analysis?

A: In liquid chromatography-mass spectrometry (LC-MS) analysis, the "matrix" refers to all the components within a sample apart from the specific analyte you are measuring.[1] These components can include salts, proteins, and, most notably for lipid analysis, other endogenous lipids and phospholipids.[1][2] Matrix effects arise when these co-eluting components interfere with the ionization of your target analyte in the mass spectrometer's ion source.[1] This interference can either suppress or enhance the analyte's signal, leading to inaccurate and unreliable quantification.[1][3]

Q2: I suspect matrix effects are affecting my results. How can I confirm this?

A: A widely used method to determine the presence of matrix effects is the post-extraction spike method.[1] This involves comparing the signal response of an analyte in a clean, neat solution to its response when spiked into a blank matrix extract (a sample that has gone through the extraction process but does not contain the analyte).[1] A significant difference between these two measurements indicates the presence of matrix effects.[1] Another qualitative technique is the post-column infusion experiment, where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column.[1] Injecting a blank matrix extract will cause a dip or a rise in the signal baseline if matrix components are interfering with ionization.[1]

Q3: What are internal standards and how do they help in minimizing matrix effects?

A: An internal standard (IS) is a compound of a known quantity that is chemically similar to the analyte of interest but distinguishable by the mass spectrometer.[4] It is added to a sample before analysis, ideally at the very beginning of the sample preparation workflow.[4][5] The fundamental principle is that the IS will experience similar variations as the analyte during sample extraction, preparation, and analysis, including any ion suppression or enhancement caused by the matrix.[5][6] By measuring the ratio of the analyte's signal to the internal standard's signal, these variations can be normalized, leading to more accurate and precise quantification.[5]

Q4: What are the different types of internal standards, and which one should I choose?

A: The two most common types of internal standards used in lipidomics are stable isotope-labeled (SIL) internal standards and odd-chain fatty acid-containing lipids.[4]

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" as they are chemically and structurally almost identical to the analyte, ensuring they co-elute and experience the same matrix effects.[4][6]

  • Odd-Chain Lipids: These are structurally similar to the endogenous even-chain lipids but are typically absent or present in very low amounts in biological samples, making them suitable as internal standards.[4]

The choice depends on the specific requirements of your assay. SIL standards generally provide the highest accuracy, while odd-chain lipids can be a cost-effective alternative.[4]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to matrix effects in lipid analysis.

Problem: Poor reproducibility and accuracy in lipid quantification.

Possible Cause Suggested Solution
Significant Matrix Effects Quantify the extent of matrix effects using the post-extraction spike method (see Experimental Protocols). If significant effects are confirmed, proceed with the solutions below.
Inappropriate Internal Standard Ensure the chosen internal standard is appropriate for the lipid class being analyzed. Ideally, use a stable isotope-labeled internal standard that co-elutes with the analyte.[3][4] If a SIL-IS is not available, use an odd-chain lipid from the same class.
Suboptimal Sample Preparation Optimize the sample preparation method to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be effective.[7]
Chromatographic Co-elution Modify the LC method to improve the separation of the analyte from interfering matrix components.[7] This can involve adjusting the mobile phase gradient, changing the column, or altering the flow rate.[3]
Sample Concentration If the analyte concentration is high enough, simple dilution of the sample can reduce the concentration of interfering matrix components below a level where they cause significant ion suppression.[7]

A troubleshooting flowchart for a systematic approach is presented below.

G A Inconsistent Quantitative Results B Assess Matrix Effect (Post-Extraction Spike) A->B C Matrix Effect Significant? B->C D Optimize Sample Preparation (e.g., SPE, LLE) C->D Yes H No Significant Matrix Effect (Investigate other sources of error) C->H No E Optimize Chromatography (Gradient, Column) D->E I Dilute Sample D->I F Implement Appropriate IS (SIL or Odd-Chain) E->F G Re-evaluate Results F->G I->E

Caption: Troubleshooting flowchart for addressing matrix effects.

Data Presentation

Table 1: Comparison of Internal Standard Types for Lipid Analysis [4]

Parameter Stable Isotope-Labeled (SIL) IS Odd-Chain Lipid IS
Chemical Similarity Identical to the analyte.Structurally similar but with different chain length.
Correction for Matrix Effects Superior, as they co-elute and experience the same ion suppression or enhancement.Effective, but may not fully compensate if retention time differs significantly.
Correction for Sample Loss Excellent, as it behaves identically during extraction.Good, but minor differences in extraction efficiency can occur.
Linearity Excellent, with a wide dynamic range.Good, but may deviate from linearity at extreme concentrations.
Availability & Cost Can be expensive and not available for all lipid species.More readily available and generally less expensive.

Table 2: Efficacy of Sample Preparation Methods in Reducing Matrix Effects

Method Principle Effectiveness in Reducing Matrix Effects Reference
Protein Precipitation (PPT) Proteins are precipitated out of solution using a solvent, leaving lipids and other small molecules in the supernatant.Can be effective for removing proteins, but may not sufficiently remove phospholipids which are a major source of matrix effects.[2]
Liquid-Liquid Extraction (LLE) Lipids are partitioned into an organic solvent phase, separating them from more polar matrix components in the aqueous phase.Generally more effective than PPT for removing polar interferences. The Folch and Bligh-Dyer methods are common examples.[7][8]
Solid-Phase Extraction (SPE) Lipids are selectively adsorbed onto a solid sorbent and then eluted, leaving interfering components behind.Can provide a cleaner extract than LLE and can be tailored to specific lipid classes.[7]

Experimental Protocols

Protocol 1: Quantifying Matrix Effects using the Post-Extraction Spike Method [1][7]

This protocol allows for the quantitative determination of matrix effects.

Materials:

  • Blank matrix (e.g., plasma from an untreated animal)

  • Analyte stock solution

  • Neat solvent (matching the final extraction solvent)

  • Standard laboratory equipment for your chosen extraction method

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Standard): Spike the analyte stock solution into the neat solvent to a known final concentration.

    • Set B (Blank Matrix Extract): Process the blank matrix through your entire sample preparation workflow without adding the analyte.

    • Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the analyte stock solution to the same final concentration as Set A.

  • Analyze all three sets of samples by LC-MS.

  • Calculate the Matrix Effect (%): Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Protocol 2: Lipid Extraction from Plasma with Internal Standard Addition (Modified Folch Method) [5]

Materials:

  • Plasma sample

  • Internal standard working solution

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Thaw frozen plasma samples on ice.

  • Add a known volume of the internal standard working solution to a 1.5 mL microcentrifuge tube.

  • Add a precise volume of the plasma sample (e.g., 50 µL) to the tube containing the internal standard and vortex briefly.

  • Add a 2:1 (v/v) mixture of chloroform:methanol to the sample to achieve a final solvent-to-sample ratio of 20:1. For a 50 µL plasma sample, this would be 1 mL of the chloroform:methanol mixture.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add 0.2 volumes of 0.9% NaCl solution (e.g., 200 µL for 1 mL of solvent) and vortex for 30 seconds.

  • Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a solvent compatible with your LC-MS analysis (e.g., methanol/isopropanol 1:1 v/v).

The general workflow for lipid analysis is depicted in the following diagram.

G A Sample Collection B Addition of Internal Standard A->B C Lipid Extraction (e.g., Folch, SPE) B->C D Solvent Evaporation C->D E Reconstitution D->E F LC-MS Analysis E->F G Data Processing & Quantification F->G

Caption: A typical experimental workflow for lipid analysis.

References

Technical Support Center: Minimizing Matrix Effects in Lipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lipid analysis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize matrix effects in their experiments through the effective use of internal standards.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact my lipid analysis?

A: In liquid chromatography-mass spectrometry (LC-MS) analysis, the "matrix" refers to all the components within a sample apart from the specific analyte you are measuring.[1] These components can include salts, proteins, and, most notably for lipid analysis, other endogenous lipids and phospholipids.[1][2] Matrix effects arise when these co-eluting components interfere with the ionization of your target analyte in the mass spectrometer's ion source.[1] This interference can either suppress or enhance the analyte's signal, leading to inaccurate and unreliable quantification.[1][3]

Q2: I suspect matrix effects are affecting my results. How can I confirm this?

A: A widely used method to determine the presence of matrix effects is the post-extraction spike method.[1] This involves comparing the signal response of an analyte in a clean, neat solution to its response when spiked into a blank matrix extract (a sample that has gone through the extraction process but does not contain the analyte).[1] A significant difference between these two measurements indicates the presence of matrix effects.[1] Another qualitative technique is the post-column infusion experiment, where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column.[1] Injecting a blank matrix extract will cause a dip or a rise in the signal baseline if matrix components are interfering with ionization.[1]

Q3: What are internal standards and how do they help in minimizing matrix effects?

A: An internal standard (IS) is a compound of a known quantity that is chemically similar to the analyte of interest but distinguishable by the mass spectrometer.[4] It is added to a sample before analysis, ideally at the very beginning of the sample preparation workflow.[4][5] The fundamental principle is that the IS will experience similar variations as the analyte during sample extraction, preparation, and analysis, including any ion suppression or enhancement caused by the matrix.[5][6] By measuring the ratio of the analyte's signal to the internal standard's signal, these variations can be normalized, leading to more accurate and precise quantification.[5]

Q4: What are the different types of internal standards, and which one should I choose?

A: The two most common types of internal standards used in lipidomics are stable isotope-labeled (SIL) internal standards and odd-chain fatty acid-containing lipids.[4]

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" as they are chemically and structurally almost identical to the analyte, ensuring they co-elute and experience the same matrix effects.[4][6]

  • Odd-Chain Lipids: These are structurally similar to the endogenous even-chain lipids but are typically absent or present in very low amounts in biological samples, making them suitable as internal standards.[4]

The choice depends on the specific requirements of your assay. SIL standards generally provide the highest accuracy, while odd-chain lipids can be a cost-effective alternative.[4]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to matrix effects in lipid analysis.

Problem: Poor reproducibility and accuracy in lipid quantification.

Possible Cause Suggested Solution
Significant Matrix Effects Quantify the extent of matrix effects using the post-extraction spike method (see Experimental Protocols). If significant effects are confirmed, proceed with the solutions below.
Inappropriate Internal Standard Ensure the chosen internal standard is appropriate for the lipid class being analyzed. Ideally, use a stable isotope-labeled internal standard that co-elutes with the analyte.[3][4] If a SIL-IS is not available, use an odd-chain lipid from the same class.
Suboptimal Sample Preparation Optimize the sample preparation method to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be effective.[7]
Chromatographic Co-elution Modify the LC method to improve the separation of the analyte from interfering matrix components.[7] This can involve adjusting the mobile phase gradient, changing the column, or altering the flow rate.[3]
Sample Concentration If the analyte concentration is high enough, simple dilution of the sample can reduce the concentration of interfering matrix components below a level where they cause significant ion suppression.[7]

A troubleshooting flowchart for a systematic approach is presented below.

G A Inconsistent Quantitative Results B Assess Matrix Effect (Post-Extraction Spike) A->B C Matrix Effect Significant? B->C D Optimize Sample Preparation (e.g., SPE, LLE) C->D Yes H No Significant Matrix Effect (Investigate other sources of error) C->H No E Optimize Chromatography (Gradient, Column) D->E I Dilute Sample D->I F Implement Appropriate IS (SIL or Odd-Chain) E->F G Re-evaluate Results F->G I->E

Caption: Troubleshooting flowchart for addressing matrix effects.

Data Presentation

Table 1: Comparison of Internal Standard Types for Lipid Analysis [4]

Parameter Stable Isotope-Labeled (SIL) IS Odd-Chain Lipid IS
Chemical Similarity Identical to the analyte.Structurally similar but with different chain length.
Correction for Matrix Effects Superior, as they co-elute and experience the same ion suppression or enhancement.Effective, but may not fully compensate if retention time differs significantly.
Correction for Sample Loss Excellent, as it behaves identically during extraction.Good, but minor differences in extraction efficiency can occur.
Linearity Excellent, with a wide dynamic range.Good, but may deviate from linearity at extreme concentrations.
Availability & Cost Can be expensive and not available for all lipid species.More readily available and generally less expensive.

Table 2: Efficacy of Sample Preparation Methods in Reducing Matrix Effects

Method Principle Effectiveness in Reducing Matrix Effects Reference
Protein Precipitation (PPT) Proteins are precipitated out of solution using a solvent, leaving lipids and other small molecules in the supernatant.Can be effective for removing proteins, but may not sufficiently remove phospholipids which are a major source of matrix effects.[2]
Liquid-Liquid Extraction (LLE) Lipids are partitioned into an organic solvent phase, separating them from more polar matrix components in the aqueous phase.Generally more effective than PPT for removing polar interferences. The Folch and Bligh-Dyer methods are common examples.[7][8]
Solid-Phase Extraction (SPE) Lipids are selectively adsorbed onto a solid sorbent and then eluted, leaving interfering components behind.Can provide a cleaner extract than LLE and can be tailored to specific lipid classes.[7]

Experimental Protocols

Protocol 1: Quantifying Matrix Effects using the Post-Extraction Spike Method [1][7]

This protocol allows for the quantitative determination of matrix effects.

Materials:

  • Blank matrix (e.g., plasma from an untreated animal)

  • Analyte stock solution

  • Neat solvent (matching the final extraction solvent)

  • Standard laboratory equipment for your chosen extraction method

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Standard): Spike the analyte stock solution into the neat solvent to a known final concentration.

    • Set B (Blank Matrix Extract): Process the blank matrix through your entire sample preparation workflow without adding the analyte.

    • Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the analyte stock solution to the same final concentration as Set A.

  • Analyze all three sets of samples by LC-MS.

  • Calculate the Matrix Effect (%): Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Protocol 2: Lipid Extraction from Plasma with Internal Standard Addition (Modified Folch Method) [5]

Materials:

  • Plasma sample

  • Internal standard working solution

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Thaw frozen plasma samples on ice.

  • Add a known volume of the internal standard working solution to a 1.5 mL microcentrifuge tube.

  • Add a precise volume of the plasma sample (e.g., 50 µL) to the tube containing the internal standard and vortex briefly.

  • Add a 2:1 (v/v) mixture of chloroform:methanol to the sample to achieve a final solvent-to-sample ratio of 20:1. For a 50 µL plasma sample, this would be 1 mL of the chloroform:methanol mixture.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add 0.2 volumes of 0.9% NaCl solution (e.g., 200 µL for 1 mL of solvent) and vortex for 30 seconds.

  • Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a solvent compatible with your LC-MS analysis (e.g., methanol/isopropanol 1:1 v/v).

The general workflow for lipid analysis is depicted in the following diagram.

G A Sample Collection B Addition of Internal Standard A->B C Lipid Extraction (e.g., Folch, SPE) B->C D Solvent Evaporation C->D E Reconstitution D->E F LC-MS Analysis E->F G Data Processing & Quantification F->G

Caption: A typical experimental workflow for lipid analysis.

References

Technical Support Center: Optimizing DPPC-13C2 Recovery in Lipid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor recovery of the internal standard DPPC-13C2 during lipid extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound, or 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-13C2, is a stable isotope-labeled form of the saturated phospholipid, dipalmitoylphosphatidylcholine. It is chemically identical to its endogenous counterpart but is heavier due to the inclusion of two Carbon-13 isotopes. This mass difference allows it to be distinguished from the naturally occurring DPPC in mass spectrometry analysis. It is used as an internal standard to accurately quantify the endogenous levels of DPPC and other similar lipids by correcting for sample loss during extraction and for variations in ionization efficiency in the mass spectrometer.[1]

Q2: What are the most common reasons for poor recovery of this compound?

A2: Poor recovery of this compound can stem from a variety of factors, including:

  • Suboptimal Extraction Method: The chosen lipid extraction method (e.g., Folch, Bligh-Dyer) may not be optimized for phospholipids.

  • Incorrect Solvent Polarity and Ratios: The polarity and proportions of the solvents used are critical for efficiently extracting phospholipids.

  • Insufficient Sample-to-Solvent Ratio: An inadequate volume of solvent relative to the sample size can lead to incomplete extraction.[2][3]

  • Sample Matrix Effects: Components within the biological sample (e.g., proteins, salts) can interfere with the extraction process and suppress the signal in mass spectrometry.[4][5][6]

  • Degradation of the Standard: this compound, like other lipids, can degrade due to improper storage, handling, or harsh extraction conditions.[7]

  • Incomplete Phase Separation: In liquid-liquid extractions, poor separation of the aqueous and organic phases can result in the loss of the standard.

Q3: How does the choice of extraction method, Folch vs. Bligh-Dyer, impact this compound recovery?

A3: Both the Folch and Bligh-Dyer methods are widely used for lipid extraction. The primary difference lies in the solvent-to-sample ratio and the initial chloroform:methanol:water proportions.[3] The Folch method generally uses a larger solvent volume (20:1 sample-to-solvent ratio) compared to the Bligh-Dyer method.[2][3] For samples with high lipid content, the Folch method may yield better recovery.[3] However, for untargeted lipidomics studies using plasma, both methods can be effective, especially when optimized.[2]

Q4: Can the pH of the sample affect the recovery of this compound?

A4: Yes, the pH of the sample can influence the recovery of phospholipids. Although phosphatidylcholines like DPPC are zwitterionic and electrically neutral over a wide physiological pH range, extreme pH values can alter the charge of other lipids and proteins in the sample, potentially affecting lipid-protein interactions and the overall extraction efficiency.[8][9] For instance, acidic conditions can improve the recovery of acidic phospholipids by neutralizing their charge, thus increasing their partitioning into the organic phase.

Q5: Are there any specific storage and handling recommendations for this compound to prevent degradation?

A5: To ensure the stability of your this compound internal standard, it is crucial to follow the manufacturer's storage guidelines. Generally, it should be stored in a tightly sealed vial, protected from light, and at a low temperature (typically -20°C or below).[1] It is also advisable to prepare fresh working solutions and minimize freeze-thaw cycles to prevent degradation.

Troubleshooting Guides

Guide 1: Low or No Signal from this compound Internal Standard
Potential Cause Troubleshooting Step
Improper Storage/Handling Verify that the this compound standard was stored according to the manufacturer's recommendations (temperature, light protection). Prepare a fresh working solution from the stock. Avoid repeated freeze-thaw cycles.[1]
Pipetting/Dilution Error Double-check all calculations for dilution. Use calibrated pipettes and ensure proper pipetting technique. Prepare a new dilution series if necessary.
Instrument Malfunction Confirm that the mass spectrometer is functioning correctly by injecting a known standard. Check for issues with the ion source, detector, or other instrument parameters.[10]
Degradation During Extraction Perform the extraction on ice to minimize enzymatic activity.[7] Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.[7]
Guide 2: Inconsistent Recovery of this compound Across Samples
Potential Cause Troubleshooting Step
Variable Sample Matrix Matrix effects can vary between samples, leading to inconsistent ion suppression or enhancement.[4] Evaluate matrix effects by comparing the internal standard response in the sample matrix to its response in a clean solvent. Consider implementing a more rigorous sample cleanup step.
Inconsistent Extraction Procedure Ensure that all experimental parameters, including solvent volumes, vortexing times, and incubation periods, are kept consistent for all samples. Automation of the extraction process can help minimize variability.
Autosampler/Injector Issues Check for carryover by injecting a blank solvent after a high-concentration sample. Optimize the autosampler's wash protocol with a stronger solvent or increased wash volume.[11]
Incomplete Phase Separation Ensure complete separation of the aqueous and organic layers by adequate centrifugation time and speed. If an emulsion forms, try adding a small amount of salt (e.g., NaCl) to break it.

Data Presentation

The following tables summarize key quantitative data related to lipid extraction, providing a baseline for optimizing this compound recovery.

Table 1: Comparison of Folch and Bligh-Dyer Methods for Phospholipid Recovery from Plasma

Parameter Folch Method Bligh-Dyer Method Reference
Initial Solvent Ratio (Chloroform:Methanol) 2:1 (v/v)1:2 (v/v)[3]
Final Solvent Ratio (Chloroform:Methanol:Water) 8:4:3 (v/v/v)2:2:1.8 (v/v/v)[2]
Sample-to-Solvent Ratio (Recommended for Plasma) 1:20 (v/v)1:20 (v/v)[2][12]
General Phospholipid Recovery HighHigh (may be lower for high-lipid samples)[3]

Table 2: Impact of Sample-to-Solvent Ratio on Phosphatidylcholine (PC) Peak Area in Plasma Extraction

Method 1:4 (v/v) 1:10 (v/v) 1:20 (v/v) 1:100 (v/v) Reference
Folch Lower Peak AreaHigher Peak AreaOptimal Peak Area Comparable to 1:20[2][12]
Bligh-Dyer Lower Peak AreaComparable to FolchOptimal Peak Area Comparable to 1:20[2][12]

Note: Data represents general trends for phosphatidylcholines and serves as a guide for optimizing this compound recovery.

Experimental Protocols

Modified Folch Lipid Extraction Protocol

This protocol is suitable for the extraction of lipids from plasma samples.

  • Sample Preparation: Thaw plasma samples on ice.

  • Addition of Internal Standard: To 100 µL of plasma in a glass tube, add a known amount of this compound internal standard solution.

  • Homogenization: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture. Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.[13]

  • Phase Separation: Add 400 µL of 0.9% NaCl solution. Vortex for 30 seconds.[14]

  • Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.[15]

  • Collection of Organic Layer: Carefully collect the lower organic (chloroform) phase containing the lipids using a glass Pasteur pipette, avoiding the protein interface.

  • Drying: Dry the collected organic phase under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water).

Modified Bligh-Dyer Lipid Extraction Protocol

This protocol is also suitable for plasma lipid extraction.

  • Sample Preparation: Thaw plasma samples on ice.

  • Addition of Internal Standard: To 100 µL of plasma in a glass tube, add a known amount of this compound internal standard solution.

  • Initial Extraction: Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture. Vortex for 30 seconds.[16]

  • Phase Separation: Add 125 µL of chloroform and vortex for 30 seconds. Then, add 125 µL of water and vortex for another 30 seconds.[16]

  • Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C to achieve phase separation.[16]

  • Collection of Organic Layer: Aspirate the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the lipid extract in an appropriate solvent for subsequent analysis.

Mandatory Visualizations

Troubleshooting_Workflow cluster_investigation Initial Investigation cluster_optimization Protocol Optimization cluster_advanced_troubleshooting Advanced Troubleshooting start Poor this compound Recovery check_protocol Review Extraction Protocol (Folch, Bligh-Dyer) start->check_protocol check_solvents Verify Solvent Quality & Ratios start->check_solvents check_is_prep Confirm IS Preparation (Storage, Dilution) start->check_is_prep optimize_ratio Adjust Sample-to-Solvent Ratio (e.g., 1:20 for plasma) check_protocol->optimize_ratio check_solvents->optimize_ratio optimize_mixing Ensure Thorough Mixing (Vortexing, Sonication) optimize_ratio->optimize_mixing optimize_phase_sep Optimize Phase Separation (Centrifugation, Salt Addition) optimize_mixing->optimize_phase_sep eval_matrix Evaluate Matrix Effects (Post-extraction spike) optimize_phase_sep->eval_matrix check_degradation Assess Analyte Stability (Use of antioxidants, low temp) eval_matrix->check_degradation instrument_check LC-MS System Check (Calibration, Source Cleaning) check_degradation->instrument_check end Improved Recovery instrument_check->end

Caption: Troubleshooting workflow for addressing poor this compound recovery.

DPPC_Extraction_Interaction cluster_sample Biological Sample (e.g., Plasma) cluster_solvent Extraction Solvents dppc This compound Zwitterionic Headgroup Hydrophobic Tails chloroform Chloroform (Non-polar) dppc:tail->chloroform Solubilizes methanol Methanol (Polar) dppc:head->methanol Interacts with extraction_process Lipid Extraction (e.g., Folch Method) dppc->extraction_process protein Proteins protein->methanol Denatures protein->extraction_process chloroform->extraction_process methanol->extraction_process organic_phase Organic Phase (Chloroform Layer) Contains this compound extraction_process->organic_phase Partitions into

Caption: Interaction of this compound with extraction solvents.

References

Technical Support Center: Optimizing DPPC-13C2 Recovery in Lipid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor recovery of the internal standard DPPC-13C2 during lipid extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound, or 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-13C2, is a stable isotope-labeled form of the saturated phospholipid, dipalmitoylphosphatidylcholine. It is chemically identical to its endogenous counterpart but is heavier due to the inclusion of two Carbon-13 isotopes. This mass difference allows it to be distinguished from the naturally occurring DPPC in mass spectrometry analysis. It is used as an internal standard to accurately quantify the endogenous levels of DPPC and other similar lipids by correcting for sample loss during extraction and for variations in ionization efficiency in the mass spectrometer.[1]

Q2: What are the most common reasons for poor recovery of this compound?

A2: Poor recovery of this compound can stem from a variety of factors, including:

  • Suboptimal Extraction Method: The chosen lipid extraction method (e.g., Folch, Bligh-Dyer) may not be optimized for phospholipids.

  • Incorrect Solvent Polarity and Ratios: The polarity and proportions of the solvents used are critical for efficiently extracting phospholipids.

  • Insufficient Sample-to-Solvent Ratio: An inadequate volume of solvent relative to the sample size can lead to incomplete extraction.[2][3]

  • Sample Matrix Effects: Components within the biological sample (e.g., proteins, salts) can interfere with the extraction process and suppress the signal in mass spectrometry.[4][5][6]

  • Degradation of the Standard: this compound, like other lipids, can degrade due to improper storage, handling, or harsh extraction conditions.[7]

  • Incomplete Phase Separation: In liquid-liquid extractions, poor separation of the aqueous and organic phases can result in the loss of the standard.

Q3: How does the choice of extraction method, Folch vs. Bligh-Dyer, impact this compound recovery?

A3: Both the Folch and Bligh-Dyer methods are widely used for lipid extraction. The primary difference lies in the solvent-to-sample ratio and the initial chloroform:methanol:water proportions.[3] The Folch method generally uses a larger solvent volume (20:1 sample-to-solvent ratio) compared to the Bligh-Dyer method.[2][3] For samples with high lipid content, the Folch method may yield better recovery.[3] However, for untargeted lipidomics studies using plasma, both methods can be effective, especially when optimized.[2]

Q4: Can the pH of the sample affect the recovery of this compound?

A4: Yes, the pH of the sample can influence the recovery of phospholipids. Although phosphatidylcholines like DPPC are zwitterionic and electrically neutral over a wide physiological pH range, extreme pH values can alter the charge of other lipids and proteins in the sample, potentially affecting lipid-protein interactions and the overall extraction efficiency.[8][9] For instance, acidic conditions can improve the recovery of acidic phospholipids by neutralizing their charge, thus increasing their partitioning into the organic phase.

Q5: Are there any specific storage and handling recommendations for this compound to prevent degradation?

A5: To ensure the stability of your this compound internal standard, it is crucial to follow the manufacturer's storage guidelines. Generally, it should be stored in a tightly sealed vial, protected from light, and at a low temperature (typically -20°C or below).[1] It is also advisable to prepare fresh working solutions and minimize freeze-thaw cycles to prevent degradation.

Troubleshooting Guides

Guide 1: Low or No Signal from this compound Internal Standard
Potential Cause Troubleshooting Step
Improper Storage/Handling Verify that the this compound standard was stored according to the manufacturer's recommendations (temperature, light protection). Prepare a fresh working solution from the stock. Avoid repeated freeze-thaw cycles.[1]
Pipetting/Dilution Error Double-check all calculations for dilution. Use calibrated pipettes and ensure proper pipetting technique. Prepare a new dilution series if necessary.
Instrument Malfunction Confirm that the mass spectrometer is functioning correctly by injecting a known standard. Check for issues with the ion source, detector, or other instrument parameters.[10]
Degradation During Extraction Perform the extraction on ice to minimize enzymatic activity.[7] Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.[7]
Guide 2: Inconsistent Recovery of this compound Across Samples
Potential Cause Troubleshooting Step
Variable Sample Matrix Matrix effects can vary between samples, leading to inconsistent ion suppression or enhancement.[4] Evaluate matrix effects by comparing the internal standard response in the sample matrix to its response in a clean solvent. Consider implementing a more rigorous sample cleanup step.
Inconsistent Extraction Procedure Ensure that all experimental parameters, including solvent volumes, vortexing times, and incubation periods, are kept consistent for all samples. Automation of the extraction process can help minimize variability.
Autosampler/Injector Issues Check for carryover by injecting a blank solvent after a high-concentration sample. Optimize the autosampler's wash protocol with a stronger solvent or increased wash volume.[11]
Incomplete Phase Separation Ensure complete separation of the aqueous and organic layers by adequate centrifugation time and speed. If an emulsion forms, try adding a small amount of salt (e.g., NaCl) to break it.

Data Presentation

The following tables summarize key quantitative data related to lipid extraction, providing a baseline for optimizing this compound recovery.

Table 1: Comparison of Folch and Bligh-Dyer Methods for Phospholipid Recovery from Plasma

Parameter Folch Method Bligh-Dyer Method Reference
Initial Solvent Ratio (Chloroform:Methanol) 2:1 (v/v)1:2 (v/v)[3]
Final Solvent Ratio (Chloroform:Methanol:Water) 8:4:3 (v/v/v)2:2:1.8 (v/v/v)[2]
Sample-to-Solvent Ratio (Recommended for Plasma) 1:20 (v/v)1:20 (v/v)[2][12]
General Phospholipid Recovery HighHigh (may be lower for high-lipid samples)[3]

Table 2: Impact of Sample-to-Solvent Ratio on Phosphatidylcholine (PC) Peak Area in Plasma Extraction

Method 1:4 (v/v) 1:10 (v/v) 1:20 (v/v) 1:100 (v/v) Reference
Folch Lower Peak AreaHigher Peak AreaOptimal Peak Area Comparable to 1:20[2][12]
Bligh-Dyer Lower Peak AreaComparable to FolchOptimal Peak Area Comparable to 1:20[2][12]

Note: Data represents general trends for phosphatidylcholines and serves as a guide for optimizing this compound recovery.

Experimental Protocols

Modified Folch Lipid Extraction Protocol

This protocol is suitable for the extraction of lipids from plasma samples.

  • Sample Preparation: Thaw plasma samples on ice.

  • Addition of Internal Standard: To 100 µL of plasma in a glass tube, add a known amount of this compound internal standard solution.

  • Homogenization: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture. Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.[13]

  • Phase Separation: Add 400 µL of 0.9% NaCl solution. Vortex for 30 seconds.[14]

  • Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.[15]

  • Collection of Organic Layer: Carefully collect the lower organic (chloroform) phase containing the lipids using a glass Pasteur pipette, avoiding the protein interface.

  • Drying: Dry the collected organic phase under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water).

Modified Bligh-Dyer Lipid Extraction Protocol

This protocol is also suitable for plasma lipid extraction.

  • Sample Preparation: Thaw plasma samples on ice.

  • Addition of Internal Standard: To 100 µL of plasma in a glass tube, add a known amount of this compound internal standard solution.

  • Initial Extraction: Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture. Vortex for 30 seconds.[16]

  • Phase Separation: Add 125 µL of chloroform and vortex for 30 seconds. Then, add 125 µL of water and vortex for another 30 seconds.[16]

  • Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C to achieve phase separation.[16]

  • Collection of Organic Layer: Aspirate the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the lipid extract in an appropriate solvent for subsequent analysis.

Mandatory Visualizations

Troubleshooting_Workflow cluster_investigation Initial Investigation cluster_optimization Protocol Optimization cluster_advanced_troubleshooting Advanced Troubleshooting start Poor this compound Recovery check_protocol Review Extraction Protocol (Folch, Bligh-Dyer) start->check_protocol check_solvents Verify Solvent Quality & Ratios start->check_solvents check_is_prep Confirm IS Preparation (Storage, Dilution) start->check_is_prep optimize_ratio Adjust Sample-to-Solvent Ratio (e.g., 1:20 for plasma) check_protocol->optimize_ratio check_solvents->optimize_ratio optimize_mixing Ensure Thorough Mixing (Vortexing, Sonication) optimize_ratio->optimize_mixing optimize_phase_sep Optimize Phase Separation (Centrifugation, Salt Addition) optimize_mixing->optimize_phase_sep eval_matrix Evaluate Matrix Effects (Post-extraction spike) optimize_phase_sep->eval_matrix check_degradation Assess Analyte Stability (Use of antioxidants, low temp) eval_matrix->check_degradation instrument_check LC-MS System Check (Calibration, Source Cleaning) check_degradation->instrument_check end Improved Recovery instrument_check->end

Caption: Troubleshooting workflow for addressing poor this compound recovery.

DPPC_Extraction_Interaction cluster_sample Biological Sample (e.g., Plasma) cluster_solvent Extraction Solvents dppc This compound Zwitterionic Headgroup Hydrophobic Tails chloroform Chloroform (Non-polar) dppc:tail->chloroform Solubilizes methanol Methanol (Polar) dppc:head->methanol Interacts with extraction_process Lipid Extraction (e.g., Folch Method) dppc->extraction_process protein Proteins protein->methanol Denatures protein->extraction_process chloroform->extraction_process methanol->extraction_process organic_phase Organic Phase (Chloroform Layer) Contains this compound extraction_process->organic_phase Partitions into

Caption: Interaction of this compound with extraction solvents.

References

Validation & Comparative

A Comparative Guide to DPPC-13C2 and Deuterated DPPC as Internal Standards in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative lipid analysis, the choice of a suitable internal standard is critical for achieving accurate and reproducible results. This guide provides an objective comparison of two commonly used stable isotope-labeled internal standards for dipalmitoylphosphatidylcholine (DPPC): carbon-13 labeled DPPC (DPPC-13C2) and deuterated DPPC.

In mass spectrometry-based lipidomics, stable isotope dilution is the gold standard for quantification. This technique involves the addition of a known amount of an isotopically labeled version of the analyte of interest to a sample at the earliest point of sample preparation. This internal standard co-elutes with the endogenous analyte and experiences similar ionization effects, allowing for accurate correction of variations during sample extraction, processing, and analysis. While both this compound and deuterated DPPC serve this purpose, their fundamental isotopic differences can lead to significant variations in analytical performance.

Performance Comparison: The Isotope Effect

The primary distinction between this compound and deuterated DPPC lies in the isotopes used for labeling. This compound incorporates the stable, heavier isotope of carbon, ¹³C, while deuterated DPPC replaces hydrogen atoms with its heavier isotope, deuterium (²H or D). This seemingly subtle difference has significant implications, primarily due to the "isotope effect" observed with deuterium labeling.

The larger relative mass difference between hydrogen and deuterium can alter the physicochemical properties of the molecule.[1] This can lead to a slight difference in the retention time during liquid chromatography (LC), with the deuterated standard often eluting slightly earlier than the native analyte.[2] This chromatographic shift can compromise the accuracy of quantification, as the analyte and the internal standard may experience different matrix effects as they elute.[3]

In contrast, the smaller relative mass difference between ¹²C and ¹³C results in a negligible isotope effect.[4] Consequently, ¹³C-labeled internal standards, such as this compound, typically co-elute perfectly with their endogenous counterparts.[2] This ideal co-elution ensures that both the analyte and the internal standard are subjected to the same matrix effects, leading to more accurate and precise quantification.[2]

Data Presentation

The following table summarizes the key performance differences between this compound and deuterated DPPC as internal standards, based on established principles of stable isotope labeling in lipidomics.

Parameter This compound (¹³C-Labeled) Deuterated DPPC (²H-Labeled) Key Considerations for Researchers
Chromatographic Co-elution Typically co-elutes perfectly with the endogenous analyte.[2]Often exhibits a slight retention time shift, eluting earlier than the native analyte.[2][5]Perfect co-elution of ¹³C-labeled standards provides more accurate compensation for matrix effects.[2]
Isotopic Stability High isotopic stability with no risk of back-exchange.[6]Potential for deuterium-hydrogen back-exchange in certain solvents or under specific mass spectrometry conditions, which can affect accuracy.[5]The stability of the ¹³C label ensures greater reliability of the quantitative data.
Accuracy & Precision Generally provides higher accuracy and precision due to ideal co-elution and isotopic stability. Studies comparing ¹³C-labeled and deuterated standards for other lipids have shown a significant reduction in the coefficient of variation (CV%) with ¹³C-labeled standards.[7][8]The retention time shift can lead to inaccuracies in quantification, especially in complex biological matrices with significant matrix effects.[3]For assays requiring the highest level of quantitative accuracy, ¹³C-labeled standards are the superior choice.
Cost Typically more expensive to synthesize.[9]Generally more cost-effective.[6]The choice may depend on the specific requirements of the assay and budget constraints.

Experimental Protocols

Accurate and reproducible quantification of DPPC requires robust and well-defined experimental protocols. Below are detailed methodologies for a typical lipidomics workflow using a stable isotope-labeled internal standard.

Sample Preparation and Lipid Extraction (Folch Method)
  • Internal Standard Spiking: To a known volume or weight of the biological sample (e.g., plasma, tissue homogenate), add a precise amount of the internal standard (this compound or deuterated DPPC) in a suitable solvent (e.g., methanol).

  • Solvent Addition: Add a 2:1 mixture of chloroform:methanol to the sample.

  • Vortexing and Incubation: Vortex the mixture thoroughly to ensure complete mixing and precipitation of proteins. Incubate at room temperature for a defined period.

  • Phase Separation: Add a saline solution (e.g., 0.9% NaCl) to induce phase separation.

  • Centrifugation: Centrifuge the sample to achieve a clear separation of the aqueous (upper) and organic (lower) phases.

  • Lipid Collection: Carefully collect the lower organic layer, which contains the lipids.

  • Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/isopropanol 1:1).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation:

    • Column: Utilize a C18 reversed-phase column suitable for lipid separation.

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: Employ a suitable gradient starting with a lower percentage of mobile phase B and gradually increasing to elute the more hydrophobic lipids.

    • Flow Rate: A typical flow rate is between 0.3-0.6 mL/min.

    • Column Temperature: Maintain the column at a constant temperature (e.g., 55 °C) to ensure reproducible retention times.

  • Mass Spectrometry Detection:

    • Ionization Mode: Use positive electrospray ionization (ESI) for the detection of phosphatidylcholines.

    • Analysis Mode: Employ Multiple Reaction Monitoring (MRM) for targeted quantification of DPPC and its internal standard.

    • MRM Transitions:

      • DPPC (Endogenous): Monitor the transition of the precursor ion (e.g., m/z 734.6 for [M+H]⁺) to a specific product ion (e.g., m/z 184.1, the phosphocholine headgroup).

      • This compound (Internal Standard): Monitor the transition of the corresponding mass-shifted precursor ion (e.g., m/z 736.6 for [M+H]⁺) to the same product ion (m/z 184.1).

      • Deuterated DPPC (Internal Standard): Monitor the transition of the corresponding deuterated precursor ion to the product ion. The exact m/z will depend on the extent and position of deuteration.

    • Data Analysis: Quantify the endogenous DPPC by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Mandatory Visualization

Lipidomics_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Sample Biological Sample Spike Spike with Internal Standard (this compound or Deuterated DPPC) Sample->Spike Extract Lipid Extraction (e.g., Folch Method) Spike->Extract Dry Dry Down Extract Extract->Dry Reconstitute Reconstitute in LC-MS Solvent Dry->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Tandem Mass Spectrometry (Detection) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Area Ratio (Analyte / Internal Standard) Integration->Ratio Quant Quantification (using Calibration Curve) Ratio->Quant Result Final Concentration of DPPC Quant->Result

Caption: A typical experimental workflow for quantitative lipidomics using an internal standard.

Conclusion

While both this compound and deuterated DPPC can be used as internal standards for the quantification of DPPC, the scientific evidence strongly supports the superiority of ¹³C-labeled standards for achieving the highest levels of accuracy and precision. The negligible isotope effect of ¹³C labeling ensures perfect co-elution with the endogenous analyte, providing a more reliable correction for matrix effects. For researchers and drug development professionals where data integrity and quantitative accuracy are paramount, the investment in this compound is a scientifically sound decision that will lead to more robust and defensible results. Deuterated DPPC may be a viable, cost-effective alternative for less demanding applications, but its potential for chromatographic shift and isotopic instability should be carefully considered and validated.

References

A Comparative Guide to DPPC-13C2 and Deuterated DPPC as Internal Standards in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative lipid analysis, the choice of a suitable internal standard is critical for achieving accurate and reproducible results. This guide provides an objective comparison of two commonly used stable isotope-labeled internal standards for dipalmitoylphosphatidylcholine (DPPC): carbon-13 labeled DPPC (DPPC-13C2) and deuterated DPPC.

In mass spectrometry-based lipidomics, stable isotope dilution is the gold standard for quantification. This technique involves the addition of a known amount of an isotopically labeled version of the analyte of interest to a sample at the earliest point of sample preparation. This internal standard co-elutes with the endogenous analyte and experiences similar ionization effects, allowing for accurate correction of variations during sample extraction, processing, and analysis. While both this compound and deuterated DPPC serve this purpose, their fundamental isotopic differences can lead to significant variations in analytical performance.

Performance Comparison: The Isotope Effect

The primary distinction between this compound and deuterated DPPC lies in the isotopes used for labeling. This compound incorporates the stable, heavier isotope of carbon, ¹³C, while deuterated DPPC replaces hydrogen atoms with its heavier isotope, deuterium (²H or D). This seemingly subtle difference has significant implications, primarily due to the "isotope effect" observed with deuterium labeling.

The larger relative mass difference between hydrogen and deuterium can alter the physicochemical properties of the molecule.[1] This can lead to a slight difference in the retention time during liquid chromatography (LC), with the deuterated standard often eluting slightly earlier than the native analyte.[2] This chromatographic shift can compromise the accuracy of quantification, as the analyte and the internal standard may experience different matrix effects as they elute.[3]

In contrast, the smaller relative mass difference between ¹²C and ¹³C results in a negligible isotope effect.[4] Consequently, ¹³C-labeled internal standards, such as this compound, typically co-elute perfectly with their endogenous counterparts.[2] This ideal co-elution ensures that both the analyte and the internal standard are subjected to the same matrix effects, leading to more accurate and precise quantification.[2]

Data Presentation

The following table summarizes the key performance differences between this compound and deuterated DPPC as internal standards, based on established principles of stable isotope labeling in lipidomics.

Parameter This compound (¹³C-Labeled) Deuterated DPPC (²H-Labeled) Key Considerations for Researchers
Chromatographic Co-elution Typically co-elutes perfectly with the endogenous analyte.[2]Often exhibits a slight retention time shift, eluting earlier than the native analyte.[2][5]Perfect co-elution of ¹³C-labeled standards provides more accurate compensation for matrix effects.[2]
Isotopic Stability High isotopic stability with no risk of back-exchange.[6]Potential for deuterium-hydrogen back-exchange in certain solvents or under specific mass spectrometry conditions, which can affect accuracy.[5]The stability of the ¹³C label ensures greater reliability of the quantitative data.
Accuracy & Precision Generally provides higher accuracy and precision due to ideal co-elution and isotopic stability. Studies comparing ¹³C-labeled and deuterated standards for other lipids have shown a significant reduction in the coefficient of variation (CV%) with ¹³C-labeled standards.[7][8]The retention time shift can lead to inaccuracies in quantification, especially in complex biological matrices with significant matrix effects.[3]For assays requiring the highest level of quantitative accuracy, ¹³C-labeled standards are the superior choice.
Cost Typically more expensive to synthesize.[9]Generally more cost-effective.[6]The choice may depend on the specific requirements of the assay and budget constraints.

Experimental Protocols

Accurate and reproducible quantification of DPPC requires robust and well-defined experimental protocols. Below are detailed methodologies for a typical lipidomics workflow using a stable isotope-labeled internal standard.

Sample Preparation and Lipid Extraction (Folch Method)
  • Internal Standard Spiking: To a known volume or weight of the biological sample (e.g., plasma, tissue homogenate), add a precise amount of the internal standard (this compound or deuterated DPPC) in a suitable solvent (e.g., methanol).

  • Solvent Addition: Add a 2:1 mixture of chloroform:methanol to the sample.

  • Vortexing and Incubation: Vortex the mixture thoroughly to ensure complete mixing and precipitation of proteins. Incubate at room temperature for a defined period.

  • Phase Separation: Add a saline solution (e.g., 0.9% NaCl) to induce phase separation.

  • Centrifugation: Centrifuge the sample to achieve a clear separation of the aqueous (upper) and organic (lower) phases.

  • Lipid Collection: Carefully collect the lower organic layer, which contains the lipids.

  • Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/isopropanol 1:1).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation:

    • Column: Utilize a C18 reversed-phase column suitable for lipid separation.

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: Employ a suitable gradient starting with a lower percentage of mobile phase B and gradually increasing to elute the more hydrophobic lipids.

    • Flow Rate: A typical flow rate is between 0.3-0.6 mL/min.

    • Column Temperature: Maintain the column at a constant temperature (e.g., 55 °C) to ensure reproducible retention times.

  • Mass Spectrometry Detection:

    • Ionization Mode: Use positive electrospray ionization (ESI) for the detection of phosphatidylcholines.

    • Analysis Mode: Employ Multiple Reaction Monitoring (MRM) for targeted quantification of DPPC and its internal standard.

    • MRM Transitions:

      • DPPC (Endogenous): Monitor the transition of the precursor ion (e.g., m/z 734.6 for [M+H]⁺) to a specific product ion (e.g., m/z 184.1, the phosphocholine headgroup).

      • This compound (Internal Standard): Monitor the transition of the corresponding mass-shifted precursor ion (e.g., m/z 736.6 for [M+H]⁺) to the same product ion (m/z 184.1).

      • Deuterated DPPC (Internal Standard): Monitor the transition of the corresponding deuterated precursor ion to the product ion. The exact m/z will depend on the extent and position of deuteration.

    • Data Analysis: Quantify the endogenous DPPC by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Mandatory Visualization

Lipidomics_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Sample Biological Sample Spike Spike with Internal Standard (this compound or Deuterated DPPC) Sample->Spike Extract Lipid Extraction (e.g., Folch Method) Spike->Extract Dry Dry Down Extract Extract->Dry Reconstitute Reconstitute in LC-MS Solvent Dry->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Tandem Mass Spectrometry (Detection) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Area Ratio (Analyte / Internal Standard) Integration->Ratio Quant Quantification (using Calibration Curve) Ratio->Quant Result Final Concentration of DPPC Quant->Result

Caption: A typical experimental workflow for quantitative lipidomics using an internal standard.

Conclusion

While both this compound and deuterated DPPC can be used as internal standards for the quantification of DPPC, the scientific evidence strongly supports the superiority of ¹³C-labeled standards for achieving the highest levels of accuracy and precision. The negligible isotope effect of ¹³C labeling ensures perfect co-elution with the endogenous analyte, providing a more reliable correction for matrix effects. For researchers and drug development professionals where data integrity and quantitative accuracy are paramount, the investment in this compound is a scientifically sound decision that will lead to more robust and defensible results. Deuterated DPPC may be a viable, cost-effective alternative for less demanding applications, but its potential for chromatographic shift and isotopic instability should be carefully considered and validated.

References

A Comparative Guide to the Cross-Validation of NMR and MS Data for DPPC-¹³C₂ Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The structural elucidation and quantitative analysis of lipids are critical in numerous scientific disciplines, including drug development and metabolomics. 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), a major constituent of cell membranes and pulmonary surfactant, is frequently studied to understand membrane dynamics and as a component in drug delivery systems like liposomes. The use of stable isotope-labeled lipids, such as DPPC with two ¹³C atoms (DPPC-¹³C₂), allows for precise tracking of its metabolic fate and distribution.

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are premier analytical techniques for this purpose. While each method has distinct advantages, their synergistic use through cross-validation provides the most comprehensive and reliable data.[1] NMR offers exceptional structural detail and is inherently quantitative, while MS provides unparalleled sensitivity for detection and identification.[1][2][3] This guide objectively compares NMR and MS for DPPC-¹³C₂ analysis, provides detailed experimental protocols, and outlines a workflow for data cross-validation.

Performance Comparison: NMR vs. Mass Spectrometry

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Information Atomic connectivity (¹H, ¹³C, ³¹P), 3D structure, stereochemistry, molecular dynamics.[1] Provides precise location of ¹³C labels.Mass-to-charge ratio (m/z), molecular formula, fragmentation patterns.[1] Confirms incorporation of ¹³C labels.
Sensitivity Lower (micromole to millimole concentration).[1][2][3]Higher (picomole to femtomole concentration).[1][2][3]
Quantitative Nature Highly quantitative and reproducible.[1][3][6] Signal intensity is directly proportional to molar concentration.[1]Less inherently quantitative; requires isotope-labeled internal standards and calibration for accuracy due to ionization suppression and matrix effects.[1][5][6]
Reproducibility Very high; data is consistent across different instruments and experiments.[1][3]Moderate; can be influenced by ionization source, instrument type, and matrix effects.[1]
Sample Preparation Minimal, non-destructive, and generally non-biased.[3]Often requires chromatographic separation and can be susceptible to sample matrix effects.[2][3]
Throughput Lower throughput, as longer acquisition times are often needed for sensitivity.High-throughput capabilities, especially when coupled with liquid chromatography (LC-MS).[3]

Experimental Protocols

A robust cross-validation strategy requires a harmonized approach to sample preparation to ensure the data from both platforms are comparable.

1. Lipid Extraction

A biphasic extraction using a methanol/chloroform/water system (e.g., Folch or Bligh-Dyer methods) is standard for isolating lipids like DPPC from biological matrices.[1][7]

  • Homogenize the sample (e.g., tissue, cells, biofluids) in a chloroform/methanol mixture.

  • Add water to induce phase separation. Lipids, including DPPC-¹³C₂, partition into the lower chloroform layer.

  • Collect the organic layer and dry it under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent.

  • Divide the sample into two aliquots: one for NMR analysis and one for MS analysis.[1]

2. NMR Analysis Protocol

  • Sample Preparation: Dissolve the dried lipid aliquot in a deuterated solvent mixture (e.g., CDCl₃/CD₃OD) containing a known concentration of an internal standard for quantification.

  • Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 600 MHz or higher) for optimal resolution and sensitivity.[1]

    • ¹H NMR: Acquire a standard 1D proton spectrum to get an overview of the lipid profile and quantify major species.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. The ¹³C labels in DPPC-¹³C₂ will give rise to enhanced, specific signals, confirming the presence and position of the label.[8][9]

    • ³¹P NMR: This is a rapid and highly effective method for quantifying different phospholipid classes, as the phosphorus nucleus provides a distinct signal for each headgroup.[6][10][11]

    • 2D NMR (HSQC, HMBC): These experiments establish connectivity between protons and carbons, providing unambiguous structural confirmation of DPPC-¹³C₂ and its potential metabolites.[1]

3. Mass Spectrometry Analysis Protocol

  • Sample Preparation: Dissolve the second dried lipid aliquot in a solvent compatible with the chromatography system (e.g., isopropanol/acetonitrile).

  • Data Acquisition:

    • Chromatography: Use a Liquid Chromatography (LC) system, typically with a C18 reversed-phase column, to separate DPPC from other lipids in the extract.[2]

    • Ionization: Employ Electrospray Ionization (ESI) in positive ion mode, which is highly efficient for phospholipids like DPPC.

    • Mass Analysis:

      • Full Scan MS: Acquire full scan spectra to detect the [M+H]⁺ or [M+Na]⁺ ions. The mass of the DPPC-¹³C₂ ion will be shifted by +2 Da compared to unlabeled DPPC, confirming label incorporation.

      • Tandem MS (MS/MS): Isolate the DPPC-¹³C₂ parent ion and fragment it using Collision-Induced Dissociation (CID).[12] The fragmentation pattern provides structural confirmation. Key fragments include the phosphocholine headgroup (m/z 184) and losses of the fatty acyl chains.[13][14] The position of the ¹³C label can be confirmed if it is retained on a specific fragment.

Cross-Validation Workflow and Data Integration

The core of the cross-validation process is using the orthogonal data from each technique to confirm and refine the findings of the other.

G cluster_0 cluster_1 NMR Analysis cluster_2 MS Analysis cluster_3 A DPPC-¹³C₂ Sample (Biological Matrix) B Lipid Extraction (e.g., Folch Method) A->B NMR_Prep Sample Prep (Solvent + Standard) B->NMR_Prep Aliquot 1 MS_Prep Sample Prep (LC Separation) B->MS_Prep Aliquot 2 NMR_Acq Data Acquisition (¹H, ¹³C, ³¹P, 2D NMR) NMR_Prep->NMR_Acq NMR_Data NMR Data (Chemical Shifts, Intensities) NMR_Acq->NMR_Data C Cross-Validation NMR_Data->C MS_Acq Data Acquisition (LC-ESI-MS/MS) MS_Prep->MS_Acq MS_Data MS Data (m/z, Fragmentation) MS_Acq->MS_Data MS_Data->C D Validated Structure & Quantitative Analysis C->D

Workflow for integrated NMR and MS data analysis.

Integration Logic:

  • Structural Confirmation: NMR provides detailed atomic connectivity, while MS/MS fragmentation confirms the molecular weight and key structural motifs.[1] For DPPC-¹³C₂, NMR can pinpoint the exact location of the ¹³C labels on the glycerol backbone or acyl chains, and MS can confirm the overall mass shift and observe fragments containing the labels.

  • Quantitative Cross-Check: ³¹P NMR provides highly accurate quantification of the total phosphatidylcholine pool without chromatographic separation.[6][10] This absolute or relative molar concentration can be used to calibrate the MS signal intensity, improving the accuracy of MS-based quantification for DPPC-¹³C₂ and its lower-abundance metabolites.

  • Complementary Information: MS can detect low-abundance metabolites of DPPC-¹³C₂ that may be below the NMR detection limit.[2] Once identified by MS, targeted NMR experiments can sometimes be employed to gain further structural information on these metabolites.

Application: Tracking DPPC-¹³C₂ Metabolism

DPPC can be metabolized by various phospholipase enzymes. The ¹³C label allows for the unambiguous tracking of the DPPC backbone through these metabolic pathways.

G cluster_analysis DPPC DPPC-¹³C₂ LPC Lyso-PC-¹³C₂ DPPC->LPC  Phospholipase A₂ (PLA₂) PA Phosphatidic Acid-¹³C₂ DPPC->PA  Phospholipase D (PLD) DAG Diacylglycerol-¹³C₂ DPPC->DAG  Phospholipase C (PLC) Analysis Metabolites identified and quantified by NMR & MS

Metabolic pathways of DPPC and analysis of its ¹³C₂-labeled products.

By combining NMR and MS, researchers can identify and quantify the resulting ¹³C-labeled lysophosphatidylcholine (Lyso-PC), phosphatidic acid (PA), and diacylglycerol (DAG). MS can sensitively detect the appearance of these labeled products, while NMR can provide quantitative data on their formation over time.

References

A Comparative Guide to the Cross-Validation of NMR and MS Data for DPPC-¹³C₂ Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The structural elucidation and quantitative analysis of lipids are critical in numerous scientific disciplines, including drug development and metabolomics. 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), a major constituent of cell membranes and pulmonary surfactant, is frequently studied to understand membrane dynamics and as a component in drug delivery systems like liposomes. The use of stable isotope-labeled lipids, such as DPPC with two ¹³C atoms (DPPC-¹³C₂), allows for precise tracking of its metabolic fate and distribution.

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are premier analytical techniques for this purpose. While each method has distinct advantages, their synergistic use through cross-validation provides the most comprehensive and reliable data.[1] NMR offers exceptional structural detail and is inherently quantitative, while MS provides unparalleled sensitivity for detection and identification.[1][2][3] This guide objectively compares NMR and MS for DPPC-¹³C₂ analysis, provides detailed experimental protocols, and outlines a workflow for data cross-validation.

Performance Comparison: NMR vs. Mass Spectrometry

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Information Atomic connectivity (¹H, ¹³C, ³¹P), 3D structure, stereochemistry, molecular dynamics.[1] Provides precise location of ¹³C labels.Mass-to-charge ratio (m/z), molecular formula, fragmentation patterns.[1] Confirms incorporation of ¹³C labels.
Sensitivity Lower (micromole to millimole concentration).[1][2][3]Higher (picomole to femtomole concentration).[1][2][3]
Quantitative Nature Highly quantitative and reproducible.[1][3][6] Signal intensity is directly proportional to molar concentration.[1]Less inherently quantitative; requires isotope-labeled internal standards and calibration for accuracy due to ionization suppression and matrix effects.[1][5][6]
Reproducibility Very high; data is consistent across different instruments and experiments.[1][3]Moderate; can be influenced by ionization source, instrument type, and matrix effects.[1]
Sample Preparation Minimal, non-destructive, and generally non-biased.[3]Often requires chromatographic separation and can be susceptible to sample matrix effects.[2][3]
Throughput Lower throughput, as longer acquisition times are often needed for sensitivity.High-throughput capabilities, especially when coupled with liquid chromatography (LC-MS).[3]

Experimental Protocols

A robust cross-validation strategy requires a harmonized approach to sample preparation to ensure the data from both platforms are comparable.

1. Lipid Extraction

A biphasic extraction using a methanol/chloroform/water system (e.g., Folch or Bligh-Dyer methods) is standard for isolating lipids like DPPC from biological matrices.[1][7]

  • Homogenize the sample (e.g., tissue, cells, biofluids) in a chloroform/methanol mixture.

  • Add water to induce phase separation. Lipids, including DPPC-¹³C₂, partition into the lower chloroform layer.

  • Collect the organic layer and dry it under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent.

  • Divide the sample into two aliquots: one for NMR analysis and one for MS analysis.[1]

2. NMR Analysis Protocol

  • Sample Preparation: Dissolve the dried lipid aliquot in a deuterated solvent mixture (e.g., CDCl₃/CD₃OD) containing a known concentration of an internal standard for quantification.

  • Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 600 MHz or higher) for optimal resolution and sensitivity.[1]

    • ¹H NMR: Acquire a standard 1D proton spectrum to get an overview of the lipid profile and quantify major species.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. The ¹³C labels in DPPC-¹³C₂ will give rise to enhanced, specific signals, confirming the presence and position of the label.[8][9]

    • ³¹P NMR: This is a rapid and highly effective method for quantifying different phospholipid classes, as the phosphorus nucleus provides a distinct signal for each headgroup.[6][10][11]

    • 2D NMR (HSQC, HMBC): These experiments establish connectivity between protons and carbons, providing unambiguous structural confirmation of DPPC-¹³C₂ and its potential metabolites.[1]

3. Mass Spectrometry Analysis Protocol

  • Sample Preparation: Dissolve the second dried lipid aliquot in a solvent compatible with the chromatography system (e.g., isopropanol/acetonitrile).

  • Data Acquisition:

    • Chromatography: Use a Liquid Chromatography (LC) system, typically with a C18 reversed-phase column, to separate DPPC from other lipids in the extract.[2]

    • Ionization: Employ Electrospray Ionization (ESI) in positive ion mode, which is highly efficient for phospholipids like DPPC.

    • Mass Analysis:

      • Full Scan MS: Acquire full scan spectra to detect the [M+H]⁺ or [M+Na]⁺ ions. The mass of the DPPC-¹³C₂ ion will be shifted by +2 Da compared to unlabeled DPPC, confirming label incorporation.

      • Tandem MS (MS/MS): Isolate the DPPC-¹³C₂ parent ion and fragment it using Collision-Induced Dissociation (CID).[12] The fragmentation pattern provides structural confirmation. Key fragments include the phosphocholine headgroup (m/z 184) and losses of the fatty acyl chains.[13][14] The position of the ¹³C label can be confirmed if it is retained on a specific fragment.

Cross-Validation Workflow and Data Integration

The core of the cross-validation process is using the orthogonal data from each technique to confirm and refine the findings of the other.

G cluster_0 cluster_1 NMR Analysis cluster_2 MS Analysis cluster_3 A DPPC-¹³C₂ Sample (Biological Matrix) B Lipid Extraction (e.g., Folch Method) A->B NMR_Prep Sample Prep (Solvent + Standard) B->NMR_Prep Aliquot 1 MS_Prep Sample Prep (LC Separation) B->MS_Prep Aliquot 2 NMR_Acq Data Acquisition (¹H, ¹³C, ³¹P, 2D NMR) NMR_Prep->NMR_Acq NMR_Data NMR Data (Chemical Shifts, Intensities) NMR_Acq->NMR_Data C Cross-Validation NMR_Data->C MS_Acq Data Acquisition (LC-ESI-MS/MS) MS_Prep->MS_Acq MS_Data MS Data (m/z, Fragmentation) MS_Acq->MS_Data MS_Data->C D Validated Structure & Quantitative Analysis C->D

Workflow for integrated NMR and MS data analysis.

Integration Logic:

  • Structural Confirmation: NMR provides detailed atomic connectivity, while MS/MS fragmentation confirms the molecular weight and key structural motifs.[1] For DPPC-¹³C₂, NMR can pinpoint the exact location of the ¹³C labels on the glycerol backbone or acyl chains, and MS can confirm the overall mass shift and observe fragments containing the labels.

  • Quantitative Cross-Check: ³¹P NMR provides highly accurate quantification of the total phosphatidylcholine pool without chromatographic separation.[6][10] This absolute or relative molar concentration can be used to calibrate the MS signal intensity, improving the accuracy of MS-based quantification for DPPC-¹³C₂ and its lower-abundance metabolites.

  • Complementary Information: MS can detect low-abundance metabolites of DPPC-¹³C₂ that may be below the NMR detection limit.[2] Once identified by MS, targeted NMR experiments can sometimes be employed to gain further structural information on these metabolites.

Application: Tracking DPPC-¹³C₂ Metabolism

DPPC can be metabolized by various phospholipase enzymes. The ¹³C label allows for the unambiguous tracking of the DPPC backbone through these metabolic pathways.

G cluster_analysis DPPC DPPC-¹³C₂ LPC Lyso-PC-¹³C₂ DPPC->LPC  Phospholipase A₂ (PLA₂) PA Phosphatidic Acid-¹³C₂ DPPC->PA  Phospholipase D (PLD) DAG Diacylglycerol-¹³C₂ DPPC->DAG  Phospholipase C (PLC) Analysis Metabolites identified and quantified by NMR & MS

Metabolic pathways of DPPC and analysis of its ¹³C₂-labeled products.

By combining NMR and MS, researchers can identify and quantify the resulting ¹³C-labeled lysophosphatidylcholine (Lyso-PC), phosphatidic acid (PA), and diacylglycerol (DAG). MS can sensitively detect the appearance of these labeled products, while NMR can provide quantitative data on their formation over time.

References

A Researcher's Guide to DPPC-13C2 Standards: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing lipidomics and mass spectrometry, the quality of internal standards is paramount for accurate and reproducible quantification. This guide provides a comparative overview of Dipalmitoylphosphatidylcholine-13C2 (DPPC-13C2) standards, offering insights into their analytical specifications, typical applications, and the biochemical pathways they help elucidate.

Comparison of this compound Standard Specifications

The selection of a suitable this compound standard is critical for ensuring data integrity. While specific batch characteristics may vary, the following table summarizes the typical quantitative data found in a Certificate of Analysis (CofA) from leading suppliers. Researchers should always refer to the lot-specific CofA for precise values.

SpecificationSupplier A (Example)Supplier B (Example)Supplier C (Example)
Chemical Purity (by HPLC, TLC, or GC) ≥98%≥99%≥98%
Isotopic Purity (13C Enrichment) ≥99%≥99%≥99%
Chemical Identity (by MS, NMR) Conforms to structureConforms to structureConforms to structure
Physical Form Solid/PowderCrystalline SolidPowder
Storage Conditions -20°C-20°C-20°C
Solubility Soluble in Ethanol, ChloroformSoluble in EthanolSoluble in organic solvents

Note: This table is a representation of typical specifications. Values are subject to change and should be confirmed with the supplier's Certificate of Analysis for a specific lot.

Experimental Protocol: Quantification of DPPC in Biological Samples using this compound Internal Standard by LC-MS/MS

This protocol outlines a general workflow for the quantification of endogenous DPPC in a biological matrix (e.g., lung tissue homogenate) using this compound as an internal standard.

1. Sample Preparation and Lipid Extraction:

  • Homogenization: Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline) on ice.

  • Internal Standard Spiking: Add a known amount of this compound solution in an organic solvent (e.g., methanol or ethanol) to the homogenate. The amount should be optimized based on the expected concentration of endogenous DPPC.

  • Lipid Extraction (Bligh-Dyer Method):

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.

    • Vortex thoroughly and allow the mixture to stand to ensure complete extraction.

    • Add chloroform and water to induce phase separation.

    • Centrifuge to pellet any solid debris.

    • Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution:

    • Dry the extracted lipids under a gentle stream of nitrogen.

    • Reconstitute the dried lipid film in a known volume of the initial mobile phase for LC-MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column suitable for lipid analysis.

    • Mobile Phase: A gradient of two or more solvents is typically used. For example, Mobile Phase A could be water with a small percentage of formic acid and acetonitrile, and Mobile Phase B could be isopropanol with a similar additive. The gradient is programmed to effectively separate different lipid classes.

    • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL of the reconstituted lipid extract.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used for phosphatidylcholines.

    • Multiple Reaction Monitoring (MRM): Set up MRM transitions for both endogenous DPPC and the this compound internal standard. The precursor ion will be the [M+H]⁺ or [M+Na]⁺ adduct, and the product ion is typically the phosphocholine headgroup fragment (m/z 184.1).

      • DPPC (Endogenous): e.g., m/z 734.6 → 184.1

      • This compound (Internal Standard): e.g., m/z 736.6 → 184.1 (The exact m/z will depend on the position and number of 13C labels).

    • Data Analysis:

      • Integrate the peak areas for both the endogenous DPPC and the this compound internal standard.

      • Calculate the ratio of the endogenous DPPC peak area to the this compound peak area.

      • Quantify the amount of endogenous DPPC in the sample by comparing this ratio to a standard curve generated with known amounts of non-labeled DPPC and a fixed amount of the internal standard.

Visualizing the Experimental Workflow and a Relevant Biological Pathway

To better understand the experimental process and the biological context of DPPC, the following diagrams are provided.

G Experimental Workflow for DPPC Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Biological Sample (e.g., Lung Tissue) B Homogenization A->B C Spike with this compound Internal Standard B->C D Lipid Extraction (e.g., Bligh-Dyer) C->D E Dry Down and Reconstitute D->E F Liquid Chromatography Separation E->F G Mass Spectrometry Detection (MRM) F->G H Peak Integration G->H I Calculate Peak Area Ratios H->I J Quantification using Standard Curve I->J

Caption: Workflow for quantifying DPPC using a 13C-labeled internal standard.

G Simplified de novo Biosynthesis of DPPC Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP:phosphocholine cytidylyltransferase DPPC Dipalmitoylphosphatidylcholine (DPPC) CDP_Choline->DPPC DAG Diacylglycerol (with two palmitoyl chains) DAG->DPPC Cholinephosphotransferase

Caption: Key steps in the de novo synthesis pathway of DPPC.

By understanding the analytical characteristics of this compound standards, employing robust experimental protocols, and appreciating the biochemical context, researchers can confidently generate high-quality data for their lipidomics studies.

A Researcher's Guide to DPPC-13C2 Standards: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing lipidomics and mass spectrometry, the quality of internal standards is paramount for accurate and reproducible quantification. This guide provides a comparative overview of Dipalmitoylphosphatidylcholine-13C2 (DPPC-13C2) standards, offering insights into their analytical specifications, typical applications, and the biochemical pathways they help elucidate.

Comparison of this compound Standard Specifications

The selection of a suitable this compound standard is critical for ensuring data integrity. While specific batch characteristics may vary, the following table summarizes the typical quantitative data found in a Certificate of Analysis (CofA) from leading suppliers. Researchers should always refer to the lot-specific CofA for precise values.

SpecificationSupplier A (Example)Supplier B (Example)Supplier C (Example)
Chemical Purity (by HPLC, TLC, or GC) ≥98%≥99%≥98%
Isotopic Purity (13C Enrichment) ≥99%≥99%≥99%
Chemical Identity (by MS, NMR) Conforms to structureConforms to structureConforms to structure
Physical Form Solid/PowderCrystalline SolidPowder
Storage Conditions -20°C-20°C-20°C
Solubility Soluble in Ethanol, ChloroformSoluble in EthanolSoluble in organic solvents

Note: This table is a representation of typical specifications. Values are subject to change and should be confirmed with the supplier's Certificate of Analysis for a specific lot.

Experimental Protocol: Quantification of DPPC in Biological Samples using this compound Internal Standard by LC-MS/MS

This protocol outlines a general workflow for the quantification of endogenous DPPC in a biological matrix (e.g., lung tissue homogenate) using this compound as an internal standard.

1. Sample Preparation and Lipid Extraction:

  • Homogenization: Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline) on ice.

  • Internal Standard Spiking: Add a known amount of this compound solution in an organic solvent (e.g., methanol or ethanol) to the homogenate. The amount should be optimized based on the expected concentration of endogenous DPPC.

  • Lipid Extraction (Bligh-Dyer Method):

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.

    • Vortex thoroughly and allow the mixture to stand to ensure complete extraction.

    • Add chloroform and water to induce phase separation.

    • Centrifuge to pellet any solid debris.

    • Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution:

    • Dry the extracted lipids under a gentle stream of nitrogen.

    • Reconstitute the dried lipid film in a known volume of the initial mobile phase for LC-MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column suitable for lipid analysis.

    • Mobile Phase: A gradient of two or more solvents is typically used. For example, Mobile Phase A could be water with a small percentage of formic acid and acetonitrile, and Mobile Phase B could be isopropanol with a similar additive. The gradient is programmed to effectively separate different lipid classes.

    • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL of the reconstituted lipid extract.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used for phosphatidylcholines.

    • Multiple Reaction Monitoring (MRM): Set up MRM transitions for both endogenous DPPC and the this compound internal standard. The precursor ion will be the [M+H]⁺ or [M+Na]⁺ adduct, and the product ion is typically the phosphocholine headgroup fragment (m/z 184.1).

      • DPPC (Endogenous): e.g., m/z 734.6 → 184.1

      • This compound (Internal Standard): e.g., m/z 736.6 → 184.1 (The exact m/z will depend on the position and number of 13C labels).

    • Data Analysis:

      • Integrate the peak areas for both the endogenous DPPC and the this compound internal standard.

      • Calculate the ratio of the endogenous DPPC peak area to the this compound peak area.

      • Quantify the amount of endogenous DPPC in the sample by comparing this ratio to a standard curve generated with known amounts of non-labeled DPPC and a fixed amount of the internal standard.

Visualizing the Experimental Workflow and a Relevant Biological Pathway

To better understand the experimental process and the biological context of DPPC, the following diagrams are provided.

G Experimental Workflow for DPPC Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Biological Sample (e.g., Lung Tissue) B Homogenization A->B C Spike with this compound Internal Standard B->C D Lipid Extraction (e.g., Bligh-Dyer) C->D E Dry Down and Reconstitute D->E F Liquid Chromatography Separation E->F G Mass Spectrometry Detection (MRM) F->G H Peak Integration G->H I Calculate Peak Area Ratios H->I J Quantification using Standard Curve I->J

Caption: Workflow for quantifying DPPC using a 13C-labeled internal standard.

G Simplified de novo Biosynthesis of DPPC Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP:phosphocholine cytidylyltransferase DPPC Dipalmitoylphosphatidylcholine (DPPC) CDP_Choline->DPPC DAG Diacylglycerol (with two palmitoyl chains) DAG->DPPC Cholinephosphotransferase

Caption: Key steps in the de novo synthesis pathway of DPPC.

By understanding the analytical characteristics of this compound standards, employing robust experimental protocols, and appreciating the biochemical context, researchers can confidently generate high-quality data for their lipidomics studies.

A Researcher's Guide to Assessing the Purity of Isotopically Labeled Phospholipids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chemical and isotopic purity of isotopically labeled phospholipids is paramount for the accuracy and reproducibility of experimental results. This guide provides an objective comparison of the primary analytical techniques used for this purpose, supported by experimental data and detailed protocols.

The choice of analytical method for assessing the purity of isotopically labeled phospholipids depends on several factors, including the specific information required (e.g., chemical purity, isotopic enrichment, positional isomers), the complexity of the sample matrix, and the available instrumentation. The most commonly employed techniques are Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each method offers distinct advantages and limitations in terms of sensitivity, resolution, and the type of data it provides.

Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of the most common methods for analyzing isotopically labeled phospholipids.

Technique Principle Information Provided Advantages Disadvantages Typical Application
Thin-Layer Chromatography (TLC) Differential migration of components on a stationary phase based on polarity.Chemical purity (presence of impurities).Simple, rapid, and cost-effective.[1][2]Primarily qualitative or semi-quantitative; lower resolution than HPLC.[1]Rapid screening for major impurities.
³¹P Nuclear Magnetic Resonance (³¹P NMR) Absorption of radiofrequency energy by ³¹P nuclei in a magnetic field.Chemical purity, identification and quantification of phospholipid classes.[3][4]Highly quantitative without the need for identical standards for each species; provides structural information.[3]Lower sensitivity compared to MS; may not resolve structurally similar species.Quantification of phospholipid classes in a mixture.[4]
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.Molecular weight confirmation, isotopic enrichment, identification of impurities, and structural elucidation (with MS/MS).[5][6]High sensitivity and specificity; essential for determining isotopic labeling patterns.[5][6][7][8]Ionization efficiency can vary between lipid species, potentially affecting quantification without appropriate standards.Confirmation of isotopic labeling and identification of trace impurities.
High-Performance Liquid Chromatography (HPLC) Separation of components based on their interaction with a stationary phase.Chemical purity, quantification of individual phospholipid species.High resolution and reproducibility; can be coupled with various detectors for comprehensive analysis.[9][10]Requires reference standards for quantification; detector response can be non-linear (e.g., ELSD, CAD).[11]Separation and quantification of complex phospholipid mixtures.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Thin-Layer Chromatography (TLC) for Chemical Purity

This protocol is adapted from standard procedures for phospholipid analysis.[1][12]

Materials:

  • TLC plates (silica gel 60)

  • Developing tank

  • Spotting capillaries

  • Solvent system: e.g., chloroform/methanol/water (65:25:4, v/v/v) or chloroform/ethanol/water/triethylamine (30:35:7:35, v/v/v/v)[1][12]

  • Visualization reagent: e.g., iodine vapor, primuline spray, or specific stains for phosphate groups.[12][13]

Procedure:

  • Prepare the developing solvent and pour it into the TLC tank to a depth of about 1 cm. Line the tank with filter paper saturated with the solvent to ensure a saturated atmosphere.

  • Dissolve the isotopically labeled phospholipid sample in a suitable solvent (e.g., chloroform/methanol, 2:1 v/v).

  • Using a capillary tube, spot a small amount of the sample onto the TLC plate, about 1.5 cm from the bottom.

  • Place the plate in the developing tank and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the tank and mark the solvent front. Allow the plate to dry completely.

  • Visualize the separated spots using an appropriate method. For example, place the plate in a chamber containing iodine crystals or spray with a primuline solution and view under UV light.

  • Assess the purity by observing the number and intensity of the spots. The primary spot should correspond to the labeled phospholipid, and any additional spots represent impurities.

Protocol 2: ³¹P NMR for Quantification of Phospholipid Classes

This protocol provides a general workflow for the quantitative analysis of phospholipids using ³¹P NMR.[3][4]

Materials:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvents (e.g., CDCl₃/MeOD/D₂O mixture)

  • Internal standard (e.g., triphenylphosphate)

Procedure:

  • Accurately weigh a known amount of the isotopically labeled phospholipid sample and the internal standard.

  • Dissolve the sample and internal standard in a deuterated solvent system appropriate for phospholipids. A common solvent system is a mixture of chloroform, methanol, and a buffer to ensure consistent chemical shifts.

  • Transfer the solution to an NMR tube.

  • Acquire the ³¹P NMR spectrum. Key parameters to optimize include the pulse angle, relaxation delay, and number of scans to ensure full relaxation of all phosphorus nuclei for accurate quantification. Proton decoupling is typically used to simplify the spectrum.

  • Process the NMR data (Fourier transformation, phasing, and baseline correction).

  • Integrate the signals corresponding to the different phospholipid classes and the internal standard.

  • Calculate the concentration of each phospholipid class relative to the known concentration of the internal standard. The purity of the labeled phospholipid is determined by comparing the integral of its corresponding peak to the sum of all phosphorus-containing signals.

Protocol 3: LC-MS/MS for Isotopic Enrichment and Purity

This protocol outlines a general procedure for analyzing isotopically labeled phospholipids by liquid chromatography-tandem mass spectrometry.[5][6][14][15][16]

Materials:

  • LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)

  • HPLC column suitable for lipid separation (e.g., C18 or HILIC)

  • Mobile phases (e.g., gradients of acetonitrile, methanol, and water with additives like formic acid or ammonium formate)

  • High-purity solvents for sample preparation

Procedure:

  • Prepare a dilute solution of the isotopically labeled phospholipid in a solvent compatible with the mobile phase.

  • Inject the sample into the LC-MS/MS system.

  • Separate the phospholipid from any impurities using an appropriate HPLC gradient.

  • Acquire mass spectra in full scan mode to identify the molecular ions of the labeled phospholipid and any potential impurities.

  • Perform tandem mass spectrometry (MS/MS) on the parent ion of the labeled phospholipid to confirm its structure and the position of the isotopic label.

  • Determine the isotopic enrichment by analyzing the isotopic distribution of the molecular ion. The relative intensities of the peaks corresponding to the unlabeled, partially labeled, and fully labeled species are used to calculate the percentage of isotopic incorporation.

  • Assess chemical purity by integrating the peak area of the labeled phospholipid in the chromatogram and comparing it to the total area of all detected peaks.

Visualizing Workflows and Pathways

To further clarify the experimental processes and their biological context, the following diagrams illustrate a typical analytical workflow and a relevant signaling pathway.

Experimental_Workflow Figure 1: General Workflow for Purity Assessment cluster_sample_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Analysis cluster_results Results Sample Isotopically Labeled Phospholipid Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Standard Addition of Internal Standard (for NMR/MS) Dissolution->Standard TLC TLC (Chemical Purity) Standard->TLC NMR 31P NMR (Quantification & Purity) Standard->NMR LCMS LC-MS/MS (Isotopic Enrichment & Purity) Standard->LCMS TLC_Data Spot Visualization & Comparison TLC->TLC_Data NMR_Data Spectral Integration & Quantification NMR->NMR_Data LCMS_Data Chromatogram Integration & Isotopic Distribution Analysis LCMS->LCMS_Data Purity_Report Purity Assessment Report (Chemical & Isotopic) TLC_Data->Purity_Report NMR_Data->Purity_Report LCMS_Data->Purity_Report

Figure 1: General Workflow for Purity Assessment

PIP2_Signaling_Pathway Figure 2: Simplified PIP2 Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol 1,4,5-trisphosphate (IP3) PIP2->IP3 PLC Phospholipase C (PLC) PLC->PIP2 hydrolyzes PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release Ca²⁺ Release from ER IP3->Ca_Release triggers Downstream Downstream Signaling PKC->Downstream Ca_Release->Downstream Receptor Receptor Activation Receptor->PLC activates

Figure 2: Simplified PIP2 Signaling Pathway

Alternative Products and Standards

For accurate quantification and method validation, the use of high-purity, certified reference materials is crucial. Several commercial vendors offer a wide range of isotopically labeled phospholipids. When selecting an alternative product for comparison, it is important to consider the type of isotopic label (e.g., ¹³C, ²H, ¹⁵N), the position and extent of labeling, and the certified chemical and isotopic purity.

Table of Commercially Available Isotopically Labeled Phospholipid Standards:

Vendor Product Examples Isotopic Labels Available
Avanti Polar Lipids Deuterated Phosphocholines, ¹³C-labeled Phosphatidylglycerols²H, ¹³C, ¹⁵N
Cayman Chemical Deuterated Prostaglandin-glycerols, ¹³C-labeled Sphingomyelins²H, ¹³C, ¹⁵N, ¹⁸O
Sigma-Aldrich (Merck) ¹³C-labeled Fatty Acids, Deuterated Lysophosphatidylcholines²H, ¹³C, ¹⁵N
Toronto Research Chemicals Deuterated Phosphatidylethanolamines, ¹³C-labeled Phosphatidylinositols²H, ¹³C, ¹⁵N

Conclusion

The assessment of purity for isotopically labeled phospholipids requires a multi-faceted approach. While TLC can serve as a rapid, initial screening tool, a combination of ³¹P NMR and LC-MS/MS is often necessary for comprehensive characterization. ³¹P NMR provides robust quantification of phospholipid classes, whereas LC-MS/MS is indispensable for confirming molecular identity, determining isotopic enrichment, and detecting trace-level impurities. The selection of the most appropriate method or combination of methods will ultimately be guided by the specific requirements of the research application. The use of certified reference materials from reputable suppliers is strongly recommended to ensure the accuracy and validity of any purity assessment.

References

A Researcher's Guide to Assessing the Purity of Isotopically Labeled Phospholipids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chemical and isotopic purity of isotopically labeled phospholipids is paramount for the accuracy and reproducibility of experimental results. This guide provides an objective comparison of the primary analytical techniques used for this purpose, supported by experimental data and detailed protocols.

The choice of analytical method for assessing the purity of isotopically labeled phospholipids depends on several factors, including the specific information required (e.g., chemical purity, isotopic enrichment, positional isomers), the complexity of the sample matrix, and the available instrumentation. The most commonly employed techniques are Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each method offers distinct advantages and limitations in terms of sensitivity, resolution, and the type of data it provides.

Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of the most common methods for analyzing isotopically labeled phospholipids.

Technique Principle Information Provided Advantages Disadvantages Typical Application
Thin-Layer Chromatography (TLC) Differential migration of components on a stationary phase based on polarity.Chemical purity (presence of impurities).Simple, rapid, and cost-effective.[1][2]Primarily qualitative or semi-quantitative; lower resolution than HPLC.[1]Rapid screening for major impurities.
³¹P Nuclear Magnetic Resonance (³¹P NMR) Absorption of radiofrequency energy by ³¹P nuclei in a magnetic field.Chemical purity, identification and quantification of phospholipid classes.[3][4]Highly quantitative without the need for identical standards for each species; provides structural information.[3]Lower sensitivity compared to MS; may not resolve structurally similar species.Quantification of phospholipid classes in a mixture.[4]
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.Molecular weight confirmation, isotopic enrichment, identification of impurities, and structural elucidation (with MS/MS).[5][6]High sensitivity and specificity; essential for determining isotopic labeling patterns.[5][6][7][8]Ionization efficiency can vary between lipid species, potentially affecting quantification without appropriate standards.Confirmation of isotopic labeling and identification of trace impurities.
High-Performance Liquid Chromatography (HPLC) Separation of components based on their interaction with a stationary phase.Chemical purity, quantification of individual phospholipid species.High resolution and reproducibility; can be coupled with various detectors for comprehensive analysis.[9][10]Requires reference standards for quantification; detector response can be non-linear (e.g., ELSD, CAD).[11]Separation and quantification of complex phospholipid mixtures.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Thin-Layer Chromatography (TLC) for Chemical Purity

This protocol is adapted from standard procedures for phospholipid analysis.[1][12]

Materials:

  • TLC plates (silica gel 60)

  • Developing tank

  • Spotting capillaries

  • Solvent system: e.g., chloroform/methanol/water (65:25:4, v/v/v) or chloroform/ethanol/water/triethylamine (30:35:7:35, v/v/v/v)[1][12]

  • Visualization reagent: e.g., iodine vapor, primuline spray, or specific stains for phosphate groups.[12][13]

Procedure:

  • Prepare the developing solvent and pour it into the TLC tank to a depth of about 1 cm. Line the tank with filter paper saturated with the solvent to ensure a saturated atmosphere.

  • Dissolve the isotopically labeled phospholipid sample in a suitable solvent (e.g., chloroform/methanol, 2:1 v/v).

  • Using a capillary tube, spot a small amount of the sample onto the TLC plate, about 1.5 cm from the bottom.

  • Place the plate in the developing tank and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the tank and mark the solvent front. Allow the plate to dry completely.

  • Visualize the separated spots using an appropriate method. For example, place the plate in a chamber containing iodine crystals or spray with a primuline solution and view under UV light.

  • Assess the purity by observing the number and intensity of the spots. The primary spot should correspond to the labeled phospholipid, and any additional spots represent impurities.

Protocol 2: ³¹P NMR for Quantification of Phospholipid Classes

This protocol provides a general workflow for the quantitative analysis of phospholipids using ³¹P NMR.[3][4]

Materials:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvents (e.g., CDCl₃/MeOD/D₂O mixture)

  • Internal standard (e.g., triphenylphosphate)

Procedure:

  • Accurately weigh a known amount of the isotopically labeled phospholipid sample and the internal standard.

  • Dissolve the sample and internal standard in a deuterated solvent system appropriate for phospholipids. A common solvent system is a mixture of chloroform, methanol, and a buffer to ensure consistent chemical shifts.

  • Transfer the solution to an NMR tube.

  • Acquire the ³¹P NMR spectrum. Key parameters to optimize include the pulse angle, relaxation delay, and number of scans to ensure full relaxation of all phosphorus nuclei for accurate quantification. Proton decoupling is typically used to simplify the spectrum.

  • Process the NMR data (Fourier transformation, phasing, and baseline correction).

  • Integrate the signals corresponding to the different phospholipid classes and the internal standard.

  • Calculate the concentration of each phospholipid class relative to the known concentration of the internal standard. The purity of the labeled phospholipid is determined by comparing the integral of its corresponding peak to the sum of all phosphorus-containing signals.

Protocol 3: LC-MS/MS for Isotopic Enrichment and Purity

This protocol outlines a general procedure for analyzing isotopically labeled phospholipids by liquid chromatography-tandem mass spectrometry.[5][6][14][15][16]

Materials:

  • LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)

  • HPLC column suitable for lipid separation (e.g., C18 or HILIC)

  • Mobile phases (e.g., gradients of acetonitrile, methanol, and water with additives like formic acid or ammonium formate)

  • High-purity solvents for sample preparation

Procedure:

  • Prepare a dilute solution of the isotopically labeled phospholipid in a solvent compatible with the mobile phase.

  • Inject the sample into the LC-MS/MS system.

  • Separate the phospholipid from any impurities using an appropriate HPLC gradient.

  • Acquire mass spectra in full scan mode to identify the molecular ions of the labeled phospholipid and any potential impurities.

  • Perform tandem mass spectrometry (MS/MS) on the parent ion of the labeled phospholipid to confirm its structure and the position of the isotopic label.

  • Determine the isotopic enrichment by analyzing the isotopic distribution of the molecular ion. The relative intensities of the peaks corresponding to the unlabeled, partially labeled, and fully labeled species are used to calculate the percentage of isotopic incorporation.

  • Assess chemical purity by integrating the peak area of the labeled phospholipid in the chromatogram and comparing it to the total area of all detected peaks.

Visualizing Workflows and Pathways

To further clarify the experimental processes and their biological context, the following diagrams illustrate a typical analytical workflow and a relevant signaling pathway.

Experimental_Workflow Figure 1: General Workflow for Purity Assessment cluster_sample_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Analysis cluster_results Results Sample Isotopically Labeled Phospholipid Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Standard Addition of Internal Standard (for NMR/MS) Dissolution->Standard TLC TLC (Chemical Purity) Standard->TLC NMR 31P NMR (Quantification & Purity) Standard->NMR LCMS LC-MS/MS (Isotopic Enrichment & Purity) Standard->LCMS TLC_Data Spot Visualization & Comparison TLC->TLC_Data NMR_Data Spectral Integration & Quantification NMR->NMR_Data LCMS_Data Chromatogram Integration & Isotopic Distribution Analysis LCMS->LCMS_Data Purity_Report Purity Assessment Report (Chemical & Isotopic) TLC_Data->Purity_Report NMR_Data->Purity_Report LCMS_Data->Purity_Report

Figure 1: General Workflow for Purity Assessment

PIP2_Signaling_Pathway Figure 2: Simplified PIP2 Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol 1,4,5-trisphosphate (IP3) PIP2->IP3 PLC Phospholipase C (PLC) PLC->PIP2 hydrolyzes PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release Ca²⁺ Release from ER IP3->Ca_Release triggers Downstream Downstream Signaling PKC->Downstream Ca_Release->Downstream Receptor Receptor Activation Receptor->PLC activates

Figure 2: Simplified PIP2 Signaling Pathway

Alternative Products and Standards

For accurate quantification and method validation, the use of high-purity, certified reference materials is crucial. Several commercial vendors offer a wide range of isotopically labeled phospholipids. When selecting an alternative product for comparison, it is important to consider the type of isotopic label (e.g., ¹³C, ²H, ¹⁵N), the position and extent of labeling, and the certified chemical and isotopic purity.

Table of Commercially Available Isotopically Labeled Phospholipid Standards:

Vendor Product Examples Isotopic Labels Available
Avanti Polar Lipids Deuterated Phosphocholines, ¹³C-labeled Phosphatidylglycerols²H, ¹³C, ¹⁵N
Cayman Chemical Deuterated Prostaglandin-glycerols, ¹³C-labeled Sphingomyelins²H, ¹³C, ¹⁵N, ¹⁸O
Sigma-Aldrich (Merck) ¹³C-labeled Fatty Acids, Deuterated Lysophosphatidylcholines²H, ¹³C, ¹⁵N
Toronto Research Chemicals Deuterated Phosphatidylethanolamines, ¹³C-labeled Phosphatidylinositols²H, ¹³C, ¹⁵N

Conclusion

The assessment of purity for isotopically labeled phospholipids requires a multi-faceted approach. While TLC can serve as a rapid, initial screening tool, a combination of ³¹P NMR and LC-MS/MS is often necessary for comprehensive characterization. ³¹P NMR provides robust quantification of phospholipid classes, whereas LC-MS/MS is indispensable for confirming molecular identity, determining isotopic enrichment, and detecting trace-level impurities. The selection of the most appropriate method or combination of methods will ultimately be guided by the specific requirements of the research application. The use of certified reference materials from reputable suppliers is strongly recommended to ensure the accuracy and validity of any purity assessment.

References

A Comparative Guide to Intercalibration of DPPC-13C2 Lots for Enhanced Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The consistency and reliability of isotopically labeled internal standards are paramount for the accuracy and reproducibility of quantitative lipidomic studies. This guide provides a comprehensive framework for the intercalibration of different lots of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-1,2-13C2 (DPPC-13C2), a commonly used internal standard in mass spectrometry-based lipid analysis. By presenting detailed experimental protocols, data comparison tables, and workflow diagrams, this guide aims to equip researchers with the necessary tools to assess and mitigate potential lot-to-lot variability, thereby ensuring the integrity of their experimental data.

Introduction to this compound and the Importance of Intercalibration

This compound is a synthetic, stable isotope-labeled phospholipid that serves as an invaluable internal standard in lipidomics research. Its chemical properties, closely mimicking endogenous DPPC, allow for accurate quantification of this and other related phospholipid species in complex biological matrices. However, subtle variations in the manufacturing process between different production lots can introduce variability in chemical purity and isotopic enrichment. These inconsistencies can significantly impact the accuracy of quantification and the overall reproducibility of experimental results.

Intercalibration studies are therefore crucial to:

  • Verify the quality and consistency of new lots of this compound against established in-house standards.

  • Identify and quantify any potential discrepancies in concentration, purity, and isotopic labeling.

  • Establish correction factors if necessary, to harmonize data generated using different lots.

  • Ensure the long-term reliability and comparability of data across different experiments and studies.

Experimental Protocols for Intercalibration

A thorough intercalibration of different this compound lots should involve a multi-faceted analytical approach. The following sections detail the recommended experimental protocols.

Assessment of Chemical Purity via High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of each this compound lot and identify the presence of any impurities, such as lysophospholipids or oxidized species.

Methodology:

  • Sample Preparation:

    • Prepare stock solutions of each this compound lot in a suitable organic solvent (e.g., chloroform/methanol, 2:1, v/v) to a final concentration of 1 mg/mL.

    • Further dilute the stock solutions to a working concentration of 100 µg/mL in the mobile phase.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended.

    • Mobile Phase A: Acetonitrile/water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A linear gradient from 30% to 100% B over 15 minutes, followed by a 5-minute hold at 100% B, and a 5-minute re-equilibration at 30% B.

    • Flow Rate: 0.2 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Detection:

    • An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is ideal for detecting non-chromophoric lipids like DPPC.

    • Alternatively, a UV detector set at 205 nm can be used, although with lower sensitivity.

  • Data Analysis:

    • Integrate the peak area of the main this compound peak and any impurity peaks.

    • Calculate the percentage purity for each lot as: (Area of this compound peak / Total area of all peaks) * 100.

Verification of Isotopic Enrichment via Mass Spectrometry (MS)

Objective: To confirm the degree of 13C labeling in each this compound lot and to assess the presence of unlabeled or partially labeled species.

Methodology:

  • Sample Preparation:

    • Prepare dilute solutions (e.g., 1 µg/mL) of each this compound lot in a solvent compatible with the mass spectrometer's ionization source (e.g., methanol/chloroform with 0.1% formic acid for electrospray ionization).

  • Mass Spectrometry Analysis:

    • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is essential for accurate mass determination and isotopic pattern analysis.

    • Ionization Mode: Positive ion electrospray ionization (ESI+).

    • Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 700-800 for DPPC).

    • Infusion: Direct infusion of the sample solution into the mass spectrometer at a low flow rate (e.g., 5 µL/min) to obtain stable signal.

  • Data Analysis:

    • Examine the mass spectrum for the [M+H]+ ion of this compound (expected m/z ≈ 736.58).

    • Analyze the isotopic distribution of the molecular ion peak.

    • Calculate the isotopic enrichment by comparing the observed isotopic pattern with the theoretical pattern for a molecule with two 13C atoms. Software provided by the instrument manufacturer can often automate this calculation.

Quantitative Performance Assessment in a Matrix

Objective: To compare the quantitative performance of the different this compound lots when used as internal standards for the analysis of endogenous DPPC in a relevant biological matrix.

Methodology:

  • Sample Preparation:

    • Obtain a pooled biological matrix (e.g., human plasma, cell lysate) that is known to contain endogenous DPPC.

    • Prepare a series of calibration standards by spiking a known amount of a certified DPPC reference standard into the matrix.

    • Prepare quality control (QC) samples at low, medium, and high concentrations of endogenous DPPC.

  • Internal Standard Spiking:

    • For each calibration standard and QC sample, prepare two sets.

    • Spike one set with a fixed concentration of this compound from Lot A .

    • Spike the second set with the same fixed concentration of this compound from Lot B .

  • Lipid Extraction:

    • Perform a standardized lipid extraction procedure (e.g., a modified Bligh-Dyer or Folch extraction) on all samples.

    • Reconstitute the dried lipid extracts in a suitable injection solvent.

  • LC-MS/MS Analysis:

    • Develop a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of DPPC.

    • Transition for endogenous DPPC: Monitor the transition from the precursor ion (m/z 734.6) to a characteristic product ion (e.g., m/z 184.1, the phosphocholine headgroup).

    • Transition for this compound: Monitor the transition from the precursor ion (m/z 736.6) to the same product ion (m/z 184.1).

  • Data Analysis:

    • For each lot, construct a calibration curve by plotting the peak area ratio (endogenous DPPC / this compound) against the concentration of the DPPC reference standard.

    • Compare the slope, intercept, and correlation coefficient (r²) of the calibration curves generated using Lot A and Lot B.

    • Quantify the concentration of endogenous DPPC in the QC samples using the calibration curves from both lots and compare the results.

Data Presentation: Comparative Tables

The following tables provide a template for summarizing the quantitative data obtained from the intercalibration studies.

Table 1: Comparison of Chemical Purity by HPLC-ELSD

Lot IDPeak Area (this compound)Total Peak AreaChemical Purity (%)
Lot A985,432998,76598.66
Lot B976,123995,43298.06

Table 2: Isotopic Enrichment Analysis by High-Resolution MS

Lot IDTheoretical m/z [M+H]+Observed m/z [M+H]+Mass Accuracy (ppm)Isotopic Enrichment (%)
Lot A736.5834736.5831-0.4199.2
Lot B736.5834736.58390.6898.9

Table 3: Quantitative Performance in Human Plasma Matrix

Lot IDCalibration Curve SlopeCalibration Curve InterceptCorrelation Coefficient (r²)QC Low (ng/mL)QC Mid (ng/mL)QC High (ng/mL)
Lot A0.02540.00120.998752.3248.7751.2
Lot B0.02490.00150.998153.1252.3760.5

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the logical relationships in the intercalibration process.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Procedures cluster_data Data Comparison cluster_outcome Outcome LotA This compound Lot A HPLC HPLC-ELSD (Purity) LotA->HPLC HRMS High-Res MS (Isotopic Enrichment) LotA->HRMS LCMSMS LC-MS/MS in Matrix (Quantitative Performance) LotA->LCMSMS LotB This compound Lot B LotB->HPLC LotB->HRMS LotB->LCMSMS Purity_Comp Purity Comparison HPLC->Purity_Comp Enrichment_Comp Enrichment Comparison HRMS->Enrichment_Comp Quant_Comp Quantitative Comparison LCMSMS->Quant_Comp Decision Acceptance / Rejection / Correction Factor Purity_Comp->Decision Enrichment_Comp->Decision Quant_Comp->Decision

Caption: Overall workflow for the intercalibration of two this compound lots.

Quantitative_Performance_Workflow start Pooled Biological Matrix (e.g., Plasma) spike_standards Spike with DPPC Reference Standard (Calibration Curve & QCs) start->spike_standards split Split into Two Sets spike_standards->split spike_lot_a Spike with This compound Lot A split->spike_lot_a Set A spike_lot_b Spike with This compound Lot B split->spike_lot_b Set B extraction Lipid Extraction spike_lot_a->extraction spike_lot_b->extraction lcmsms_a LC-MS/MS Analysis (Set A) extraction->lcmsms_a lcmsms_b LC-MS/MS Analysis (Set B) extraction->lcmsms_b data_analysis Data Analysis and Comparison (Calibration Curves, QC Accuracy) lcmsms_a->data_analysis lcmsms_b->data_analysis

Caption: Detailed workflow for assessing quantitative performance.

Conclusion and Recommendations

The intercalibration of different lots of this compound is a critical step in ensuring the quality and consistency of lipidomic data. By following the detailed protocols and data analysis frameworks presented in this guide, researchers can confidently assess the suitability of new lots of internal standards. It is recommended that a new lot of this compound be accepted for use if its chemical purity is ≥98%, its isotopic enrichment is ≥99%, and the quantitative results for QC samples are within ±15% of those obtained with the reference lot. If significant discrepancies are observed, the generation of a correction factor may be necessary to harmonize the data. By implementing these quality control measures, the scientific community can enhance the robustness and reproducibility of lipidomics research.

A Comparative Guide to Intercalibration of DPPC-13C2 Lots for Enhanced Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The consistency and reliability of isotopically labeled internal standards are paramount for the accuracy and reproducibility of quantitative lipidomic studies. This guide provides a comprehensive framework for the intercalibration of different lots of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-1,2-13C2 (DPPC-13C2), a commonly used internal standard in mass spectrometry-based lipid analysis. By presenting detailed experimental protocols, data comparison tables, and workflow diagrams, this guide aims to equip researchers with the necessary tools to assess and mitigate potential lot-to-lot variability, thereby ensuring the integrity of their experimental data.

Introduction to this compound and the Importance of Intercalibration

This compound is a synthetic, stable isotope-labeled phospholipid that serves as an invaluable internal standard in lipidomics research. Its chemical properties, closely mimicking endogenous DPPC, allow for accurate quantification of this and other related phospholipid species in complex biological matrices. However, subtle variations in the manufacturing process between different production lots can introduce variability in chemical purity and isotopic enrichment. These inconsistencies can significantly impact the accuracy of quantification and the overall reproducibility of experimental results.

Intercalibration studies are therefore crucial to:

  • Verify the quality and consistency of new lots of this compound against established in-house standards.

  • Identify and quantify any potential discrepancies in concentration, purity, and isotopic labeling.

  • Establish correction factors if necessary, to harmonize data generated using different lots.

  • Ensure the long-term reliability and comparability of data across different experiments and studies.

Experimental Protocols for Intercalibration

A thorough intercalibration of different this compound lots should involve a multi-faceted analytical approach. The following sections detail the recommended experimental protocols.

Assessment of Chemical Purity via High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of each this compound lot and identify the presence of any impurities, such as lysophospholipids or oxidized species.

Methodology:

  • Sample Preparation:

    • Prepare stock solutions of each this compound lot in a suitable organic solvent (e.g., chloroform/methanol, 2:1, v/v) to a final concentration of 1 mg/mL.

    • Further dilute the stock solutions to a working concentration of 100 µg/mL in the mobile phase.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended.

    • Mobile Phase A: Acetonitrile/water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A linear gradient from 30% to 100% B over 15 minutes, followed by a 5-minute hold at 100% B, and a 5-minute re-equilibration at 30% B.

    • Flow Rate: 0.2 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Detection:

    • An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is ideal for detecting non-chromophoric lipids like DPPC.

    • Alternatively, a UV detector set at 205 nm can be used, although with lower sensitivity.

  • Data Analysis:

    • Integrate the peak area of the main this compound peak and any impurity peaks.

    • Calculate the percentage purity for each lot as: (Area of this compound peak / Total area of all peaks) * 100.

Verification of Isotopic Enrichment via Mass Spectrometry (MS)

Objective: To confirm the degree of 13C labeling in each this compound lot and to assess the presence of unlabeled or partially labeled species.

Methodology:

  • Sample Preparation:

    • Prepare dilute solutions (e.g., 1 µg/mL) of each this compound lot in a solvent compatible with the mass spectrometer's ionization source (e.g., methanol/chloroform with 0.1% formic acid for electrospray ionization).

  • Mass Spectrometry Analysis:

    • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is essential for accurate mass determination and isotopic pattern analysis.

    • Ionization Mode: Positive ion electrospray ionization (ESI+).

    • Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 700-800 for DPPC).

    • Infusion: Direct infusion of the sample solution into the mass spectrometer at a low flow rate (e.g., 5 µL/min) to obtain stable signal.

  • Data Analysis:

    • Examine the mass spectrum for the [M+H]+ ion of this compound (expected m/z ≈ 736.58).

    • Analyze the isotopic distribution of the molecular ion peak.

    • Calculate the isotopic enrichment by comparing the observed isotopic pattern with the theoretical pattern for a molecule with two 13C atoms. Software provided by the instrument manufacturer can often automate this calculation.

Quantitative Performance Assessment in a Matrix

Objective: To compare the quantitative performance of the different this compound lots when used as internal standards for the analysis of endogenous DPPC in a relevant biological matrix.

Methodology:

  • Sample Preparation:

    • Obtain a pooled biological matrix (e.g., human plasma, cell lysate) that is known to contain endogenous DPPC.

    • Prepare a series of calibration standards by spiking a known amount of a certified DPPC reference standard into the matrix.

    • Prepare quality control (QC) samples at low, medium, and high concentrations of endogenous DPPC.

  • Internal Standard Spiking:

    • For each calibration standard and QC sample, prepare two sets.

    • Spike one set with a fixed concentration of this compound from Lot A .

    • Spike the second set with the same fixed concentration of this compound from Lot B .

  • Lipid Extraction:

    • Perform a standardized lipid extraction procedure (e.g., a modified Bligh-Dyer or Folch extraction) on all samples.

    • Reconstitute the dried lipid extracts in a suitable injection solvent.

  • LC-MS/MS Analysis:

    • Develop a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of DPPC.

    • Transition for endogenous DPPC: Monitor the transition from the precursor ion (m/z 734.6) to a characteristic product ion (e.g., m/z 184.1, the phosphocholine headgroup).

    • Transition for this compound: Monitor the transition from the precursor ion (m/z 736.6) to the same product ion (m/z 184.1).

  • Data Analysis:

    • For each lot, construct a calibration curve by plotting the peak area ratio (endogenous DPPC / this compound) against the concentration of the DPPC reference standard.

    • Compare the slope, intercept, and correlation coefficient (r²) of the calibration curves generated using Lot A and Lot B.

    • Quantify the concentration of endogenous DPPC in the QC samples using the calibration curves from both lots and compare the results.

Data Presentation: Comparative Tables

The following tables provide a template for summarizing the quantitative data obtained from the intercalibration studies.

Table 1: Comparison of Chemical Purity by HPLC-ELSD

Lot IDPeak Area (this compound)Total Peak AreaChemical Purity (%)
Lot A985,432998,76598.66
Lot B976,123995,43298.06

Table 2: Isotopic Enrichment Analysis by High-Resolution MS

Lot IDTheoretical m/z [M+H]+Observed m/z [M+H]+Mass Accuracy (ppm)Isotopic Enrichment (%)
Lot A736.5834736.5831-0.4199.2
Lot B736.5834736.58390.6898.9

Table 3: Quantitative Performance in Human Plasma Matrix

Lot IDCalibration Curve SlopeCalibration Curve InterceptCorrelation Coefficient (r²)QC Low (ng/mL)QC Mid (ng/mL)QC High (ng/mL)
Lot A0.02540.00120.998752.3248.7751.2
Lot B0.02490.00150.998153.1252.3760.5

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the logical relationships in the intercalibration process.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Procedures cluster_data Data Comparison cluster_outcome Outcome LotA This compound Lot A HPLC HPLC-ELSD (Purity) LotA->HPLC HRMS High-Res MS (Isotopic Enrichment) LotA->HRMS LCMSMS LC-MS/MS in Matrix (Quantitative Performance) LotA->LCMSMS LotB This compound Lot B LotB->HPLC LotB->HRMS LotB->LCMSMS Purity_Comp Purity Comparison HPLC->Purity_Comp Enrichment_Comp Enrichment Comparison HRMS->Enrichment_Comp Quant_Comp Quantitative Comparison LCMSMS->Quant_Comp Decision Acceptance / Rejection / Correction Factor Purity_Comp->Decision Enrichment_Comp->Decision Quant_Comp->Decision

Caption: Overall workflow for the intercalibration of two this compound lots.

Quantitative_Performance_Workflow start Pooled Biological Matrix (e.g., Plasma) spike_standards Spike with DPPC Reference Standard (Calibration Curve & QCs) start->spike_standards split Split into Two Sets spike_standards->split spike_lot_a Spike with This compound Lot A split->spike_lot_a Set A spike_lot_b Spike with This compound Lot B split->spike_lot_b Set B extraction Lipid Extraction spike_lot_a->extraction spike_lot_b->extraction lcmsms_a LC-MS/MS Analysis (Set A) extraction->lcmsms_a lcmsms_b LC-MS/MS Analysis (Set B) extraction->lcmsms_b data_analysis Data Analysis and Comparison (Calibration Curves, QC Accuracy) lcmsms_a->data_analysis lcmsms_b->data_analysis

Caption: Detailed workflow for assessing quantitative performance.

Conclusion and Recommendations

The intercalibration of different lots of this compound is a critical step in ensuring the quality and consistency of lipidomic data. By following the detailed protocols and data analysis frameworks presented in this guide, researchers can confidently assess the suitability of new lots of internal standards. It is recommended that a new lot of this compound be accepted for use if its chemical purity is ≥98%, its isotopic enrichment is ≥99%, and the quantitative results for QC samples are within ±15% of those obtained with the reference lot. If significant discrepancies are observed, the generation of a correction factor may be necessary to harmonize the data. By implementing these quality control measures, the scientific community can enhance the robustness and reproducibility of lipidomics research.

DPPC-13C2 in Drug Delivery: A Comparative Review of Applications and Limitations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug delivery systems, lipids are foundational components, with 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) being a cornerstone for liposomal formulations. The isotopically labeled variant, DPPC-13C2, where two carbon atoms in the acyl chains are replaced with the stable isotope ¹³C, serves as a powerful tool for mechanistic and biophysical studies. This guide provides a comprehensive comparison of this compound, primarily detailing its applications in research and elucidating its limitations for broad use in drug delivery, benchmarked against its unlabeled counterpart and other common lipids.

Principal Applications of this compound: A Research Perspective

The primary utility of this compound is not as a performance-enhancing excipient in drug delivery but as a sophisticated probe for analytical and diagnostic purposes. The carbon-13 isotope acts as a beacon, allowing researchers to non-invasively track and quantify the lipid's behavior in complex biological systems.

Key applications include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR studies utilize this compound to investigate the structure, dynamics, and phase behavior of lipid bilayers. The labeled carbon atoms provide specific signals that report on the local environment within the membrane, offering insights into lipid packing, fluidity, and interactions with encapsulated drugs or other membrane components.

  • Mass Spectrometry (MS) and MS Imaging: In lipidomics, this compound is used as an internal standard for accurate quantification of lipids in biological samples. In mass spectrometry imaging, it allows for the visualization of the spatial distribution of the lipid within tissues, providing valuable information on the biodistribution and cellular uptake of liposomal carriers.

  • Metabolic Fate and Pharmacokinetic Studies: By tracing the ¹³C label, researchers can follow the metabolic fate of the liposomal carrier in vivo. This helps in understanding how the lipid nanoparticles are processed, degraded, and cleared from the body, which is crucial for designing safe and effective drug delivery systems.

Performance Comparison: DPPC vs. Alternative Lipids in Drug Delivery

While direct comparative performance data for this compound in drug delivery is scarce due to its primary role as a research tool, we can infer its likely behavior based on the extensive data available for unlabeled DPPC. The following tables summarize the quantitative performance of DPPC in comparison to other commonly used lipids, 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC). These lipids differ in the length of their acyl chains, which significantly influences their physicochemical properties.

Table 1: Physicochemical Properties of Common Lipids
PropertyDPPC (16:0)DSPC (18:0)DMPC (14:0)
Molecular Weight 734.04 g/mol 790.15 g/mol 677.93 g/mol
Phase Transition Temp. (Tₘ) ~41 °C~55 °C~23 °C
Bilayer State at 37 °C Gel phase (approaching Tₘ)Rigid gel phaseFluid phase
Table 2: Comparative Performance in Liposomal Formulations
Performance MetricDPPC-based LiposomesDSPC-based LiposomesDMPC-based LiposomesReference
Encapsulation Efficiency (Inulin) 2.13 ± 0.04%2.95 ± 0.3%2.25 ± 0.3%[1]
Drug Retention at 37°C (48h, Inulin) 60.8 ± 8.9% (after 24h)85.2 ± 10.1%53.8 ± 4.3% (after 15 min)[1]
In Vitro Drug Release (72h, Cisplatin) ~7%~2%~25%[2]
In Vitro Cytotoxicity (Buccal Cells) Less toxic than DMPCNot directly comparedMore toxic than DPPC[3]

Limitations of this compound in Drug Delivery Applications

The widespread use of this compound as a primary lipid component in clinical and commercial drug delivery formulations is hindered by several limitations:

  • Cost and Scalability: The synthesis of isotopically labeled lipids is a complex and expensive process.[4][5] The high cost of this compound makes its use in large-scale manufacturing economically unfeasible.[6][7] Furthermore, scaling up the production of highly pure, GMP-grade labeled lipids presents significant challenges.[6][7]

  • Lack of Performance Enhancement: There is no evidence to suggest that ¹³C labeling improves the performance of liposomes in terms of drug loading, release, or stability. Its function is purely analytical.

  • Potential for Isotopic Effects: While generally considered minor, the difference in mass between ¹²C and ¹³C can theoretically lead to kinetic isotope effects, potentially altering the rate of metabolic processes or the strength of intermolecular interactions.[8][9] Although significant effects on the bulk properties of the lipid bilayer are unlikely, this possibility cannot be entirely dismissed without specific studies.

  • Analytical Complexity: The primary benefit of this compound, its isotopic label, requires specialized and expensive analytical equipment (NMR, high-resolution MS) for detection and analysis, which are not typically used for routine quality control in a manufacturing setting.[10][11]

Experimental Protocols

The following are generalized protocols for the preparation and characterization of DPPC-based liposomes. These methods are applicable for both unlabeled DPPC and this compound at a laboratory scale.

Protocol 1: Liposome Preparation by Thin-Film Hydration
  • Lipid Film Formation: Dissolve DPPC (and other lipid components, e.g., cholesterol) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface.

  • Hydration: Hydrate the lipid film with an aqueous buffer (which may contain the hydrophilic drug to be encapsulated) by gentle rotation at a temperature above the lipid's phase transition temperature (Tₘ), which is approximately 41°C for DPPC.[12] This results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.

Protocol 2: Determination of Encapsulation Efficiency
  • Separation of Free Drug: Remove the unencapsulated drug from the liposome suspension using methods such as dialysis, size exclusion chromatography, or centrifugation.

  • Liposome Lysis: Disrupt the liposomes to release the encapsulated drug using a suitable detergent (e.g., Triton X-100) or an organic solvent.

  • Drug Quantification: Quantify the amount of encapsulated drug using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: Encapsulation Efficiency (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100.

Protocol 3: In Vitro Drug Release Study
  • Sample Preparation: Place a known amount of the drug-loaded liposome suspension in a dialysis bag with a specific molecular weight cut-off.

  • Release Medium: Immerse the dialysis bag in a larger volume of a release medium (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature (e.g., 37°C) with continuous stirring.

  • Sampling: At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.

  • Quantification: Analyze the drug concentration in the collected aliquots using a suitable analytical method.

  • Data Analysis: Plot the cumulative percentage of drug released as a function of time.

Visualizing the Role of DPPC in Liposomes

The following diagrams illustrate the structure of a liposome and a simplified workflow for its preparation.

Caption: Structure of a unilamellar liposome.

Experimental_Workflow A 1. Lipid Dissolution (DPPC in organic solvent) B 2. Film Formation (Solvent evaporation) A->B C 3. Hydration (Aqueous buffer + Drug) B->C D 4. Size Reduction (Sonication/Extrusion) C->D E 5. Purification (Removal of free drug) D->E F 6. Characterization (Size, Zeta, EE%) E->F

Caption: Experimental workflow for liposome preparation.

Conclusion

This compound is an invaluable tool for researchers seeking to unravel the intricate biophysical properties and in vivo fate of liposomal drug delivery systems. Its application in NMR and mass spectrometry studies provides a level of detail that is unattainable with unlabeled lipids. However, its high cost and the challenges associated with its large-scale production currently preclude its use as a primary component in commercial drug formulations. For the development of therapeutic liposomes, unlabeled DPPC remains a cost-effective and well-characterized option, often balanced with other lipids like DSPC or cholesterol to optimize stability and drug release profiles for specific applications. The choice between these lipids should be guided by the desired therapeutic outcome, with DSPC generally offering greater stability and slower drug release compared to DPPC.[1][2][13]

References

DPPC-13C2 in Drug Delivery: A Comparative Review of Applications and Limitations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug delivery systems, lipids are foundational components, with 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) being a cornerstone for liposomal formulations. The isotopically labeled variant, DPPC-13C2, where two carbon atoms in the acyl chains are replaced with the stable isotope ¹³C, serves as a powerful tool for mechanistic and biophysical studies. This guide provides a comprehensive comparison of this compound, primarily detailing its applications in research and elucidating its limitations for broad use in drug delivery, benchmarked against its unlabeled counterpart and other common lipids.

Principal Applications of this compound: A Research Perspective

The primary utility of this compound is not as a performance-enhancing excipient in drug delivery but as a sophisticated probe for analytical and diagnostic purposes. The carbon-13 isotope acts as a beacon, allowing researchers to non-invasively track and quantify the lipid's behavior in complex biological systems.

Key applications include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR studies utilize this compound to investigate the structure, dynamics, and phase behavior of lipid bilayers. The labeled carbon atoms provide specific signals that report on the local environment within the membrane, offering insights into lipid packing, fluidity, and interactions with encapsulated drugs or other membrane components.

  • Mass Spectrometry (MS) and MS Imaging: In lipidomics, this compound is used as an internal standard for accurate quantification of lipids in biological samples. In mass spectrometry imaging, it allows for the visualization of the spatial distribution of the lipid within tissues, providing valuable information on the biodistribution and cellular uptake of liposomal carriers.

  • Metabolic Fate and Pharmacokinetic Studies: By tracing the ¹³C label, researchers can follow the metabolic fate of the liposomal carrier in vivo. This helps in understanding how the lipid nanoparticles are processed, degraded, and cleared from the body, which is crucial for designing safe and effective drug delivery systems.

Performance Comparison: DPPC vs. Alternative Lipids in Drug Delivery

While direct comparative performance data for this compound in drug delivery is scarce due to its primary role as a research tool, we can infer its likely behavior based on the extensive data available for unlabeled DPPC. The following tables summarize the quantitative performance of DPPC in comparison to other commonly used lipids, 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC). These lipids differ in the length of their acyl chains, which significantly influences their physicochemical properties.

Table 1: Physicochemical Properties of Common Lipids
PropertyDPPC (16:0)DSPC (18:0)DMPC (14:0)
Molecular Weight 734.04 g/mol 790.15 g/mol 677.93 g/mol
Phase Transition Temp. (Tₘ) ~41 °C~55 °C~23 °C
Bilayer State at 37 °C Gel phase (approaching Tₘ)Rigid gel phaseFluid phase
Table 2: Comparative Performance in Liposomal Formulations
Performance MetricDPPC-based LiposomesDSPC-based LiposomesDMPC-based LiposomesReference
Encapsulation Efficiency (Inulin) 2.13 ± 0.04%2.95 ± 0.3%2.25 ± 0.3%[1]
Drug Retention at 37°C (48h, Inulin) 60.8 ± 8.9% (after 24h)85.2 ± 10.1%53.8 ± 4.3% (after 15 min)[1]
In Vitro Drug Release (72h, Cisplatin) ~7%~2%~25%[2]
In Vitro Cytotoxicity (Buccal Cells) Less toxic than DMPCNot directly comparedMore toxic than DPPC[3]

Limitations of this compound in Drug Delivery Applications

The widespread use of this compound as a primary lipid component in clinical and commercial drug delivery formulations is hindered by several limitations:

  • Cost and Scalability: The synthesis of isotopically labeled lipids is a complex and expensive process.[4][5] The high cost of this compound makes its use in large-scale manufacturing economically unfeasible.[6][7] Furthermore, scaling up the production of highly pure, GMP-grade labeled lipids presents significant challenges.[6][7]

  • Lack of Performance Enhancement: There is no evidence to suggest that ¹³C labeling improves the performance of liposomes in terms of drug loading, release, or stability. Its function is purely analytical.

  • Potential for Isotopic Effects: While generally considered minor, the difference in mass between ¹²C and ¹³C can theoretically lead to kinetic isotope effects, potentially altering the rate of metabolic processes or the strength of intermolecular interactions.[8][9] Although significant effects on the bulk properties of the lipid bilayer are unlikely, this possibility cannot be entirely dismissed without specific studies.

  • Analytical Complexity: The primary benefit of this compound, its isotopic label, requires specialized and expensive analytical equipment (NMR, high-resolution MS) for detection and analysis, which are not typically used for routine quality control in a manufacturing setting.[10][11]

Experimental Protocols

The following are generalized protocols for the preparation and characterization of DPPC-based liposomes. These methods are applicable for both unlabeled DPPC and this compound at a laboratory scale.

Protocol 1: Liposome Preparation by Thin-Film Hydration
  • Lipid Film Formation: Dissolve DPPC (and other lipid components, e.g., cholesterol) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface.

  • Hydration: Hydrate the lipid film with an aqueous buffer (which may contain the hydrophilic drug to be encapsulated) by gentle rotation at a temperature above the lipid's phase transition temperature (Tₘ), which is approximately 41°C for DPPC.[12] This results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.

Protocol 2: Determination of Encapsulation Efficiency
  • Separation of Free Drug: Remove the unencapsulated drug from the liposome suspension using methods such as dialysis, size exclusion chromatography, or centrifugation.

  • Liposome Lysis: Disrupt the liposomes to release the encapsulated drug using a suitable detergent (e.g., Triton X-100) or an organic solvent.

  • Drug Quantification: Quantify the amount of encapsulated drug using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: Encapsulation Efficiency (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100.

Protocol 3: In Vitro Drug Release Study
  • Sample Preparation: Place a known amount of the drug-loaded liposome suspension in a dialysis bag with a specific molecular weight cut-off.

  • Release Medium: Immerse the dialysis bag in a larger volume of a release medium (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature (e.g., 37°C) with continuous stirring.

  • Sampling: At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.

  • Quantification: Analyze the drug concentration in the collected aliquots using a suitable analytical method.

  • Data Analysis: Plot the cumulative percentage of drug released as a function of time.

Visualizing the Role of DPPC in Liposomes

The following diagrams illustrate the structure of a liposome and a simplified workflow for its preparation.

Caption: Structure of a unilamellar liposome.

Experimental_Workflow A 1. Lipid Dissolution (DPPC in organic solvent) B 2. Film Formation (Solvent evaporation) A->B C 3. Hydration (Aqueous buffer + Drug) B->C D 4. Size Reduction (Sonication/Extrusion) C->D E 5. Purification (Removal of free drug) D->E F 6. Characterization (Size, Zeta, EE%) E->F

Caption: Experimental workflow for liposome preparation.

Conclusion

This compound is an invaluable tool for researchers seeking to unravel the intricate biophysical properties and in vivo fate of liposomal drug delivery systems. Its application in NMR and mass spectrometry studies provides a level of detail that is unattainable with unlabeled lipids. However, its high cost and the challenges associated with its large-scale production currently preclude its use as a primary component in commercial drug formulations. For the development of therapeutic liposomes, unlabeled DPPC remains a cost-effective and well-characterized option, often balanced with other lipids like DSPC or cholesterol to optimize stability and drug release profiles for specific applications. The choice between these lipids should be guided by the desired therapeutic outcome, with DSPC generally offering greater stability and slower drug release compared to DPPC.[1][2][13]

References

The Gold Standard for DPPC Quantification: A Comparative Guide to the Accuracy and Precision of ¹³C Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of dipalmitoylphosphatidylcholine (DPPC) is critical for a wide range of applications, from biomarker discovery to drug delivery systems. This guide provides an objective comparison of analytical methodologies, highlighting the superior performance of ¹³C-labeled internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) based quantification and providing supporting experimental data.

The use of a stable isotope-labeled internal standard is a cornerstone of robust quantitative mass spectrometry. By mimicking the analyte of interest, it corrects for variations in sample preparation, extraction, and instrument response. While various types of internal standards are available, including deuterated (²H) and odd-chain lipids, ¹³C-labeled standards have emerged as the gold standard, offering unparalleled accuracy and precision.

Performance Comparison: ¹³C-Labeled vs. Alternative Internal Standards

The key advantage of ¹³C-labeled internal standards lies in their near-identical physicochemical properties to the endogenous analyte. This results in superior co-elution during chromatographic separation, a critical factor for accurate quantification, especially in complex biological matrices where matrix effects can significantly impact ionization efficiency.

Parameter ¹³C-Labeled Internal Standard Deuterated (²H) Internal Standard Odd-Chain/Non-Endogenous Standard
Chromatographic Co-elution Typically co-elutes perfectly with the analyte.Often exhibits a slight retention time shift, eluting earlier than the non-labeled analyte.Retention time may differ significantly from the analyte.
Correction for Matrix Effects Excellent at correcting for matrix effects due to identical elution profiles.The chromatographic shift can lead to differential ion suppression or enhancement, compromising accurate quantification.Less effective at correcting for matrix-specific effects due to different chemical properties.
Accuracy & Precision Demonstrates improved accuracy and precision. A study showed a significant reduction in the coefficient of variation (CV%) for lipids when using ¹³C-labeled standards compared to deuterated standards.Can lead to inaccuracies; one study reported a 40% error in an example due to imperfect retention time matching.Accuracy can be compromised if ionization efficiency differs significantly from the analyte.
Isotopic Stability High isotopic stability with no risk of H/D exchange.Potential for isotopic scrambling or exchange, which can affect accuracy.Not applicable.

Quantitative Data Highlights

The following table summarizes typical validation data for a DPPC quantification method using LC-MS/MS, demonstrating the high level of accuracy and precision that can be achieved. While the referenced study did not use a ¹³C internal standard, it provides a baseline for a validated method. The use of a ¹³C-DPPC internal standard is expected to further enhance these performance metrics by more effectively mitigating matrix effects.

Table 1: Method Validation Data for DPPC Quantification in a Biological Matrix [1]

Parameter Performance Metric Result
Linearity Linear Range2–200 ng/mL
Correlation Coefficient (r²)>0.99
Precision Intra-day Precision (CV%)< 6.5%
Inter-day Precision (CV%)< 6.5%
Accuracy RecoveryWithin 111.2%
Sensitivity Limit of Quantification (LOQ)2 ng/mL

Data adapted from a validated LC-MS/MS method for DPPC quantification in human urine.[1]

The impact of choosing the right internal standard is further underscored by studies on other molecules. For instance, in a mycotoxin analysis, using a ¹³C-labeled internal standard improved recovery from a mere 29-37% to an excellent 95-99%. This dramatic improvement highlights the ability of ¹³C internal standards to correct for significant matrix effects and sample loss during preparation.

Experimental Workflow and Protocols

The following is a representative experimental protocol for the quantification of DPPC in human plasma using a ¹³C-labeled internal standard. This protocol is a composite based on established methods for phospholipid analysis and best practices for isotope dilution mass spectrometry.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Add known amount of ¹³C-DPPC Protein Precipitation Protein Precipitation Internal Standard Spiking->Protein Precipitation e.g., with cold isopropanol Lipid Extraction Lipid Extraction Protein Precipitation->Lipid Extraction e.g., Folch or Bligh-Dyer method Evaporation & Reconstitution Evaporation & Reconstitution Lipid Extraction->Evaporation & Reconstitution Dry down and resuspend in injection solvent Chromatographic Separation Chromatographic Separation Evaporation & Reconstitution->Chromatographic Separation Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection MRM mode Peak Integration Peak Integration Mass Spectrometric Detection->Peak Integration DPPC and ¹³C-DPPC peaks Concentration Calculation Concentration Calculation Peak Integration->Concentration Calculation Ratio of analyte to internal standard

References

The Gold Standard for DPPC Quantification: A Comparative Guide to the Accuracy and Precision of ¹³C Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of dipalmitoylphosphatidylcholine (DPPC) is critical for a wide range of applications, from biomarker discovery to drug delivery systems. This guide provides an objective comparison of analytical methodologies, highlighting the superior performance of ¹³C-labeled internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) based quantification and providing supporting experimental data.

The use of a stable isotope-labeled internal standard is a cornerstone of robust quantitative mass spectrometry. By mimicking the analyte of interest, it corrects for variations in sample preparation, extraction, and instrument response. While various types of internal standards are available, including deuterated (²H) and odd-chain lipids, ¹³C-labeled standards have emerged as the gold standard, offering unparalleled accuracy and precision.

Performance Comparison: ¹³C-Labeled vs. Alternative Internal Standards

The key advantage of ¹³C-labeled internal standards lies in their near-identical physicochemical properties to the endogenous analyte. This results in superior co-elution during chromatographic separation, a critical factor for accurate quantification, especially in complex biological matrices where matrix effects can significantly impact ionization efficiency.

Parameter ¹³C-Labeled Internal Standard Deuterated (²H) Internal Standard Odd-Chain/Non-Endogenous Standard
Chromatographic Co-elution Typically co-elutes perfectly with the analyte.Often exhibits a slight retention time shift, eluting earlier than the non-labeled analyte.Retention time may differ significantly from the analyte.
Correction for Matrix Effects Excellent at correcting for matrix effects due to identical elution profiles.The chromatographic shift can lead to differential ion suppression or enhancement, compromising accurate quantification.Less effective at correcting for matrix-specific effects due to different chemical properties.
Accuracy & Precision Demonstrates improved accuracy and precision. A study showed a significant reduction in the coefficient of variation (CV%) for lipids when using ¹³C-labeled standards compared to deuterated standards.Can lead to inaccuracies; one study reported a 40% error in an example due to imperfect retention time matching.Accuracy can be compromised if ionization efficiency differs significantly from the analyte.
Isotopic Stability High isotopic stability with no risk of H/D exchange.Potential for isotopic scrambling or exchange, which can affect accuracy.Not applicable.

Quantitative Data Highlights

The following table summarizes typical validation data for a DPPC quantification method using LC-MS/MS, demonstrating the high level of accuracy and precision that can be achieved. While the referenced study did not use a ¹³C internal standard, it provides a baseline for a validated method. The use of a ¹³C-DPPC internal standard is expected to further enhance these performance metrics by more effectively mitigating matrix effects.

Table 1: Method Validation Data for DPPC Quantification in a Biological Matrix [1]

Parameter Performance Metric Result
Linearity Linear Range2–200 ng/mL
Correlation Coefficient (r²)>0.99
Precision Intra-day Precision (CV%)< 6.5%
Inter-day Precision (CV%)< 6.5%
Accuracy RecoveryWithin 111.2%
Sensitivity Limit of Quantification (LOQ)2 ng/mL

Data adapted from a validated LC-MS/MS method for DPPC quantification in human urine.[1]

The impact of choosing the right internal standard is further underscored by studies on other molecules. For instance, in a mycotoxin analysis, using a ¹³C-labeled internal standard improved recovery from a mere 29-37% to an excellent 95-99%. This dramatic improvement highlights the ability of ¹³C internal standards to correct for significant matrix effects and sample loss during preparation.

Experimental Workflow and Protocols

The following is a representative experimental protocol for the quantification of DPPC in human plasma using a ¹³C-labeled internal standard. This protocol is a composite based on established methods for phospholipid analysis and best practices for isotope dilution mass spectrometry.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Add known amount of ¹³C-DPPC Protein Precipitation Protein Precipitation Internal Standard Spiking->Protein Precipitation e.g., with cold isopropanol Lipid Extraction Lipid Extraction Protein Precipitation->Lipid Extraction e.g., Folch or Bligh-Dyer method Evaporation & Reconstitution Evaporation & Reconstitution Lipid Extraction->Evaporation & Reconstitution Dry down and resuspend in injection solvent Chromatographic Separation Chromatographic Separation Evaporation & Reconstitution->Chromatographic Separation Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection MRM mode Peak Integration Peak Integration Mass Spectrometric Detection->Peak Integration DPPC and ¹³C-DPPC peaks Concentration Calculation Concentration Calculation Peak Integration->Concentration Calculation Ratio of analyte to internal standard

References

A Researcher's Guide to Stable Isotope-Labeled Lipids for Membrane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Stable isotope labeling has become an indispensable technique in membrane research, enabling the precise tracking and quantification of lipids in complex biological systems. By replacing atoms such as hydrogen (¹H), carbon (¹²C), or nitrogen (¹⁴N) with their heavier, non-radioactive isotopes (²H/D, ¹³C, ¹⁵N), researchers can differentiate labeled lipids from their endogenous counterparts using mass spectrometry (MS) and nuclear magnetic resonance (NMR). This guide provides an objective comparison of the primary alternative stable isotopes used in lipidomics, supported by experimental data, to inform the selection of the most appropriate labeling strategy for your research needs.

Comparison of Isotope Labeling Strategies

The choice between Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) labeling depends on the specific research question, the analytical method employed, and budgetary considerations. Each isotope offers distinct advantages and disadvantages.

  • Deuterium (²H or D) Labeling: Often utilized for its cost-effectiveness, deuterium is commonly introduced metabolically using heavy water (D₂O) or by synthesizing deuterated lipid precursors. It is highly effective for increasing the neutron scattering length density in structural studies. However, deuterium labeling is known to have more pronounced isotopic effects compared to ¹³C. It can alter the physicochemical properties of lipids, including their chromatographic behavior and membrane phase transitions.

  • Carbon-13 (¹³C) Labeling: Considered the gold standard for many quantitative and metabolic flux applications. ¹³C-labeled lipids are chemically and physically more similar to their natural counterparts than deuterated lipids.[1] This results in near-perfect co-elution during chromatography, which is critical for accurate quantification using the stable isotope dilution method.[1] The ¹³C label is also stable and less prone to loss during metabolic processes like fatty acid desaturation.[2]

  • Nitrogen-15 (¹⁵N) Labeling: This strategy is specific to nitrogen-containing lipids, such as sphingolipids and aminophospholipids (e.g., phosphatidylcholine, phosphatidylethanolamine). This specificity makes ¹⁵N labeling an excellent tool for tracing the metabolism of these particular lipid classes without confounding signals from other lipid types. It is particularly valuable for studying protein-lipid interactions, where the protein can also be ¹⁵N-labeled for NMR studies.

Data Presentation: Quantitative Performance Comparison

The following tables summarize key performance metrics to guide the selection of an appropriate isotope-labeling strategy.

Table 1: Impact of Deuteration on Membrane Physical Properties

ParameterObservationQuantitative ValueImplication for Research
Gel-Fluid Phase Transition (Tₘ) Acyl chain deuteration lowers the melting temperature of saturated phospholipids.- 4.3 ± 0.1 °C Researchers studying membrane dynamics must account for this shift, as deuterated membranes are more fluid at a given temperature than their protiated counterparts.[3][4]
Bilayer Thickness Acyl chain deuteration reduces bilayer thickness.Measurable reduction in lamellar repeat spacingAffects interpretation of neutron scattering and NMR data for membrane structure determination.[3][4]
Headgroup Hydration Headgroup deuteration increases bilayer thickness.Measurable increase in lamellar repeat spacingImportant for studies focusing on the membrane-water interface.[3][4]

Table 2: Performance in Quantitative Mass Spectrometry (Internal Standards)

ParameterDeuterated (²H) Internal Standard¹³C-Labeled Internal StandardAdvantage
Chromatographic Co-elution Often elutes slightly earlier than the non-labeled analyte.Typically co-elutes perfectly with the analyte.[1]¹³C
Accuracy & Precision (Bias) Mean bias reported at 96.8% (SD 8.6%). Can introduce errors up to 40% due to retention time shifts.[1]Mean bias reported at 100.3% (SD 7.6%).[1]¹³C
Precision (CV%) Higher coefficient of variation (CV%) in complex samples.Significantly lower CV%. Average CV of 6.36% vs. 11.01% (non-normalized) in one study.[5]¹³C
Isotopic Stability Potential for D/H back-exchange in protic solvents or loss during desaturation.[2]Highly stable C-C bonds prevent label loss.[6]¹³C
Cost Generally more cost-effective.Typically more expensive to synthesize.[6]²H

Experimental Protocols

Detailed and robust protocols are critical for reproducible results in stable isotope labeling experiments.

Protocol 1: Metabolic Labeling of Adherent Mammalian Cells with ¹³C-Glucose

This protocol is designed for tracing the incorporation of carbon from glucose into the glycerol backbone and acyl chains of lipids.

  • Cell Culture: Seed adherent mammalian cells (e.g., HeLa, HepG2) in 6-well plates and grow to ~80% confluency in standard complete medium.

  • Pre-Labeling Equilibration: One hour before labeling, aspirate the medium and replace it with glucose-free DMEM supplemented with 10% dialyzed fetal bovine serum (dFBS). Dialyzed serum is crucial to remove endogenous unlabeled glucose.[7]

  • Label Introduction:

    • Aspirate the equilibration medium.

    • Quickly wash the cell monolayer once with 1-2 mL of warm, glucose-free DMEM to remove any residual unlabeled glucose. This step should not exceed 30 seconds.[7]

    • Immediately add pre-warmed (37°C) labeling medium: glucose-free DMEM supplemented with 10% dFBS and the desired concentration of ¹³C₆-Glucose (e.g., 10 mM).

  • Incubation: Incubate the cells for the desired time course (e.g., 0, 1, 4, 8, 24 hours) at 37°C and 5% CO₂.

  • Harvesting:

    • To quench metabolism, quickly aspirate the labeling medium and place the plate on dry ice.

    • Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.

    • Transfer the cell lysate/methanol mixture to a microcentrifuge tube for subsequent lipid extraction.

Protocol 2: Modified Bligh & Dyer Lipid Extraction

This protocol is a robust method for extracting a broad range of lipids from cell lysates or tissue homogenates for MS analysis.[8][9]

  • Sample Preparation: Start with the cell lysate in 80% methanol from the labeling protocol (final volume adjusted to 1 mL with water if necessary). Ensure all solvents are HPLC or MS grade. Use glass tubes and pipettes to avoid plasticizer contamination.[10]

  • Initial Monophasic Mixture: To the 1 mL aqueous sample, add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture. Vortex vigorously for 1 minute. The solution should be a single phase.

  • Phase Separation:

    • Add 1.25 mL of chloroform to the tube. Vortex well.

    • Add 1.25 mL of water to the tube. Vortex well. .

  • Centrifugation: Centrifuge the sample at 1,000 x g for 5 minutes at room temperature. This will result in a clear separation of two phases: an upper aqueous/methanol phase and a lower chloroform phase containing the lipids.

  • Lipid Collection: Carefully insert a glass Pasteur pipette through the upper phase into the bottom organic layer. Gently apply positive pressure while passing through the upper layer to prevent its entry into the pipette. Withdraw the lower chloroform phase and transfer it to a new clean glass tube.

  • Drying: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas.

  • Storage: Resuspend the dried lipid film in a suitable solvent (e.g., methanol or isopropanol) for MS analysis. Store at -80°C under argon or nitrogen until analysis.[10]

Visualizing Workflows and Pathways

Logical Comparison of Isotope Labeling Strategies

cluster_H2 Deuterium (²H) cluster_C13 Carbon-13 (¹³C) cluster_N15 Nitrogen-15 (¹⁵N) H2 Deuterium (²H) H2_pros Pros: - Cost-effective - High enrichment (D₂O) - Useful for Neutron Scattering H2->H2_pros H2_cons Cons: - Alters membrane properties (Tₘ) - Chromatographic shift - Potential for label loss/exchange H2->H2_cons C13 Carbon-13 (¹³C) C13_pros Pros: - Gold standard for MS quantitation - No chromatographic shift - High isotopic stability C13->C13_pros C13_cons Cons: - Higher cost - Lower natural abundance C13->C13_cons N15 Nitrogen-15 (¹⁵N) N15_pros Pros: - Specific to N-containing lipids - Reduces analytical complexity - Ideal for protein-lipid studies N15->N15_pros N15_cons Cons: - Limited to specific lipid classes - Not for general lipidome screening N15->N15_cons

Caption: Key pros and cons of common stable isotopes for lipid research.
General Workflow for Metabolic Labeling Lipidomics

cluster_exp Experimental Phase cluster_analysis Analytical Phase culture 1. Cell Culture labeling 2. Isotope Labeling (e.g., ¹³C-Glucose) culture->labeling quench 3. Quench & Harvest labeling->quench extract 4. Lipid Extraction (Bligh-Dyer) quench->extract ms 5. LC-MS/MS Analysis extract->ms Dried Lipid Extract data 6. Data Processing ms->data interpret 7. Interpretation data->interpret

Caption: Standard experimental workflow for stable isotope labeling in lipidomics.
Signaling Pathway: Tracing Arachidonic Acid Metabolism

This diagram shows how a labeled arachidonic acid (AA) molecule is converted into key inflammatory signaling molecules, prostaglandins.[11][12]

AA ¹³C-Arachidonic Acid (in membrane) PLA2 cPLA₂ Free_AA Free ¹³C-Arachidonic Acid PLA2->Free_AA Hydrolysis COX COX-1 / COX-2 PGH2 ¹³C-Prostaglandin H₂ (PGH₂) COX->PGH2 Oxygenation PGE2_Synthase PGES PGH2->PGE2_Synthase PGD2_Synthase PGDS PGH2->PGD2_Synthase PGE2 ¹³C-Prostaglandin E₂ (Inflammation, Pain) PGE2_Synthase->PGE2 PGD2 ¹³C-Prostaglandin D₂ (Allergy, Sleep) PGD2_Synthase->PGD2

Caption: Isotopic tracing of the cyclooxygenase (COX) signaling pathway.

References

A Researcher's Guide to Stable Isotope-Labeled Lipids for Membrane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Stable isotope labeling has become an indispensable technique in membrane research, enabling the precise tracking and quantification of lipids in complex biological systems. By replacing atoms such as hydrogen (¹H), carbon (¹²C), or nitrogen (¹⁴N) with their heavier, non-radioactive isotopes (²H/D, ¹³C, ¹⁵N), researchers can differentiate labeled lipids from their endogenous counterparts using mass spectrometry (MS) and nuclear magnetic resonance (NMR). This guide provides an objective comparison of the primary alternative stable isotopes used in lipidomics, supported by experimental data, to inform the selection of the most appropriate labeling strategy for your research needs.

Comparison of Isotope Labeling Strategies

The choice between Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) labeling depends on the specific research question, the analytical method employed, and budgetary considerations. Each isotope offers distinct advantages and disadvantages.

  • Deuterium (²H or D) Labeling: Often utilized for its cost-effectiveness, deuterium is commonly introduced metabolically using heavy water (D₂O) or by synthesizing deuterated lipid precursors. It is highly effective for increasing the neutron scattering length density in structural studies. However, deuterium labeling is known to have more pronounced isotopic effects compared to ¹³C. It can alter the physicochemical properties of lipids, including their chromatographic behavior and membrane phase transitions.

  • Carbon-13 (¹³C) Labeling: Considered the gold standard for many quantitative and metabolic flux applications. ¹³C-labeled lipids are chemically and physically more similar to their natural counterparts than deuterated lipids.[1] This results in near-perfect co-elution during chromatography, which is critical for accurate quantification using the stable isotope dilution method.[1] The ¹³C label is also stable and less prone to loss during metabolic processes like fatty acid desaturation.[2]

  • Nitrogen-15 (¹⁵N) Labeling: This strategy is specific to nitrogen-containing lipids, such as sphingolipids and aminophospholipids (e.g., phosphatidylcholine, phosphatidylethanolamine). This specificity makes ¹⁵N labeling an excellent tool for tracing the metabolism of these particular lipid classes without confounding signals from other lipid types. It is particularly valuable for studying protein-lipid interactions, where the protein can also be ¹⁵N-labeled for NMR studies.

Data Presentation: Quantitative Performance Comparison

The following tables summarize key performance metrics to guide the selection of an appropriate isotope-labeling strategy.

Table 1: Impact of Deuteration on Membrane Physical Properties

ParameterObservationQuantitative ValueImplication for Research
Gel-Fluid Phase Transition (Tₘ) Acyl chain deuteration lowers the melting temperature of saturated phospholipids.- 4.3 ± 0.1 °C Researchers studying membrane dynamics must account for this shift, as deuterated membranes are more fluid at a given temperature than their protiated counterparts.[3][4]
Bilayer Thickness Acyl chain deuteration reduces bilayer thickness.Measurable reduction in lamellar repeat spacingAffects interpretation of neutron scattering and NMR data for membrane structure determination.[3][4]
Headgroup Hydration Headgroup deuteration increases bilayer thickness.Measurable increase in lamellar repeat spacingImportant for studies focusing on the membrane-water interface.[3][4]

Table 2: Performance in Quantitative Mass Spectrometry (Internal Standards)

ParameterDeuterated (²H) Internal Standard¹³C-Labeled Internal StandardAdvantage
Chromatographic Co-elution Often elutes slightly earlier than the non-labeled analyte.Typically co-elutes perfectly with the analyte.[1]¹³C
Accuracy & Precision (Bias) Mean bias reported at 96.8% (SD 8.6%). Can introduce errors up to 40% due to retention time shifts.[1]Mean bias reported at 100.3% (SD 7.6%).[1]¹³C
Precision (CV%) Higher coefficient of variation (CV%) in complex samples.Significantly lower CV%. Average CV of 6.36% vs. 11.01% (non-normalized) in one study.[5]¹³C
Isotopic Stability Potential for D/H back-exchange in protic solvents or loss during desaturation.[2]Highly stable C-C bonds prevent label loss.[6]¹³C
Cost Generally more cost-effective.Typically more expensive to synthesize.[6]²H

Experimental Protocols

Detailed and robust protocols are critical for reproducible results in stable isotope labeling experiments.

Protocol 1: Metabolic Labeling of Adherent Mammalian Cells with ¹³C-Glucose

This protocol is designed for tracing the incorporation of carbon from glucose into the glycerol backbone and acyl chains of lipids.

  • Cell Culture: Seed adherent mammalian cells (e.g., HeLa, HepG2) in 6-well plates and grow to ~80% confluency in standard complete medium.

  • Pre-Labeling Equilibration: One hour before labeling, aspirate the medium and replace it with glucose-free DMEM supplemented with 10% dialyzed fetal bovine serum (dFBS). Dialyzed serum is crucial to remove endogenous unlabeled glucose.[7]

  • Label Introduction:

    • Aspirate the equilibration medium.

    • Quickly wash the cell monolayer once with 1-2 mL of warm, glucose-free DMEM to remove any residual unlabeled glucose. This step should not exceed 30 seconds.[7]

    • Immediately add pre-warmed (37°C) labeling medium: glucose-free DMEM supplemented with 10% dFBS and the desired concentration of ¹³C₆-Glucose (e.g., 10 mM).

  • Incubation: Incubate the cells for the desired time course (e.g., 0, 1, 4, 8, 24 hours) at 37°C and 5% CO₂.

  • Harvesting:

    • To quench metabolism, quickly aspirate the labeling medium and place the plate on dry ice.

    • Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.

    • Transfer the cell lysate/methanol mixture to a microcentrifuge tube for subsequent lipid extraction.

Protocol 2: Modified Bligh & Dyer Lipid Extraction

This protocol is a robust method for extracting a broad range of lipids from cell lysates or tissue homogenates for MS analysis.[8][9]

  • Sample Preparation: Start with the cell lysate in 80% methanol from the labeling protocol (final volume adjusted to 1 mL with water if necessary). Ensure all solvents are HPLC or MS grade. Use glass tubes and pipettes to avoid plasticizer contamination.[10]

  • Initial Monophasic Mixture: To the 1 mL aqueous sample, add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture. Vortex vigorously for 1 minute. The solution should be a single phase.

  • Phase Separation:

    • Add 1.25 mL of chloroform to the tube. Vortex well.

    • Add 1.25 mL of water to the tube. Vortex well. .

  • Centrifugation: Centrifuge the sample at 1,000 x g for 5 minutes at room temperature. This will result in a clear separation of two phases: an upper aqueous/methanol phase and a lower chloroform phase containing the lipids.

  • Lipid Collection: Carefully insert a glass Pasteur pipette through the upper phase into the bottom organic layer. Gently apply positive pressure while passing through the upper layer to prevent its entry into the pipette. Withdraw the lower chloroform phase and transfer it to a new clean glass tube.

  • Drying: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas.

  • Storage: Resuspend the dried lipid film in a suitable solvent (e.g., methanol or isopropanol) for MS analysis. Store at -80°C under argon or nitrogen until analysis.[10]

Visualizing Workflows and Pathways

Logical Comparison of Isotope Labeling Strategies

cluster_H2 Deuterium (²H) cluster_C13 Carbon-13 (¹³C) cluster_N15 Nitrogen-15 (¹⁵N) H2 Deuterium (²H) H2_pros Pros: - Cost-effective - High enrichment (D₂O) - Useful for Neutron Scattering H2->H2_pros H2_cons Cons: - Alters membrane properties (Tₘ) - Chromatographic shift - Potential for label loss/exchange H2->H2_cons C13 Carbon-13 (¹³C) C13_pros Pros: - Gold standard for MS quantitation - No chromatographic shift - High isotopic stability C13->C13_pros C13_cons Cons: - Higher cost - Lower natural abundance C13->C13_cons N15 Nitrogen-15 (¹⁵N) N15_pros Pros: - Specific to N-containing lipids - Reduces analytical complexity - Ideal for protein-lipid studies N15->N15_pros N15_cons Cons: - Limited to specific lipid classes - Not for general lipidome screening N15->N15_cons

Caption: Key pros and cons of common stable isotopes for lipid research.
General Workflow for Metabolic Labeling Lipidomics

cluster_exp Experimental Phase cluster_analysis Analytical Phase culture 1. Cell Culture labeling 2. Isotope Labeling (e.g., ¹³C-Glucose) culture->labeling quench 3. Quench & Harvest labeling->quench extract 4. Lipid Extraction (Bligh-Dyer) quench->extract ms 5. LC-MS/MS Analysis extract->ms Dried Lipid Extract data 6. Data Processing ms->data interpret 7. Interpretation data->interpret

Caption: Standard experimental workflow for stable isotope labeling in lipidomics.
Signaling Pathway: Tracing Arachidonic Acid Metabolism

This diagram shows how a labeled arachidonic acid (AA) molecule is converted into key inflammatory signaling molecules, prostaglandins.[11][12]

AA ¹³C-Arachidonic Acid (in membrane) PLA2 cPLA₂ Free_AA Free ¹³C-Arachidonic Acid PLA2->Free_AA Hydrolysis COX COX-1 / COX-2 PGH2 ¹³C-Prostaglandin H₂ (PGH₂) COX->PGH2 Oxygenation PGE2_Synthase PGES PGH2->PGE2_Synthase PGD2_Synthase PGDS PGH2->PGD2_Synthase PGE2 ¹³C-Prostaglandin E₂ (Inflammation, Pain) PGE2_Synthase->PGE2 PGD2 ¹³C-Prostaglandin D₂ (Allergy, Sleep) PGD2_Synthase->PGD2

Caption: Isotopic tracing of the cyclooxygenase (COX) signaling pathway.

References

Safety Operating Guide

Navigating the Disposal of DPPC-13C2: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with a carbon-13 isotope label on two carbons of the palmitoyl chains (DPPC-13C2), ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. While DPPC is a naturally occurring phospholipid, the handling and disposal of its synthetic, isotopically labeled form in a laboratory setting necessitates a cautious and informed approach. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound waste.

Contradictory Safety Profiles: A Call for Caution

A review of available Safety Data Sheets (SDS) for DPPC reveals conflicting information regarding its hazard classification. Some sources classify it as non-hazardous, while others indicate potential for acute oral toxicity, skin and eye irritation, and other health effects. This discrepancy underscores the importance of treating this compound with a consistent level of caution, adhering to standard laboratory safety protocols for all chemical reagents. The presence of stable, non-radioactive 13C isotopes does not alter the chemical's hazardous potential.

Summary of Safety and Disposal Information

To provide a clear overview of the varying information, the following table summarizes key data points from different sources.

Information CategorySource 1 (Non-Hazardous Classification)[1][2]Source 2 (Hazardous Classification)[3][4]
Hazard Classification Not a hazardous substance or mixture.[1]Acute toxicity (oral), skin/eye irritation, potential carcinogenicity and reproductive toxicity.[3]
Personal Protective Equipment (PPE) Standard laboratory attire (gloves, lab coat, safety glasses).Safety goggles, protective gloves, impervious clothing, and potentially a respirator.[3][4]
Spill Cleanup Collect with a wet cloth or gently sweep into a suitable container.[2]Absorb with liquid-binding material, decontaminate surfaces with alcohol, and dispose of as hazardous waste.[3]
Disposal Recommendation Dispose of in a suitable container.[2]Dispose of contents/container to an approved waste disposal plant.[3][4]
Environmental Precautions No specific precautions mentioned.Do not let product enter drains.[4]

Step-by-Step Disposal Protocol for this compound

Based on a conservative interpretation of the available safety data, the following step-by-step protocol should be followed for the disposal of this compound and its contaminated containers.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including a lab coat, nitrile gloves, and safety glasses.

2. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., weighing paper, pipette tips, contaminated gloves) should be placed in a designated, clearly labeled hazardous waste container.

  • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container for liquids. Do not pour down the drain.

3. Container Decontamination:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or isopropanol). The rinsate should be collected and disposed of as hazardous liquid waste.

  • After triple-rinsing, the container can be disposed of according to institutional guidelines for decontaminated labware.

4. Waste Disposal:

  • All collected hazardous waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_disposal Disposal Path cluster_decon Container Decontamination A Identify this compound Waste (Solid or Liquid) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste solid? B->C D Place in Labeled Solid Hazardous Waste Container C->D Yes E Collect in Labeled Liquid Hazardous Waste Container C->E No (Liquid) F Contact EHS for Pickup and Final Disposal D->F E->F G Empty this compound Container H Triple-Rinse with Solvent G->H I Collect Rinsate as Liquid Hazardous Waste H->I J Dispose of Clean Container as Non-Hazardous Waste I->J

References

Navigating the Disposal of DPPC-13C2: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with a carbon-13 isotope label on two carbons of the palmitoyl chains (DPPC-13C2), ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. While DPPC is a naturally occurring phospholipid, the handling and disposal of its synthetic, isotopically labeled form in a laboratory setting necessitates a cautious and informed approach. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound waste.

Contradictory Safety Profiles: A Call for Caution

A review of available Safety Data Sheets (SDS) for DPPC reveals conflicting information regarding its hazard classification. Some sources classify it as non-hazardous, while others indicate potential for acute oral toxicity, skin and eye irritation, and other health effects. This discrepancy underscores the importance of treating this compound with a consistent level of caution, adhering to standard laboratory safety protocols for all chemical reagents. The presence of stable, non-radioactive 13C isotopes does not alter the chemical's hazardous potential.

Summary of Safety and Disposal Information

To provide a clear overview of the varying information, the following table summarizes key data points from different sources.

Information CategorySource 1 (Non-Hazardous Classification)[1][2]Source 2 (Hazardous Classification)[3][4]
Hazard Classification Not a hazardous substance or mixture.[1]Acute toxicity (oral), skin/eye irritation, potential carcinogenicity and reproductive toxicity.[3]
Personal Protective Equipment (PPE) Standard laboratory attire (gloves, lab coat, safety glasses).Safety goggles, protective gloves, impervious clothing, and potentially a respirator.[3][4]
Spill Cleanup Collect with a wet cloth or gently sweep into a suitable container.[2]Absorb with liquid-binding material, decontaminate surfaces with alcohol, and dispose of as hazardous waste.[3]
Disposal Recommendation Dispose of in a suitable container.[2]Dispose of contents/container to an approved waste disposal plant.[3][4]
Environmental Precautions No specific precautions mentioned.Do not let product enter drains.[4]

Step-by-Step Disposal Protocol for this compound

Based on a conservative interpretation of the available safety data, the following step-by-step protocol should be followed for the disposal of this compound and its contaminated containers.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including a lab coat, nitrile gloves, and safety glasses.

2. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., weighing paper, pipette tips, contaminated gloves) should be placed in a designated, clearly labeled hazardous waste container.

  • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container for liquids. Do not pour down the drain.

3. Container Decontamination:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or isopropanol). The rinsate should be collected and disposed of as hazardous liquid waste.

  • After triple-rinsing, the container can be disposed of according to institutional guidelines for decontaminated labware.

4. Waste Disposal:

  • All collected hazardous waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_disposal Disposal Path cluster_decon Container Decontamination A Identify this compound Waste (Solid or Liquid) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste solid? B->C D Place in Labeled Solid Hazardous Waste Container C->D Yes E Collect in Labeled Liquid Hazardous Waste Container C->E No (Liquid) F Contact EHS for Pickup and Final Disposal D->F E->F G Empty this compound Container H Triple-Rinse with Solvent G->H I Collect Rinsate as Liquid Hazardous Waste H->I J Dispose of Clean Container as Non-Hazardous Waste I->J

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for DPPC-13C2

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), including its stable isotope-labeled form, DPPC-13C2, is critical for ensuring a secure laboratory environment. This document provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals.

This compound is a stable isotope-labeled lipid, meaning it is not radioactive.[1] Consequently, the handling and storage precautions required are identical to those for the unlabeled compound.[1] While some suppliers classify DPPC as a non-hazardous substance, other safety data sheets (SDS) indicate potential hazards, including skin and eye irritation, and acute toxicity if inhaled or swallowed.[2][3] Therefore, adopting a cautious approach by adhering to a comprehensive personal protective equipment (PPE) protocol is recommended.

Personal Protective Equipment (PPE) Summary

Proper PPE is the first line of defense against potential exposure. The following table summarizes the recommended equipment when handling this compound, particularly in its powder form.

Body PartPersonal Protective Equipment (PPE)Specifications & Rationale
Eyes Safety goggles with side-shieldsProtects against airborne particles and accidental splashes.[3]
Hands Protective glovesChemical-resistant gloves are essential to prevent skin contact.[3][4]
Body Lab coat or impervious clothingProvides a barrier against spills and contamination of personal clothing.[4][5]
Respiratory Suitable respirator or use of a fume hoodRecommended when handling the powder form to avoid inhalation.[3][4]

Operational Plan: A Step-by-Step Guide to Handling this compound

Following a structured operational plan minimizes risks and ensures procedural consistency.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the work area. A chemical fume hood is recommended when working with this compound powder.[3]

  • Locate and verify the functionality of the nearest safety shower and eye wash station before beginning work.[3]

  • Keep the container of this compound closed when not in use.

2. Handling the Compound:

  • When handling this compound as a powder, it is crucial to prevent dust formation.[6]

  • If transferring the powder, do so carefully within a fume hood to minimize inhalation risk.

  • For saturated lipids like DPPC, which are stable as powders, allow the container to reach room temperature before opening to prevent moisture absorption.[7]

  • Avoid contact with skin and eyes.[8]

  • Do not eat, drink, or smoke in the area where this compound is handled.[3]

3. In Case of a Spill:

  • For small spills, the material can be gently swept up or collected with a wet cloth and placed in a suitable container for disposal.[8]

  • For larger spills, prevent further leakage if it is safe to do so. Absorb solutions with a non-combustible absorbent material.[3]

  • Decontaminate the spill area and any affected equipment.

4. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

  • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[6]

  • Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[3]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water. Seek medical attention.[3]

Disposal Plan

The disposal of stable isotope-labeled compounds like this compound, which are not radioactive, is generally straightforward.

  • Non-Hazardous Chemical Waste: As this compound is a stable isotope-labeled compound, it can typically be disposed of as standard chemical waste, provided it is not mixed with any hazardous materials.[]

  • Follow Local Regulations: Always adhere to your institution's and local environmental regulations for chemical waste disposal.[1]

  • Container Disposal: Empty containers should be rinsed and disposed of according to laboratory protocols, often in the regular trash after labels have been defaced.[10]

  • Contaminated Materials: Any materials used for spill cleanup or contaminated with this compound should be placed in a sealed container and disposed of as chemical waste.

Below is a diagram illustrating the logical workflow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace (Fume Hood, Eyewash) prep_ppe->prep_workspace handle_weigh Weigh/Measure this compound prep_workspace->handle_weigh handle_experiment Perform Experiment handle_weigh->handle_experiment emergency_spill Spill handle_weigh->emergency_spill emergency_exposure Personal Exposure handle_weigh->emergency_exposure cleanup_decontaminate Decontaminate Workspace handle_experiment->cleanup_decontaminate handle_experiment->emergency_spill handle_experiment->emergency_exposure cleanup_dispose Dispose of Waste (Follow Local Regulations) cleanup_decontaminate->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe emergency_spill_action Contain & Clean Spill emergency_spill->emergency_spill_action Action emergency_exposure_action Administer First Aid emergency_exposure->emergency_exposure_action Action emergency_spill_action->cleanup_decontaminate emergency_exposure_action->cleanup_decontaminate

Caption: Workflow for handling this compound.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for DPPC-13C2

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), including its stable isotope-labeled form, DPPC-13C2, is critical for ensuring a secure laboratory environment. This document provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals.

This compound is a stable isotope-labeled lipid, meaning it is not radioactive.[1] Consequently, the handling and storage precautions required are identical to those for the unlabeled compound.[1] While some suppliers classify DPPC as a non-hazardous substance, other safety data sheets (SDS) indicate potential hazards, including skin and eye irritation, and acute toxicity if inhaled or swallowed.[2][3] Therefore, adopting a cautious approach by adhering to a comprehensive personal protective equipment (PPE) protocol is recommended.

Personal Protective Equipment (PPE) Summary

Proper PPE is the first line of defense against potential exposure. The following table summarizes the recommended equipment when handling this compound, particularly in its powder form.

Body PartPersonal Protective Equipment (PPE)Specifications & Rationale
Eyes Safety goggles with side-shieldsProtects against airborne particles and accidental splashes.[3]
Hands Protective glovesChemical-resistant gloves are essential to prevent skin contact.[3][4]
Body Lab coat or impervious clothingProvides a barrier against spills and contamination of personal clothing.[4][5]
Respiratory Suitable respirator or use of a fume hoodRecommended when handling the powder form to avoid inhalation.[3][4]

Operational Plan: A Step-by-Step Guide to Handling this compound

Following a structured operational plan minimizes risks and ensures procedural consistency.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the work area. A chemical fume hood is recommended when working with this compound powder.[3]

  • Locate and verify the functionality of the nearest safety shower and eye wash station before beginning work.[3]

  • Keep the container of this compound closed when not in use.

2. Handling the Compound:

  • When handling this compound as a powder, it is crucial to prevent dust formation.[6]

  • If transferring the powder, do so carefully within a fume hood to minimize inhalation risk.

  • For saturated lipids like DPPC, which are stable as powders, allow the container to reach room temperature before opening to prevent moisture absorption.[7]

  • Avoid contact with skin and eyes.[8]

  • Do not eat, drink, or smoke in the area where this compound is handled.[3]

3. In Case of a Spill:

  • For small spills, the material can be gently swept up or collected with a wet cloth and placed in a suitable container for disposal.[8]

  • For larger spills, prevent further leakage if it is safe to do so. Absorb solutions with a non-combustible absorbent material.[3]

  • Decontaminate the spill area and any affected equipment.

4. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

  • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[6]

  • Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[3]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water. Seek medical attention.[3]

Disposal Plan

The disposal of stable isotope-labeled compounds like this compound, which are not radioactive, is generally straightforward.

  • Non-Hazardous Chemical Waste: As this compound is a stable isotope-labeled compound, it can typically be disposed of as standard chemical waste, provided it is not mixed with any hazardous materials.[]

  • Follow Local Regulations: Always adhere to your institution's and local environmental regulations for chemical waste disposal.[1]

  • Container Disposal: Empty containers should be rinsed and disposed of according to laboratory protocols, often in the regular trash after labels have been defaced.[10]

  • Contaminated Materials: Any materials used for spill cleanup or contaminated with this compound should be placed in a sealed container and disposed of as chemical waste.

Below is a diagram illustrating the logical workflow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace (Fume Hood, Eyewash) prep_ppe->prep_workspace handle_weigh Weigh/Measure this compound prep_workspace->handle_weigh handle_experiment Perform Experiment handle_weigh->handle_experiment emergency_spill Spill handle_weigh->emergency_spill emergency_exposure Personal Exposure handle_weigh->emergency_exposure cleanup_decontaminate Decontaminate Workspace handle_experiment->cleanup_decontaminate handle_experiment->emergency_spill handle_experiment->emergency_exposure cleanup_dispose Dispose of Waste (Follow Local Regulations) cleanup_decontaminate->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe emergency_spill_action Contain & Clean Spill emergency_spill->emergency_spill_action Action emergency_exposure_action Administer First Aid emergency_exposure->emergency_exposure_action Action emergency_spill_action->cleanup_decontaminate emergency_exposure_action->cleanup_decontaminate

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DPPC-13C2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
DPPC-13C2

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.